Ornithine ethyl ester
Description
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Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl (2S)-2,5-diaminopentanoate |
InChI |
InChI=1S/C7H16N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1 |
InChI Key |
OTXKQKKLEDBPAD-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN)N |
Canonical SMILES |
CCOC(=O)C(CCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
Topic: Ornithine Ethyl Ester: Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, playing a pivotal role in the detoxification of ammonia.[1] Its derivative, ornithine ethyl ester, serves as a valuable building block in peptide synthesis, a research tool in biochemical studies, and an intermediate in the development of pharmaceutical agents.[1][2][3] The esterification of ornithine's carboxyl group enhances its utility by allowing for selective reactions at its two amino functionalities. This guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in chemical and pharmaceutical development. We will explore the chemical logic behind the chosen synthetic routes, provide a detailed, field-tested protocol, and outline a suite of analytical techniques for rigorous characterization of the final product.
The Strategic Imperative for Esterification: Why Synthesize this compound?
The primary challenge in the chemical manipulation of ornithine lies in its trifunctional nature: it possesses a carboxylic acid, an alpha (α)-amino group, and a delta (δ)-amino group. In its native zwitterionic state, the nucleophilicity of the amino groups and the acidity of the carboxyl group can lead to undesirable side reactions, such as polymerization or intra/intermolecular amide formation, during synthetic transformations.[4]
Esterification of the carboxylic acid to form this compound is a strategic first step that "protects" this functionality. This protection is crucial for two reasons:
-
Preventing Unwanted Reactivity : It neutralizes the acidic carboxyl group, preventing it from interfering with subsequent base-catalyzed reactions.
-
Enabling Selective N-Functionalization : With the carboxyl group masked, a chemist can selectively modify the α- and δ-amino groups, which is fundamental in peptide synthesis and the creation of complex derivatives.
The ethyl ester is particularly favored due to the relative ease of its formation and subsequent hydrolysis (deprotection) under mild conditions when the free carboxylic acid is required later in a synthetic sequence.
Synthesis Methodology: The Fischer-Speier Esterification Approach
For the synthesis of amino acid esters, the Fischer-Speier esterification is a classic, robust, and economically viable method.[5][6] This acid-catalyzed reaction involves refluxing the carboxylic acid (ornithine) with an excess of the alcohol (ethanol).[7][8][9]
The Underlying Mechanism and Rationale
The Fischer esterification is an equilibrium-driven process. The reaction mechanism proceeds through several key steps:[6][7][9]
-
Protonation of the Carbonyl : The acid catalyst (typically generated in situ) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups.
-
Elimination of Water : The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation : The protonated carbonyl of the resulting ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the reaction to completion, Le Châtelier's principle is exploited by using a large excess of ethanol, which acts as both the reactant and the solvent, and by removing the water as it is formed.[8][9]
Visualizing the Synthesis Workflow
The following diagram illustrates the high-level workflow for the preparation of L-Ornithine Ethyl Ester Dihydrochloride from a common starting material, L-Ornithine Monohydrochloride.
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An In-depth Technical Guide to the Mechanism of Action of L-Ornithine Ethyl Ester
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
L-Ornithine Ethyl Ester (OEE) serves as a synthetic, cell-permeable derivative of the non-proteinogenic amino acid L-ornithine. Its primary mechanism of action is to function as a pro-drug, efficiently delivering L-ornithine into the intracellular environment. Once inside the cell, endogenous esterases hydrolyze the ethyl ester group, releasing L-ornithine to participate in critical metabolic pathways. This guide elucidates the core mechanism of OEE, focusing on its role as a precursor for the urea cycle and polyamine biosynthesis. We will explore the biochemical context, provide experimental methodologies for studying its effects, and present the scientific rationale for its use as a valuable tool in metabolic research.
Introduction: The Rationale for L-Ornithine Ethyl Ester
L-ornithine is a pivotal intermediate in several metabolic pathways, including the urea cycle for ammonia detoxification and the synthesis of polyamines, which are essential for cell growth and proliferation.[1][2][3] However, the direct administration of L-ornithine in in vitro cell culture systems can be limited by its transport efficiency across the plasma membrane. L-ornithine, being a cationic amino acid, relies on specific transporters like the cationic amino acid transporter-1 (CAT-1).[4]
To overcome this limitation, L-ornithine is chemically modified by esterification of its carboxyl group with ethanol, forming L-Ornithine Ethyl Ester. This modification increases the lipophilicity of the molecule, facilitating its diffusion across the cell membrane. Inside the cell, non-specific intracellular esterases rapidly cleave the ester bond, liberating L-ornithine and a negligible amount of ethanol. This strategy allows researchers to effectively elevate intracellular L-ornithine concentrations, enabling the study of its downstream metabolic consequences.
Core Mechanism: From Pro-Drug to Active Metabolite
The central mechanism of OEE is its function as a delivery vehicle for L-ornithine. The increased bioavailability of intracellular L-ornithine directly impacts two primary, interconnected metabolic hubs.[5]
The Urea Cycle: Enhancing Ammonia Detoxification
The urea cycle, also known as the ornithine cycle, is a liver-centric pathway that converts toxic ammonia into urea for excretion.[6][7] L-ornithine is a critical substrate and intermediate in this cycle. It combines with carbamoyl phosphate in the mitochondria to form citrulline, a key step catalyzed by ornithine transcarbamylase (OTC).[6][8]
By providing a surplus of L-ornithine, OEE can stimulate the urea cycle, particularly in conditions where endogenous ornithine levels may be rate-limiting.[3] This has been shown to enhance the capacity to buffer and detoxify ammonia, a crucial function in both physiological and pathological states, such as hepatic encephalopathy.[8][9][10][11]
Polyamine Biosynthesis: Fueling Cell Growth and Proliferation
L-ornithine is the direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[2][12] The first and rate-limiting step in this pathway is the decarboxylation of ornithine by the enzyme ornithine decarboxylase (ODC) to form putrescine.[12][13] Polyamines are polycationic molecules vital for numerous cellular processes, including:
-
DNA synthesis and replication[3]
-
Cell proliferation and differentiation[2]
-
Regulation of gene transcription and translation[12]
Given their role in cell growth, the polyamine pathway is often upregulated in rapidly dividing cells, including cancer cells.[2] OEE is therefore a valuable tool for investigating the dynamics of polyamine metabolism and its impact on cell fate.[14]
The metabolic fate of L-ornithine delivered by OEE is depicted in the following pathway diagram:
Caption: Experimental workflow for analyzing the metabolic effects of OEE.
Quantitative Data Summary
The efficacy of L-ornithine as a substrate or modulator of enzymatic activity is concentration-dependent. While specific kinetic data for OEE is scarce (as it is a pro-drug), the resulting L-ornithine interacts with key enzymes with established parameters.
| Parameter | Enzyme | Value | Organism/System | Significance |
| Km for Arginine | Arginase (in erythrocytes) | 0.16 mM | Human Erythrocytes | Demonstrates the physiological relevance of substrate concentrations for ornithine production. [15] |
| IC₅₀ of nor-NOHA | Arginase (in EC) | 10 µM | Endothelial Cells | Provides a benchmark for inhibiting an alternative source of intracellular ornithine for comparative studies. [14] |
Conclusion and Future Directions
L-Ornithine Ethyl Ester is an effective and indispensable tool for researchers studying cellular metabolism. Its core mechanism of action is to bypass membrane transport limitations and deliver L-ornithine into the cell, where it is rapidly liberated by esterases. This elevation of intracellular L-ornithine directly fuels two crucial pathways: the urea cycle for ammonia detoxification and the polyamine biosynthesis pathway for cell growth and proliferation. The experimental protocols detailed herein provide a framework for quantitatively assessing the impact of OEE on these metabolic functions. Future research may leverage OEE in combination with isotopic tracing and metabolomics to further dissect the complex interplay between these pathways and their regulation in health and disease.
References
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Kircheis, G., & Butterworth, R. F. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(Suppl 1), 29-35. [Link]
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An In-Depth Technical Guide to the Biological Functions and Research Applications of Ornithine Ethyl Ester
Introduction
Ornithine Ethyl Ester (OEE) is a synthetically derived ester of the non-proteinogenic amino acid L-ornithine. It is most commonly available in its dihydrochloride salt form, L-ornithine ethyl ester dihydrochloride, a formulation that significantly enhances its stability and solubility in aqueous solutions, making it amenable for a wide range of biochemical applications.[1][2] Fundamentally, this compound functions as a cell-permeable precursor to L-ornithine. The addition of the ethyl ester group increases the lipophilicity of the parent molecule, which is theorized to facilitate its transport across cellular membranes.[1][3] Once inside the cell, ubiquitous intracellular esterases are presumed to hydrolyze the ester bond, liberating L-ornithine to participate in its native metabolic pathways.
This technical guide provides an in-depth exploration of the core biological functions influenced by this compound, focusing on its roles in the urea cycle and polyamine synthesis. We will delve into its practical applications in research, provide detailed experimental protocols for its study, and clarify its relationship with structurally similar but functionally distinct molecules.
Section 1: Physicochemical Properties and Bioavailability
The utility of this compound in research and development is rooted in its specific chemical properties, which are designed to improve upon the delivery of its parent molecule, L-ornithine.
Table 1: Physicochemical Properties of L-Ornithine Ethyl Ester Dihydrochloride
| Property | Value | Reference |
| CAS Number | 84772-29-2 | [2][4] |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [4][5] |
| Molecular Weight | ~233.19 g/mol | [2][5] |
| Appearance | Snow white, hygroscopic solid | [2][4] |
| Purity | ≥ 99% (NMR) | [2] |
| Melting Point | 170-176 °C | [2] |
| Solubility | Soluble in water | [1] |
| InChI Key | FGDABGPSQJJTDH-ILKKLZGPSA-N | [4][6] |
The primary rationale for the esterification of L-ornithine is to overcome the potential limitations of its cellular uptake. As a charged amino acid, L-ornithine's passage across the lipid bilayer of cell membranes is restricted and dependent on specific amino acid transporters. By neutralizing the carboxyl group via esterification, the overall lipophilicity of the molecule is increased. This modification is a common pro-drug strategy intended to enhance passive diffusion across cell membranes, leading to increased intracellular bioavailability compared to direct administration of L-ornithine.[1][2]
Section 2: Core Metabolic Functions
Upon intracellular hydrolysis, the liberated L-ornithine serves as a substrate in at least two pivotal metabolic pathways that are central to cellular homeostasis, detoxification, and proliferation.
The Urea Cycle: Ammonia Detoxification
The urea cycle, also known as the ornithine cycle, is a critical metabolic pathway that occurs primarily in the liver. Its function is to convert highly toxic ammonia, a byproduct of amino acid catabolism, into the far less toxic compound urea, which can be safely excreted by the kidneys.[7][8] L-ornithine is not consumed in this cycle but acts as a crucial carrier molecule, accepting a carbamoyl group to become citrulline and being regenerated at the end of the cycle from arginine.[8][9]
By providing an exogenous source of L-ornithine, this compound can potentially enhance the capacity of the urea cycle. This is the scientific underpinning for its investigation in applications related to liver health and in sports nutrition, where efficient clearance of ammonia produced during intense exercise could reduce fatigue.[1][3][10]
Polyamine Synthesis Pathway: Regulation of Cell Growth
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival.[11] The synthesis of these critical molecules begins with the decarboxylation of L-ornithine to form putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC), which is the first and rate-limiting enzyme in the polyamine synthesis pathway.[12][13][14]
By increasing the intracellular pool of L-ornithine, this compound can drive the synthesis of polyamines.[15] This mechanism is highly relevant to its potential applications in promoting tissue repair and wound healing, processes that require robust cell proliferation.[2][4] Conversely, because cancer cells have a high demand for polyamines to sustain their rapid growth, the polyamine pathway is a major target in oncology.[16] OEE can therefore be a valuable research tool for studying the effects of up-regulating polyamine synthesis in various cell models.
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Ornithine Ethyl Ester: A Prodrug Approach to Modulating the Urea Cycle
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The urea cycle is a critical metabolic pathway, primarily in the liver, responsible for the detoxification of ammonia and the synthesis of urea.[1][2] L-ornithine is a key non-proteinogenic amino acid that acts as an essential intermediate and catalyst in this cycle.[3] Dysregulation of the urea cycle leads to hyperammonemia, a condition with severe neurological consequences, highlighting the need for therapeutic strategies to support or enhance cycle function.[1][4] This guide explores the scientific rationale and experimental framework for investigating Ornithine Ethyl Ester (OEE) as a cell-permeable prodrug of L-ornithine. By transiently masking the carboxyl group, esterification is a well-established strategy to increase the lipophilicity and cellular uptake of amino acids and other therapeutic agents.[5][6] We hypothesize that OEE can efficiently cross cellular membranes, be rapidly hydrolyzed by intracellular esterases to release L-ornithine, and thereby bolster the urea cycle. This document provides a comprehensive overview of the underlying biochemistry, proposes detailed methodologies for the validation of this hypothesis, and discusses the potential applications of OEE in research and clinical settings.
Introduction: The Centrality of the Urea Cycle and L-Ornithine
The urea cycle, also known as the ornithine cycle, is a series of five enzymatic reactions that convert neurotoxic ammonia into urea, a comparatively non-toxic compound that is subsequently excreted by the kidneys.[1][7] This pathway is indispensable for the management of nitrogen waste resulting from protein and amino acid catabolism.[2] The cycle spans two cellular compartments: the first two steps occur in the mitochondrial matrix, and the remaining three take place in the cytosol.[8][9]
L-ornithine plays a pivotal role in this process. It is transported from the cytosol into the mitochondria by a specific transporter, ornithine translocase (SLC25A15).[10][11] Inside the mitochondria, ornithine combines with carbamoyl phosphate in a reaction catalyzed by ornithine transcarbamoylase (OTC) to form citrulline.[3][12] Citrulline is then transported to the cytosol, participating in subsequent reactions that ultimately produce arginine. In the final step, arginase cleaves arginine to yield urea and regenerate ornithine, which can then be transported back into the mitochondria to begin a new cycle.[3] The catalytic nature of ornithine underscores its importance; a consistent intramitochondrial supply is essential for maintaining the cycle's flux and preventing ammonia accumulation.[3]
Disorders arising from deficiencies in urea cycle enzymes, such as OTC deficiency, can lead to life-threatening hyperammonemia.[13][14] Current treatments often involve dietary protein restriction and the use of nitrogen-scavenging drugs.[4][15] Therefore, strategies aimed at enhancing the efficiency of a compromised urea cycle are of significant therapeutic interest.
This compound: A Prodrug Hypothesis
L-ornithine, being a zwitterionic amino acid, has high water solubility, which is crucial for its transport in the bloodstream but can limit its passive diffusion across the lipid bilayers of cell membranes.[12][16] The efficiency of its transport into hepatocytes and subsequently into mitochondria is dependent on specific carrier proteins.[11][17]
The Prodrug Concept: A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. Esterification is a common and effective prodrug strategy for molecules containing carboxylic acid groups. By converting the polar carboxyl group into a more lipophilic ester, the molecule's ability to cross cell membranes via passive diffusion can be significantly enhanced.[5][18] This approach has been successfully applied to numerous drugs, including several antiviral agents where amino acid esters improve oral bioavailability.[19][20]
This compound (OEE): We hypothesize that L-ornithine ethyl ester (OEE) acts as a prodrug of L-ornithine. The addition of the ethyl group neutralizes the negative charge of the carboxyl group, increasing the overall lipophilicity of the molecule. This enhanced lipophilicity is predicted to facilitate its transport across the plasma and mitochondrial membranes, bypassing, to some extent, the reliance on specific amino acid transporters. Once inside the cell, ubiquitous intracellular carboxylesterases are expected to rapidly hydrolyze the ester bond, releasing L-ornithine and ethanol, a generally well-tolerated byproduct at low concentrations.[6][21] This intracellular delivery mechanism could potentially increase the availability of ornithine at its site of action within the mitochondria, thereby enhancing the rate of the urea cycle. A commercial supplier notes OEE's enhanced bioavailability as a key property.[22]
Mechanism of Action: From Ester to Urea Cycle Intermediate
The proposed mechanism for OEE's action involves a sequential process of transport and activation, which can be experimentally validated.
Caption: Proposed mechanism of OEE uptake and conversion in a hepatocyte.
Experimental Validation and Methodologies
To rigorously test the prodrug hypothesis for this compound, a multi-tiered experimental approach is required, progressing from in vitro enzymatic assays to cell-based models and potentially in vivo studies.
In Vitro Analysis: Enzymatic Conversion
Objective: To confirm that OEE is a substrate for intracellular esterases and is converted to L-ornithine.
Protocol: Intracellular Esterase Activity Assay
-
Preparation of Cell Lysate:
-
Culture a relevant cell line, such as HepG2 (human hepatoma cells), known to have high carboxylesterase activity.[23]
-
Harvest cells and prepare a cytosolic fraction by homogenization followed by centrifugation to pellet organelles.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Incubate a known concentration of OEE (e.g., 1 mM) with the cell lysate at 37°C.
-
Include a negative control with heat-inactivated lysate to account for non-enzymatic hydrolysis.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quantification of L-Ornithine:
-
Stop the reaction by adding a protein-precipitating agent (e.g., perchloric acid).
-
Analyze the supernatant for the presence of L-ornithine using a sensitive analytical method such as HPLC with pre-column derivatization or LC-MS/MS.
-
-
Data Analysis:
Cell-Based Assays: Cellular Uptake and Urea Production
Objective: To demonstrate that OEE treatment increases intracellular ornithine levels and enhances the rate of urea synthesis in cultured hepatocytes.
Protocol: Measurement of Urea Production in Cultured Hepatocytes
-
Cell Culture and Treatment:
-
Plate primary hepatocytes or HepG2 cells in 24-well plates and allow them to adhere.
-
Starve the cells of non-essential amino acids for a short period to lower basal urea production.
-
Treat cells with varying concentrations of OEE or L-ornithine (as a positive control) in the presence of an ammonia challenge (e.g., 5 mM ammonium chloride). Include a vehicle-treated group as a negative control.
-
-
Sample Collection:
-
After a defined incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
Urea Quantification:
-
Data Analysis and Interpretation:
-
Compare the normalized urea production across the different treatment groups. A dose-dependent increase in urea synthesis in OEE-treated cells, ideally exceeding that of equimolar L-ornithine, would support the hypothesis of enhanced cellular delivery and subsequent participation in the urea cycle.
-
Table 1: Hypothetical Comparative Efficacy Data
| Treatment (1 mM) | Intracellular Ornithine (nmol/mg protein) | Urea Production (µmol/mg protein/24h) |
| Vehicle Control | 5.2 ± 0.8 | 1.5 ± 0.3 |
| L-Ornithine | 15.7 ± 2.1 | 4.8 ± 0.6 |
| This compound | 35.4 ± 4.5 | 9.2 ± 1.1 |
Experimental Workflow Visualization
Caption: A streamlined workflow for the experimental validation of OEE.
Potential Applications and Future Directions
The validation of OEE as an effective L-ornithine prodrug would open several avenues for its application:
-
Research Tool: OEE could serve as a valuable tool for studying the regulation and kinetics of the urea cycle in vitro and in vivo. Its ability to potentially bypass transport limitations would allow researchers to investigate the downstream effects of elevated intracellular ornithine levels more directly.
-
Therapeutic Potential: For certain urea cycle disorders, particularly those where ornithine transport is impaired (e.g., Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome), OEE could represent a novel therapeutic strategy. By providing an alternative route for ornithine to enter the mitochondrial matrix, it might partially compensate for the defective transporter.[17] Further research into its efficacy in animal models of such disorders would be a critical next step.
-
Liver Health: Given the liver's central role in nitrogen metabolism, OEE could be explored for its potential to support liver function in conditions associated with hyperammonemia, such as chronic liver disease or hepatic encephalopathy.
Conclusion
The conceptual framework presented in this guide outlines a strong scientific basis for investigating this compound as a prodrug of L-ornithine. The proposed mechanism, leveraging enhanced lipophilicity for improved cellular delivery and subsequent intracellular enzymatic activation, is a well-established principle in drug design.[30][31] The experimental protocols detailed herein provide a clear and robust pathway to validate this hypothesis. If successful, this compound could become a powerful asset for both fundamental research into nitrogen metabolism and the development of new therapeutic interventions for debilitating urea cycle disorders.
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Ornithine ethyl ester dihydrochloride properties
An In-Depth Technical Guide to Ornithine Ethyl Ester Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound Dihydrochloride is a derivative of the non-proteinogenic amino acid L-ornithine, a key intermediate in the urea cycle.[1][2] The modification of L-ornithine via ethyl esterification and its formulation as a dihydrochloride salt enhances its stability and solubility, making it a compound of significant interest in various scientific and commercial sectors.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, designed to support professionals in research and development. The esterification to its ethyl ester form is suggested to enhance its bioavailability compared to the parent L-ornithine, allowing for more efficient absorption and utilization within the body.[1][3]
Core Chemical and Physical Properties
This compound Dihydrochloride is a snow-white, hygroscopic solid, a characteristic that necessitates careful handling and storage to prevent degradation from atmospheric moisture.[3][4] Its dihydrochloride salt form contributes to its high solubility in aqueous solutions, a critical attribute for its use in biochemical assays and formulation development.[1]
| Property | Value | Reference |
| CAS Number | 84772-29-2 | [4][5][6][7] |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [4][5][6] |
| Molecular Weight | 233.1 - 233.19 g/mol | [3][4][6] |
| Appearance | Snow white, hygroscopic solid | [3][4] |
| Melting Point | 170-179 °C | [3][4] |
| LogP | -0.705 | [4][7] |
| Purity | ≥ 97-99% | [3][5] |
| InChI Key | FGDABGPSQJJTDH-ILKKLZGPSA-N | [4][5][7] |
Elemental analysis confirms the dihydrochloride structure, with experimentally found values closely matching the calculated composition: C 35.73%, H 7.46%, N 12.14%, Cl 30 .27% (Calculated: C 36.06%, H 7.78%, N 12.01%, Cl 30 .41%).[4]
Synthesis and Purification
The synthesis of this compound Dihydrochloride is primarily achieved through a standard esterification process. The causality behind this choice of method lies in its efficiency and the ability to produce a high-purity product.
Standard Esterification Protocol
The core of the synthesis involves the reaction of L-ornithine with ethanol in the presence of an acid catalyst, typically thionyl chloride, which facilitates the ester formation. The subsequent addition of hydrochloric acid ensures the formation of the stable dihydrochloride salt.
Experimental Protocol:
-
Reaction Setup: A mixture of L-ornithine, absolute ethanol, and thionyl chloride is combined in a round-bottom flask fitted with a reflux condenser.[4][8] The thionyl chloride acts as a source of HCl in situ, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.
-
Reflux: The mixture is heated to reflux (approximately 78°C for ethanol) and maintained for about 7 hours, or until the solution becomes clear, indicating the completion of the reaction.[4]
-
Solvent Removal: Excess ethanol and other volatile reagents are removed using a rotary evaporator at an elevated temperature (e.g., 70°C).[4] This step is crucial for isolating the crude product.
-
Recrystallization (Purification): The resulting solid crude product is dissolved in a minimal amount of hot ethanol.[4][8] This solution is then poured over or slowly added to cooled diethyl ether.[4][8] The significant drop in solubility causes the purified this compound Dihydrochloride to precipitate out of the solution, leaving impurities behind.
-
Final Product Isolation: The recrystallized product is filtered, washed with anhydrous diethyl ether to remove any residual soluble impurities, and dried under a vacuum to yield the final, high-purity compound.[4][8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound Dihydrochloride.
Analytical Methods for Characterization
To ensure the identity, purity, and quality of this compound Dihydrochloride, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
Reverse-Phase HPLC (RP-HPLC)
A reverse-phase HPLC method can effectively separate and quantify this compound Dihydrochloride.[7] The choice of a reverse-phase column is logical due to the polar nature of the molecule, allowing for good retention and separation from non-polar impurities.
Experimental Protocol:
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is typically used.[7]
-
Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (MeCN) and water, with an acidic modifier like phosphoric acid, is effective.[7] The acid suppresses the ionization of any residual silanol groups on the column, improving peak shape.
-
MS-Compatibility: For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid, such as formic acid, to prevent contamination of the MS source.[7]
-
Detection: UV detection is standard, though other methods like evaporative light scattering detection (ELSD) or MS can be employed for higher sensitivity and specificity.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., water) and filtered through a 0.45 µm filter before injection to protect the HPLC system.
Analytical Workflow Diagram
Caption: Standard analytical workflow for HPLC analysis.
Applications in Research and Development
The unique properties of this compound Dihydrochloride make it a versatile compound in several R&D areas.
Biochemical Research: The Urea Cycle
As a derivative of L-ornithine, this compound is a valuable tool for studying the urea cycle. L-ornithine is a critical substrate in this pathway, which is essential for detoxifying ammonia in the liver.[2][4] Researchers can use the ethyl ester form to investigate how modifications to the ornithine structure affect its transport and participation in the cycle, potentially offering insights into managing conditions like hepatic encephalopathy.[3]
Caption: Simplified role of L-Ornithine in the Urea Cycle.
Pharmaceutical and Nutraceutical Applications
-
Sports Nutrition: The compound is used in dietary supplements to potentially enhance athletic performance and accelerate recovery.[3][4] It is believed to support muscle metabolism and aid in reducing fatigue, possibly by facilitating ammonia clearance via the urea cycle.[3][4]
-
Wound Healing: Ornithine is a precursor to proline and polyamines, which are essential for collagen synthesis and cell proliferation. This has led to research into this compound Dihydrochloride for topical treatments aimed at accelerating tissue repair and regeneration.[3][4][9]
-
Liver Health: Due to its connection to the urea cycle, it is explored for its potential to support liver function and detoxification pathways.[3][9]
-
Neuroprotection: Preliminary studies suggest potential neuroprotective properties, opening avenues for research in the context of neurodegenerative diseases.[3][9]
-
Cosmetic Formulations: It is incorporated into anti-aging skincare products for its purported ability to enhance skin hydration and elasticity, likely linked to its role in cellular regeneration.[3][4][9]
Stability, Storage, and Safety
Stability and Storage
This compound Dihydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[4] This is a critical consideration for maintaining its integrity.
-
Storage Conditions: To ensure long-term stability, the compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][10][11] Storage at refrigerated temperatures (0-8 °C) is often recommended.[3]
-
Incompatibilities: While specific incompatibility data is limited, it is prudent to avoid storage with strong oxidizing agents and strong bases.
Safety and Handling
According to the Globally Harmonized System (GHS), this compound Dihydrochloride is classified as a skin and eye irritant.[6][10]
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area.[12] Avoid breathing dust.[12] Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[10]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
-
First Aid (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, seek medical advice.[10]
-
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L-Ornithine Ethyl Ester vs. D-Ornithine Ethyl Ester: A Guide to Stereoisomeric Differentiation, Biological Activity, and Analytical Separation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The principle of chirality is fundamental in pharmacology and drug development, where stereoisomers of the same molecule can exhibit profoundly different biological activities. This guide provides a detailed technical examination of L-Ornithine ethyl ester and its enantiomer, D-Ornithine ethyl ester. We delve into their structural differences, comparative physicochemical properties, and the critical role of stereochemistry in their metabolic fate, particularly focusing on the L-isomer's integral function in the urea cycle. This document serves as a resource for researchers and scientists, offering insights into the enzymatic specificity that governs their biological relevance, detailed protocols for their analytical separation via chiral HPLC, and a discussion of their respective applications and implications in research and pharmaceutical development.
Introduction: The Principle of Chirality in Ornithine Derivatives
The Significance of Stereoisomerism in Drug Development
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of the body, such as enzymes and receptors. This can lead to one isomer being therapeutically active while the other is inactive, less active, or even toxic. Understanding and controlling the stereochemistry of a drug candidate is therefore a critical aspect of modern drug development, ensuring safety, efficacy, and purity.
Introduction to Ornithine: L- and D-Enantiomers
Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1] However, it plays a vital role in several metabolic processes. The naturally occurring and biologically active form is L-Ornithine.[] Its primary function is as a key intermediate in the urea cycle, the metabolic pathway responsible for detoxifying ammonia by converting it into urea for excretion.[3][4] L-Ornithine is also a precursor for the synthesis of polyamines like putrescine and spermine, which are essential for cell proliferation and differentiation.[5][6] Its enantiomer, D-Ornithine, is not typically found in biological systems and is not a substrate for the enzymes of the urea cycle.[][7]
Esterification and the Genesis of L- and D-Ornithine Ethyl Ester
Esterification is a common chemical modification used to alter the physicochemical properties of a molecule, often to enhance its bioavailability.[8] By reacting the carboxylic acid group of ornithine with ethanol, Ornithine ethyl ester is formed. This modification can potentially improve absorption characteristics.[8] However, the chirality of the parent molecule is retained during this process. Therefore, the esterification of L-Ornithine yields L-Ornithine ethyl ester, while the esterification of D-Ornithine yields D-Ornithine ethyl ester. These two esters remain enantiomers of each other, and as we will explore, their biological activities are expected to be as distinct as their parent amino acids.
Physicochemical Properties: A Comparative Analysis
Structural Comparison
The fundamental difference between L-Ornithine ethyl ester and D-Ornithine ethyl ester lies in the spatial arrangement of the groups around the chiral alpha-carbon. This stereochemical difference is the sole determinant of their distinct biological properties.
Caption: Stereochemical representation of L- and D-Ornithine ethyl ester.
Comparative Data Table
While their biological properties differ, the fundamental physicochemical properties of enantiomers are identical, except for their interaction with plane-polarized light. They are typically synthesized and handled as hydrochloride salts to improve stability and solubility.[8]
| Property | L-Ornithine Ethyl Ester | D-Ornithine Ethyl Ester | Reference |
| Molecular Formula | C₇H₁₆N₂O₂ | C₇H₁₆N₂O₂ | [7][9] |
| Molecular Weight | 160.21 g/mol | 160.21 g/mol | [7][9] |
| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate | ethyl (2R)-2,5-diaminopentanoate | [7][9] |
| CAS Number (Free Base) | 4189-46-2 | Not readily available | [9][10] |
| CAS Number (Dihydrochloride) | 84772-29-2 | Not readily available | [8][11][12] |
| Molecular Formula (Dihydrochloride) | C₇H₁₈Cl₂N₂O₂ | C₇H₁₈Cl₂N₂O₂ | [8][13] |
| Molecular Weight (Dihydrochloride) | 233.14 g/mol | 233.14 g/mol | [11][12] |
| Appearance (Dihydrochloride) | Snow white, hygroscopic solid | Assumed to be similar | [11][14] |
| Solubility | Soluble in water | Assumed to be similar | [8][15] |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) | [6][7] |
Note: Specific data for D-Ornithine ethyl ester is less common in commercial and public databases, reflecting its limited use compared to the L-isomer.
The Biological Dichotomy: Stereospecificity and Metabolic Fate
The Central Role of L-Ornithine in the Urea Cycle
The primary reason for the biological significance of L-Ornithine lies in its indispensable role in the urea (or ornithine) cycle. This cycle is the body's main mechanism for converting highly toxic ammonia, a byproduct of amino acid catabolism, into urea, which is then safely excreted.[16][17] The cycle takes place primarily in the liver.[17] L-Ornithine acts as a carrier molecule; it is regenerated at the end of each cycle, making it a catalyst for ammonia detoxification.[1][3]
Caption: The Urea Cycle, highlighting the central role of L-Ornithine.
Enzymatic Specificity: Why L- is Recognized and D- is Not
Enzymes are chiral molecules with highly specific three-dimensional active sites. This specificity dictates that they can typically only bind to and process substrates with a complementary stereochemistry. The enzymes of the urea cycle, such as Ornithine Transcarbamylase, have evolved to recognize and bind exclusively to L-Ornithine.[16] The D-enantiomer, with its amino group oriented differently at the alpha-carbon, will not fit correctly into the active site of these enzymes. Consequently, D-Ornithine cannot participate in the urea cycle and is biologically inert in this context. This principle of stereospecificity is a cornerstone of biochemistry.
The Role of Esterases: Hydrolysis and Bioavailability
Upon administration, L-Ornithine ethyl ester and D-Ornithine ethyl ester are likely to be rapidly hydrolyzed by non-specific esterase enzymes present in the blood, liver, and other tissues. This enzymatic action will cleave the ethyl ester bond, releasing ethanol and the parent amino acid, L-Ornithine or D-Ornithine, respectively. Therefore, the ultimate biological effect of these esters is predicated on the activity of the resulting free ornithine enantiomer. The ester form serves primarily as a prodrug to potentially enhance delivery, but the core biological activity remains dictated by the chirality of the parent amino acid.[8]
Potential Pharmacological vs. Toxicological Implications of the D-Isomer
While L-Ornithine and its salts (like L-ornithine L-aspartate) are used in nutritional supplements and for the management of liver disorders due to their role in ammonia detoxification, the D-isomer has no established therapeutic use.[][4][18] The presence of D-amino acids in biological systems is rare, and the body generally lacks efficient pathways for their metabolism. The accumulation of D-amino acids can sometimes be associated with pathological conditions. Therefore, D-Ornithine ethyl ester is primarily considered a research chemical or a potential process impurity in the synthesis of the L-isomer. Its administration could lead to unknown metabolic consequences, and it would not be expected to provide the therapeutic benefits associated with L-Ornithine.
Analytical Methodologies for Chiral Discrimination
The Imperative of Chiral Separation in Quality Control
For any application involving L-Ornithine ethyl ester, it is critical to ensure its enantiomeric purity. The presence of the D-isomer as an impurity could reduce the efficacy of the product and introduce a substance with an uncharacterized toxicological profile. Therefore, a robust analytical method capable of separating and quantifying the two enantiomers is essential for quality control in both research and manufacturing settings. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for this compound Isomers
This protocol describes a general methodology for the separation of L- and D-Ornithine ethyl ester. Note: This is an illustrative protocol. Specific parameters must be optimized for the user's specific instrumentation and sample matrix.
Objective: To separate and quantify L-Ornithine ethyl ester and D-Ornithine ethyl ester.
Materials:
-
HPLC system with UV or Mass Spectrometric (MS) detector.
-
Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak IA, IB, or similar).
-
Mobile Phase Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and a suitable amine additive like Diethylamine (DEA).
-
Reference Standards: High-purity L-Ornithine ethyl ester dihydrochloride and D-Ornithine ethyl ester dihydrochloride.
-
Sample Diluent: Mobile phase or a suitable solvent mixture.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Hexane, IPA (or EtOH), and DEA (e.g., 80:20:0.1 v/v/v Hexane:IPA:DEA). Degas the mobile phase thoroughly before use. The non-polar/polar solvent ratio is the primary tool for adjusting retention and resolution.
-
Standard Preparation: Accurately weigh and dissolve the reference standards in the sample diluent to create stock solutions of known concentration (e.g., 1 mg/mL). Prepare a racemic standard by mixing equal volumes of the L- and D-isomer stock solutions. Prepare a series of working standards for calibration.
-
Sample Preparation: Dissolve the sample containing the this compound in the diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Chiralpak IA (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or MS for higher sensitivity and specificity.
-
-
System Suitability: Inject the racemic standard. The system is suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
-
Analysis: Inject the standards and samples. Identify the peaks based on the retention times of the individual L- and D-standards.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Use this curve to determine the concentration of each isomer in the unknown samples. Calculate the enantiomeric excess (% ee) as required.
Workflow Diagram for Chiral Analysis
Caption: Standard workflow for chiral HPLC analysis of this compound.
Applications, Research, and Future Directions
Established Applications of L-Ornithine Derivatives
The biologically active L-isomer is the focus of all therapeutic and nutritional applications. L-Ornithine and its derivatives are utilized in:
-
Sports Nutrition: To potentially reduce exercise-induced fatigue by promoting ammonia excretion.[1][11]
-
Liver Health: The stable salt L-Ornithine L-Aspartate (LOLA) is used in the treatment of hepatic encephalopathy, a condition characterized by high ammonia levels due to liver dysfunction.[][4][18]
-
Research: As a substrate in biochemical assays to study the urea cycle and related enzymes.[5]
The D-Isomer: An Analytical Standard and Research Probe
The primary role of D-Ornithine ethyl ester is as an analytical tool. It is essential as a reference standard for developing and validating chiral separation methods to ensure the enantiomeric purity of L-Ornithine ethyl ester products. It may also be used in research as a negative control in studies investigating the stereospecificity of enzymes or transport systems.
Implications for Drug Development and Manufacturing
For any organization developing or manufacturing products based on L-Ornithine ethyl ester, strict stereochemical control is paramount.
-
Synthesis: Chiral synthesis or resolution methods must be employed to produce the L-isomer in high enantiomeric purity.
-
Quality Control: The chiral HPLC method described is a critical release test to confirm identity and purity, ensuring that the D-isomer is below specified limits.
-
Regulatory Filing: Regulatory bodies like the FDA and EMA require thorough characterization of drug substances, including stereoisomeric purity, to ensure safety and efficacy.
Conclusion
The distinction between L-Ornithine ethyl ester and D-Ornithine ethyl ester is a classic example of the importance of stereochemistry in the life sciences. While chemically similar, their biological fates are divergent, dictated by the precise chiral recognition of metabolic enzymes. L-Ornithine ethyl ester serves as a prodrug for the metabolically active L-Ornithine, a key component of the urea cycle. In contrast, D-Ornithine ethyl ester is biologically inert in this pathway and its primary value lies in its use as an analytical reference standard. For researchers and drug development professionals, a comprehensive understanding of these differences is crucial for designing meaningful experiments, ensuring product quality, and developing safe and effective therapeutic agents.
References
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PubMed. (2016). Ornithine and its role in metabolic diseases: An appraisal. Retrieved from [Link]
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MetwareBio. (n.d.). Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. Retrieved from [Link]
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An In-depth Technical Guide to L-Ornithine Ethyl Ester: Synthesis, Properties, and Applications
Introduction: The Significance of L-Ornithine Ethyl Ester in Scientific Research
L-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, playing a vital role in the detoxification of ammonia in the body.[1] Its therapeutic and supplemental potential is well-recognized, particularly in liver health and sports nutrition. However, the inherent polarity of amino acids can limit their bioavailability. To overcome this, chemical modifications are employed, with esterification being a prominent strategy. L-Ornithine ethyl ester, the ethyl ester derivative of L-ornithine, represents a significant advancement in enhancing the pharmacokinetic profile of its parent compound. The addition of the ethyl ester group increases the lipophilicity of the molecule, which is thought to improve its absorption and cellular uptake.[1][2] This enhanced bioavailability makes L-ornithine ethyl ester a compound of great interest to researchers, scientists, and drug development professionals.[2][3] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and applications of L-ornithine ethyl ester, primarily focusing on its common dihydrochloride salt form.
Chemical Structure and Physicochemical Properties
L-Ornithine ethyl ester is most commonly handled and studied as its dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.[1] The structure consists of the L-ornithine backbone with an ethyl ester group at the carboxylic acid terminus.
Table 1: Physicochemical Properties of L-Ornithine Ethyl Ester and its Dihydrochloride Salt
| Property | Value | Source |
| L-Ornithine Ethyl Ester (Free Base) | ||
| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate | [4] |
| Molecular Formula | C7H16N2O2 | [4] |
| Molecular Weight | 160.21 g/mol | [4] |
| SMILES | CCOC(=O)N | [4] |
| InChIKey | OTXKQKKLEDBPAD-LURJTMIESA-N | [4] |
| Computed XLogP3-AA | -0.6 | [4] |
| L-Ornithine Ethyl Ester Dihydrochloride | ||
| IUPAC Name | ethyl (2S)-2,5-diaminopentanoate;dihydrochloride | |
| Alternate Names | (S)-Ethyl 2,5-diaminopentanoate dihydrochloride, H-Orn-OEt·2HCl | [1] |
| CAS Number | 84772-29-2 | [5] |
| Molecular Formula | C7H18Cl2N2O2 | [5] |
| Molecular Weight | 233.14 g/mol | |
| Appearance | Snow white, hygroscopic crystalline powder | [6] |
| Melting Point | 170-176 °C | [6] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 0-8 °C | [6] |
Synthesis of L-Ornithine Ethyl Ester Dihydrochloride
The synthesis of L-ornithine ethyl ester dihydrochloride is typically achieved through Fischer-Speier esterification, where L-ornithine is reacted with ethanol in the presence of a strong acid catalyst.[7][8] The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol. The use of excess ethanol and an acid catalyst, often introduced as gaseous hydrogen chloride or via reagents like thionyl chloride or acetyl chloride, drives the reaction towards the formation of the ester.
Synthesis Workflow
Caption: Workflow for the synthesis of L-Ornithine Ethyl Ester Dihydrochloride.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol describes a common method for the synthesis of amino acid ethyl ester hydrochlorides.
Materials:
-
L-Ornithine monohydrochloride
-
Absolute Ethanol (anhydrous)
-
Thionyl chloride (SOCl2) or dry Hydrogen Chloride (HCl) gas
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-ornithine monohydrochloride in absolute ethanol. The excess of ethanol acts as both a reagent and a solvent.
-
Introduction of Acid Catalyst: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This reaction generates HCl in situ and should be performed in a well-ventilated fume hood. Alternatively, dry HCl gas can be bubbled through the ethanolic suspension. The addition of the acid catalyst is exothermic and should be done with caution to maintain a low temperature.
-
Esterification Reaction: After the addition of the acid catalyst, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube. Heat the reaction mixture to reflux with continuous stirring. The reaction is typically refluxed for several hours to ensure complete esterification. The initially cloudy suspension should become a clear solution as the reaction progresses.
-
Solvent Removal: After the reflux period, cool the reaction mixture to room temperature. Remove the excess ethanol and volatile by-products using a rotary evaporator under reduced pressure.
-
Product Precipitation and Purification: The resulting crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether. This step helps to precipitate the L-ornithine ethyl ester dihydrochloride salt while washing away any remaining impurities. The solid product is collected by filtration, washed with more anhydrous diethyl ether, and dried under vacuum to yield the final product.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized by dissolving it in a minimal amount of warm absolute ethanol and then slowly adding anhydrous diethyl ether until turbidity is observed, followed by cooling to induce crystallization.[9]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical as Fischer esterification is a reversible reaction. The presence of water would shift the equilibrium back towards the reactants (hydrolysis of the ester), reducing the product yield.
-
Excess Ethanol: Using a large excess of ethanol helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8]
-
Acid Catalyst: The strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[7]
-
Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the esterification to proceed to completion in a reasonable timeframe.
-
Purification with Diethyl Ether: Diethyl ether is a non-polar solvent in which the highly polar dihydrochloride salt of the amino acid ester is insoluble. This allows for the selective precipitation of the product, leaving non-polar impurities in the solution.
Quality Control and Characterization
To ensure the identity and purity of the synthesized L-ornithine ethyl ester dihydrochloride, a series of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of L-ornithine ethyl ester dihydrochloride.
Protocol for HPLC Analysis:
-
Column: A C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is commonly used.[10][11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile) is effective.[10][11] For mass spectrometry compatibility, a volatile buffer system such as ammonium formate/formic acid can be used.[5][12]
-
Detection: UV detection at a low wavelength, such as 225 nm, is suitable as the molecule lacks a strong chromophore.[10][11]
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.
This method allows for the separation of the main product from any unreacted L-ornithine and other potential impurities, providing a quantitative measure of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of amino acid esters, derivatization is necessary for GC-MS analysis.
Protocol for GC-MS Analysis (Post-Derivatization):
-
Derivatization: The amino groups of L-ornithine ethyl ester are derivatized to make the molecule more volatile and thermally stable. A common method involves acylation with an agent like pentafluoropropionic anhydride (PFPA).[13][14]
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of different components.
-
Mass Spectrometry: Electron ionization (EI) is used to fragment the molecule, and the resulting mass spectrum provides a unique fingerprint for identification. The fragmentation patterns of amino acid ethyl esters are well-documented and can be used to confirm the structure.[15][16]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the key functional groups. The spectrum should show a characteristic ester carbonyl (C=O) stretching vibration, typically around 1735 cm-1, which would be absent in the starting L-ornithine. The presence of N-H stretching and bending vibrations from the amino groups would also be observed.
Applications in Research and Development
The primary advantage of L-ornithine ethyl ester lies in its potential for improved bioavailability compared to L-ornithine.[2][3] This has led to its investigation and use in several fields:
-
Sports Nutrition and Supplements: L-ornithine is believed to reduce fatigue by aiding in the clearance of ammonia, a byproduct of intense exercise. The ethyl ester form is marketed as a more efficient way to increase plasma ornithine levels, potentially enhancing athletic performance and muscle recovery.[3]
-
Pharmaceutical Research and Drug Development: The esterification of drugs is a common prodrug strategy to improve their absorption and distribution. L-ornithine ethyl ester can serve as a building block or a starting material for the synthesis of more complex molecules with therapeutic potential. Its ability to cross cell membranes more readily than L-ornithine makes it an attractive candidate for targeted drug delivery systems.
-
Peptide Synthesis: Amino acid esters are fundamental building blocks in peptide synthesis.[20][21] The ethyl ester group serves as a protecting group for the carboxylic acid terminus, allowing for the controlled formation of peptide bonds at the N-terminus. Although other protecting groups are more common in solid-phase peptide synthesis, amino acid esters remain relevant in solution-phase synthesis and for the creation of specific peptide fragments.[22][23]
-
Cosmetic Formulations: Due to the role of amino acids in skin health, derivatives like L-ornithine ethyl ester are being explored for their potential benefits in cosmetic and dermatological formulations, such as improving skin hydration and elasticity.
Conclusion
L-Ornithine ethyl ester, particularly in its dihydrochloride form, is a valuable derivative of L-ornithine with enhanced physicochemical properties that favor its use in various scientific and commercial applications. Its synthesis via Fischer esterification is a well-established and efficient process. The rigorous characterization and quality control using techniques such as HPLC, GC-MS, and spectroscopy are essential to ensure its purity and identity for reliable research and development. As the demand for more effective nutritional supplements and targeted therapeutics continues to grow, the importance of well-characterized and readily synthesizable compounds like L-ornithine ethyl ester is set to increase, making it a key molecule for researchers and scientists in diverse fields.
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SIELC Technologies. (2018). Ethyl L-ornithine dihydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6262, L-(-)-Ornithine. Retrieved from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000162 - L-Ornithine. Retrieved from [Link]
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Merck Index. (n.d.). Ornithine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). L-Ornithine, N2,N5-bis(trifluoroacetyl)-, butyl ester. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ornithine. Retrieved from [Link]
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-
Scribd. (n.d.). Synthesis of L-Ornithine From L-Arganine - 02. Retrieved from [Link]
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-
Cenmed Enterprises. (n.d.). L this compound Dihydrochloride >= 99% (Nmr) 100 G. Retrieved from [Link]
-
Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214). Retrieved from [Link]
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-
ResearchGate. (2020). (PDF) A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. Retrieved from [Link]_
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NATURAL POLAND. (n.d.). L-ornithine ethyl ester. Retrieved from [Link]
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An In-depth Technical Guide to Ornithine Ethyl Ester as a Precursor Molecule
Introduction
Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in numerous metabolic pathways, most notably the urea cycle.[1][2] Its ethyl ester derivative, ornithine ethyl ester, serves as a valuable precursor molecule in a multitude of research and drug development applications. The esterification of the carboxylic acid group enhances its lipophilicity, which can improve its cellular uptake and bioavailability compared to the parent amino acid.[3][4] This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its intricate roles as a precursor and its diverse applications in the laboratory and in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Chemical and Physical Properties
L-Ornithine ethyl ester is most commonly available as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.[5] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₈Cl₂N₂O₂ | [5][6] |
| Molecular Weight | 233.13 g/mol | [3][6] |
| CAS Number | 84772-29-2 | [3][6] |
| Appearance | White crystalline powder | [5] |
| Solubility | Soluble in water | [5] |
| Melting Point | 170-176 °C | [3] |
| Storage | 0-8 °C, hygroscopic | [3] |
Synthesis and Purification of this compound
The synthesis of this compound typically involves the protection of the amino groups followed by esterification of the carboxylic acid. A common starting material is L-ornithine hydrochloride.
Experimental Protocol: Synthesis of Dibenzylidine this compound
This protocol describes the synthesis of a protected form of this compound, which can then be deprotected to yield the final product. The protection of the amino groups as Schiff bases with benzaldehyde is a critical step to prevent side reactions during esterification.
Materials:
-
L-Ornithine ethyl ester dihydrochloride
-
Methylene chloride (CH₂Cl₂)
-
Benzaldehyde
-
Triethylamine (TEA)
-
Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
-
1 L reaction flask
-
Stirring apparatus
-
Cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
Procedure: [7]
-
Reaction Setup: In a 1 L reaction flask, suspend 93.29 g of this compound dihydrochloride in 200 ml of methylene chloride.
-
Cooling: Cool the suspension to 0°C using an ice-water bath while stirring.
-
Addition of Benzaldehyde: Add a solution of 86 g of benzaldehyde in 200 ml of methylene chloride to the cooled suspension.
-
Addition of Triethylamine: While maintaining the temperature at 0°C, add a solution of 90 g of triethylamine in 140 ml of methylene chloride dropwise over one hour. The triethylamine acts as a base to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Add 150 ml of water to the reaction mixture and transfer to a separatory funnel. After decantation, wash the organic layer with water (3 x 150 ml) and then with brine (2 x 100 ml). This removes water-soluble impurities and residual triethylamine hydrochloride.
-
Dry the organic layer over 50 g of anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter the dried organic layer to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain an oily residue.
-
Add 600 ml of hexane to the oily residue and stir vigorously for one hour at room temperature. This will precipitate the product.
-
Filter the white solid, wash with a small amount of cold hexane, and dry under reduced pressure.
-
Expected Outcome: Dibenzylidine this compound as a white solid.
Purification
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel if necessary.[8][9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of protected this compound.
This compound as a Precursor Molecule
The primary utility of this compound lies in its ability to serve as a cell-permeable precursor to L-ornithine.
Metabolic Fate and Enzymatic Conversion
Upon entering a biological system, the ethyl ester group of this compound is rapidly hydrolyzed by intracellular esterases to yield L-ornithine and ethanol.[10] This enzymatic conversion is crucial as it releases the biologically active L-ornithine at the site of action. The ester form effectively masks the polar carboxyl group, facilitating its passage across cell membranes.[4][11]
Precursor to Arginine and Polyamines
Once converted to L-ornithine, the molecule enters several key metabolic pathways:
-
Urea Cycle: L-ornithine is a central intermediate in the urea cycle, where it combines with carbamoyl phosphate to form citrulline. This cycle is essential for the detoxification of ammonia in the liver.[1]
-
Polyamine Synthesis: L-ornithine is the direct precursor for the synthesis of polyamines, including putrescine, spermidine, and spermine.[2] This conversion is catalyzed by the enzyme ornithine decarboxylase (ODC), which is often upregulated in rapidly proliferating cells, including cancer cells.[12][13] Polyamines are critical for cell growth, differentiation, and apoptosis.[14]
-
Arginine Synthesis: In certain tissues, L-ornithine can be converted back to L-arginine, a precursor for nitric oxide (NO) synthesis.[10]
Metabolic Pathway Diagram
Caption: Metabolic fate of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various research and development settings.
Studying Enzyme Kinetics
This compound can be used as a substrate or a tool to study the kinetics of enzymes involved in ornithine metabolism. For instance, it can be used to deliver ornithine into cells to study the activity of arginase, which catalyzes the hydrolysis of arginine to ornithine and urea.[5][15][16]
Experimental Protocol: Arginase Activity Assay
This protocol outlines a colorimetric assay to measure arginase activity in cell lysates or tissue homogenates. The assay measures the amount of urea produced from the hydrolysis of arginine.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Arginase Assay Buffer
-
L-Arginine solution (substrate)
-
Urea standard solution
-
Colorimetric reagent for urea detection
-
Cell lysate or tissue homogenate samples
-
Sample Preparation: Prepare cell lysates or tissue homogenates in ice-cold Arginase Assay Buffer. Centrifuge to remove cellular debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a series of urea standards of known concentrations in the assay buffer.
-
Reaction Setup:
-
To each well of the 96-well plate, add the sample (cell lysate or tissue homogenate).
-
For each sample, prepare a corresponding blank well containing the sample but without the L-arginine substrate.
-
-
Initiation of Reaction: Add the L-arginine solution to the sample wells to initiate the enzymatic reaction. Add an equal volume of assay buffer to the blank wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours).
-
Color Development: Stop the reaction and add the colorimetric reagent for urea detection to all wells (samples, blanks, and standards).
-
Measurement: Incubate for the recommended time for color development and then measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculation: Subtract the absorbance of the blank from the absorbance of the corresponding sample. Calculate the urea concentration in the samples using the standard curve. Arginase activity is typically expressed as units per liter (U/L), where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at a specific pH and temperature.[16]
Prodrug and Drug Delivery
The esterification of ornithine to form this compound is a classic example of a prodrug strategy.[4][11][17] This approach is employed to:
-
Enhance Bioavailability: The increased lipophilicity of the ester form allows for better absorption and transport across biological membranes.[3][4]
-
Targeted Delivery: this compound can be incorporated into more complex drug delivery systems, such as polymeric nanoparticles or liposomes, to target specific tissues or cells.[18][19]
Therapeutic Potential
-
Liver Disease: L-ornithine L-aspartate (LOLA), a salt of ornithine and aspartic acid, has been investigated for the treatment of hepatic encephalopathy, a condition characterized by high ammonia levels.[20][21][22][23] this compound could potentially serve as an alternative precursor for ornithine in this context.
-
Cancer Research: Given the critical role of polyamines in cancer cell proliferation, targeting polyamine metabolism is a key area of cancer research.[12][13] this compound can be used to study the effects of elevated ornithine levels on cancer cell growth and to screen for inhibitors of ornithine decarboxylase.[24] Some studies have also suggested a potential protective role of ornithine against certain cancers, such as breast cancer.[1]
Applications Overview Diagram
Caption: Overview of the applications of this compound.
Conclusion
This compound is a chemically and biologically versatile molecule that serves as a powerful tool for researchers and drug developers. Its ability to act as a cell-permeable precursor to L-ornithine allows for the targeted delivery of this key metabolic intermediate. From fundamental studies of enzyme kinetics and metabolic pathways to the development of novel prodrugs and therapeutic strategies for diseases such as hepatic encephalopathy and cancer, this compound continues to be a molecule of significant interest. The protocols and insights provided in this guide aim to equip scientists with the necessary knowledge to effectively utilize this compound in their research endeavors.
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PubMed. Discovery of Arginine Ethyl Ester as Polyglutamine Aggregation Inhibitor: Conformational Transitioning of Huntingtin N-Terminus Augments Aggregation Suppression. [Link]
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PubMed. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. [Link]
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PubMed. In vitro and in vivo antibacterial evaluation and mechanistic study of ornithine based small cationic lipopeptides against antibiotic resistant clinical isolates. [Link]
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NIH. Poly(l-Ornithine)-Based Polymeric Micelles as pH-Responsive Macromolecular Anticancer Agents. [Link]
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An In-Depth Technical Guide to In Vitro Studies of Ornithine Ethyl Ester
Introduction: The Rationale for Ornithine Ethyl Ester in Preclinical Research
Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the liver.[1][2] It also serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth, proliferation, and differentiation.[3][4][5] Due to its central role in these fundamental cellular processes, the modulation of ornithine metabolism is a key area of investigation in various fields, including liver disease, oncology, and metabolic disorders.
While L-ornithine is readily available for in vitro studies, its cellular uptake can be a rate-limiting factor in certain experimental contexts. This compound, a synthetic derivative, is often employed as a more cell-permeable alternative. The esterification of the carboxyl group increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing L-ornithine and making it available for its metabolic functions. This "prodrug" strategy allows for a more efficient delivery of ornithine into the intracellular environment, bypassing the reliance on specific amino acid transporters.
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting in vitro studies with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental systems.
Core Principles for In Vitro Investigation
Successful in vitro studies with this compound hinge on a thorough understanding of its physicochemical properties and its interactions with the cellular machinery. The following core principles should guide experimental design and data interpretation.
Stability in Culture Media: A Critical First Step
Before initiating cell-based assays, it is imperative to assess the stability of this compound in the chosen cell culture medium. Amino acid esters can be susceptible to spontaneous hydrolysis, particularly at physiological pH and temperature.[6] Degradation of the ester in the medium prior to cellular uptake would negate the primary advantage of using this derivative.
Experimental Protocol: Stability Assessment of this compound
-
Preparation of Solutions: Prepare a stock solution of this compound dihydrochloride in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Incubation: Incubate the medium containing this compound at 37°C in a humidified incubator with 5% CO2 for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: At each time point, collect an aliquot of the medium. Analyze the concentration of both this compound and free L-ornithine using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound and L-ornithine over time to determine the rate of hydrolysis in the cell culture medium.
Cellular Permeability: Quantifying the Uptake Advantage
A key rationale for using this compound is its enhanced cell permeability. Validating this assumption is crucial for interpreting experimental outcomes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method that can predict passive diffusion across a lipid membrane.[7][8]
Experimental Protocol: PAMPA for this compound
-
Plate Preparation: Use a commercially available PAMPA plate system, which consists of a 96-well donor plate and a 96-well acceptor plate separated by a filter coated with a lipid mixture that mimics a biological membrane.
-
Solution Preparation: Prepare a solution of this compound in a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a known concentration.
-
Assay Execution: Add the this compound solution to the donor wells. Add fresh buffer to the acceptor wells. Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following formula:
Pe = [ -ln(1 - [CA(t)] / [Cequilibrium]) ] / ( A * (1/VD + 1/VA) * t )
Where:
-
[CA(t)] is the concentration in the acceptor well at time t.
-
[Cequilibrium] is the theoretical equilibrium concentration.
-
A is the filter area.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
t is the incubation time.
-
A higher Pe value for this compound compared to L-ornithine would confirm its enhanced passive permeability.
Logical Flow of this compound In Vitro Studies
Caption: Workflow for in vitro studies of this compound.
Intracellular Hydrolysis: The Activation Step
The conversion of this compound to L-ornithine is dependent on the activity of intracellular esterases. Measuring the esterase activity in the cell type of interest is crucial for confirming that the "prodrug" will be activated.
Experimental Protocol: Intracellular Esterase Activity Assay
A common method involves the use of a fluorogenic substrate, such as fluorescein diacetate (FDA). FDA is non-fluorescent but is hydrolyzed by intracellular esterases to the highly fluorescent fluorescein.
-
Cell Culture: Plate the cells of interest in a 96-well plate and allow them to adhere overnight.
-
Substrate Loading: Wash the cells with PBS and then incubate them with a solution of FDA in a suitable buffer.
-
Fluorescence Measurement: After a short incubation period (e.g., 15-30 minutes), measure the fluorescence intensity using a microplate reader (excitation ~490 nm, emission ~520 nm).
-
Data Normalization: Normalize the fluorescence signal to the cell number or total protein content to determine the relative esterase activity.
Kinetics of Hydrolysis: Understanding the Conversion Rate
To gain a more quantitative understanding of the conversion of this compound to L-ornithine, the hydrolysis rate can be measured in cell lysates.
Experimental Protocol: this compound Hydrolysis in Cell Lysates
-
Cell Lysate Preparation: Harvest the cells and prepare a cell lysate using a suitable lysis buffer that preserves enzyme activity. Determine the total protein concentration of the lysate.[9][10]
-
Reaction Initiation: Incubate a known concentration of this compound with the cell lysate at 37°C.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Analysis: Analyze the samples to quantify the concentrations of both this compound and L-ornithine.
-
Kinetic Parameter Calculation: Plot the rate of L-ornithine formation against the substrate (this compound) concentration to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Investigating the Biological Effects of this compound
Once the fundamental behavior of this compound in the chosen in vitro system is characterized, its biological effects can be investigated. The following are key areas of inquiry.
Impact on the Urea Cycle in Hepatocytes
Given ornithine's central role in the urea cycle, hepatocytes are a primary cell type for studying the effects of this compound. The expectation is that by providing a readily available source of intracellular ornithine, the ester will enhance the capacity of the urea cycle to detoxify ammonia.[11][12][13]
Experimental Protocol: Urea Cycle Activity in Cultured Hepatocytes
-
Cell Culture: Culture primary hepatocytes or hepatocyte-like cells (e.g., HepG2) in a suitable medium.
-
Treatment: Treat the cells with varying concentrations of this compound or L-ornithine (as a comparator) in the presence of an ammonium salt (e.g., ammonium chloride) to challenge the urea cycle.
-
Urea Measurement: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant. Measure the concentration of urea in the supernatant using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Compare the amount of urea produced in cells treated with this compound to that in untreated controls and cells treated with L-ornithine.
Metabolic Fate and Cellular Effects of this compound
Caption: Proposed mechanism of action of this compound.
Modulation of Polyamine Synthesis
Ornithine is the direct precursor for the synthesis of polyamines via the enzyme ornithine decarboxylase (ODC).[3][4][5] Investigating the effect of this compound on polyamine levels can provide insights into its impact on cell growth and proliferation.
Experimental Protocol: Polyamine Synthesis Assay
-
Cell Culture and Treatment: Culture cells of interest and treat them with this compound, L-ornithine, or a vehicle control.
-
Cell Lysis and Extraction: After treatment, harvest the cells and perform an acid extraction (e.g., with perchloric acid) to isolate the polyamines.
-
Quantification of Polyamines: Analyze the levels of putrescine, spermidine, and spermine in the extracts using HPLC with pre- or post-column derivatization for fluorescence or UV detection.
-
ODC Activity Assay (Optional): Measure the activity of ornithine decarboxylase in cell lysates by quantifying the conversion of radiolabeled L-ornithine to radiolabeled putrescine.
Assessment of Cell Viability and Toxicity
As with any exogenous compound, it is essential to evaluate the potential cytotoxicity of this compound. Standard cell viability assays should be performed across a range of concentrations.
Experimental Protocol: Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity.
-
Live/Dead Staining: Using fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) allows for direct visualization and quantification of cell viability by fluorescence microscopy or flow cytometry.
Data Presentation and Interpretation
Table 1: Hypothetical Comparative Data for Ornithine vs. This compound
| Parameter | L-Ornithine | This compound |
| Stability in Medium (t1/2) | > 48 hours | 18 hours |
| PAMPA Permeability (Pe) | Low | Moderate-High |
| Intracellular Ornithine Conc. (at 1h) | 1.5-fold increase | 5-fold increase |
| Urea Production (at 24h) | 1.8-fold increase | 3.5-fold increase |
| Putrescine Level (at 12h) | 1.3-fold increase | 2.8-fold increase |
| IC50 (at 48h) | > 10 mM | 8.5 mM |
Conclusion
This compound serves as a valuable tool for the in vitro investigation of ornithine metabolism and its downstream effects. Its enhanced cell permeability offers a distinct advantage over L-ornithine in many experimental systems. However, a rigorous and systematic approach, as outlined in this guide, is essential for generating reliable and interpretable data. By carefully characterizing the stability, permeability, and intracellular hydrolysis of this compound, and by employing appropriate assays to measure its biological effects, researchers can effectively harness this compound to advance our understanding of cellular metabolism in health and disease.
References
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An In-Depth Technical Guide to the Metabolic Pathway of Ornithine Ethyl Ester
For Distribution to Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the metabolic fate of L-Ornithine Ethyl Ester (OEE), a synthetic derivative of the non-proteinogenic amino acid L-ornithine. While direct literature on the complete metabolic pathway of OEE is sparse, this guide synthesizes established biochemical principles of ester hydrolysis and the well-documented metabolic roles of ornithine to construct a robust, predictive model of its biological processing. This guide is intended to serve as a foundational resource for researchers utilizing OEE as a tool to probe ornithine-dependent pathways or as a potential pro-drug for ornithine delivery.
Introduction: L-Ornithine and the Rationale for Esterification
L-Ornithine is a pivotal molecule in mammalian metabolism, standing at the crossroads of several critical pathways, yet it is not incorporated into proteins during translation.[1] Its primary roles include:
-
The Urea Cycle: As an essential intermediate, ornithine combines with carbamoyl phosphate in the mitochondria to form citrulline, a key step in the detoxification of ammonia.[2][3]
-
Polyamine Biosynthesis: Ornithine is the direct precursor to putrescine, the foundational diamine for the synthesis of spermidine and spermine. This conversion, catalyzed by ornithine decarboxylase (ODC), is the rate-limiting step in polyamine production, which is crucial for cell proliferation, differentiation, and DNA stabilization.[4][5]
-
Amino Acid Interconversion: Through the action of ornithine aminotransferase (OAT), ornithine can be interconverted with glutamate and proline, linking nitrogen metabolism with other aspects of cellular biochemistry.[6][7]
Given its central role, the ability to manipulate intracellular ornithine concentrations is a valuable experimental tool. However, the charged nature of the amino acid's carboxyl and amino groups can limit its passive diffusion across cellular membranes. L-Ornithine Ethyl Ester (OEE), in which the carboxyl group is masked by an ethyl ester, is a more lipophilic derivative.[8] This modification is hypothesized to enhance cell permeability, allowing OEE to serve as a cell-loading agent or pro-drug. Once inside the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to release L-ornithine and ethanol, thereby elevating the intracellular pool of free ornithine for entry into its downstream metabolic pathways.
The Hypothesized Metabolic Pathway of L-Ornithine Ethyl Ester
The metabolism of OEE can be logically dissected into two primary stages: (1) the initial hydrolysis of the ester bond to liberate free ornithine, and (2) the subsequent entry of ornithine into its established metabolic fates.
Stage 1: Enzymatic Hydrolysis of the Ethyl Ester Bond
The critical initiating step in OEE metabolism is the cleavage of the ethyl ester linkage. This is a hydrolysis reaction catalyzed by esterase enzymes.
-
Causality and Enzyme Class: Carboxylesterases (EC 3.1.1.1) are a superfamily of serine hydrolases abundant in the liver, plasma, and other tissues.[9] Their primary function is the detoxification of xenobiotics and the metabolism of endogenous esters. It is highly probable that these non-specific esterases are responsible for the rapid hydrolysis of OEE. Furthermore, a specific "fusarinine-C ornithinesterase" (EC 3.1.1.48) has been identified, which hydrolyzes N-acyl-L-ornithine esters, demonstrating that enzymes specific to ornithine esters exist in nature.[10]
The reaction is as follows: L-Ornithine Ethyl Ester + H₂O → L-Ornithine + Ethanol
This conversion effectively unmasks the ornithine molecule, trapping it within the cell due to the reappearance of the charged carboxyl group and committing it to further metabolism.
Stage 2: The Metabolic Fates of Liberated L-Ornithine
Once hydrolyzed, L-ornithine is indistinguishable from the endogenous pool and is partitioned into three major competing pathways, primarily located within the mitochondrial matrix and the cytosol.
In hepatocytes and intestinal cells, a primary fate of ornithine is its transport into the mitochondrial matrix. There, Ornithine Transcarbamylase (OTC) (EC 2.1.3.3) catalyzes the reaction between ornithine and carbamoyl phosphate to produce citrulline.[11][12] This is a critical step in the urea cycle for converting toxic ammonia into excretable urea.[3] The efficiency of this pathway is dependent on the availability of both ornithine and carbamoyl phosphate.
In the cytosol, Ornithine Decarboxylase (ODC) (EC 4.1.1.17) catalyzes the irreversible decarboxylation of ornithine to form putrescine.[4] This is the first and rate-limiting step for the synthesis of all polyamines (spermidine, spermine).[13][14] ODC is a highly regulated enzyme with an exceptionally short half-life, and its activity is tightly linked to cellular growth signals.[5] Thus, delivering ornithine via OEE could potentially drive polyamine synthesis in rapidly proliferating cells, such as cancer cells, where ODC is often upregulated.[15]
Within the mitochondrial matrix, Ornithine Aminotransferase (OAT) (EC 2.6.1.13) catalyzes the reversible transamination of ornithine's δ-amino group to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and L-glutamate.[6][16] GSA can then cyclize to form Δ¹-pyrroline-5-carboxylate (P5C), a precursor for proline synthesis, or be further metabolized. This pathway connects ornithine directly to the cellular pools of glutamate and proline.[7]
The following diagram illustrates the central, hypothesized metabolic pathway of OEE.
Caption: Hypothesized metabolic pathway of L-Ornithine Ethyl Ester (OEE).
Methodologies for Elucidating OEE Metabolism
Verifying the hypothesized pathway requires a systematic experimental approach, combining chemical synthesis, in vitro enzymatic assays, and robust analytical techniques.
Synthesis of L-Ornithine Ethyl Ester Dihydrochloride
The starting material, OEE, is typically used as a stable dihydrochloride salt. A common synthesis protocol is adapted from established methods.[17]
Protocol 1: Synthesis of L-Ornithine Ethyl Ester Dihydrochloride
-
Reaction Setup: Charge a reaction flask with L-ornithine dihydrochloride (1 eq) and absolute ethanol (excess).
-
Esterification: Cool the suspension to 0°C and bubble dry hydrogen chloride (HCl) gas through the mixture with stirring, or add thionyl chloride dropwise. The HCl acts as a catalyst for Fischer esterification.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the excess ethanol under reduced pressure.
-
Purification: The resulting crude solid can be recrystallized from an ethanol/ether mixture to yield pure L-ornithine ethyl ester dihydrochloride as a white crystalline solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Metabolism Assay
This assay is designed to confirm the enzymatic hydrolysis of OEE and identify the primary cellular compartments and enzymes responsible. Using liver subcellular fractions is a standard approach in drug metabolism studies.
Protocol 2: In Vitro Hydrolysis of OEE in Liver Homogenate
-
Preparation of Liver Fractions: Prepare fresh liver homogenate, cytosolic fraction, and microsomal fraction from a relevant species (e.g., rat, human) using differential centrifugation. Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
Reaction Mixture: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice (Total Volume: 500 µL):
-
Buffer: 100 mM Phosphate Buffer (pH 7.4)
-
Enzyme Source: Liver homogenate, cytosol, or microsomes (e.g., 1 mg/mL final protein concentration).
-
Substrate: L-Ornithine Ethyl Ester (e.g., 1 mM final concentration).
-
Controls: Include a no-enzyme control (buffer only) and a boiled-enzyme control to account for non-enzymatic hydrolysis.
-
-
Initiation and Incubation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the reaction by adding OEE. Incubate at 37°C in a shaking water bath.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₅,¹⁵N₂-L-Ornithine). The acetonitrile will precipitate the proteins.
-
Sample Processing: Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
Analytical Workflow for Metabolite Quantification
Quantification of the substrate (OEE) and its primary metabolite (ornithine) is essential for determining reaction kinetics. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.[2][18]
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: Utilize an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is ideal for retaining and separating polar compounds like ornithine and OEE.[18]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium formate is typically used.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Develop specific parent → fragment ion transitions for OEE, ornithine, and the internal standard.
-
Ornithine Transition (Example): m/z 133 → 70
-
OEE Transition (Example): m/z 161 → 84
-
-
-
Quantification: Generate a standard curve for both OEE and ornithine using known concentrations. Calculate the rate of OEE disappearance and ornithine appearance over time by normalizing to the internal standard and protein concentration.
The following diagram outlines the comprehensive experimental workflow.
Caption: Experimental workflow for studying OEE metabolism in vitro.
Data Interpretation and Quantitative Summary
The data from the described experiments can be summarized to compare the metabolic stability of OEE across different cellular compartments.
| Cellular Fraction | Substrate | Initial Rate of Metabolite Formation (pmol/min/mg protein) |
| Liver Homogenate | L-Ornithine Ethyl Ester | Expected: High |
| Cytosolic Fraction | L-Ornithine Ethyl Ester | Expected: High |
| Microsomal Fraction | L-Ornithine Ethyl Ester | Expected: Moderate to High |
| Boiled Control | L-Ornithine Ethyl Ester | Expected: Negligible |
Interpretation: A high rate of ornithine formation in the cytosolic and homogenate fractions would confirm that OEE is rapidly metabolized by soluble esterases. Comparing the rates between fractions can help pinpoint the primary location of these enzymes. The negligible rate in the boiled control validates that the conversion is enzymatic.
Conclusion and Future Directions
L-Ornithine Ethyl Ester is a valuable chemical tool for probing the complex metabolic network centered around L-ornithine. This guide outlines a scientifically grounded, hypothesized metabolic pathway initiated by rapid enzymatic hydrolysis, leading to the liberation of ornithine and its subsequent entry into the urea cycle, polyamine biosynthesis, or amino acid interconversion pathways. The provided experimental protocols offer a self-validating system for researchers to confirm this pathway and quantify its kinetics.
Future work should focus on in vivo studies to understand the pharmacokinetics and biodistribution of OEE and its effects on downstream metabolite pools in various tissues. Identifying the specific carboxylesterase isozymes responsible for OEE hydrolysis would further refine our understanding and could inform the design of more targeted ornithine pro-drugs for therapeutic applications in metabolic disorders or oncology.
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The Pharmacological Profile of Ornithine Ethyl Ester: A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, playing a pivotal role in the detoxification of ammonia. Its therapeutic potential in conditions characterized by hyperammonemia, such as hepatic encephalopathy, and its purported ergogenic effects in sports nutrition have garnered significant interest. However, the oral bioavailability of L-ornithine can be a limiting factor. Ornithine ethyl ester, a prodrug of L-ornithine, has been developed to potentially enhance its absorption and subsequent systemic availability. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, synthesizing current knowledge and field-proven insights for researchers, scientists, and drug development professionals. While direct research on this compound is nascent, this guide extrapolates from the well-established pharmacology of L-ornithine and the principles of amino acid ester prodrugs to construct a plausible and scientifically grounded profile. We will delve into its hypothesized mechanism of action, pharmacokinetics, and pharmacodynamics, and provide detailed experimental protocols for its investigation.
Introduction: The Rationale for this compound
L-ornithine is a key player in metabolic pathways crucial for nitrogen homeostasis and tissue repair.[1][2] Its primary functions include serving as an intermediate in the urea cycle for ammonia detoxification and as a precursor for the synthesis of polyamines and proline, which are essential for cell growth and collagen formation.[2] These roles have led to its investigation for various applications, including liver health, wound healing, and athletic performance enhancement.[2][3]
Despite its therapeutic potential, the oral delivery of L-ornithine can be hampered by its physicochemical properties, which may limit its absorption across the intestinal epithelium. To overcome this, this compound has been synthesized. The esterification of the carboxylic acid group of ornithine to form an ethyl ester is a common prodrug strategy aimed at increasing the lipophilicity of the molecule.[4][5][6] This enhanced lipophilicity is hypothesized to facilitate its transport across the lipid-rich intestinal cell membranes. Furthermore, amino acid esters can be recognized by peptide transporters, such as PEPT1, in the intestine, potentially leading to a more efficient absorption compared to the parent amino acid.[4][5] Once absorbed, it is anticipated that endogenous esterases in the plasma and tissues rapidly hydrolyze the ester bond, releasing L-ornithine and ethanol.[7][8]
This guide will explore the anticipated pharmacological journey of this compound, from its absorption to its metabolic fate and cellular effects, providing a framework for its further scientific evaluation.
Physicochemical Properties
This compound is typically available as a dihydrochloride salt, which is a white, crystalline powder soluble in water.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1]
| Property | Value | Source |
| Chemical Formula | C₇H₁₆N₂O₂ | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Hypothesized Pharmacokinetics: The Journey of a Prodrug
Absorption
The primary rationale for the ethyl ester modification is to improve oral bioavailability.[3] It is hypothesized that this compound is absorbed more efficiently than L-ornithine through a combination of passive diffusion due to increased lipophilicity and active transport via intestinal peptide transporters.[4][5][6]
Distribution
Following absorption and hydrolysis, the released L-ornithine is expected to be distributed throughout the body via the bloodstream. L-ornithine is taken up by various tissues, with the liver being a primary site of action due to its central role in the urea cycle.[9]
Metabolism
The metabolic fate of this compound is predicted to involve two key steps:
-
Hydrolysis: Upon entering the systemic circulation, it is anticipated that plasma and tissue esterases rapidly cleave the ethyl ester bond, releasing L-ornithine and ethanol.[7][8]
-
Urea Cycle and Other Pathways: The liberated L-ornithine then enters its natural metabolic pathways. In the liver, it acts as a substrate for ornithine transcarbamylase, a key enzyme in the urea cycle, facilitating the conversion of ammonia to urea.[9][10][11][12][13] L-ornithine can also be a precursor for the synthesis of other important molecules like proline and polyamines.
Excretion
The primary metabolic end-product of L-ornithine's role in the urea cycle is urea, which is then excreted by the kidneys. Any un-metabolized ornithine is also expected to be eliminated via the renal route.
Anticipated Pharmacodynamics and Mechanism of Action
The pharmacodynamic effects of this compound are expected to mirror those of L-ornithine, potentially with a more pronounced or rapid onset of action due to its enhanced bioavailability.
The Urea Cycle and Ammonia Detoxification
The cornerstone of ornithine's physiological role is its participation in the urea cycle. By providing a substrate for ornithine transcarbamylase, this compound is expected to enhance the capacity of the liver to detoxify ammonia.[9][10][11][12][13] This is particularly relevant in conditions of hyperammonemia, such as liver disease.
Figure 1: Hypothesized metabolic fate of this compound in the context of the urea cycle.
Nitric Oxide (NO) Synthesis
L-ornithine is a precursor to L-arginine, the substrate for nitric oxide synthase (NOS). While the direct conversion of ornithine to arginine is not a primary pathway in most tissues, the interplay between the urea cycle and arginine metabolism is complex. It is important to note that some derivatives of ornithine, such as N-iminoethyl-L-ornithine, are potent inhibitors of NOS.[14][15][16][17][18] The effect of this compound on NOS activity has not been directly studied and warrants investigation.
Muscle Growth and Performance
L-ornithine, often in combination with L-arginine, has been investigated for its potential to stimulate the release of growth hormone and insulin-like growth factor-1 (IGF-1), which could contribute to muscle growth and improved athletic performance.[19][20] The enhanced delivery of ornithine via the ethyl ester form may amplify these effects.
Potential Therapeutic Applications
Based on the known functions of L-ornithine, this compound holds promise in several therapeutic and supplemental areas:
-
Hepatic Encephalopathy: By boosting the urea cycle's capacity to clear ammonia, it may help in managing this serious complication of liver disease.[2]
-
Sports Nutrition: Its potential to enhance ammonia buffering during exercise and promote anabolic hormone release makes it an attractive ingredient for sports supplements.[21]
-
Wound Healing: As a precursor to proline and polyamines, it may support collagen synthesis and tissue regeneration.[2][3]
Experimental Protocols
To facilitate further research into the pharmacological profile of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Assessing the Oral Bioavailability of this compound
Figure 2: Workflow for a comparative bioavailability study of this compound.
Objective: To compare the oral bioavailability of this compound with that of L-ornithine in a rodent model.
Materials:
-
This compound dihydrochloride
-
L-ornithine hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with ad libitum access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Randomly divide the rats into two groups. Administer an equimolar dose of either this compound or L-ornithine via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-dosing into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Analysis: Determine the concentration of ornithine in the plasma samples using a validated LC-MS/MS method.[22][23][24][25][26]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Bioavailability Calculation: Compare the AUC values between the two groups to determine the relative bioavailability of this compound compared to L-ornithine.
Protocol for In Vitro Assessment of Arginase Activity
Objective: To determine the effect of this compound on arginase activity in liver homogenates.
Materials:
-
Freshly isolated liver tissue
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Arginase assay reagents (L-arginine, urea standard, colorimetric reagents)
-
Spectrophotometer
Methodology:
-
Tissue Homogenization: Homogenize the liver tissue in ice-cold homogenization buffer and centrifuge to obtain the supernatant containing the cytosolic enzymes.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Arginase Assay:
-
Data Analysis: Calculate the arginase activity (e.g., in µmol urea/min/mg protein) and compare the effects of this compound and L-ornithine.
Safety and Toxicology
Currently, there is a lack of specific toxicological studies on this compound. The available safety data sheet for L-ornithine ethyl ester hydrochloride provides standard handling precautions.[31] A systematic review of oral L-ornithine intake in healthy subjects established a No-Observed-Adverse-Effect Level (NOAEL) of 12,000 mg/person/day for L-ornithine hydrochloride, with the main adverse events being gastrointestinal disorders at higher doses.[32] Given that this compound is expected to be rapidly hydrolyzed to L-ornithine, its safety profile is likely to be similar to that of the parent compound. However, the potential effects of the ethanol released upon hydrolysis should be considered, especially at high doses. Comprehensive toxicological evaluation of this compound is warranted to establish its safety profile.
Conclusion and Future Directions
This compound represents a promising prodrug strategy to enhance the therapeutic and supplemental potential of L-ornithine. Based on the principles of amino acid ester prodrugs, it is hypothesized to possess improved oral bioavailability, leading to more efficient delivery of L-ornithine to its target tissues. The anticipated pharmacological effects are centered around the well-established roles of L-ornithine in the urea cycle, ammonia detoxification, and as a precursor for anabolic molecules.
However, it is crucial to underscore that direct experimental evidence for the pharmacological profile of this compound is currently limited. Future research should focus on:
-
Pharmacokinetic studies to definitively quantify its bioavailability and compare it with L-ornithine.
-
In vivo studies to confirm its efficacy in relevant models of hyperammonemia and to evaluate its effects on muscle growth and performance.
-
Head-to-head comparative studies with L-ornithine to establish its relative potency and therapeutic index.
-
Comprehensive toxicological assessments to ensure its safety for human consumption.
This technical guide provides a solid foundation for the scientific community to embark on these necessary investigations, ultimately unlocking the full potential of this compound in medicine and nutrition.
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Ornithine Transcarbamylase (OTC) Deficiency Medication: Urea Cycle Disorder Treatment Agents. Medscape Reference. [Link]
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Ornithine Transcarbamylase Deficiency (OTC Deficiency). [Link]
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A Single-dose, Comparative Bioavailability Study of a Formulation containing OM3 as Phospholipid and Free Fatty Acid to an Ethyl Ester Formulation in the Fasting and Fed States. PubMed. [Link]
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ABSTRACT The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. [Link]
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Arginase: A Multifaceted Enzyme Important in Health and Disease. PMC - PubMed Central. [Link]
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(PDF) Effect of creatine ethyl ester supplementation and resistance training on hormonal changes, body composition and muscle strength in underweight non-athlete men. ResearchGate. [Link]
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A Comparison of Synthetic Ethyl Ester Form Fish Oil vs. Natural Triglyceride Form. Regulations.gov. [Link]
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Ester hydrolysis and conjugation reactions in intact skin and skin homogenate, and by liver esterase of rabbits. PubMed. [Link]
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An In-depth Technical Guide on Ornithine Ethyl Ester in Sports Nutrition Science
Foreword
The landscape of sports nutrition is perpetually driven by the pursuit of enhanced bioavailability and efficacy of ergogenic compounds. L-ornithine, a key intermediate in the urea cycle, has long been a molecule of interest for its potential roles in ammonia detoxification, nitric oxide synthesis, and growth hormone modulation. However, like many polar amino acids, its oral bioavailability can be a limiting factor. This guide delves into Ornithine Ethyl Ester (OEE), a prodrug designed to circumvent this limitation. We will dissect the biochemical rationale for its creation, explore its putative mechanisms of action, and, most critically, lay out a rigorous scientific framework for its validation. This document is intended for researchers, formulation scientists, and drug development professionals dedicated to advancing the empirical foundations of sports nutrition.
The Biochemical Rationale: From L-Ornithine to its Ethyl Ester Prodrug
L-ornithine is a non-proteinogenic amino acid central to metabolic health, particularly under conditions of high protein turnover and physical stress, such as intense exercise.[1] Its primary physiological role is as an intermediate in the urea cycle, the body's principal pathway for converting toxic ammonia into excretable urea.[2][3] The accumulation of ammonia is a well-established factor in both central and peripheral fatigue during exercise.[4][5] Therefore, enhancing the efficiency of the urea cycle via ornithine supplementation is a compelling therapeutic strategy.[6][7]
However, the inherent physicochemical properties of L-ornithine—namely its high polarity—can impede efficient absorption across the lipophilic intestinal membrane. To address this, this compound (OEE) was developed. OEE is a prodrug of L-ornithine, created through the esterification of ornithine's carboxyl group with ethanol.[8] This chemical modification increases the molecule's lipophilicity, which is hypothesized to enhance its passive diffusion across the intestinal epithelium.[9] Following absorption, endogenous esterase enzymes in the plasma and tissues are expected to hydrolyze the ester bond, releasing L-ornithine and ethanol, thereby increasing the systemic pool of the active amino acid.[10]
Putative Mechanisms of Ergogenic Action
The proposed benefits of OEE are predicated on its successful hydrolysis into L-ornithine, thus amplifying the latter's physiological effects. The primary mechanisms are threefold:
Enhanced Urea Cycle Function and Ammonia Clearance
Intense exercise accelerates the breakdown of ATP and amino acids, leading to a rapid increase in ammonia concentration. By providing a more bioavailable source of ornithine, OEE is theorized to drive the urea cycle more effectively, accelerating the conversion of ammonia to urea and potentially delaying the onset of fatigue.[2][11]
Caption: Figure 1: Proposed pathway of OEE enhancing the Urea Cycle.
Precursor for Nitric Oxide (NO) Synthesis
L-ornithine is a direct precursor to L-arginine within the urea cycle.[12] L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce NO.[13][14] Nitric oxide is a powerful vasodilator, crucial for regulating blood flow and, by extension, oxygen and nutrient delivery to working muscles.[15] An increased ornithine supply could theoretically expand the L-arginine pool available for NO synthesis, improving vascular function during exercise.
Stimulation of Growth Hormone (GH) Release
Several studies have investigated the potential for L-ornithine, often in combination with L-arginine, to stimulate the release of growth hormone from the pituitary gland.[16][17] The evidence remains inconsistent and appears to be dose-dependent.[7][18][19] GH exerts anabolic effects that are highly desirable for athletic recovery and adaptation. If OEE provides a supraphysiological level of ornithine, it might potentiate this secretagogue effect.[20]
A Framework for Scientific Validation
Claims of enhanced bioavailability and efficacy for any novel compound must be substantiated through rigorous, systematic investigation. The following protocols outline a logical progression for the scientific validation of OEE.
Protocol: In Vitro Bioavailability and Intestinal Permeability Assessment
Objective: To quantify the hydrolysis rate of OEE in simulated digestive fluids and to determine its permeability across an intestinal epithelial model.
Methodology:
-
Model System: Caco-2 cell monolayers cultured on permeable Transwell® supports. This cell line is widely used as it spontaneously differentiates into a polarized monolayer of enterocytes, mimicking the human intestinal barrier.[21][22][23]
-
Hydrolysis Assay: a. Prepare Simulated Gastric Fluid (SGF, pH ~2.0) and Simulated Intestinal Fluid (SIF, pH ~6.8) containing relevant enzymes (e.g., pancreatin). b. Incubate a known concentration of OEE (e.g., 1 mM) in both SGF and SIF at 37°C. c. Collect aliquots at T=0, 5, 15, 30, 60, and 120 minutes. d. Immediately quench enzymatic activity and precipitate proteins using ice-cold acetonitrile. e. Analyze supernatant for concentrations of both OEE and L-ornithine via a validated HPLC or LC-MS/MS method.[24][25]
-
Permeability Assay (Caco-2 Model): a. Grow Caco-2 cells for 21 days on Transwell® inserts until a confluent, differentiated monolayer is formed. Verify monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement.[26][27] b. Add OEE and an equimolar concentration of L-ornithine (in separate wells) to the apical (lumenal) side of the monolayers. c. Collect samples from the basolateral (blood) side at specified time points (e.g., 30, 60, 90, 120 minutes). d. Analyze basolateral samples for OEE and L-ornithine concentrations.
-
Data Analysis: Calculate the hydrolysis rate constants in SGF/SIF and the apparent permeability coefficient (Papp) for OEE and L-ornithine across the Caco-2 monolayer.
Caption: Figure 2: A phased approach to the scientific validation of OEE.
Protocol: In Vivo Pharmacokinetic (PK) Analysis
Objective: To compare the systemic bioavailability of L-ornithine following oral administration of OEE versus L-ornithine hydrochloride in an animal model.
Methodology:
-
Model System: Male Sprague-Dawley rats (n=8 per group).
-
Dosing: Following an overnight fast, administer equimolar doses of OEE or L-ornithine hydrochloride via oral gavage. Include a vehicle control group.
-
Blood Sampling: Collect serial blood samples (~0.2 mL) via a cannulated jugular vein at pre-dose and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dosing.
-
Sample Processing: Immediately process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify plasma L-ornithine concentrations using a validated LC-MS/MS method.
-
PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[28]
Data Presentation and Expected Outcomes
Clear and concise data presentation is critical for interpretation. The outcomes from the validation framework will determine the viability of OEE as a sports nutrition ingredient.
Table 1: Hypothetical In Vitro Permeability Data
| Compound | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| L-Ornithine HCl | 0.5 ± 0.1 | 1.2 |
| This compound | 4.2 ± 0.5 * | 1.1 |
| Propranolol (High Permeability Control) | 25.0 ± 2.1 | 1.0 |
*A significantly higher Papp value for OEE would provide the initial proof-of-concept for enhanced intestinal permeability.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters
| Parameter | L-Ornithine HCl Group | This compound Group |
| Cmax (µmol/L) | 150 ± 25 | 450 ± 60 |
| Tmax (min) | 60 ± 15 | 30 ± 10 |
| AUC₀-t (µmol·min/L) | 35,000 ± 4,500 | 95,000 ± 11,000 * |
| Relative Bioavailability (%) | 100 | ~270 |
*A statistically significant increase in Cmax and AUC for the OEE group would confirm superior oral bioavailability in vivo.
Conclusion and Path Forward
This compound represents a scientifically plausible strategy to augment the ergogenic potential of L-ornithine by improving its pharmacokinetic profile. The core hypothesis—that increased lipophilicity via esterification leads to enhanced bioavailability—is sound. However, this hypothesis must be rigorously tested. The multi-phased validation framework presented here, moving from in vitro permeability and hydrolysis to in vivo pharmacokinetics and culminating in human efficacy trials, provides a robust pathway for substantiating the claims associated with OEE. Should the data from these foundational studies prove positive, OEE could represent a significant advancement over standard L-ornithine supplementation, offering a more potent and efficient means of supporting ammonia clearance, vascular function, and hormonal response in athletes.
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Methodological & Application
Application Notes & Experimental Protocols for Ornithine Ethyl Ester
Introduction
Ornithine Ethyl Ester (OEE) is the ethyl ester derivative of L-ornithine, a non-proteinogenic amino acid that serves as a critical intermediate in the urea cycle. The esterification of L-ornithine is a strategic chemical modification designed to enhance its lipophilicity, which may improve its bioavailability and cellular absorption characteristics compared to the parent amino acid.[1][2] This modification makes OEE a valuable compound for a range of research applications, from biochemical studies of amino acid metabolism to the development of novel therapeutic agents.[1][2] Its utility is being explored in sports nutrition, wound healing, liver health, and as a scaffold for designing enzyme inhibitors and drug delivery systems.[2][3][4]
This guide provides a comprehensive overview of the physicochemical properties of this compound Dihydrochloride (the common salt form), detailed protocols for its synthesis and handling, and step-by-step methodologies for its application in key experimental contexts, including enzyme inhibition and cellular uptake assays.
Physicochemical Properties and Handling
This compound is typically supplied as a dihydrochloride salt (L-Ornithine ethyl ester dihydrochloride) to improve its stability and solubility.[1] It presents as a white or off-white crystalline solid.[1][2][5]
Table 1: Physicochemical Properties of L-Ornithine Ethyl Ester Dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 84772-29-2 | [1][2][5][6] |
| Molecular Formula | C₇H₁₆N₂O₂ · 2HCl (or C₇H₁₈Cl₂N₂O₂) | [1][5][6] |
| Molecular Weight | ~233.14 g/mol | [5][6] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Solubility | Soluble in water | [1][7] |
| Melting Point | 170-176 °C | [2] |
| Storage | Store at 0-8 °C in a dry, cool, well-ventilated place | [2][8] |
Safety, Handling, and Storage Protocol
Trustworthiness in experimental work begins with safe and proper handling of all chemical reagents. OEE dihydrochloride is classified as an irritant.[6][8]
1.1.1. Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or latex).
-
Wear safety glasses with side-shields or goggles.[8]
-
Wear a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation.[8][9]
1.1.2. Handling and Storage:
-
Storage: Store the container tightly sealed in a dry, cool (0-8 °C), and well-ventilated environment.[2][8] The compound is described as hygroscopic, so protection from moisture is critical.[2]
-
Weighing: Avoid creating dust. Weigh the required amount in a fume hood or a ventilated balance enclosure.
-
Spills: In case of a spill, avoid dust formation.[8] Collect the spilled material using appropriate tools and place it in a sealed container for disposal. Prevent entry into drains.[9]
1.1.3. First Aid Measures:
-
Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[8]
Protocol: Stock Solution Preparation
The high water solubility of OEE dihydrochloride simplifies the preparation of aqueous stock solutions for most biological experiments.[1][7]
Objective: To prepare a sterile, high-concentration stock solution of OEE for use in in vitro and cell-based assays.
Materials:
-
L-Ornithine ethyl ester dihydrochloride powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: Determine the mass of OEE dihydrochloride powder needed to achieve the desired stock concentration (e.g., 100 mM). Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass of OEE dihydrochloride.
-
Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile water or PBS.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile filter and dispense the solution into a new sterile tube. This step is critical for cell culture applications.
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol: Chemical Synthesis of this compound
While OEE is commercially available, understanding its synthesis provides context for its chemical properties. The following protocol describes the conversion from the commercially available dihydrochloride salt to the free base, which is then protected for further reactions. This is based on a published procedure.[10]
Objective: To synthesize dibenzylidine this compound from this compound dihydrochloride.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of dibenzylidine this compound.
Materials & Reagents:
-
This compound dihydrochloride
-
Methylene chloride (DCM)
-
Benzaldehyde
-
Triethylamine (TEA)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
-
Hexane
-
Reaction flask (1 L), magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Initial Setup: Charge a 1 L reaction flask with this compound dihydrochloride (93.29 g) and methylene chloride (200 mL).[10]
-
Cooling: Stir the suspension and cool it to 0°C using an ice bath.[10]
-
Aldehyde Addition: Add a solution of benzaldehyde (86 g) in methylene chloride (200 mL) to the reactor, maintaining the temperature at 0°C.[10]
-
Base Addition: Add a solution of triethylamine (90 g) in methylene chloride (140 mL) dropwise over one hour. Continue to maintain the temperature at 0°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture overnight at room temperature.[10]
-
Aqueous Wash: Add water (150 mL) to the reaction mixture. After stirring, allow the layers to separate and decant the aqueous layer. Wash the organic layer with water (3 x 150 mL) followed by brine (2 x 100 mL).[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (50 g). Filter the drying agent and evaporate the solvent under reduced pressure.[10]
-
Precipitation: Add hexane (600 mL) to the resulting oily residue and stir vigorously for one hour at room temperature.[10]
-
Isolation: Filter the resulting white solid, wash with a small amount of cold hexane, and dry under vacuum to yield dibenzylidine this compound.[10]
Application Note: OEE in Enzyme Inhibition Assays
Rationale: L-ornithine is the substrate for ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells.[11] OEE and its derivatives can be designed as competitive inhibitors of ODC or other enzymes in related pathways, such as nitric oxide synthase (NOS).[3][4] The ethyl ester group can be used to improve cell permeability to deliver the inhibitor to its intracellular target.
Diagram: Principle of Competitive Enzyme Inhibition
Caption: Competitive inhibitors like OEE derivatives bind to the enzyme's active site.
Protocol: In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay
Objective: To determine the inhibitory potential (e.g., IC₅₀) of OEE or its derivatives on ODC activity.
Materials:
-
Recombinant human ODC enzyme
-
L-Ornithine (substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
OEE or OEE derivative (inhibitor) stock solution
-
Assay buffer (e.g., Tris-HCl with DTT and EDTA)
-
Detection reagent (e.g., a kit to measure putrescine, the product, or a coupled enzyme system)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare fresh dilutions of the ODC enzyme, L-ornithine, and PLP in assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the OEE compound in assay buffer to test a range of concentrations (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (vehicle only).
-
Assay Setup (in a 96-well plate):
-
To each well, add 20 µL of assay buffer.
-
Add 10 µL of the OEE inhibitor dilution (or vehicle control).
-
Add 10 µL of the ODC enzyme solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the L-ornithine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), during which the enzyme converts ornithine to putrescine.
-
Reaction Termination & Detection: Stop the reaction according to the detection kit's instructions. Add the detection reagent, incubate as required, and measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis:
-
Subtract the background reading (wells with no enzyme).
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Application Note: Cellular Uptake and Bioavailability Studies
Rationale: The addition of an ethyl ester group to ornithine is hypothesized to increase its lipophilicity, potentially shifting its primary mode of cellular entry from transporter-mediated uptake to passive diffusion across the cell membrane, or a combination thereof.[1][2] This is a common strategy in drug design to improve the delivery of polar molecules into cells.[12] Verifying enhanced uptake is a critical step in validating OEE as a research tool or therapeutic lead.
Diagram: Cellular Uptake Experimental Workflow
Caption: Workflow for quantifying the cellular uptake of this compound.
Protocol: Quantification of OEE Uptake in Cultured Cells
Objective: To measure and compare the intracellular accumulation of OEE versus L-ornithine in a relevant cell line (e.g., HepG2 liver cells, MCF-7 breast cancer cells).
Materials:
-
Cultured cells (e.g., HepG2)
-
Complete cell culture medium
-
6-well cell culture plates
-
OEE and L-ornithine stock solutions
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Cell scraper
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC system)[13]
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Incubate overnight (or for 24h) under standard conditions (37°C, 5% CO₂).
-
Treatment: Remove the culture medium. Add fresh medium containing the desired concentration of OEE or L-ornithine (e.g., 100 µM). Include an untreated control well.
-
Time Course Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the rate of uptake.
-
Cell Harvest: At each time point, aspirate the treatment medium and immediately wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound and halt transport.
-
Lysis: Add a sufficient volume of ice-cold cell lysis buffer (e.g., 200 µL) to each well. Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Sample Preparation for Analysis: Collect the supernatant. This fraction contains the intracellular components. Prepare the sample for analysis as required by the chosen quantification method (e.g., protein precipitation followed by HPLC).
-
Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay. This will be used to normalize the uptake data.
-
Quantification of OEE: Analyze the prepared samples using a validated method like HPLC to determine the concentration of intracellular OEE.[13]
-
Data Analysis: Express the results as the amount of OEE per milligram of total cellular protein (e.g., nmol/mg protein). Plot the uptake over time for both OEE and L-ornithine to compare their accumulation kinetics.
Conclusion
This compound serves as a versatile and potent tool for researchers in biochemistry and drug development. Its enhanced bioavailability profile compared to L-ornithine makes it a superior candidate for studying intracellular amino acid metabolism, developing enzyme inhibitors, and designing novel therapeutic delivery systems. The protocols outlined in this guide provide a robust framework for the safe handling, synthesis, and experimental application of OEE, ensuring both the integrity of the research and the safety of the investigator. Adherence to these detailed methodologies will enable scientists to effectively harness the potential of this valuable compound in their research endeavors.
References
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PrepChem.com. Synthesis of this compound. [Link]
-
PubChem - NIH. this compound | C7H16N2O2 | CID 11008215. [Link]
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PubChem - NIH. Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258. [Link]
-
e-biochem. HA0021 L-鸟氨酸乙酯盐酸盐L-Ornithine Ethylester Dihydrochloride 84772-29-2. [Link]
-
LookChem. L-Ornithine ethyl ester dihydrochloride - Chemwill Asia Co., Ltd. [Link]
-
Chemical Synthesis. L-Ornithine Ethyl Ester Hydrochloride CAS:84772-29-2. [Link]
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SIELC Technologies. Ethyl L-ornithine dihydrochloride. [Link]
-
ACS Publications. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. [Link]
-
PubMed Central - NIH. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. [Link]
- Google Patents. Ornithine synthesis - US3168558A.
-
Longdom Publishing. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. [Link]
-
PubMed. Ornithine uptake by isolated hepatocytes and distribution within the cell. [Link]
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PubMed. Enhanced Intracellular Uptake and Endocytic Pathway Selection Mediated by Hemocompatible Ornithine Grafted Chitosan Polycation for Gene Delivery. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Fine Chemical Technologies. L-Ornithine derivatives with structural hetaryl and alkyl moiety: Synthesis and antibacterial activity. [Link]
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ResearchGate. L-Ornithine derivatives with structural hetaryl and alkyl moiety: Synthesis and antibacterial activity. [Link]
-
ResearchGate. Preparation of phytosteryl ornithine ester hydrochloride and improvement of its bioaccessibility and cholesterol-reducing activity in vitro. [Link]
-
MDPI. Nido-Carborane Derivatives of (S)-Ornithine and (S)-Lysine as Potential Boron Delivery Agents: Synthesis and In Vitro Evaluation. [Link]
-
ResearchGate. Cellular Uptake of A Taurine Modified, Ester Bond Decorated D-Peptide Derivative via Dynamin Dependent Endocytosis and Macropinocytosis. [Link]
-
PubMed Central - NIH. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. [Link]
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- 7. HA0021 L-鸟氨酸乙酯盐酸盐L-Ornithine Ethylester Dihydrochloride 84772-29-2_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
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- 13. Ethyl L-ornithine dihydrochloride | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Use of Ornithine Ethyl Ester in Cell Culture
Introduction: The Critical Role of Ornithine and Polyamines in Cellular Function
L-ornithine, a non-proteinogenic amino acid, serves as a central node in cellular metabolism. While not incorporated into proteins, it is a critical intermediate in the urea cycle and, most importantly for cell culture applications, the precursor for the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, differentiation, and the regulation of gene expression.[1][2] The intracellular concentration of polyamines is tightly regulated, and its dysregulation is implicated in various pathological conditions, notably cancer.[2]
The rate-limiting step in polyamine synthesis is the conversion of ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[3][4] The activity of ODC is often constitutively elevated in transformed cells, making the polyamine synthesis pathway a key target for therapeutic intervention.[4] Consequently, the ability to manipulate intracellular ornithine levels is a valuable tool for researchers studying cell cycle regulation, cancer biology, and other proliferative disorders.
The Advantage of Ornithine Ethyl Ester in Cell Culture
While L-ornithine can be directly supplemented to cell culture media, its transport across the cell membrane is dependent on specific amino acid transporters. L-ornithine ethyl ester, an esterified form of L-ornithine, offers a significant advantage by virtue of its increased lipophilicity. This modification allows it to bypass the reliance on specific transporters and instead facilitates its diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are presumed to cleave the ethyl ester group, releasing free L-ornithine and thereby increasing the intracellular substrate pool for ODC. This mechanism is analogous to that observed with other amino acid esters, such as arginine ethyl ester, which has been shown to effectively increase intracellular arginine concentrations.[5]
This enhanced bioavailability makes this compound a potent tool for studying the downstream effects of increased ornithine availability and subsequent polyamine synthesis.[5]
Core Applications in Cell Culture Research
The primary applications of this compound in a research setting revolve around the controlled modulation of the polyamine synthesis pathway. Key experimental applications include:
-
Rescue of Polyamine Depletion: In cells treated with ODC inhibitors like α-difluoromethylornithine (DFMO), polyamine pools are depleted, leading to cell cycle arrest.[1][2] this compound can be used to bypass this inhibition (if the downstream enzymes are active) and rescue the polyamine-depleted phenotype, thus confirming that the observed effects are indeed due to the lack of polyamines.
-
Investigating the Role of Polyamines in Proliferation and Transformation: By providing an excess of the ODC substrate, researchers can study the effects of upregulated polyamine synthesis on cell proliferation, anchorage-independent growth, and other hallmarks of cellular transformation.[4]
-
Studying the Regulation of Ornithine Decarboxylase: The availability of its substrate can influence the activity and expression of ODC. This compound can be used to investigate these regulatory mechanisms.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of L-ornithine ethyl ester dihydrochloride for use in cell culture.
Materials:
-
L-Ornithine ethyl ester dihydrochloride (e.g., CAS 84772-29-2)
-
Sterile, tissue culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Calculate the required mass: To prepare a 100 mM stock solution, weigh out the appropriate amount of L-ornithine ethyl ester dihydrochloride (MW = 233.14 g/mol ). For 10 mL of a 100 mM solution, this would be 233.14 mg.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the weighed powder in the desired volume of sterile water or PBS in a sterile conical tube. Vortex gently until the powder is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Aliquoting and Storage: Filter the solution into sterile, labeled cryovials. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for longer-term storage.[8]
Protocol 2: Determining the Optimal Working Concentration and Assessing Cytotoxicity
Before conducting experiments to assess the biological effects of this compound, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line. This is typically achieved through a dose-response experiment coupled with a cytotoxicity assay.
Materials:
-
Your cell line of interest, plated in a 96-well plate at a predetermined optimal seeding density.
-
Complete cell culture medium.
-
This compound stock solution (prepared as in Protocol 1).
-
A suitable cytotoxicity assay kit (e.g., MTT, XTT, CellTiter-Glo®, or a live/dead staining kit).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A typical starting range might be from 1 µM to 10 mM. Remember to include a vehicle control (medium with the same amount of solvent used for the stock solution, if any).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assessment: At the end of the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). The optimal working concentration for your experiments should be well below the IC50 value.
Table 1: Example of a Dose-Response Experiment for Cytotoxicity Assessment
| Concentration (mM) | % Cell Viability (relative to control) |
| 0 (Vehicle Control) | 100% |
| 0.01 | 98% |
| 0.1 | 95% |
| 1 | 92% |
| 5 | 75% |
| 10 | 45% |
| 20 | 15% |
Protocol 3: Rescue of Polyamine Depletion in DFMO-Treated Cells
This protocol provides a workflow to demonstrate that the growth-inhibitory effects of DFMO are due to polyamine depletion and can be rescued by providing an excess of the ODC substrate via this compound.
Materials:
-
Your cell line of interest.
-
Complete cell culture medium.
-
DFMO (α-difluoromethylornithine).
-
This compound stock solution.
-
Cell counting solution (e.g., Trypan Blue) and a hemocytometer or an automated cell counter.
Procedure:
-
Experimental Groups: Set up the following experimental groups in appropriate cell culture vessels (e.g., 6-well plates):
-
Control (untreated cells)
-
DFMO alone (at a pre-determined effective concentration, e.g., 1-5 mM)
-
DFMO + this compound (at a non-toxic concentration determined in Protocol 2)
-
This compound alone
-
-
Treatment: Treat the cells with the respective compounds.
-
Incubation: Incubate the cells for a period sufficient to observe the effects of DFMO on cell proliferation (e.g., 48-72 hours).
-
Cell Proliferation Assessment: At the end of the incubation period, harvest the cells by trypsinization, and determine the cell number for each experimental group.
-
Data Analysis: Compare the cell numbers across the different treatment groups. A successful rescue will be indicated by a significant increase in cell number in the "DFMO + this compound" group compared to the "DFMO alone" group.
Validation and Expected Outcomes
The successful application of this compound in your cell culture system should be validated by assessing its impact on the intracellular polyamine pools.
Analysis of Intracellular Polyamines
A direct way to confirm the efficacy of this compound treatment is to measure the intracellular concentrations of putrescine, spermidine, and spermine. This is typically achieved through High-Performance Liquid Chromatography (HPLC) analysis of cell lysates.
Expected Outcome:
-
Treatment with this compound is expected to lead to a dose- and time-dependent increase in the intracellular concentrations of putrescine and, subsequently, spermidine and spermine.
-
In the context of a DFMO-induced polyamine depletion, the addition of this compound should lead to a partial or complete restoration of these polyamine levels.[9]
Signaling Pathways and Logical Relationships
The introduction of this compound into the cell culture medium directly impacts the polyamine synthesis pathway. The following diagrams illustrate the mechanism of action and the experimental workflow for a rescue experiment.
Caption: Mechanism of this compound Action.
Caption: Workflow for a Polyamine Depletion Rescue Experiment.
References
-
Synthesis of this compound. PrepChem.com. [Link]
-
Cellular Uptake of A Taurine-Modified, Ester Bond-Decorated D-Peptide Derivative via Dynamin-Based Endocytosis and Macropinocytosis. National Institutes of Health. [Link]
-
Intracellular sources of ornithine for polyamine synthesis in endothelial cells. PubMed. [Link]
-
Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine. PubMed. [Link]
-
Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine. National Institutes of Health. [Link]
-
Cellular uptake and uptake mechanism. ResearchGate. [Link]
-
Stable intracellular acidification upon polyamine depletion induced by alpha-difluoromethylornithine or N1,N12-bis(ethyl)spermine in L1210 leukaemia cells. National Institutes of Health. [Link]
-
Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]
-
Stable intracellular acidification upon polyamine depletion induced by alpha-difluoromethylornithine or N1,N12-bis(ethyl)spermine in L1210 leukaemia cells. PubMed. [Link]
-
Ethyl L-ornithine dihydrochloride. SIELC Technologies. [Link]
-
Cellular Uptake of A Taurine Modified, Ester Bond Decorated D-Peptide Derivative via Dynamin Dependent Endocytosis and Macropinocytosis. ResearchGate. [Link]
-
Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro. National Institutes of Health. [Link]
-
Relationship between ornithine decarboxylase-inducing activity and configuration at C-4 in phorbol ester derivatives. National Institutes of Health. [Link]
-
Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells. PubMed. [Link]
-
Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. National Institutes of Health. [Link]
-
Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. MDPI. [Link]
-
Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes. PubMed. [Link]
-
Ornithine decarboxylase activity is critical for cell transformation. PubMed. [Link]
-
The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver. National Institutes of Health. [Link]
-
Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. Beilstein Journals. [Link]
-
CHO-K1 cells require putrescine or L-ornithine supplementation for... ResearchGate. [Link]
-
Effect of ornithine and lactate on urea synthesis in isolated hepatocytes. PubMed. [Link]
-
Effect of ornithine and lactate on urea synthesis in isolated hepatocytes. National Institutes of Health. [Link]
-
A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Indian Academy of Sciences. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Ornithine decarboxylase activity is critical for cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of L-Ornithine on the Phosphorylation of mTORC1 Downstream Targets in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Fluorometric Coupled-Enzyme Assay for the Quantification of Ornithine Ethyl Ester
Abstract
Ornithine Ethyl Ester (OEE) is a synthetic derivative of the non-essential amino acid L-ornithine, utilized in various research applications, including nutritional studies and as a potential therapeutic agent.[1][2] The ethyl ester modification can enhance its bioavailability and absorption characteristics.[3] A robust and sensitive method for quantifying OEE is crucial for pharmacokinetic studies, quality control, and mechanism-of-action investigations. This document provides a detailed protocol for the development of a sensitive, high-throughput fluorometric assay for OEE. The proposed method is a coupled-enzyme assay that first employs an α-amino-acid esterase to hydrolyze OEE into L-ornithine, which is then quantified using a highly specific fluorometric detection system.
Introduction and Scientific Principle
L-ornithine is a key intermediate in the urea cycle and a precursor for the synthesis of polyamines, proline, and citrulline, making it central to several metabolic pathways.[4] Its ethyl ester derivative, OEE, is of significant interest for its potential to modulate these pathways. To accurately study its effects, a reliable assay is required. Direct measurement of non-chromophoric amino acid esters like OEE can be challenging. Therefore, we propose a coupled enzymatic approach that leverages the high specificity of enzymes to generate a readily detectable product.
The assay is based on a two-step enzymatic reaction:
-
Hydrolysis: An α-amino-acid esterase (EC 3.1.1.43) specifically catalyzes the hydrolysis of the ethyl ester bond of OEE, releasing L-ornithine and ethanol.[5]
-
Detection: The resulting L-ornithine is quantified using a sensitive fluorometric assay. In this detection cascade, ornithine is converted through a series of enzymatic steps to an intermediate that reacts with a probe to generate a stable fluorescent signal (Excitation/Emission = 535/587 nm).
This coupled design provides excellent specificity, as the signal is directly proportional to the amount of ornithine produced from OEE, and offers the high sensitivity inherent to fluorescence-based detection.
Assay Workflow and Principle Diagram
The logical flow of the assay development and execution is depicted below. The core principle involves the enzymatic conversion of a non-detectable substrate (OEE) into a quantifiable product (Ornithine), which is then measured.
Caption: Workflow of the coupled enzymatic assay for OEE quantification.
Materials and Reagents
Equipment
-
Microplate reader capable of fluorescence measurement at Ex/Em = 535/587 nm.
-
96-well black, flat-bottom microplates.
-
Incubator set to 37°C.
-
Standard laboratory pipettes and multichannel pipettes.
-
pH meter.
-
Vortex mixer and centrifuge.
Reagents
-
Substrate: L-Ornithine ethyl ester dihydrochloride (e.g., CAS 84772-29-2).[3][6]
-
Hydrolyzing Enzyme: α-amino-acid esterase (EC 3.1.1.43). A suitable candidate is commercially available from suppliers like Creative Enzymes. Alternatively, a broad-spectrum esterase like Pig Liver Esterase (PLE) can be screened for activity.
-
Detection Kit: Ornithine Assay Kit (Fluorometric), such as Abcam ab252903, which includes:
-
Ornithine Assay Buffer
-
Ornithine Converter Enzyme Mix
-
Ornithine Probe
-
Ornithine Standard (L-Ornithine)
-
-
Buffers: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Reagent-grade water (ddH₂O).
Detailed Experimental Protocols
Protocol 1: Enzyme Activity Screening and Optimization
Objective: To confirm the hydrolytic activity of the selected esterase on OEE and to determine optimal reaction time.
-
Prepare OEE Stock Solution: Prepare a 10 mM stock solution of OEE dihydrochloride in ddH₂O.
-
Prepare Esterase Solution: Reconstitute the α-amino-acid esterase in cold phosphate buffer to a concentration of 1 unit/mL. Keep on ice.
-
Set Up Reaction: In separate microcentrifuge tubes, combine the following:
-
Test Reaction: 40 µL Phosphate Buffer (50 mM, pH 7.5), 10 µL OEE Stock (10 mM).
-
Negative Control (No Enzyme): 50 µL Phosphate Buffer (50 mM, pH 7.5).
-
-
Initiate Reaction: Add 10 µL of the esterase solution (1 unit/mL) to the "Test Reaction" tube. Add 10 µL of phosphate buffer to the "Negative Control" tube.
-
Incubate: Incubate all tubes at 37°C. Take 10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Stop Reaction: Stop the reaction by heat inactivation at 80°C for 10 minutes or by adding a denaturing agent if compatible with the downstream assay.
-
Assess Ornithine Production: Analyze the aliquots for the presence of ornithine using the fluorometric detection kit as described in Protocol 2. A significant increase in fluorescence in the "Test Reaction" over time compared to the "Negative Control" confirms enzymatic activity. The optimal incubation time is the point before the reaction plateaus.
Protocol 2: Quantitative Assay for this compound
Objective: To quantify the concentration of OEE in unknown samples using the coupled-enzyme assay.
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of the L-Ornithine Standard provided in the detection kit.
-
Generate a standard curve by creating serial dilutions of the L-Ornithine stock in the Ornithine Assay Buffer to achieve concentrations from 0 to 10 nmol/well (e.g., 0, 2, 4, 6, 8, 10 µL of a 1 mM stock in a final volume of 50 µL/well).
-
-
Sample Preparation:
-
Dilute unknown samples containing OEE to an expected concentration within the range of the ornithine standard curve.
-
Prepare two wells for each sample: one for the measurement ("Sample") and one as a background control without the esterase ("Sample Blank").
-
Add 2-40 µL of the diluted sample to the respective wells. Adjust the volume in all wells to 40 µL with Ornithine Assay Buffer.
-
-
Step 1: OEE Hydrolysis:
-
Prepare a master mix containing the α-amino-acid esterase. For each well, you will need 10 µL of the esterase solution (e.g., 0.1-0.5 units/well, to be optimized).
-
Add 10 µL of the esterase solution to the "Sample" wells.
-
Add 10 µL of Ornithine Assay Buffer to the "Sample Blank" and "Standard Curve" wells.
-
Incubate the plate at 37°C for the optimized duration determined in Protocol 1 (e.g., 60 minutes).
-
-
Step 2: Ornithine Detection:
-
Prepare the Reaction Mix according to the Ornithine Assay Kit protocol. For each well, mix:
-
Ornithine Assay Buffer
-
Ornithine Converter Enzyme Mix
-
Ornithine Probe
-
-
Add the required volume of Reaction Mix (typically 50 µL) to all wells (Standards, Samples, and Sample Blanks).
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence at Ex/Em = 535/587 nm in a microplate reader.
-
Data Analysis and Interpretation
-
Background Correction: Subtract the 0 nmol/well standard reading from all standard readings. For samples, subtract the "Sample Blank" reading from the "Sample" reading.
-
Standard Curve: Plot the background-corrected fluorescence values for the ornithine standards against the amount of ornithine (in nmol). Determine the equation of the line (y = mx + c).
-
Calculate OEE Concentration: Use the corrected fluorescence value of your sample (y) to calculate the amount of ornithine produced (x) using the standard curve equation.
Amount of Ornithine (nmol) = (Corrected Sample Fluorescence - y-intercept) / slope
-
Final Concentration: The calculated amount of ornithine corresponds to the initial amount of OEE in the sample well. Calculate the concentration of OEE in the original sample using the following formula:
OEE Concentration (mM) = (Amount of Ornithine / Sample Volume in well) * Dilution Factor
| Parameter | Description | Example Value |
| Excitation Wavelength | Wavelength for exciting the fluorescent probe. | 535 nm |
| Emission Wavelength | Wavelength for detecting the emitted fluorescence. | 587 nm |
| Incubation Time (Hydrolysis) | Optimized time for complete OEE to Ornithine conversion. | 60 minutes |
| Incubation Time (Detection) | Time required for the fluorescent signal to develop. | 30-60 minutes |
| Detection Limit | Lowest detectable amount of ornithine. | ~50 pmol/well |
| Linear Range | Concentration range where the assay is linear. | 0.1 - 10 nmol/well |
Assay Validation and Self-Validating Systems
To ensure the trustworthiness and reliability of the developed assay, a thorough validation process is essential.
Specificity
The specificity of the assay relies on both the esterase and the ornithine detection system.
-
Esterase Specificity: Test the esterase against structurally similar compounds (e.g., arginine ethyl ester, lysine ethyl ester) to ensure it preferentially hydrolyzes OEE.
-
Detection Specificity: The commercial ornithine detection kit is reported to have high specificity against other amino acids. This should be confirmed by testing the assay's response to high concentrations of other common amino acids.
Kinetic Parameters
Determine the Michaelis-Menten kinetics for the α-amino-acid esterase with OEE as the substrate. Vary the OEE concentration and measure the initial reaction velocity (rate of ornithine production). Calculate Kₘ and Vₘₐₓ to characterize the enzyme-substrate interaction.
Spike and Recovery
To assess the accuracy and potential matrix effects, spike known amounts of OEE into different sample matrices (e.g., serum, cell lysate) and measure the recovery. Recovery rates between 85-115% are generally considered acceptable.
Workflow for Assay Validation
Caption: Logical workflow for the validation of the OEE enzymatic assay.
Conclusion
The described coupled-enzyme assay provides a robust, sensitive, and high-throughput method for the quantification of this compound. By combining the specificity of an α-amino-acid esterase for substrate conversion with a highly sensitive fluorometric detection system for the product, this protocol offers a powerful tool for researchers in drug development and metabolic studies. Proper optimization and validation as outlined are critical to ensure data integrity and reliability.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11008215, this compound. [Link]
-
Chem-Impex International, Inc. (n.d.). L-Ornithine ethyl ester dihydrochloride. [Link]
-
D'Aniello, A., D'Onofrio, G., Pischetola, M., & Strazzullo, L. (1987). Spectrophotometric assay for ornithine decarboxylase. Analytical Biochemistry, 160(2), 290-293. [Link]
-
Gomes, R. A., Assunção, M., Borges, C., & Marques, M. P. M. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 989235. [Link]
-
Demir, E., & Cakatay, U. (2019). Could ornithine supplementation be beneficial to prevent the formation of pro-atherogenic carbamylated low-density lipoprotein (c-LDL) particles?. Medical hypotheses, 128, 33–36. [Link]
-
Srivenugopal, K. S., & Adiga, P. R. (1981). Enzymic conversion of agmatine to putrescine in Lathyrus sativus seedlings. A novel bacilliform enzyme. The Journal of biological chemistry, 256(18), 9532–9541. [Link]
-
Mezl, V. A., & Knox, W. E. (1977). Ornithine methyl ester. An unusual metabolite encountered in the urine of patients with a urea cycle disorder characterized by hyperammonemia, hyperornithinemia and homocitrullinuria. Clinica chimica acta; international journal of clinical chemistry, 76(1), 78–82. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Could ornithine supplementation be beneficial to prevent the formation of pro-atherogenic carbamylated low-density lipoprotein (c-LDL) particles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]
- 4. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-amino-acid esterase(EC 3.1.1.43) - Creative Enzymes [creative-enzymes.com]
- 6. L-Ornithine ethyl ester DiHCl | CymitQuimica [cymitquimica.com]
Application Note: Comprehensive HPLC Analysis of L-Ornithine Ethyl Ester for Pharmaceutical Quality Control
Abstract
This application note provides a comprehensive guide to the analysis of L-ornithine ethyl ester, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC). We present detailed protocols for purity determination by Reversed-Phase HPLC (RP-HPLC), a high-sensitivity method utilizing pre-column derivatization with o-phthalaldehyde (OPA), and a chiral HPLC method for enantiomeric purity assessment. Furthermore, a protocol for conducting forced degradation studies is outlined to establish the stability-indicating nature of the primary assay. These methods are designed for researchers, scientists, and drug development professionals to ensure the quality, purity, and stability of L-ornithine ethyl ester in a research and quality control setting.
Introduction
L-ornithine ethyl ester is a derivative of the non-proteinogenic amino acid L-ornithine and serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and chiral integrity are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is the predominant analytical technique for assessing the quality of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding of the analytical process. We will cover three main HPLC-based assays:
-
Purity Assessment by RP-HPLC with UV Detection: A robust method for determining the purity of L-ornithine ethyl ester and identifying any related impurities.
-
High-Sensitivity Analysis via Pre-column Derivatization: A method for trace-level quantification, leveraging the reaction of the primary amine groups with OPA to form a highly fluorescent derivative.
-
Enantiomeric Purity by Chiral HPLC: A critical assay to confirm the stereochemical identity of L-ornithine ethyl ester, as the biological activity of chiral molecules is often enantiomer-dependent.
Additionally, we will detail a forced degradation study to demonstrate the stability-indicating capability of the primary RP-HPLC purity method, a key requirement for regulatory submissions[1][2].
Physicochemical Properties of L-Ornithine Ethyl Ester
Understanding the physicochemical properties of L-ornithine ethyl ester is fundamental to developing a robust HPLC method. The dihydrochloride salt is a white, crystalline powder that is soluble in water[3]. The presence of two primary amine groups and an ester functional group dictates its chromatographic behavior and detection characteristics.
| Property | Value | Source |
| Chemical Formula | C₇H₁₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 233.14 g/mol | [3] |
| Form | White crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| UV Absorbance | Low, due to lack of a strong chromophore | [4] |
The lack of a significant chromophore means that direct UV detection at low wavelengths (around 200-210 nm) is necessary for the underivatized molecule, which can be prone to interference. This provides the rationale for using derivatization to enhance detection sensitivity.
Experimental Protocols
Materials and Reagents
-
L-Ornithine Ethyl Ester Dihydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Formic Acid (LC-MS Grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic Acid (MPA)
-
Boric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Hydrogen Peroxide (30%)
Protocol 1: Purity Determination by RP-HPLC with UV Detection
This method is designed as a primary assay for purity and impurity profiling. A C18 column is used to separate the polar L-ornithine ethyl ester from less polar impurities. The acidic mobile phase ensures the analyte is in its protonated form, leading to good peak shape.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water |
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of L-ornithine ethyl ester dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Sample Solution (1 mg/mL): Prepare the sample in the same manner as the standard solution.
Method Rationale: The use of a C18 column provides a standard reversed-phase environment. The acidic mobile phase (0.1% phosphoric acid) protonates the amine groups of the analyte, which minimizes peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected. Detection at 210 nm is chosen as it is in the region of peptide bond absorbance and provides reasonable sensitivity for this compound which lacks a strong chromophore.
Workflow Diagram for RP-HPLC Purity Assay
Caption: Workflow for the RP-HPLC purity assay of L-ornithine ethyl ester.
Protocol 2: High-Sensitivity Analysis with OPA Derivatization
For trace analysis or when higher sensitivity is required, pre-column derivatization with OPA in the presence of a thiol (MPA) is recommended. This reaction forms a highly fluorescent isoindole derivative.
Derivatization Reagents:
-
Borate Buffer (0.4 M, pH 9.9): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.9 with a sodium hydroxide solution.
-
OPA Reagent: Dissolve 20 mg of OPA in 10 mL of borate buffer.
-
MPA Reagent: Add 20 µL of 3-mercaptopropionic acid to 10 mL of borate buffer.
Automated Derivatization Protocol (in Autosampler):
-
Aspirate 45 µL of a mixture of OPA and MPA reagents (1:1 v/v).
-
Aspirate 10 µL of the sample/standard solution.
-
Mix the solutions in the autosampler needle or a reaction vial for 1 minute.
-
Inject 1 µL of the derivatized mixture onto the column.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler with Derivatization Function, Column Oven, Fluorescence Detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 20% to 70% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 444 nm) |
| Injection Volume | 1 µL (of derivatized solution) |
| Diluent | 0.1 M HCl |
Method Rationale: OPA reacts with primary amines in the presence of a thiol to form a fluorescent product, significantly increasing detection sensitivity compared to UV absorbance[5][6]. The derivatization is performed in an automated fashion just prior to injection to ensure reproducibility and stability of the derivative[5]. The chromatographic conditions are optimized for the separation of the more hydrophobic derivatized analyte. A slightly basic mobile phase is used to maintain the stability of the derivative during separation.
OPA Derivatization and Analysis Workflow
Caption: Automated OPA derivatization and HPLC analysis workflow.
Protocol 3: Enantiomeric Purity by Chiral HPLC
This method is crucial for confirming that the product is the desired L-enantiomer and for quantifying the D-enantiomer as a chiral impurity. Polysaccharide-based chiral stationary phases are highly effective for separating the enantiomers of amino acid derivatives[3][7].
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Isocratic Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak IA or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / 2-Propanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Prepare a solution of the L-ornithine ethyl ester dihydrochloride reference standard in the mobile phase.
-
Racemic Mixture (for method development): If available, use a racemic (D/L) mixture of ornithine ethyl ester to confirm the resolution of the two enantiomers.
-
Sample Solution (1 mg/mL): Prepare the sample in the mobile phase.
Method Rationale: Chiral recognition on polysaccharide-based stationary phases occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure[8]. A normal-phase mobile system (hexane/2-propanol) is typically used for these columns. The addition of a small amount of a polar modifier like TFA can improve peak shape for basic analytes. The choice of a specific chiral column often requires empirical screening to find the optimal selectivity for a given analyte[8].
Protocol 4: Forced Degradation Study
To establish the stability-indicating nature of the primary RP-HPLC assay (Protocol 1), forced degradation studies are performed. The goal is to achieve 5-20% degradation of the active substance to ensure that any degradation products are resolved from the main peak and from each other[2].
Stress Conditions:
-
Acid Hydrolysis: Reflux sample solution (1 mg/mL in 0.1 M HCl) at 60 °C for 24 hours.
-
Base Hydrolysis: Reflux sample solution (1 mg/mL in 0.1 M NaOH) at 60 °C for 24 hours. Neutralize with acid before injection.
-
Oxidative Degradation: Treat sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105 °C for 48 hours, then prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose sample solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Analysis: Analyze all stressed samples, along with an unstressed control, using the RP-HPLC method described in Protocol 1. The peak purity of the main L-ornithine ethyl ester peak should be assessed using a photodiode array (PDA) detector to confirm that no degradation products are co-eluting.
Data Interpretation and System Suitability
For all methods, system suitability parameters must be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
| Resolution (Rs) (for chiral and impurity analysis) | > 1.5 between peaks of interest |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the comprehensive quality control of L-ornithine ethyl ester. The RP-HPLC method allows for accurate purity determination, while the OPA derivatization method offers a high-sensitivity alternative for trace analysis. The chiral HPLC method is essential for ensuring the stereochemical integrity of the molecule. By implementing these protocols, including the forced degradation study, researchers and quality control analysts can confidently assess the identity, purity, and stability of L-ornithine ethyl ester, ensuring it meets the stringent requirements for pharmaceutical use.
References
- Journal of Pharmaceutical and Biomedical Analysis. Stability-indicating HPLC method development – a review.
-
Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]
-
PubMed. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Available at: [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
MDPI. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Available at: [Link]
-
Norlab. Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. Available at: [Link]
-
MedCrave. Forced Degradation Studies. Available at: [Link]
-
JOCPR. Determination of amino acid without derivatization by using HPLC - HILIC column. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC | Norlab [norlab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. oak.chosun.ac.kr [oak.chosun.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Ornithine Decarboxylase Inhibition Assay Using Ornithine Ethyl Ester
<_
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an ornithine decarboxylase (ODC) inhibition assay. Ornithine decarboxylase is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[1][2] Its upregulation is a hallmark of various cancers and parasitic infections, making it a prime therapeutic target.[3][4][5][6] This guide details a robust spectrophotometric method for assessing ODC activity and its inhibition, utilizing ornithine ethyl ester as a substrate. We delve into the scientific principles underpinning the assay, provide a detailed, step-by-step protocol, and offer insights into data analysis and troubleshooting.
Introduction: The Significance of Ornithine Decarboxylase as a Therapeutic Target
Ornithine decarboxylase (EC 4.1.1.17) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis: the decarboxylation of L-ornithine to produce putrescine.[7][8][9] Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations crucial for a multitude of cellular processes such as DNA stabilization, gene expression, and protein synthesis.[9][10]
Due to their fundamental role in cell growth, the polyamine pathway is tightly regulated.[2][11] However, in hyperproliferative states like cancer, ODC activity is often dramatically elevated.[3][12] This is frequently driven by oncogenes such as c-Myc, which directly targets the ODC gene for transcription.[3][4] The resulting increase in polyamine levels is strongly associated with tumor initiation and progression.[1] Consequently, inhibiting ODC has emerged as a promising strategy for cancer chemoprevention and therapy.[3][4] The irreversible inhibitor α-difluoromethylornithine (DFMO or eflornithine) is a well-established example, used in the treatment of certain cancers and African trypanosomiasis (sleeping sickness).[13][14]
The development of novel, potent, and specific ODC inhibitors necessitates a reliable and efficient screening assay. This application note describes a spectrophotometric method that is both sensitive and amenable to a higher throughput format, making it suitable for drug discovery campaigns.
Assay Principle: Leveraging this compound and Spectrophotometry
Traditional ODC activity assays often rely on the detection of radiolabeled ¹⁴CO₂ released from [¹⁴C]-ornithine or the quantification of putrescine via chromatography.[10][15][16] While sensitive, these methods can be cumbersome, expensive, and involve hazardous materials. The protocol described here offers a safer and more convenient colorimetric alternative.
The core of this assay is the enzymatic conversion of a modified substrate, L-ornithine ethyl ester, to putrescine by ODC. The use of the ethyl ester derivative can enhance substrate delivery in certain experimental contexts, though for in vitro enzymatic assays, its primary role is as a stable and reliable substrate. The key to the detection method lies in the differential solubility of the substrate and the product, putrescine, after a chemical derivatization step.
The assay proceeds as follows:
-
Enzymatic Reaction: ODC catalyzes the decarboxylation of L-ornithine ethyl ester to produce putrescine.
-
Reaction Termination & Derivatization: The reaction is stopped, and 2,4,6-trinitrobenzenesulfonic acid (TNBS) is added. TNBS reacts with the primary amino groups of both the remaining this compound and the newly formed putrescine, creating colored trinitrophenyl (TNP) adducts.[17][18]
-
Phase Extraction: A crucial step involves the addition of an organic solvent, 1-pentanol. The TNP-putrescine adduct is soluble in 1-pentanol, while the TNP-ornithine adduct remains in the aqueous phase.[17][18]
-
Quantification: The amount of TNP-putrescine extracted into the 1-pentanol layer is quantified by measuring its absorbance at 420-426 nm.[16][17][18] The intensity of the color is directly proportional to the amount of putrescine produced, and thus to the ODC activity.
In an inhibition assay, the reaction is performed in the presence of a test compound. A reduction in the absorbance signal compared to a control without the inhibitor indicates that the compound has inhibited ODC activity.
Experimental Workflow & Signaling Pathway Visualization
Polyamine Biosynthesis Pathway
The following diagram illustrates the central role of ODC in the polyamine synthesis pathway.
Caption: ODC catalyzes the rate-limiting step in polyamine synthesis.
ODC Inhibition Assay Workflow
This diagram outlines the key steps of the spectrophotometric ODC inhibition assay.
Caption: Workflow for the spectrophotometric ODC inhibition assay.
Detailed Protocols
Disclaimer: These protocols are intended as a guide. Optimization may be required depending on the source of the enzyme, specific laboratory conditions, and equipment.
Reagent Preparation
-
Assay Buffer (pH 7.2): 50 mM Tris-HCl, 1 mM Dithiothreitol (DTT), 0.1 mM EDTA, 50 µM Pyridoxal-5-Phosphate (PLP). Prepare fresh and keep on ice. Rationale: This buffer composition provides a stable environment for ODC activity. DTT prevents oxidation of critical sulfhydryl groups, and PLP is an essential cofactor for the enzyme.[7][15]
-
Recombinant Human ODC Enzyme: Reconstitute lyophilized enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Determine the optimal working concentration through an enzyme titration experiment.
-
Substrate (L-Ornithine Ethyl Dihydrochloride): Prepare a 10 mM stock solution in deionized water. Store at -20°C.
-
Positive Control Inhibitor (DFMO): Prepare a 100 mM stock solution of DL-α-Difluoromethylornithine hydrochloride in deionized water. Store at -20°C.
-
Test Compounds: Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).
-
Termination Reagent: 1 M Perchloric Acid.
-
Derivatization Reagents: 4 N Sodium Hydroxide (NaOH), 5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) in water. Caution: TNBS is a hazardous substance. Handle with appropriate personal protective equipment.
-
Extraction Solvent: 1-Pentanol.
ODC Inhibition Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for individual tubes.
-
Prepare Inhibitor Dilutions: Create a serial dilution of your test compounds and the positive control (DFMO) in Assay Buffer. Include a "vehicle control" (e.g., buffer with the same final concentration of DMSO as the test compounds) and a "no enzyme" control.
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube or a 96-well plate, add 25 µL of the appropriate inhibitor dilution (or vehicle).
-
Add 50 µL of diluted ODC enzyme (at 2x the final desired concentration) to each well, except for the "no enzyme" control wells (add 50 µL of Assay Buffer instead).
-
Mix gently and incubate for 15 minutes at 37°C. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.[13]
-
-
Initiate Enzymatic Reaction:
-
Add 25 µL of 4x the final desired concentration of L-Ornithine Ethyl Ester to all wells to start the reaction. (Final reaction volume = 100 µL).
-
Incubate for 30-60 minutes at 37°C. The optimal time should be determined to ensure the reaction is within the linear range.
-
-
Terminate and Derivatize:
-
Stop the reaction by adding 100 µL of 1 M Perchloric Acid to each well.
-
Centrifuge the plate/tubes (e.g., 3000 x g for 5 min) to pellet any precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a new set of tubes.
-
Add 100 µL of 4 N NaOH.
-
Add 50 µL of 5% TNBS solution. Mix well.
-
Incubate at 40°C for 10 minutes in the dark.
-
-
Extraction and Measurement:
-
Add 500 µL of 1-Pentanol to each tube.
-
Vortex vigorously for 1 minute to extract the TNP-putrescine adduct.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer 200 µL of the upper 1-pentanol layer to a clear 96-well plate.
-
Read the absorbance at 420 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of ODC activity inhibited at each concentration of the test compound: % Inhibition = [1 - (Absorbance_Inhibitor / Absorbance_Vehicle)] * 100
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value.
Example Data Presentation
| Inhibitor | IC₅₀ (µM) | Hill Slope | R² |
| DFMO (Positive Control) | 7.8 | -1.1 | 0.995 |
| Compound X | 2.3 | -1.3 | 0.998 |
| Compound Y | 45.1 | -0.9 | 0.991 |
This table presents hypothetical data for illustrative purposes.
Self-Validating Systems & Troubleshooting
A robust assay protocol includes internal checks to ensure data validity.
| Parameter | Quality Control Check | Expected Outcome | Potential Issue & Solution |
| Enzyme Activity | Vehicle control (0% inhibition) vs. No Enzyme control. | A strong signal (high absorbance) in the vehicle control relative to the near-zero signal of the no-enzyme control. | Low Signal: Enzyme may be inactive. Check storage, handling, and buffer components (especially PLP and DTT). High Background: Contamination of reagents. Prepare fresh solutions. |
| Inhibitor Potency | Positive control (e.g., DFMO). | The calculated IC₅₀ should be within the expected range reported in the literature. | Anomalous IC₅₀: Incorrect dilution of DFMO stock. Re-prepare dilutions. Assay conditions may differ from literature; establish an internal benchmark. |
| Assay Linearity | Time course experiment. | Product formation (absorbance) should be linear with time for the chosen incubation period. | Non-linearity: Substrate depletion or enzyme instability. Reduce incubation time or enzyme concentration. |
| Data Consistency | Replicate variability. | The coefficient of variation (%CV) for replicates should be low (typically <15%). | High Variability: Inconsistent pipetting, temperature fluctuations, or incomplete mixing. Review technique and ensure proper instrument calibration. |
Conclusion
The spectrophotometric assay for ornithine decarboxylase inhibition described herein provides a reliable, non-radioactive, and medium-throughput method for screening and characterizing potential ODC inhibitors. By understanding the underlying principles of the enzymatic reaction and the colorimetric detection method, researchers can effectively implement this protocol in their drug discovery efforts targeting cancer and other proliferative diseases. The inclusion of proper controls and a systematic approach to troubleshooting ensures the generation of high-quality, reproducible data.
References
-
Wikipedia. (2023, December 1). Ornithine decarboxylase. Retrieved from [Link]
-
Boyle, J. P., et al. (2005). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. PubMed. Retrieved from [Link]
-
Vargiu, A. V., et al. (2000). Alpha-difluoromethylornithine (DFMO) as a potent arginase activity inhibitor in human colon carcinoma cells. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyamine metabolism. Ornithine decarboxylase (ODC) is required for the first step.... Retrieved from [Link]
-
Tinoco, M., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry. Retrieved from [Link]
-
Shantz, L. M., & Pegg, A. E. (1999). Regulation of ornithine decarboxylase. PubMed. Retrieved from [Link]
-
Kubi, J., et al. (2021). Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. PubMed Central. Retrieved from [Link]
-
Ngo, T. T., et al. (1987). Spectrophotometric assay for ornithine decarboxylase. PubMed. Retrieved from [Link]
-
SciSpace. (2013). A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme. SciSpace. Retrieved from [Link]
-
Siatkin, S. P., & Berezov, T. T. (1980). [Rapid spectrophotometric method for determining ornithine decarboxylase using 2,4-dinitrofluorobenzene]. PubMed. Retrieved from [Link]
-
Grokipedia. (n.d.). Ornithine decarboxylase. Retrieved from [Link]
-
Wikiwand. (n.d.). Ornithine decarboxylase. Retrieved from [Link]
-
Soundararajan, R., et al. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. Retrieved from [Link]
-
Frontiers. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers Media S.A. Retrieved from [Link]
-
Pegg, A. E., et al. (1999). Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway. PubMed. Retrieved from [Link]
-
Lee, J., et al. (2022). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. PubMed Central. Retrieved from [Link]
-
Analytical biochemistry. (2000). A luminescence-based test for determining ornithine decarboxylase activity. Retrieved from [Link]
-
MDPI. (2023). Exogenous Putrescine Application Mitigates Chill Injury in Melon Fruit During Cold Storage by Regulating Polyamine Metabolism and CBF Gene Expression. MDPI. Retrieved from [Link]
-
ACS Publications. (2022). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. Retrieved from [Link]
-
Cervantes-García, D., et al. (2023). Ornithine decarboxylase and its role in cancer. PubMed. Retrieved from [Link]
-
Gaboriau, F., et al. (2005). Measurement of ornithine decarboxylase activity in cell extracts using mass spectrometry detection of dansylated putrescine. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Ornithine decarboxylase and its role in cancer. Retrieved from [Link]
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Wiley Online Library. (2024). Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs. Wiley. Retrieved from [Link]
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PubMed Central. (2019). Ornithine Decarboxylase-Mediated Production of Putrescine Influences Ganoderic Acid Biosynthesis by Regulating Reactive Oxygen Species in Ganoderma lucidum. National Institutes of Health. Retrieved from [Link]
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Fukushima Journal of Medical Science. (2007). Ornithine decarboxylase activity as a prognostic marker for colorectal cancer. Fukushima Medical University. Retrieved from [Link]
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PubMed. (1991). Evaluation of ornithine decarboxylase activity as a marker for tumor growth rate in malignant tumors. National Library of Medicine. Retrieved from [Link]
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NIH. (2021). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. National Institutes of Health. Retrieved from [Link]
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MDPI. (2023). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. MDPI. Retrieved from [Link]
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PubMed Central. (2015). Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors. National Institutes of Health. Retrieved from [Link]
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Indian Academy of Sciences. (1986). Decarboxylation of arginine and ornithine by arginine decarboxylase purified from cucumber (Cucumis sativus) seedlings. Springer. Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Administration of Ornithine Ethyl Ester in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in-vivo administration of Ornithine Ethyl Ester (OEE) in animal models. Ornithine, a key intermediate in the urea cycle, plays a critical role in ammonia detoxification.[1][2] The ethyl ester form of ornithine is hypothesized to enhance its bioavailability and cellular uptake.[3] These application notes and protocols are designed to provide researchers with the foundational knowledge and a detailed framework for conducting in vivo studies with OEE, focusing on scientific integrity, experimental robustness, and animal welfare. While direct, published protocols for OEE are scarce, the following guidelines are synthesized from established principles of in vivo compound administration, and data on related amino acid esters.
Introduction: The Rationale for this compound in In Vivo Research
Ornithine is a non-proteinogenic amino acid central to the urea cycle, where it facilitates the conversion of ammonia into urea, thereby mitigating ammonia toxicity.[1][2] In conditions such as hyperammonemia and hepatic encephalopathy, supplementing with ornithine or its derivatives has shown therapeutic potential.[3] The use of ornithine in its ethyl ester form (OEE) is predicated on the strategy of improving its physicochemical properties for research applications. Esterification of amino acids can enhance their lipophilicity, which may facilitate passage across cellular membranes, leading to increased intracellular concentrations compared to the parent amino acid.[3]
The commercially available form of OEE is typically the dihydrochloride salt (L-Ornithine ethyl ester dihydrochloride), which offers improved stability and solubility in aqueous solutions.[1][2] Upon administration, it is anticipated that OEE is rapidly hydrolyzed by ubiquitous plasma and tissue esterases to yield L-ornithine and ethanol.[4] This rapid conversion to the active parent molecule is a key consideration in experimental design.
Potential Research Applications:
-
Hyperammonemia and Hepatic Encephalopathy: Investigating the efficacy of OEE in reducing ammonia levels and ameliorating neurological symptoms in animal models of liver disease.
-
Sports Nutrition and Muscle Performance: Evaluating the role of OEE in enhancing athletic performance, promoting muscle recovery, and reducing fatigue.[3]
-
Wound Healing and Tissue Repair: Exploring the potential of OEE to accelerate tissue regeneration.[3]
Properties of L-Ornithine Ethyl Ester Dihydrochloride
A thorough understanding of the test article's properties is fundamental to designing a robust in vivo study.
| Property | Value/Description | Source |
| CAS Number | 84772-29-2 | [2] |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [2] |
| Molecular Weight | 233.13 g/mol | [5] |
| Appearance | Snow-white, hygroscopic solid | [2] |
| Solubility | Soluble in water | [1] |
| Storage | Store at 0-8 °C, sealed in a dry environment | [2][3] |
Proposed Metabolic Pathway of this compound
The anticipated metabolic fate of OEE in vivo is a critical aspect of its mechanism of action. The following diagram illustrates the proposed hydrolysis of OEE.
Caption: Workflow for Intraperitoneal Injection in Mice.
Detailed Steps:
-
Animal Weighing: Accurately weigh each mouse immediately before dosing to calculate the precise injection volume.
-
Volume Calculation: The maximum recommended volume for IP injection in mice is 10 mL/kg. [6]3. Restraint: Properly restrain the mouse, ensuring the head is slightly lower than the abdomen to displace the organs.
-
Site Identification and Disinfection: Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder. [7]Disinfect the area with 70% ethanol.
-
Injection: Using a new sterile syringe and needle for each animal, insert the needle at a 30-40 degree angle.
-
Aspiration: Gently pull back the plunger to ensure no blood or other fluids are drawn, which would indicate incorrect placement.
-
Administration: Inject the calculated volume of the OEE solution smoothly.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions.
Toxicology and Safety Considerations
-
Metabolites: The hydrolysis of OEE will produce ornithine and ethanol. While ornithine is a naturally occurring amino acid, high concentrations of ethanol could have physiological effects, which should be considered in the experimental design, especially at high doses of OEE.
-
pH and Isotonicity: Administration of non-physiological solutions can cause pain, inflammation, and tissue damage at the injection site. [8][9]* Dose-Ranging Studies: It is imperative to conduct preliminary dose-finding studies to establish the No-Observed-Adverse-Effect-Level (NOAEL) and to identify potential toxicities.
-
Animal Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.
Conclusion
The in vivo administration of this compound presents a promising avenue for research in various fields. By leveraging its potential for enhanced bioavailability, researchers can further elucidate the therapeutic roles of ornithine. The protocols and guidelines presented herein provide a robust starting point for designing and executing these studies with scientific rigor and a commitment to animal welfare. Due to the limited direct literature on OEE in vivo, careful experimental validation of dosing, formulation stability, and pharmacokinetics is essential for the success of future research.
References
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- Cayman Chemical. (2024, September 19). L-NAME (hydrochloride)
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- Washington State University Institutional Animal Care and Use Committee. (2023, August 15).
- Sigma-Aldrich.
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- PubChem. Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258.
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Application Note & Protocols: Ornithine Ethyl Ester as a Tool for Interrogating Amino Acid Metabolism
Abstract
Ornithine is a non-proteinogenic amino acid that stands at a critical metabolic crossroads, primarily serving as an intermediate in the urea cycle and as the direct precursor for polyamine biosynthesis.[1][2] Dysregulation of ornithine metabolism is implicated in numerous pathologies, including metabolic disorders and cancer.[1] Studying the intricate roles of ornithine, however, can be challenging due to the charged nature of amino acids, which can limit their passive diffusion across cellular membranes. Ornithine Ethyl Ester (OEE), a cell-permeable derivative, provides a powerful tool to circumvent this limitation. By masking the carboxyl group, OEE enhances lipophilicity, facilitating its entry into the cell where it is rapidly hydrolyzed by intracellular esterases to release free ornithine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-Ornithine Ethyl Ester Dihydrochloride to manipulate intracellular ornithine levels and study its downstream metabolic consequences.
Introduction: The Significance of Ornithine Metabolism
Ornithine occupies a pivotal position in cellular nitrogen metabolism. It is a key component of the urea cycle , the primary pathway in mammals for detoxifying ammonia produced from amino acid catabolism.[3][4] Within this cycle, ornithine acts as a carrier, accepting a carbamoyl group to form citrulline, and is regenerated upon the cleavage of arginine to produce urea.[2]
Beyond its role in detoxification, ornithine is the substrate for ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine synthesis pathway .[5][6] This reaction produces putrescine, which is subsequently converted to spermidine and spermine—polycations essential for cell proliferation, differentiation, and stabilizing nucleic acid structures.[2][6] Given these fundamental roles, the ability to precisely modulate intracellular ornithine concentration is critical for investigating cellular physiology and disease.
Why Use this compound (OEE)?
Standard L-ornithine is a zwitterion at physiological pH, and its transport into cells is dependent on specific amino acid transporters. Supplementing culture media with high concentrations of L-ornithine may not proportionally increase intracellular levels due to transporter saturation. OEE offers a strategic advantage:
-
Enhanced Cell Permeability: Esterification of the carboxyl group increases the molecule's hydrophobicity, allowing it to more readily cross the lipid bilayer of the cell membrane.[7][8][9]
-
Intracellular Bioavailability: Once inside the cell, ubiquitous intracellular esterases cleave the ethyl ester bond, releasing L-ornithine directly into the cytoplasm, making it available for metabolic processes.[10]
-
Direct Perturbation: This method allows for the acute elevation of intracellular ornithine, enabling researchers to directly probe the dynamics and capacity of the urea cycle and polyamine synthesis pathways.
Mechanism of Action and Metabolic Fate
The utility of OEE as a research tool is predicated on its efficient uptake and conversion to ornithine. The process can be visualized as a "pro-drug" approach for delivering a specific metabolite.
Caption: OEE uptake and conversion workflow.
Upon introduction to the cell culture medium, OEE diffuses across the cell membrane. In the cytoplasm, it is rapidly hydrolyzed, leading to a controlled increase in the intracellular L-ornithine pool. This newly available ornithine can then enter its two primary metabolic pathways.
Caption: Ornithine's central metabolic role.
Experimental Protocols
Scientific Integrity Note: The following protocols are designed as self-validating systems. It is crucial to include appropriate controls, such as vehicle-treated (e.g., sterile PBS or media) and untreated cells. Furthermore, initial experiments should always include a dose-response and time-course analysis to determine the optimal OEE concentration and treatment duration for your specific cell line and experimental goals, as high concentrations may induce cytotoxicity.
Protocol 1: Cell Culture Treatment with L-Ornithine Ethyl Ester Dihydrochloride
This protocol describes the general procedure for treating adherent mammalian cells with OEE.
Materials:
-
L-Ornithine Ethyl Ester Dihydrochloride (e.g., CAS 84772-29-2)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Appropriate cell line (e.g., HepG2 for urea cycle studies, LNCaP or PC3 for polyamine studies)
-
Complete cell culture medium
-
Sterile 0.22 µm syringe filters
-
6-well or 12-well tissue culture plates
Procedure:
-
Preparation of OEE Stock Solution (100 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 23.31 mg of L-Ornithine Ethyl Ester Dihydrochloride (MW: 233.14 g/mol ).
-
Dissolve in 1 mL of sterile DPBS to make a 100 mM stock solution.
-
Ensure complete dissolution. The dihydrochloride salt form should readily dissolve in aqueous solutions.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Twenty-four hours prior to treatment, seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.[11] For a 6-well plate, this is typically 2.5 x 10⁵ to 5 x 10⁵ cells per well.
-
-
OEE Treatment:
-
On the day of the experiment, prepare fresh working solutions of OEE by diluting the 100 mM stock solution in complete cell culture medium.
-
For a dose-response experiment, prepare a range of concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Aspirate the old medium from the cells and gently wash once with sterile DPBS.
-
Add the medium containing the desired final concentration of OEE to each well. Include a "vehicle control" well that receives medium with an equivalent volume of DPBS.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Sample Harvesting:
-
For Media Analysis: Carefully collect the culture medium from each well into labeled microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and transfer the supernatant to a new tube. Store at -80°C.
-
For Cell Lysate Analysis:
-
Place the culture plate on ice and aspirate the remaining medium.
-
Wash the cells twice with ice-cold DPBS.
-
Add an appropriate volume of ice-cold extraction solvent (e.g., 80% methanol for polar metabolites) to each well. For a 6-well plate, 500 µL is a typical volume.
-
Use a cell scraper to detach the cells in the extraction solvent.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube. Store at -80°C until analysis.
-
-
Protocol 2: Quantification of Metabolites by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecule metabolites due to its high sensitivity and specificity.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate chromatography column (e.g., HILIC or C18 reverse-phase)
-
Metabolite standards (L-Ornithine, L-Citrulline, L-Arginine, Putrescine, Spermidine, Spermine)
-
Stable isotope-labeled internal standards (optional but highly recommended for accurate quantification)
-
LC-MS grade solvents (Water, Acetonitrile, Formic Acid)
Procedure:
-
Sample Preparation:
-
Thaw harvested cell lysates and media samples on ice.
-
If using internal standards, spike them into each sample at this stage.
-
Samples may need to be dried down under vacuum or nitrogen and reconstituted in a smaller volume of an appropriate solvent (e.g., 50% Acetonitrile) to concentrate the analytes.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the analytes of interest. HILIC chromatography is often effective for separating these polar compounds.
-
Optimize mass spectrometer parameters for each analyte by infusing pure standards. Determine the precursor and product ion masses for Multiple Reaction Monitoring (MRM) transitions.
-
Generate a standard curve for each analyte by preparing serial dilutions of the standards in the same matrix as the samples (e.g., extraction solvent).
-
Inject the prepared samples, standards, and blanks onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and internal standard in the samples.
-
Use the standard curve to calculate the concentration of each metabolite in your samples.
-
Normalize the metabolite concentrations to the amount of protein in the cell lysate (determined by a BCA assay on the protein pellet) or to the cell number.
-
Data Presentation and Expected Outcomes
Quantitative data from a dose-response experiment should be summarized in a clear, tabular format.
Table 1: Example Data from a 24-hour OEE Treatment in HepG2 Cells
| OEE Conc. (mM) | Intracellular Ornithine (nmol/mg protein) | Intracellular Citrulline (nmol/mg protein) | Extracellular Urea (µM) | Intracellular Putrescine (pmol/mg protein) |
| 0 (Control) | 0.5 ± 0.1 | 1.2 ± 0.2 | 150 ± 20 | 50 ± 8 |
| 0.5 | 15.8 ± 2.1 | 8.5 ± 1.1 | 450 ± 45 | 250 ± 30 |
| 1.0 | 35.2 ± 4.5 | 18.1 ± 2.5 | 870 ± 90 | 510 ± 65 |
| 2.0 | 68.9 ± 7.3 | 35.6 ± 4.0 | 1650 ± 150 | 980 ± 110 |
Data are representational means ± SD.
Interpretation:
-
Successful Delivery: A dose-dependent increase in intracellular ornithine confirms the successful uptake and hydrolysis of OEE.
-
Urea Cycle Flux: A corresponding increase in intracellular citrulline and extracellular urea indicates that the exogenous ornithine is actively participating in and increasing the flux through the urea cycle.
-
Polyamine Synthesis: An increase in intracellular putrescine (and subsequently spermidine/spermine) demonstrates the channeling of ornithine into the polyamine synthesis pathway via ODC.
Comprehensive Experimental Workflow
The entire process, from experimental setup to final data interpretation, can be visualized as a logical sequence of steps.
Caption: End-to-end experimental workflow diagram.
References
- Gordon, B. A., Gatfield, P. D., & Taller, E. (1977). Ornithine Methyl Ester. An Unusual Metabolite Encountered in the Urine of Patients With a Urea Cycle Disorder Characterized by Hyperammonemia, Hyperornithinemia and Homocitrullinuria. Clinical Biochemistry, 10(2), 78-82.
-
Anderson, D. G., Akinc, A., Hossain, N., & Langer, R. (2005). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Protocols in Nucleic Acid Chemistry. [Link]
-
Patterson, S. D. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 635(2), 271-281. [Link]
-
Wu, G., Bazer, F. W., Davis, T. A., Kim, S. W., Li, P., Rhoads, J. M., Satterfield, M. C., Smith, S. B., Spencer, T. E., & Yin, Y. (2009). Intracellular sources of ornithine for polyamine synthesis in endothelial cells. Biochemical Journal, 418(3), 659-668. [Link]
-
Mavropoulou, E., Petrou, A., & Tsikas, D. (2021). GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization. Metabolites, 11(4), 241. [Link]
-
National Institute of Standards and Technology. (n.d.). L-Ornithine, N2,N5-bis(trifluoroacetyl)-, butyl ester. In NIST Chemistry WebBook. [Link]
-
Popova, A. M., Kzhyshkowska, J., & D’Souza, W. M. (2022). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Molecules, 27(19), 6667. [Link]
-
Ilyin, A. P., & Kireeva, I. Y. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6578. [Link]
-
Šuranská, Z., Vránová, D., & Kubáň, V. (2023). A Study of Amino Acid Metabolism and the Production of Higher Alcohols and Their Esters in Sparkling Wines. Fermentation, 9(7), 657. [Link]
-
García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2007). Development of a CE-ESI-ITMS method for the enantiomeric determination of the non-protein amino acid ornithine. Electrophoresis, 28(11), 1786-1793. [Link]
-
Porter, C. W., Ganis, B., Vinson, T., & Bergeron, R. J. (1986). Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine. Biochemical Journal, 234(1), 23-28. [Link]
-
Wallace, H. M. (2016). Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC? ResearchGate. [Link]
-
Wikipedia. (2024). Urea cycle. [Link]
-
Ali, M. A., Poortvliet, E., Strömberg, R., & Yngve, A. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Nutrients, 13(9), 3054. [Link]
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Goger, M., & Kjellgren, B. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(21), 5406-5416. [Link]
-
SIELC Technologies. (2018). Ethyl L-ornithine dihydrochloride. [Link]
-
Gupta, N., Jain, M., Seth, P., Kumar, G., & Kumar, D. (2024). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. BioTechniques, 76(1), 27-36. [Link]
-
Uyar, T., & Avci, F. G. (2022). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Polymers, 14(17), 3656. [Link]
-
Zabalza, A., et al. (2021). The importance of the urea cycle and its relationships to polyamine metabolism during ammonium stress in Medicago truncatula. Journal of Experimental Botany, 72(13), 4945-4958. [Link]
-
Walter, F. R., et al. (2022). The effects of l- and d-ornithine on the permeability of the triple BBB co-culture model. ResearchGate. [Link]
-
DPMI. (2023, November 24). What is the Urea Cycle? What is the Pathway of the Ornithine Cycle? [Video]. YouTube. [Link]
-
Amato, J., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(11), 2549-2557. [Link]
-
Umashankar, V., et al. (2017). Ornithine and its role in metabolic diseases: An appraisal. Biomedicine & Pharmacotherapy, 86, 332-336. [Link]
-
Pili, R., et al. (1998). Heparin Inhibits Phorbol Ester-Induced Ornithine Decarboxylase Gene Expression in Endothelial Cells. FEBS Letters, 423(1), 98-104. [Link]
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Quantifying ornithine ethyl ester in biological samples
Application Note & Protocol
Topic: Quantitative Bioanalysis of Ornithine Ethyl Ester in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is an amino acid derivative investigated for its potential applications in nutritional supplements and pharmaceuticals, notably in areas like sports nutrition and liver health.[1] Accurate quantification of this compound in biological matrices such as plasma and urine is critical for pharmacokinetic, efficacy, and safety assessments. However, as an ester, the molecule presents significant stability challenges in biological samples due to enzymatic hydrolysis. This document provides a comprehensive guide and a detailed protocol for the robust quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a method renowned for its superior sensitivity and selectivity.[2] We address the critical pre-analytical and analytical challenges, offering a scientifically grounded workflow designed to ensure data integrity and reproducibility.
Introduction: The Bioanalytical Imperative
L-Ornithine Ethyl Ester, typically available as a dihydrochloride salt (C₇H₁₈Cl₂N₂O₂), is explored for its potential to support the urea cycle, enhance muscle recovery, and promote tissue repair.[1][3] To translate these potential benefits into clinical or nutritional applications, it is imperative to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This requires a validated bioanalytical method capable of accurately measuring its concentration in complex biological fluids.
The primary challenge in this endeavor is the molecule's ester functional group, which is susceptible to rapid hydrolysis by endogenous esterase enzymes present in biological matrices like plasma.[4][5] This enzymatic degradation can occur ex vivo (after sample collection), leading to a significant underestimation of the true analyte concentration and compromising the integrity of study data.[5] Therefore, the bioanalytical workflow must be meticulously designed to mitigate this instability from the moment of sample collection.
This guide outlines a workflow centered on LC-MS/MS, providing a detailed protocol from sample preparation through to data acquisition, emphasizing the crucial steps required to maintain analyte stability and achieve accurate quantification.
Comprehensive Analytical Workflow
The entire process, from sample acquisition to data analysis, follows a structured path designed to minimize variability and ensure the stability of the target analyte.
Caption: High-level workflow for this compound quantification.
Experimental Protocols
PART A: Sample Handling and Preparation - Mitigating Instability
The sample preparation protocol is the most critical stage for ensuring the integrity of this compound. The primary goal is to immediately halt enzymatic activity and efficiently extract the analyte from the biological matrix. Protein precipitation is a rapid and effective method for this purpose.[6][7]
Materials:
-
Biological samples (e.g., human plasma collected in K₂EDTA tubes)
-
Esterase inhibitor solution (e.g., 100 mg/mL Sodium Fluoride in water)
-
Internal Standard (IS) working solution (e.g., 100 ng/mL stable isotope-labeled this compound, d₄-OEE, in 50:50 acetonitrile:water)
-
Precipitation Solvent: Acetonitrile containing 0.1% formic acid, pre-chilled to -20°C.
-
Refrigerated centrifuge (4°C)
-
Vortex mixer
-
96-well collection plates or microcentrifuge tubes
Protocol:
-
Immediate Inhibition: During sample collection, add the esterase inhibitor to the blood collection tube. If not possible, add 10 µL of the inhibitor solution per 1 mL of plasma immediately after centrifugation and before freezing. The presence of enzymes like esterases in the sample matrix is a primary cause of analyte degradation ex vivo.[5]
-
Thawing: Thaw frozen plasma samples on ice until just liquefied. Maintaining low temperatures is crucial to minimize any residual enzymatic activity.[8]
-
Aliquoting: In a pre-labeled microcentrifuge tube or a well of a 96-well plate, aliquot 50 µL of the plasma sample.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to each sample, standard, and quality control (QC) well, except for blank matrix samples. The use of a stable isotope-labeled internal standard is best practice as it co-elutes and has identical ionization properties to the analyte, correcting for variations in sample preparation and matrix effects.
-
Protein Precipitation: Add 200 µL of the cold precipitation solvent (acetonitrile with 0.1% formic acid) to each well. The 4:1 ratio of solvent to plasma ensures efficient protein removal.
-
Mixing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and internal standard in the supernatant.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
Caption: Step-by-step sample preparation workflow.
PART B: LC-MS/MS Analysis
Due to its polar nature, this compound is well-suited for separation by Hydrophilic Interaction Liquid Chromatography (HILIC).[6][9][10] This technique provides excellent retention and peak shape for polar analytes that are poorly retained on traditional reversed-phase columns.
Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) source.
LC & MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC Amide or Silica Column (e.g., 2.1 x 50 mm, 1.7 µm) | Provides retention for polar analytes like this compound.[6][9] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides ions for ESI and maintains an appropriate pH for analyte ionization and peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic component for HILIC separation. |
| Gradient Program | 95% B -> 50% B over 2.5 min; hold 0.5 min; return to 95% B and equilibrate for 1 min. | A typical gradient for eluting polar compounds in HILIC mode. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Ensures reproducible retention times and improves peak shape. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity and peak shape. |
| Ionization Mode | ESI Positive | The two amine groups on this compound are readily protonated. |
| MRM Transitions | This compound: 161.1 -> 116.1 (Quantifier), 161.1 -> 70.1 (Qualifier) d₄-OEE (IS): 165.1 -> 120.1 | Precursor [M+H]⁺. Product ions correspond to the loss of the ethoxy group (-OC₂H₅) and subsequent fragmentation of the ornithine backbone. |
| Source Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 450°C | These are typical starting points and must be optimized for the specific instrument used. |
Method Validation and Quality Control
A bioanalytical method must be validated to ensure its reliability. The protocol should be validated according to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Validation Parameters & Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Assessed using Quality Control (QC) samples at low, medium, and high concentrations. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).[11] |
| Lower Limit of Quant. | The lowest concentration on the calibration curve that can be quantified with acceptable A&P. | Analyte response is identifiable and reproducible with A&P within ±20%. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various conditions (bench-top, freeze-thaw, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration.[5][8] |
Conclusion
The successful quantification of this compound in biological samples is critically dependent on a meticulously controlled pre-analytical and analytical workflow. The inherent instability of the ester bond to enzymatic hydrolysis necessitates immediate action upon sample collection, primarily through the use of esterase inhibitors and maintenance of low temperatures.[5] The presented LC-MS/MS method, utilizing HILIC for chromatographic separation and a stable isotope-labeled internal standard, provides a robust, sensitive, and selective platform for analysis. By adhering to this detailed protocol and performing a thorough method validation, researchers can generate high-quality, reliable data essential for advancing the study of this compound in a research or drug development setting.
References
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Yost, R. A., et al. (2022). A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry. Analytical and Bioanalytical Chemistry, 414(18), 5549–5559. Available at: [Link]
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Guo, D., et al. (2020). Analytical methods for amino acid determination in organisms. ResearchGate. Available at: [Link]
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SIELC Technologies. (2018). Ethyl L-ornithine dihydrochloride. Available at: [Link]
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Hamann, C. S., et al. (2018). Quantitative determination of the amino acid composition of a protein using gas chromatography-mass spectrometry. Journal of Chemical Education, 95(7), 1209-1213. Available at: [Link]
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Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Available at: [Link]
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Teupser, D., et al. (2008). Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 871(1), 44-50. Available at: [Link]
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Kiehne, A., et al. (2007). Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 248-252. Available at: [Link]
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Charles River Laboratories. (n.d.). Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. Available at: [Link]
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ResearchGate. (n.d.). Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Available at: [Link]
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Southam, A. D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5457-5468. Available at: [Link]
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Chutai Biotech. (n.d.). L-Ornithine ethyl ester dihydrochloride. Available at: [Link]
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Wozniak, M. K., et al. (2021). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Molecules, 26(14), 4289. Available at: [Link]
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Kowalski, P., et al. (2006). Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis. Biomedical Chromatography, 20(2), 185-194. Available at: [Link]
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ResearchGate. (n.d.). Validated Method for L-ornithine-L-Aspartate Analysis in Human Plasma by Capillary Electrophoresis. Available at: [Link]
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de Oliveira, A. B., et al. (2015). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic & Medicinal Chemistry Letters, 25(22), 5354-5358. Available at: [Link]
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Gordon, B. A., et al. (1977). Ornithine Methyl Ester. An Unusual Metabolite Encountered in the Urine of Patients With a Urea Cycle Disorder. Clinical Biochemistry, 10(2), 78-82. Available at: [Link]
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ResearchGate. (n.d.). Challenges in effect-directed analysis with a focus on biological samples. Available at: [Link]
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ResearchGate. (n.d.). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Available at: [Link]
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MDPI. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Molecules, 26(23), 7344. Available at: [Link]
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ResearchGate. (n.d.). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Available at: [Link]
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Wudarska, M., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry, 414(18), 5561-5573. Available at: [Link]
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ResearchGate. (n.d.). Preparation of phytosteryl ornithine ester hydrochloride and improvement of its bioaccessibility and cholesterol-reducing activity in vitro. Available at: [Link]
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Application Notes & Protocols: A Framework for Investigating Ornithine Ethyl Ester in Neuroprotection
Abstract: The search for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. L-ornithine, a non-proteinogenic amino acid, plays a critical role in cellular metabolism, including the urea cycle and the synthesis of polyamines, glutamate, and proline. Its potential to influence neuronal survival and function makes it an intriguing candidate for neuroprotection. Esterification of L-ornithine to Ornithine Ethyl Ester (OEE) is a common chemistry strategy to enhance its lipophilicity and, therefore, its potential to cross the blood-brain barrier.
Currently, the direct investigation of this compound as a neuroprotective agent is a nascent field with limited published data. This guide, therefore, serves as a comprehensive framework for researchers, providing hypothesized mechanisms of action and detailed protocols to systematically evaluate the neuroprotective potential of OEE in both in vitro and in vivo models of neurodegeneration. We will draw upon established methodologies used for analogous compounds, such as Lanthionine Ketimine Ethyl Ester (LKE) and Arginine Ethyl Ester, to propose a robust, self-validating research program.
Part 1: Hypothesized Mechanisms of Neuroprotection
Based on the known biochemical roles of L-ornithine and the observed effects of structurally similar amino acid esters, we can postulate several primary mechanisms through which OEE may confer neuroprotection. The following pathways represent key starting points for investigation.
-
Modulation of Glutamate Homeostasis and Excitotoxicity: L-ornithine is a precursor to glutamate. By potentially increasing the intracellular pool of glutamate, OEE could support the synthesis of glutathione (GSH), a critical endogenous antioxidant. Paradoxically, excessive extracellular glutamate is excitotoxic. OEE may influence this balance, a hypothesis that requires careful testing.
-
Reduction of Oxidative Stress: Neuronal cells are highly susceptible to damage from reactive oxygen species (ROS). Agents that bolster the cell's antioxidant capacity can be neuroprotective. OEE may reduce oxidative stress by supporting GSH synthesis or through other direct or indirect antioxidant activities.[1][2]
-
Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the pathological aggregation of proteins (e.g., amyloid-beta, tau, huntingtin). Arginine Ethyl Ester, which is structurally similar to OEE, has been shown to suppress the aggregation of the huntingtin protein by altering its solubility and hydrogen bonding network.[3] OEE may exert a similar protein-chaperone-like effect.
-
Activation of Pro-Survival Signaling Cascades: Many successful neuroprotective agents converge on common pro-survival signaling pathways. Studies on LKE have demonstrated that it can increase the phosphorylation and activation of protein kinase B (Akt) and the cAMP response element-binding protein (CREB), leading to the upregulation of survival factors like brain-derived neurotrophic factor (BDNF).[4][5] It is plausible that OEE could activate these or similar pathways.
The diagram below illustrates these interconnected, hypothesized mechanisms.
Caption: Hypothesized Neuroprotective Mechanisms of OEE.
Part 2: Foundational Protocols - Synthesis and Preparation
Before biological testing, the synthesis and purification of high-quality OEE are paramount. The following is a generalized protocol for esterification.
Protocol 2.1: Synthesis of this compound Dihydrochloride
This protocol is based on standard esterification procedures for amino acids.[6][7][8]
Objective: To synthesize OEE from L-ornithine hydrochloride via acid-catalyzed esterification.
Materials:
-
L-ornithine monohydrochloride
-
Ethanol (absolute, anhydrous)
-
Acetyl chloride or Thionyl chloride
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Suspension: Suspend L-ornithine monohydrochloride (1 equivalent) in absolute ethanol (10-15 mL per gram of ornithine).
-
Acidification: Cool the suspension in an ice bath to 0-5°C. Slowly add acetyl chloride (2.2 equivalents) dropwise to the stirred suspension. This in situ generates HCl gas, which acts as the catalyst.
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 80°C) for 3-4 hours. The suspension should gradually become a clear solution.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Precipitation & Washing: An oily or solid residue will remain. Add cold diethyl ether to the residue and triturate (stir/grind with a spatula) to induce precipitation of the OEE dihydrochloride salt.
-
Trustworthiness: This step is crucial for removing unreacted starting materials and byproducts. OEE dihydrochloride is insoluble in diethyl ether, while many organic impurities are soluble.
-
-
Isolation: Collect the white solid product by vacuum filtration. Wash the solid with two additional portions of cold diethyl ether.
-
Drying: Dry the product under vacuum to yield this compound Dihydrochloride.
-
Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% for use in biological assays.
Part 3: In Vitro Evaluation of Neuroprotective Efficacy
In vitro models provide a controlled environment to screen for neuroprotective effects and elucidate underlying mechanisms. Human neuroblastoma SH-SY5Y cells and hippocampal HT22 cells are commonly used and well-validated models.[9][10]
Protocol 3.1: Assessing Protection Against Glutamate-Induced Excitotoxicity
Objective: To determine if OEE can protect neuronal cells from cell death induced by high concentrations of glutamate. The HT22 cell line is particularly suitable as it is highly susceptible to glutamate-induced oxidative stress.[9]
Materials:
-
HT22 murine hippocampal cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (OEE), dissolved in sterile water or PBS to create a stock solution
-
Glutamate (L-glutamic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed HT22 cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Prepare serial dilutions of OEE in culture medium. Remove the old medium from the cells and add the OEE-containing medium. Incubate for 2-4 hours.
-
Controls: Include wells with medium only (vehicle control) and wells with different OEE concentrations but no glutamate (toxicity control).
-
-
Toxin Induction: Add glutamate to the wells to a final concentration of 2-5 mM. Do not add glutamate to the vehicle control wells.
-
Causality: High glutamate concentration inhibits the cystine/glutamate antiporter, leading to depletion of intracellular glutathione and subsequent cell death via oxidative stress (oxytosis).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control group (100% viability).
| Treatment Group | Glutamate (5 mM) | OEE (Variable Conc.) | Expected Outcome (Relative Viability) |
| Vehicle Control | - | - | 100% |
| Glutamate Only | + | - | ~30-50% |
| OEE Pre-treatment | + | + | Dose-dependent increase from baseline |
| OEE Toxicity Control | - | + | ~95-100% (at non-toxic doses) |
Protocol 3.2: Investigating Pro-Survival Signaling (Western Blot)
Objective: To determine if OEE activates the Akt/CREB/BDNF signaling pathway, as seen with other neuroprotective agents like LKE.[4][5][11]
Materials:
-
SH-SY5Y cells or primary cortical neurons
-
OEE and a relevant neurotoxin (e.g., MPP+ for a Parkinson's model)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-CREB (Ser133), anti-total-CREB, anti-BDNF, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells in 6-well plates. Treat with OEE for a range of time points (e.g., 30 min, 1 hr, 4 hr) with or without a neurotoxic challenge.
-
Protein Extraction: Lyse the cells on ice using lysis buffer. Collect the lysate and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their total protein levels. Normalize all values to the loading control (β-actin).
Part 4: In Vivo Assessment in Preclinical Models
A promising in vitro candidate must be validated in vivo. The zebrafish model offers a rapid and cost-effective initial screen, while rodent models provide more complex behavioral and physiological readouts.[4][5]
Protocol 4.1: Zebrafish Model of Chemically-Induced Neurodegeneration
Objective: To assess OEE's ability to prevent cognitive deficits and reduce apoptosis in a whole-organism model. This protocol is adapted from the successful use of this model to test LKE.[4][5][11]
Model: Okadaic acid (OKA) is a phosphatase inhibitor that induces Alzheimer's-like pathology, including tau hyperphosphorylation and cognitive impairment.[5][11]
Materials:
-
Adult zebrafish
-
Okadaic acid (OKA)
-
This compound (OEE)
-
T-maze or other apparatus for cognitive testing
-
TUNEL assay kit for apoptosis detection
-
Reagents for Western Blot or ELISA (for BDNF, pAkt, etc.)
Procedure:
-
Acclimation & Grouping: Acclimate adult zebrafish and divide them into three groups (n=8-10 per group):
-
Group 1: Vehicle Control (water)
-
Group 2: OKA only (e.g., 100 nM in water)
-
Group 3: OKA (100 nM) + OEE (e.g., 500 µM)
-
-
Treatment: Expose the fish to their respective treatments for a defined period (e.g., 24-48 hours).
-
Behavioral Testing (Cognitive Function):
-
Use a T-maze to assess learning and memory. Train the fish to associate a visual cue with a food reward.
-
After treatment, test the fish's ability to remember the correct arm of the maze. Record latency to choose and number of correct choices.
-
Self-Validation: The OKA-only group should show significant impairment compared to the control group. The OEE-treated group is assessed for rescue of this deficit.
-
-
Tissue Collection: Following behavioral tests, euthanize the fish and dissect the brains.
-
Molecular Analysis:
-
Apoptosis: Perform a TUNEL stain on brain sections to quantify apoptotic cells. A significant reduction in TUNEL-positive cells in the OEE group compared to the OKA group indicates protection.
-
Signaling Pathways: Use the remaining brain tissue to perform Western blots or ELISAs for key markers identified in vitro, such as BDNF, pAkt, and pCREB.[4][5]
-
The workflow for evaluating OEE is summarized in the diagram below.
Caption: Comprehensive Experimental Workflow for OEE Evaluation.
References
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PrepChem.com. Synthesis of this compound. Available from: [Link]
-
Drug Target Review. (2024). New cell culture model reveals neurodegeneration mechanisms. Available from: [Link]
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Feinstein DL, et al. (2017). Neuroprotective and neurotrophic effects of Lanthionine Ketimine Ester. Neuroscience Letters. Available from: [Link]
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Bolognin, S., et al. (2019). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience. Available from: [Link]
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Thatcher, G. R., et al. (2002). Neuroprotection against ischemic brain injury conferred by a novel nitrate ester. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Türedi, E., & Tütüncü, E. (2020). Experimental cell culture models for investigating neurodegenerative diseases. ResearchGate. Available from: [Link]
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Akinci, I., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Antioxidants. Available from: [Link]
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Kumar, V., et al. (2019). Discovery of Arginine Ethyl Ester as Polyglutamine Aggregation Inhibitor: Conformational Transitioning of Huntingtin N-Terminus Augments Aggregation Suppression. ACS Chemical Neuroscience. Available from: [Link]
-
Bolognin, S., et al. (2019). In vitro Models of Neurodegenerative Diseases. PMC. Available from: [Link]
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Koehler, R. C., et al. (2018). Lanthionine ketimine-5-ethyl ester provides neuroprotection in a zebrafish model of okadaic acid-induced Alzheimer's disease. ResearchGate. Available from: [Link]
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Koehler, R. C., et al. (2018). Lanthionine ketimine-5-ethyl ester provides neuroprotection in a zebrafish model of okadaic acid-induced Alzheimer's disease. Neurochemistry International. Available from: [Link]
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Michels, M., & de Andrade, C. M. (2014). Studying neurodegenerative diseases in culture models. Dementia & Neuropsychologia. Available from: [Link]
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Prokai, L., et al. (2003). Neuroprotective effects of an estratriene analog are estrogen receptor independent in vitro and in vivo. Endocrinology. Available from: [Link]
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Zeevalk, G. D., et al. (2008). In vitro and in vivo neuroprotection by gamma-glutamylcysteine ethyl ester against MPTP: relevance to the role of glutathione in Parkinson's disease. Neuropharmacology. Available from: [Link]
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Koehler, R. C., et al. (2018). Lanthionine Ketimine-5-Ethyl Ester Provides Neuroprotection in a Zebrafish Model of Okadaic Acid-induced Alzheimer's Disease. PMC. Available from: [Link]
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Lin, H. W., et al. (2019). Palmitic acid methyl ester is a novel neuroprotective agent against cardiac arrest. Prostaglandins, Leukotrienes and Essential Fatty Acids. Available from: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
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Datusalia, A. K., & Sharma, S. S. (2019). Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies. Behavioural Brain Research. Available from: [Link]
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Aureli, T., et al. (2002). Mechanisms of ischemic neuroprotection by acetyl-L-carnitine. Annals of the New York Academy of Sciences. Available from: [Link]
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Burov, S. V., et al. (2015). Neuroprotective Activity of Creatylglycine Ethyl Ester Fumarate. Acta Naturae. Available from: [Link]
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Tsai, S. J., et al. (2011). Caffeic acid phenethyl ester prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurodegeneration. Neuroscience. Available from: [Link]
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Application Notes & Protocols: Investigating Ornithine Ethyl Ester in Muscle Recovery
A Guide for Researchers and Drug Development Professionals
Introduction: The Role of L-Ornithine in Muscle Homeostasis and the Rationale for Esterification
L-Ornithine is a non-proteinogenic amino acid that serves as a critical intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia.[1][2][3] During intense physical exercise, the breakdown of muscle protein and purines leads to a rapid accumulation of ammonia, a metabolite strongly implicated in the onset of both central and peripheral fatigue.[4][5] By facilitating the conversion of ammonia to urea, L-ornithine plays a fundamental role in mitigating exercise-induced hyperammonemia, potentially enhancing endurance and accelerating recovery.[4][6][7]
Beyond its role in ammonia detoxification, L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) and proline.[6][8] Polyamines are essential for cell proliferation, differentiation, and tissue regeneration, processes that are central to muscle repair and hypertrophy.[6][9][10] Studies on L-ornithine and its salt form, L-ornithine L-aspartate (LOLA) or ornithine alpha-ketoglutarate (OKG), have shown potential benefits including stimulated muscle protein synthesis, reduced protein catabolism, and enhanced wound healing.[11][12][13]
The Prodrug Concept: Ornithine Ethyl Ester (OEE)
Despite the therapeutic potential of L-ornithine, its oral bioavailability can be a limiting factor.[14][15] The use of an ethyl ester prodrug strategy is a well-established method in pharmaceutical sciences to enhance the lipophilicity and membrane permeability of polar molecules, thereby improving their absorption and bioavailability.[][17][18] this compound (OEE) is designed as a prodrug of L-ornithine. The addition of the ethyl ester group masks the polar carboxylic acid moiety, potentially increasing its passive diffusion across the intestinal epithelium. Once absorbed, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing L-ornithine into systemic circulation.
This guide provides a framework for investigating the hypothesis that OEE serves as an effective delivery vehicle for L-ornithine, leading to enhanced efficacy in promoting muscle recovery compared to the parent amino acid.
Key Mechanistic Pathways for Investigation
The therapeutic effects of OEE in muscle recovery are predicated on its conversion to L-ornithine. Therefore, primary investigations should focus on two interconnected metabolic pathways.
The Urea Cycle and Ammonia Detoxification
Intense exercise increases ammonia production in skeletal muscle.[4] Elevated ammonia is toxic and impairs muscle function.[5] L-ornithine is a key substrate in the urea cycle, which converts ammonia into the less toxic compound, urea, for excretion.[3][19] Supplementation with an effective ornithine precursor is hypothesized to enhance the capacity of this cycle, reducing exercise-induced fatigue and improving recovery.[1][20]
Polyamine Synthesis and Tissue Repair
L-ornithine is the direct precursor for polyamine synthesis via the enzyme ornithine decarboxylase (ODC).[8][21] Polyamines are crucial for DNA stabilization, cell cycle progression, and protein synthesis—all vital processes for the repair and regeneration of damaged muscle tissue.[6][9]
Caption: Key metabolic fates of L-Ornithine post-hydrolysis from OEE.
Application Note 1: In Vivo Assessment of OEE on Post-Exercise Muscle Recovery
Objective
To evaluate the efficacy of orally administered this compound (OEE) in accelerating functional muscle recovery and reducing biochemical markers of muscle damage in a rodent model of Exercise-Induced Muscle Damage (EIMD).
Experimental Design and Model
A robust model for inducing muscle damage is downhill treadmill running.[22] This eccentric exercise protocol reliably induces muscle fiber injury, inflammation, and delayed onset muscle soreness (DOMS) analogues in rodents.[23]
| Group | N | Treatment | Dosage & Route | Rationale |
| 1 | 10-12 | Sham (No Exercise) + Vehicle | Saline, Oral Gavage | Establishes baseline for all outcome measures. |
| 2 | 10-12 | EIMD + Vehicle | Saline, Oral Gavage | Negative control to quantify the effect of EIMD. |
| 3 | 10-12 | EIMD + L-Ornithine | Equimolar to OEE, Oral Gavage | Parent compound control to assess prodrug efficacy. |
| 4 | 10-12 | EIMD + OEE (Low Dose) | X mg/kg, Oral Gavage | Investigate dose-dependent effects. |
| 5 | 10-12 | EIMD + OEE (High Dose) | 2X mg/kg, Oral Gavage | Investigate dose-dependent effects. |
| 6 | 10-12 | EIMD + Positive Control (e.g., NSAID) | Ibuprofen (10 mg/kg), Oral Gavage | Validates the model's sensitivity to therapeutic intervention. |
Table 1: Suggested In Vivo Experimental Groups.
Detailed Protocol & Workflow
Caption: Experimental workflow for the in vivo EIMD rodent study.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.[24] House animals under standard conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate rats to the treadmill (5-10 min/day at a low speed, 0% incline) for 3-5 days prior to the EIMD protocol to reduce stress.[25]
-
Baseline Measurements: Before the EIMD protocol, perform baseline functional tests such as a grip strength test and open-field locomotor activity assessment.
-
EIMD Protocol: A common protocol involves running on a downhill slope (-16°) at a moderate speed (e.g., 17 m/min) for 90 minutes. This should be optimized to induce significant but sub-maximal muscle damage.
-
Dosing: Administer the first dose via oral gavage 60 minutes prior to the EIMD protocol. Subsequent doses are given once daily for the duration of the recovery period (e.g., 72 hours).
-
Post-EIMD Monitoring: Repeat functional tests at 24, 48, and 72 hours post-exercise to assess the rate of recovery.
-
Terminal Procedure: At the 72-hour time point, euthanize animals. Collect blood via cardiac puncture for serum analysis. Immediately dissect key muscles (e.g., soleus, gastrocnemius, tibialis anterior) for histological and biochemical analysis.
Outcome Measures & Analysis
| Category | Specific Biomarker / Test | Methodology | Purpose |
| Functional Recovery | Forelimb/Hindlimb Grip Strength | Grip Strength Meter | Measures recovery of muscle force production. |
| Biochemical Markers (Serum) | Creatine Kinase (CK), Lactate Dehydrogenase (LDH) | Commercial ELISA Kits | Quantifies muscle membrane damage and leakage.[26] |
| Skeletal Troponin I (sTnI), Myosin Light Chain 3 (Myl3) | Specific ELISA Kits | More specific biomarkers for skeletal muscle injury.[24][27][28] | |
| Blood Ammonia | Enzymatic Assay Kit | Assesses the impact on ammonia clearance. | |
| Histological Analysis (Muscle) | H&E Staining | Standard Histology | To visualize muscle fiber integrity, necrosis, and inflammatory cell infiltration.[29] |
| Immunohistochemistry (e.g., Pax7) | IHC Staining | To identify and quantify satellite cell activation, a key step in muscle regeneration.[29] |
Table 2: Key Outcome Measures for In Vivo Muscle Recovery Study.
Application Note 2: In Vitro Analysis of OEE on Myocyte Regeneration
Objective
To determine the direct effect of OEE-derived ornithine on the proliferation and differentiation of C2C12 myoblasts, a well-established cell line model for myogenesis.[30][31]
Detailed Protocol
Cell Culture and Maintenance:
-
Culture C2C12 myoblasts in Growth Medium (GM): DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[32]
-
Maintain cells at 37°C in a 5% CO₂ incubator. Do not allow cells to exceed 70-80% confluency to prevent spontaneous differentiation.[32]
Proliferation Assay:
-
Seed C2C12 cells in a 96-well plate at a density of ~2x10³ cells/well in GM.
-
After 24 hours, replace the medium with GM containing various concentrations of OEE, L-Ornithine, or vehicle control.
-
Incubate for 48-72 hours.
-
Assess cell proliferation using a standard method such as MTT or BrdU incorporation assay.
Myogenic Differentiation Assay:
-
Seed C2C12 cells in 12-well plates and grow to ~90% confluency in GM.[33]
-
Induce differentiation by switching to Differentiation Medium (DM): DMEM supplemented with 2% horse serum.[30][32]
-
Treat cells with DM containing various concentrations of OEE, L-Ornithine, or vehicle control. Replace the medium every 24 hours.
-
After 3-5 days, fix the cells and perform immunofluorescence staining for Myosin Heavy Chain (MHC), a terminal differentiation marker.[33]
-
Quantify differentiation by calculating the Fusion Index : (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100.
Data Interpretation
-
An increase in the proliferation rate with OEE or L-Ornithine treatment would suggest a role in promoting the expansion of the muscle satellite cell pool.
-
An increased Fusion Index and more robust myotube formation in OEE-treated wells would indicate a direct pro-myogenic effect, supporting muscle regeneration.
Pharmacokinetic Sub-Study
A critical component of this research is to validate the prodrug hypothesis. A satellite pharmacokinetic study should be conducted.
-
Dose separate groups of rats with equimolar amounts of L-Ornithine and OEE.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Analyze plasma concentrations of both L-ornithine and the intact OEE prodrug using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC). An increased Area Under the Curve (AUC) for L-ornithine in the OEE group compared to the L-ornithine group would confirm enhanced bioavailability.[34][35] Studies on LOLA have shown oral bioavailability of around 82%.[14]
Conclusion and Future Directions
These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic for enhancing muscle recovery. The proposed in vivo and in vitro models will allow researchers to test the central hypothesis that OEE, by acting as a more bioavailable prodrug of L-ornithine, can more effectively support the metabolic pathways crucial for ammonia detoxification and muscle tissue repair. Positive findings from these studies would provide a strong rationale for further investigation into OEE's role in sports nutrition and clinical settings associated with muscle wasting.
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Wernerman, J., Hammarqvist, F., & Vinnars, E. (1987). Ornithine-alpha-ketoglutarate improves skeletal muscle protein synthesis as assessed by ribosome analysis and nitrogen use after surgery. Annals of Surgery, 206(5), 674–678. [Link]
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National Nutrition. (n.d.). Ornithine Supplements: Athletic Performance and Detox Support. National Nutrition Articles. [Link]
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Chetlin, R. D., Yeater, R. A., & Bunt, J. C. (2000). THE EFFECT OF ORNITHINE ALPHA-KETOGLUTARATE (OKG). American Society of Exercise Physiologists. [Link]
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Caring Sunshine. (n.d.). Relationship: Athletic and Exercise Aids and Ornithine. [Link]
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RxList. (n.d.). Ornithine Ketoglutarate: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
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First Choice Equine. (2023). Unleashing Athletic Potential: Ornithine-Alpha-Ketoglutarate as the Ultimate Performance Booster. [Link]
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The Amino Company. (2018). Tips: Taking Ornithine Supplement for Muscle Building. [Link]
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Vita4you. (2016). Arginine, ornithine and muscle strength. [Link]
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Kowalski, P., & Bieniecki, M. (2006). Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 1061–1064. [Link]
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Caring Sunshine. (n.d.). Relationship: Athletic and Exercise Aids and l-ornithine. [Link]
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Fuller, D. J., Gerner, E. W., & Russell, D. H. (1977). Polyamine biosynthesis and accumulation during the G1 to S phase transition. Journal of Cellular Physiology, 93(1), 81-88. [Link]
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Wu, G., Bazer, F. W., Dai, Z., Li, D., Wang, J., & Wu, Z. (2011). Intracellular sources of ornithine for polyamine synthesis in endothelial cells. The Journal of Biological Chemistry, 286(37), 32131–32138. [Link]
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Zahedipour, F., Hosseini, S. A., & Sathyapalan, T. (2020). The role of polyamine metabolism in cellular function and physiology. Journal of Cellular Physiology, 235(6), 4936-4948. [Link]
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O'Brien, P. J., Smith, D. E., & Knechtel, T. J. (2008). Biomarkers of Drug-Induced Skeletal Muscle Injury in the Rat: Troponin I and Myoglobin. Toxicological Sciences, 104(2), 364–376. [Link]
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Wallace, H. M., & Caslake, R. (2009). Cells and polyamines do it cyclically. Essays in Biochemistry, 46, 35-43. [Link]
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Caring Sunshine. (n.d.). Relationship: Muscles and l-ornithine. [Link]
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Kircheis, G., Nilius, R., & Bode, J. C. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(1), 23–29. [Link]
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Sugino, T., Shirai, T., Kajimoto, Y., & Kajimoto, O. (2008). The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise. European Journal of Clinical Nutrition, 62(6), 738-743. [Link]
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ResearchGate. (n.d.). General protocol for mouse skeletal C2C12 myoblast differentiation to myotubes. [Link]
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Semantic Scholar. (n.d.). Table 1 from Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers--a comparative study of two oral formulations. [Link]
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Procell. (2024). C2C12 Cell Cultivation Strategy and Differentiation Protocol. [Link]
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ResearchGate. (n.d.). Potential intracellular sources of l-ornithine for polyamine synthesis... [Link]
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Park, J. H., Lee, J. H., & Kim, D. H. (2021). Impacts of exercise intervention on various diseases in rats. Journal of Exercise Rehabilitation, 17(4), 223–233. [Link]
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ResearchGate. (n.d.). Pharmacokinetics and bioavailability study of L-ornithine-L-aspartate in healthy volunteers - A comparative study of two oral formulations. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pro-Drug Development. [Link]
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O'Brien, P. J., et al. (2016). Evaluation of the Relative Performance of Drug-Induced Skeletal Muscle Injury Biomarkers in Rats. Toxicological Sciences, 150(1), 244–256. [Link]
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Wold Lab, Caltech. (2011). Cell Growth Protocol and Differentiation treatment for the C2C12 Cell Line. [Link]
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Basicmedical Key. (2016). Biomarkers of Skeletal Muscle Injury in the Rat. [Link]
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Semantic Scholar. (n.d.). A quick, simple and unbiased method to quantify C2C12 myogenic differentiation. [Link]
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Grynkiewicz, G., & Maruszak, W. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(6), 6475–6500. [Link]
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ResearchGate. (n.d.). Amino acids as promoieties in prodrug design and development. [Link]
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Tonomura, Y., et al. (2018). Serum miR-206 as a biomarker for drug-induced skeletal muscle injury in rats. The Journal of Toxicological Sciences, 43(1), 53–62. [Link]
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Yoshida, T., & Yamamoto, T. (2017). Immunofluorescence analysis of myogenic differentiation. Methods in Molecular Biology, 1556, 235–243. [Link]
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ResearchGate. (n.d.). Evaluation of the Relative Performance of Drug-Induced Skeletal Muscle Injury Biomarkers in Rats. [Link]
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Taylor & Francis. (n.d.). Urea cycle – Knowledge and References. [Link]
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Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 227-243. [Link]
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ResearchGate. (2014). Does anyone know a protocol more effective to induce muscle injury in mice through exercise? [Link]
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JoVE. (2014). Assessment of Murine Exercise Endurance Without the Use of a Shock Grid: An Alternative to Forced Exercise. [Link]
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Urios, A., et al. (2014). Hyperammonemia due to urea cycle disorders: a potentially fatal condition in the intensive care setting. Intensive Care Medicine, 40(3), 441–442. [Link]
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Knab, A. M., & Lightfoot, J. T. (2010). Rodent models for resolving extremes of exercise and health. Physiological Genomics, 42A(3), 163–175. [Link]
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ResearchGate. (n.d.). Mechanisms of Hyperammonemia. [Link]
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Gropman, A. L. (2010). Urea cycle defects and hyperammonemia: effects on functional imaging. Journal of Inherited Metabolic Disease, 33(Suppl 3), S343–S353. [Link]
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Cleveland Clinic. (n.d.). Urea Cycle Disorder. [Link]
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Lee, S. J., & Kim, Y. (2018). Rodent Model of Muscular Atrophy for Sarcopenia Study. Journal of Bone Metabolism, 25(2), 97–107. [Link]
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Application Notes and Protocols for the Formulation of Ornithine Ethyl Ester in Topical Applications for Research
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Topical Ornithine Ethyl Ester
Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle and a precursor for the synthesis of polyamines and proline.[1][2] These metabolites are fundamental to cellular proliferation, tissue repair, and collagen production, making ornithine a compelling candidate for promoting skin health and wound healing.[3][4] Studies have demonstrated that ornithine supplementation can enhance wound breaking strength and collagen deposition.[3][5] Esterification of ornithine to this compound is a strategic modification intended to improve its bioavailability and skin penetration characteristics. As a prodrug, this compound is designed to permeate the stratum corneum and then be hydrolyzed by cutaneous esterases to release the active ornithine molecule at the target site.
This document provides a comprehensive guide to the formulation of this compound for topical application in a research setting. It covers pre-formulation considerations, detailed formulation protocols for various topical systems, and essential quality control and performance testing methodologies.
Part 1: Pre-Formulation and Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound Dihydrochloride (OEE·2HCl) is paramount for successful formulation development.
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| Chemical Formula | C₇H₁₈Cl₂N₂O₂ | [6][7] |
| Molecular Weight | 233.13 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in water.[8] Solubility in other cosmetic solvents should be determined experimentally. | |
| Melting Point | 170-176 °C | [9] |
| Stability | As a hydrochloride salt, it exhibits enhanced stability.[8] It is hygroscopic and should be stored in a cool, dry place.[9] The ester linkage is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.[10][11] |
Part 2: Formulation Development Strategies
The choice of a topical delivery system depends on the research objectives, the desired release profile, and the target skin layer. Here, we present protocols for three common topical formulations: a hydrophilic gel, an oil-in-water (O/W) cream, and a simple ointment.
Hydrophilic Gel Formulation
Gels are suitable for delivering water-soluble active ingredients like OEE·2HCl and provide a cooling and non-greasy feel.
Protocol 2.1.1: Preparation of a 2% this compound HCl Hydrogel
Materials:
-
This compound Dihydrochloride (OEE·2HCl)
-
Carbopol® 940 (or similar gelling agent)
-
Triethanolamine (TEA)
-
Propylene Glycol (as a humectant and co-solvent)
-
Purified Water
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse Carbopol® 940 in purified water with continuous stirring until a uniform, lump-free dispersion is achieved.[12]
-
Incorporation of Active and Excipients: In a separate vessel, dissolve the OEE·2HCl and propylene glycol in a portion of the purified water.
-
Mixing: Add the active ingredient solution to the Carbopol® dispersion and mix thoroughly.
-
Neutralization and Gel Formation: Slowly add triethanolamine dropwise while continuously stirring to neutralize the Carbopol® and form a clear, viscous gel.[12] The target pH should be in the range of 5.5-6.5 to be compatible with the skin.[13]
-
Final Mixing and Homogenization: Continue mixing until a homogenous gel is formed.
Table 2: Example Composition of a 2% OEE·2HCl Hydrogel
| Ingredient | Function | Concentration (% w/w) |
| This compound Dihydrochloride | Active Pharmaceutical Ingredient | 2.0 |
| Carbopol® 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Propylene Glycol | Humectant, Co-solvent | 10.0 |
| Purified Water | Vehicle | q.s. to 100 |
Oil-in-Water (O/W) Cream Formulation
Creams are emulsions that can deliver both hydrophilic and lipophilic substances and are aesthetically pleasing to users.
Protocol 2.2.1: Preparation of a 2% this compound HCl Cream
Materials:
-
This compound Dihydrochloride (OEE·2HCl)
-
Oil Phase: Cetyl Alcohol, Stearic Acid, Isopropyl Myristate
-
Aqueous Phase: Purified Water, Glycerin
-
Emulsifier: Polysorbate 80
-
Preservative: (e.g., Phenoxyethanol)
Procedure:
-
Preparation of Phases: Heat the oil phase ingredients and the aqueous phase ingredients in separate beakers to 70-75°C.[14]
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous high-shear mixing to form a homogenous emulsion.
-
Cooling and Incorporation of Active: Allow the emulsion to cool to approximately 40°C. Dissolve the OEE·2HCl and preservative in a small amount of purified water and add it to the cream with gentle mixing.
-
Final Homogenization: Homogenize the cream to ensure uniform droplet size and distribution.
Table 3: Example Composition of a 2% OEE·2HCl O/W Cream
| Ingredient | Phase | Function | Concentration (% w/w) |
| This compound Dihydrochloride | Aqueous | Active Pharmaceutical Ingredient | 2.0 |
| Cetyl Alcohol | Oil | Stiffening Agent | 5.0 |
| Stearic Acid | Oil | Emulsifier, Stiffening Agent | 3.0 |
| Isopropyl Myristate | Oil | Emollient, Penetration Enhancer | 5.0 |
| Polysorbate 80 | Aqueous | Emulsifier | 2.0 |
| Glycerin | Aqueous | Humectant | 5.0 |
| Phenoxyethanol | Aqueous | Preservative | 0.5 |
| Purified Water | Aqueous | Vehicle | q.s. to 100 |
Part 3: Quality Control and Characterization
Ensuring the quality and performance of the formulated topical product is crucial for obtaining reliable research data.
Table 4: Key Quality Control Tests for Topical Semisolid Formulations
| Test | Method | Purpose | Acceptance Criteria |
| Appearance | Visual Inspection | To assess color, homogeneity, and phase separation.[15] | Homogenous, uniform appearance, free from visible particles or phase separation. |
| pH | pH meter | To ensure skin compatibility and stability of the API.[15][16] | Within the range of 5.5-6.5. |
| Viscosity | Rotational Viscometer | To characterize the flow properties and consistency of the formulation.[16] | Consistent viscosity across batches. |
| Spreadability | Parallel Plate Method | To evaluate the ease of application of the formulation.[16] | Uniform and easy to spread. |
| Assay and Uniformity | HPLC-UV | To determine the concentration of OEE·2HCl and its uniform distribution within the formulation. | 90-110% of the label claim with low relative standard deviation. |
| Microbial Limits | USP <61> and <62> | To ensure the formulation is free from microbial contamination.[17] | Within acceptable limits for topical non-sterile products. |
Protocol 3.1: HPLC-UV Method for Quantification of this compound Dihydrochloride
A reverse-phase HPLC method can be used for the quantification of OEE·2HCl.[2]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 210-220 nm for the ester carbonyl group).
-
Quantification: Based on a calibration curve of standard solutions of OEE·2HCl.
Part 4: In Vitro Performance Testing
In vitro permeation testing (IVPT) is a critical step to evaluate the ability of the formulation to deliver the active ingredient across the skin.
Protocol 4.1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Workflow:
Caption: Workflow for in vitro skin permeation study.
Part 5: Mechanism of Action - Signaling Pathways
Topical ornithine is hypothesized to promote wound healing and collagen synthesis through its conversion to proline and polyamines.
Caption: Proposed mechanism of ornithine in skin.
Conclusion
This document provides a foundational framework for the research and development of topical formulations containing this compound. The provided protocols and methodologies are intended as a starting point and should be optimized based on specific research goals and experimental findings. Adherence to good laboratory practices and thorough characterization are essential for generating reproducible and reliable data.
References
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Separation of Ethyl L-ornithine monohydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Ethyl L-ornithine dihydrochloride. PubChem. Available at: [Link]
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Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. PubMed. Available at: [Link]
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Topical Semisolid Dosage Forms. Product Quality Research Institute. Available at: [Link]
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Quality Control of Semisolid Dosage Forms Principles and Procedures. Scribd. Available at: [Link]
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Effect of supplemental ornithine on wound healing. PubMed. Available at: [Link]
-
In process Quality Control Tests for Solid and Semisolid Dosage Forms. IJNRD. Available at: [Link]
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Formulation And Optimization Of Topical Creams For Dermatological Disorders. Available at: [Link]
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Effect of Supplemental Ornithine on Wound Healing. ResearchGate. Available at: [Link]
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Physical stability of urea topical formulations. PubMed. Available at: [Link]
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Development of an HPLC-UV Assay Method for the Simultaneous Quantification of Nine Antiretroviral Agents in the Plasma of HIV-infected Patients. PubMed. Available at: [Link]
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DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETER ANALYTICAL METHOD OF EFLORNITHINE HYDROCHLORIDE. ResearchGate. Available at: [Link]
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Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing. Frontiers. Available at: [Link]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. RCAAP. Available at: [Link]
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Effect of ethanol and isopropyl myristate on the availability of topical terbinafine in human stratum corneum, in vivo. PubMed. Available at: [Link]
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Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]
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Formulation and Evaluation of Topical Gels: An Updated Review. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Formulation and evaluation of topical herbal gel for the treatment of arthritis in animal model. SciELO. Available at: [Link]
-
Effect of supplemental ornithine on wound healing. PubMed. Available at: [Link]
-
Ornithine decarboxylase activity and polyamines in relation to aging of human fibroblasts. PubMed. Available at: [Link]
-
Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. PubMed Central. Available at: [Link]
-
Understanding the Journey: Key Phases in Topical Formulation Development. Available at: [Link]
-
Formulation chart of gel formulations. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Ornithine. HELIX Chromatography. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Ornithine Ethyl Ester Stability in Aqueous Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ornithine ethyl ester. It addresses common challenges related to its stability in aqueous solutions and offers practical troubleshooting strategies and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern is its susceptibility to hydrolysis, where the ethyl ester group is cleaved to form L-ornithine and ethanol. This reaction is catalyzed by both acidic and basic conditions.[1][2] Additionally, intramolecular aminolysis, leading to the formation of a lactam, is a significant degradation pathway.[3][4]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in slightly acidic to neutral pH ranges. In acidic (pH < 4) and alkaline (pH > 8) solutions, the rate of hydrolysis increases significantly.[5][6] Alkaline conditions, in particular, strongly promote the hydrolysis of esters.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: As with most chemical reactions, the degradation of this compound in aqueous solutions is accelerated at higher temperatures.[1][7] For long-term storage, it is recommended to keep aqueous solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
Q4: What are the expected degradation products of this compound in an aqueous solution?
A4: The two primary degradation products are L-ornithine (from hydrolysis) and the corresponding lactam (from intramolecular aminolysis).[3][4][8] Under forced degradation conditions, other minor degradation products might be observed.
Q5: How can I monitor the stability of my this compound solution?
A5: The most reliable method for monitoring the stability is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[9][10][11] This technique allows for the separation and quantification of the intact this compound from its degradation products.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
Inconsistent experimental results.
-
Lower than expected biological activity.
-
Appearance of new peaks in HPLC analysis over time.
Root Cause Analysis:
Rapid degradation of this compound is most likely due to hydrolysis or intramolecular aminolysis, accelerated by inappropriate pH or temperature conditions of the aqueous solution.
Step-by-Step Troubleshooting Protocol:
-
pH Verification and Adjustment:
-
Action: Immediately measure the pH of your stock and working solutions.
-
Rationale: Ester hydrolysis is highly pH-dependent.[5][6] Extreme pH values will significantly accelerate degradation.
-
Recommendation: Prepare solutions in a buffer system that maintains a pH between 5 and 7. Citrate or phosphate buffers are common choices. Avoid highly acidic or basic buffers.
-
-
Temperature Control:
-
Action: Review your solution preparation and storage temperatures.
-
Rationale: Increased temperature provides the activation energy for hydrolysis and other degradation reactions.[1][7]
-
Recommendation: Prepare solutions using chilled buffers and store them at 2-8 °C for short-term use (up to 24 hours). For longer-term storage, aliquot and freeze solutions at -20 °C or below. Avoid repeated freeze-thaw cycles.
-
-
Solvent Consideration:
-
Action: Evaluate the composition of your aqueous solution.
-
Rationale: While the primary focus is on aqueous stability, the presence of other reactive species could contribute to degradation.
-
Recommendation: Use high-purity water (e.g., HPLC-grade) and analytical-grade buffer components.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
Multiple new peaks appearing in the chromatogram of an aged this compound solution.
-
Difficulty in identifying and quantifying the parent compound.
Root Cause Analysis:
The appearance of new peaks indicates the formation of degradation products. A non-specific analytical method may not be able to resolve the parent peak from these new peaks, leading to inaccurate quantification. A stability-indicating method is crucial.[12][13]
Step-by-Step Protocol for Method Validation:
-
Forced Degradation Study:
-
Action: Perform a forced degradation study to intentionally generate degradation products. This is a critical step in developing a stability-indicating method.[7][12][14]
-
Rationale: By creating the potential degradation products, you can ensure your HPLC method can adequately separate them from the intact this compound.
-
Experimental Workflow:
-
-
HPLC Method Development and Validation:
-
Action: Develop and validate a stability-indicating RP-HPLC-UV method. A method similar to that used for L-ornithine L-aspartate can be a good starting point. [9][10][11] * Rationale: A validated method ensures that the analytical results are accurate, precise, and specific for this compound in the presence of its degradants.
-
Recommended HPLC Parameters (Starting Point):
Parameter Recommendation Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase A 0.1% Trifluoroacetic acid in Water Mobile Phase B Acetonitrile Gradient Start with a high aqueous percentage and gradually increase the organic phase. Flow Rate 1.0 mL/min Detection UV at 210 nm | Column Temperature | 30 °C |
-
Validation Parameters: As per ICH guidelines, validate for specificity, linearity, range, accuracy, precision, and robustness. [15]
-
This compound Degradation Pathways
The primary degradation pathways for this compound in aqueous solution are hydrolysis and intramolecular aminolysis (lactamization).
Caption: Primary degradation pathways of this compound.
Expected Stability Profile
The following table provides a general guideline for the stability of this compound in aqueous solutions. Actual stability will depend on the specific buffer, concentration, and presence of other excipients.
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4 | Room Temp (20-25 °C) | Low (Hours) | Acid-catalyzed Hydrolysis |
| 5 - 7 | Refrigerated (2-8 °C) | Good (Days to Weeks) | Slow Hydrolysis & Lactamization |
| 5 - 7 | Room Temp (20-25 °C) | Moderate (Days) | Hydrolysis & Lactamization |
| > 8 | Room Temp (20-25 °C) | Very Low (Minutes to Hours) | Base-catalyzed Hydrolysis |
References
- Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide).
- Forced Degradation Studies.
- Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions.
- A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies.
- Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930).
- Lactam synthesis. Organic Chemistry Portal.
- GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization.
- A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. Impactfactor.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
- A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Applic
- Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction. Royal Society of Chemistry.
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- Synthesis of γ-lactams. Organic Chemistry Portal.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Ester Hydrolysis | PDF | Acid | Reaction R
- A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. Semantic Scholar.
- Novel and Recent Synthesis and Applications of β-Lactams.
- Forced Degrad
- Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae)
- ester hydrolysis r
- Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. PubMed.
Sources
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- 2. scribd.com [scribd.com]
- 3. Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. scilit.com [scilit.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ornithine ethyl ester solubility issues
Welcome to the technical support center for ornithine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiment. What is the best solvent to dissolve L-Ornithine Ethyl Ester Dihydrochloride?
The recommended solvent for L-Ornithine Ethyl Ester Dihydrochloride is water.[1][2] As a dihydrochloride salt, the compound is highly polar and readily dissolves in aqueous solutions. For cell culture or biological assays, sterile phosphate-buffered saline (PBS) at pH 7.2 is also an excellent choice. One source indicates the solubility of the related compound L-ornithine hydrochloride in PBS (pH 7.2) is at least 10 mg/mL.[3]
For most applications, avoid starting with non-polar organic solvents, as amino acid derivatives are generally insoluble in them.[4] If your experimental protocol requires an organic solvent, it is recommended to first dissolve the compound in a minimal amount of water and then dilute it with the desired solvent, if compatible.
Q2: My L-Ornithine Ethyl Ester Dihydrochloride is not dissolving completely in water. What could be wrong?
If you are experiencing difficulty dissolving the compound, even in water, consider the following factors:
-
Concentration: You may be attempting to create a solution that is above the compound's solubility limit. Try preparing a more dilute solution first.
-
Temperature: While heating can increase the dissolution rate, it is generally not recommended for esters as it can accelerate hydrolysis, leading to compound degradation.[5] Gentle warming to 37°C can be attempted, but proceed with caution.[6]
-
Purity and Age: The compound is hygroscopic (absorbs moisture from the air), which can affect its properties.[7] Ensure you are using a high-purity grade from a reputable supplier and that it has been stored correctly under dry conditions, typically at 0-8°C.[7]
Troubleshooting Protocol: Resolving Incomplete Dissolution
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits.
-
Use Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help break up small clumps and facilitate dissolution without excessive heating.
-
Adjust pH (with caution): The pH of the solution can significantly impact solubility. A slightly acidic pH helps keep the amino groups protonated and charged, enhancing solubility. If your experimental conditions allow, a small adjustment downwards with dilute HCl may help.
-
Start Over: If the above steps fail, it is best to start with a fresh, more dilute solution to avoid using a partially dissolved stock that could impact the accuracy of your results.
Advanced Troubleshooting
Q3: I successfully dissolved my compound, but a precipitate formed after storing the solution. Why did this happen and can I fix it?
Precipitation upon storage is a common issue that can be traced back to several factors. This is often an indication that the compound is not stable in the prepared solution over time.[8][9]
Causality Behind Precipitation:
-
pH Shift: The pH of unbuffered aqueous solutions can change over time due to absorption of atmospheric CO₂, which forms carbonic acid. This slight decrease in pH is usually not an issue, but if the buffer capacity is low, shifts can occur. More critically, if the solution was prepared near the pKa of one of the amino groups, even a small pH change can significantly alter the charge state of the molecule, reducing its solubility.[10]
-
Ester Hydrolysis: As an ester, the compound is susceptible to hydrolysis, breaking down into ornithine and ethanol. This reaction is catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.[11] The resulting ornithine has different solubility properties than the parent ester, which can lead to precipitation.
-
Saturation and Temperature: If you prepared a saturated or near-saturated solution at room temperature and then stored it at 4°C or colder, the solubility will decrease, causing the compound to crystallize out of solution.
Troubleshooting Workflow for Post-Dissolution Precipitation
The following diagram outlines a systematic approach to troubleshoot precipitation issues.
Caption: Troubleshooting workflow for precipitation in stored solutions.
Q4: How does pH influence the solubility of this compound, and what is the optimal pH for my stock solution?
The pH of the solvent is a critical factor governing the solubility of amino acid esters due to their ionizable amino groups.[12][13] The parent amino acid, L-ornithine, has three pKa values: ~1.7 for the carboxyl group, ~8.7 for the α-amino group, and ~10.8 for the δ-amino group.[14][15] By converting the carboxylic acid to an ethyl ester, the carboxyl pKa is eliminated. This leaves the two amino groups, which will be protonated at physiological pH.
The Role of pH and Ionization State:
-
Low pH (e.g., pH < 7): At acidic pH, both the α- and δ-amino groups are fully protonated (-NH₃⁺). The molecule carries a net positive charge of +2, which promotes strong ionic interactions with polar water molecules, leading to high solubility.
-
Mid-Range pH (e.g., pH 7 to 9): As the pH increases towards the first pKa (~8.7), the α-amino group begins to deprotonate. The molecule transitions from a +2 charge to a +1 charge. This reduction in net charge can lead to a decrease in solubility.
-
High pH (e.g., pH > 10): At alkaline pH above the second pKa (~10.8), the δ-amino group also deprotonates. The molecule becomes a neutral, free base. This uncharged species is significantly less soluble in water and is more prone to precipitation.[10] Furthermore, high pH strongly accelerates ester hydrolysis.[11]
The diagram below illustrates this relationship.
Caption: Relationship between pH, ionization state, and solubility.
Recommendation: For maximum solubility and stability, prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6.5) or in pure water. Avoid alkaline conditions (pH > 8) to minimize the risk of both precipitation and hydrolytic degradation.
Data and Protocols
Solubility Data Summary
The following table provides a qualitative summary of the solubility for L-Ornithine Ethyl Ester Dihydrochloride in common laboratory solvents based on its chemical properties as a polar salt.
| Solvent | Type | Solubility | Rationale & Notes |
| Water | Polar Protic | Soluble | Recommended solvent. The dihydrochloride salt form readily dissociates.[1][2] |
| PBS (pH 7.2) | Buffered Aqueous | Soluble | Ideal for biological applications to maintain physiological pH.[3] |
| Methanol, Ethanol | Polar Protic | Slightly Soluble | The parent amino acid, ornithine, is soluble in alcohol.[14] The ester may show some solubility but less than in water. |
| DMSO, DMF | Polar Aprotic | Slightly Soluble | May require gentle warming or sonication. Often used to prepare high-concentration stocks of less polar compounds.[16] |
| Acetonitrile | Polar Aprotic | Poorly Soluble | Generally not a good solvent for highly charged amino acid salts. |
| Hexane, Toluene | Non-Polar | Insoluble | The high polarity of the compound prevents dissolution in non-polar solvents.[4] |
Experimental Protocol: Preparation of an Aqueous Stock Solution
This protocol provides a reliable method for preparing a stable stock solution of L-Ornithine Ethyl Ester Dihydrochloride.
Materials:
-
L-Ornithine Ethyl Ester Dihydrochloride powder
-
Sterile, deionized water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Pre-warm Solvent: Bring your solvent (water or PBS) to room temperature.
-
Weigh Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of L-Ornithine Ethyl Ester Dihydrochloride powder directly into the tube. Work quickly to minimize moisture absorption as the compound is hygroscopic.[7]
-
Add Solvent: Add the calculated volume of solvent to the tube to achieve your target concentration (e.g., for a 10 mg/mL solution, add 1 mL of solvent to 10 mg of powder).
-
Dissolve: Cap the tube securely and vortex at medium speed for 30-60 seconds.
-
Visual Inspection: Visually inspect the solution against a dark background to ensure all solid material has dissolved and the solution is clear. If particulates remain, sonicate the tube for 5 minutes.
-
Sterilization (if required): If preparing for cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
References
- CymitQuimica. (n.d.). CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1:2).
- ECHEMI. (n.d.). L-Ornithine, ethyl ester, hydrochloride (1:2) SDS, 84772-29-2 Safety Data Sheets.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- CymitQuimica. (n.d.). L-Ornithine ethyl ester DiHCl.
- Chem-Impex. (n.d.). L-Ornithine ethyl ester dihydrochloride.
-
National Center for Biotechnology Information. (n.d.). Ethyl L-ornithine dihydrochloride. PubChem Compound Database. Retrieved from [Link]
- E-biochem. (n.d.). HA0021 L-Ornithine Ethylester Dihydrochloride.
- ChemicalBook. (n.d.). L-Ornithine | 70-26-8.
- Cayman Chemical. (2025). Safety Data Sheet - L-Ornithine (hydrochloride).
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.
- ECHEMI. (n.d.). L-Ornithine, N5-(aminocarbonyl)-, ethyl ester, monohydrochloride SDS, 93964-75-1 Safety Data Sheets.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS NA-BOC-L-ORNITHINE.
- CPHI Online. (n.d.). L-Ornithine L-Aspartate | Wuhan Grand Hoyo Co.,Ltd.
- PubChem. (n.d.). Ornithine.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Chemistry LibreTexts. (2022). Backgrounds of Amino Acids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Protein Precipitation in Urea Hydrochloride Solutions.
- Benchchem. (n.d.). Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications.
- Chem-Impex. (n.d.). Nδ-Boc-L-ornithine methyl ester hydrochloride.
- Cayman Chemical. (n.d.). L-Ornithine (hydrochloride) (CAS Number: 3184-13-2).
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids.
- Ren, P. (2023).
- Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
- ResearchGate. (2013). Protein precipitation problem - where did it go wrong?.
- Stab-e. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- ResearchGate. (2016). Protein precipitation during buffer exchange?.
- Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
- da Silva, T. A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
- Benchchem. (n.d.). Application Notes and Protocols for Buffer Selection in NHS Ester Conjugation Reactions.
- LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
- LGC Biosearch Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- PrepChem.com. (n.d.). Synthesis of this compound.
- P212121 Store. (n.d.). L-Ornithine ethyl ester dihydrochloride | CAS 84772-29-2.
- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
- Fisher Scientific. (n.d.). Solvents Resource Center.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- ResearchGate. (n.d.). Preparation of phytosteryl ornithine ester hydrochloride and improvement of its bioaccessibility and cholesterol-reducing activity in vitro.
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Ornithine ethyl ester degradation products and their interference
Welcome to the technical support center for Ornithine Ethyl Ester (OEE). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and use of OEE in experimental settings. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Introduction: The Double-Edged Sword of OEE Stability
This compound (OEE), a derivative of the non-proteinogenic amino acid ornithine, is a valuable reagent in various biochemical and pharmaceutical applications. Its esterified carboxyl group enhances its lipophilicity and cell permeability compared to L-ornithine. However, this ester linkage is also a point of vulnerability, making OEE susceptible to degradation. Understanding the degradation pathways and the potential impact of the resulting products is critical for accurate and reliable experimental outcomes. This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate issues arising from OEE degradation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation products of this compound?
This compound primarily degrades via two pathways:
-
Hydrolysis: This is the most common degradation route, where the ethyl ester bond is cleaved by water, yielding L-ornithine and ethanol . This reaction is significantly influenced by pH and temperature, with faster degradation observed under basic and acidic conditions compared to a neutral pH.[1][2][3]
-
Intramolecular Cyclization (Lactamization): The free delta-amino group of the ornithine side chain can nucleophilically attack the ester carbonyl carbon, leading to an intramolecular cyclization. This reaction forms a six-membered ring structure, (S)-6-amino-piperidin-2-one (a lactam), and releases ethanol.[4][5] This process can be a significant degradation pathway, especially under certain storage and experimental conditions.
FAQ 2: How can I tell if my OEE has degraded?
Degradation of OEE may not be visually apparent. The most reliable way to assess the purity of your OEE sample is through analytical techniques. We recommend the following:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for separating and quantifying OEE and its degradation products. A well-developed method can provide baseline separation of OEE, L-ornithine, and the lactam, allowing for accurate determination of their respective concentrations.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of degradation products.[11][12][13][14][15] The appearance of new signals corresponding to L-ornithine or the lactam, and a decrease in the intensity of the characteristic ethyl group signals of OEE, are indicative of degradation.
A change in the physical appearance of the solid OEE (e.g., clumping, discoloration) or a noticeable change in the pH of a stock solution can also be signs of degradation.
FAQ 3: What are the optimal storage and handling conditions for OEE?
To minimize degradation, proper storage and handling are crucial. OEE is often supplied as a dihydrochloride salt, which improves its stability.
Table 1: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Solid Form | Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[16][17][18][19] | Low temperatures slow down the rates of both hydrolysis and lactamization. An inert atmosphere and protection from moisture prevent hydrolysis. |
| In Solution | Prepare stock solutions fresh whenever possible. If storage is necessary, prepare in a sterile, slightly acidic, buffered solution (pH 5-7) and store in small aliquots at -80°C for short-term use. Avoid repeated freeze-thaw cycles.[16][18][19][20] | OEE is more susceptible to degradation in solution. Slightly acidic conditions can help to minimize base-catalyzed hydrolysis. Freezing slows degradation, and aliquoting prevents contamination and degradation from repeated temperature changes. |
Before use, allow the container of solid OEE to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.[18][19]
Troubleshooting Guide: Interference from OEE Degradation Products
The presence of OEE degradation products in your experiments can lead to unexpected and misleading results. This section details the potential interference from each degradation product and provides strategies to mitigate these effects.
Issue 1: Unexpected Cellular Responses or Altered Enzyme Kinetics
Potential Cause: Interference from L-ornithine.
Explanation: L-ornithine is a biologically active molecule involved in the urea cycle and is a precursor for the synthesis of polyamines, which are essential for cell proliferation.[21] If your OEE has significantly hydrolyzed to L-ornithine, the unintended introduction of this amino acid can lead to:
-
Altered Cell Growth and Proliferation: Increased L-ornithine can stimulate cell growth in certain cell types.
-
Changes in Metabolic Pathways: The introduction of L-ornithine can affect pathways such as the urea cycle and polyamine biosynthesis.
-
Competition in Enzyme Assays: If your target protein binds or is affected by L-ornithine, its presence can lead to competitive inhibition or activation.
Troubleshooting Steps:
-
Assess OEE Purity: Use HPLC-MS/MS to quantify the amount of L-ornithine in your OEE stock.
-
Run Controls: Include a control group treated with L-ornithine at the concentration determined to be present as a contaminant in your OEE sample. This will help to differentiate the effects of OEE from those of L-ornithine.
-
Use Fresh OEE: If significant degradation is detected, use a fresh, high-purity batch of OEE for your experiments.
Issue 2: Non-Specific Effects on Cell Viability or Function
Potential Cause: Interference from ethanol.
Explanation: Ethanol, the other product of OEE hydrolysis, can have significant effects on cellular systems, even at low concentrations.[22][23] These effects can include:
-
Altered Cell Proliferation and Viability: Ethanol can be cytotoxic or can inhibit cell proliferation in a dose-dependent manner.[22]
-
Changes in Gene Expression and Signaling: Ethanol is known to affect various cellular signaling pathways.[21]
-
Enzyme Assay Interference: Some enzymes, particularly dehydrogenases, can be affected by the presence of ethanol.[24]
Troubleshooting Steps:
-
Calculate Potential Ethanol Concentration: Based on the quantified level of L-ornithine from your purity analysis, calculate the corresponding molar concentration of ethanol.
-
Run Ethanol Controls: Treat cells or your assay with the calculated concentration of ethanol to determine its contribution to the observed effects.
-
Solvent Exchange: If feasible for your experimental setup, consider using techniques like dialysis or buffer exchange to remove small molecules like ethanol from your OEE solution before use, though this may also remove OEE. A more practical approach is to use fresh OEE.
Issue 3: Unexplained Agonist/Antagonist Activity or Assay Interference
Potential Cause: Interference from (S)-6-amino-piperidin-2-one (lactam).
Explanation: The lactam degradation product is a piperidine derivative. Piperidine and its derivatives are known to have a wide range of biological activities and can interfere with assays.[25][26][27][28] Potential interferences include:
-
Receptor Binding: The piperidine scaffold is present in many pharmacologically active compounds and may interact with various receptors.[25][26]
-
Enzyme Inhibition/Activation: The lactam could interact with the active or allosteric sites of enzymes.
-
Assay Artifacts: Some piperidine derivatives have been shown to cause non-specific interference in high-throughput screening assays.[29]
Troubleshooting Steps:
-
Analytical Confirmation: Use HPLC-MS/MS or NMR to confirm the presence and concentration of the lactam in your OEE sample.[6][8]
-
Literature Search: Conduct a thorough literature search for the known biological activities of similar piperidine-2-one derivatives to anticipate potential off-target effects.
-
Structure-Activity Relationship (SAR) Analysis: If you are in a drug discovery setting, consider the lactam as a potential active contaminant and evaluate its activity independently.
Visualizing Degradation and Troubleshooting
To aid in understanding these concepts, the following diagrams illustrate the degradation pathways and a general troubleshooting workflow.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for OEE and Degradation Product Analysis
This protocol provides a starting point for developing a method to quantify OEE, L-ornithine, and (S)-6-amino-piperidin-2-one.
-
Sample Preparation:
-
Accurately weigh and dissolve the OEE standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a known concentration.
-
Perform serial dilutions to create a calibration curve.
-
For samples from biological matrices, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.[10]
-
-
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good separation of these polar analytes.[6][10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A. Optimize the gradient to achieve baseline separation.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
OEE: Determine the precursor ion (M+H)⁺ and a suitable product ion.
-
L-ornithine: Determine the precursor ion (M+H)⁺ and a suitable product ion.
-
(S)-6-amino-piperidin-2-one: Determine the precursor ion (M+H)⁺ and a suitable product ion.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Data Analysis:
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Quantify the amount of each compound in your OEE sample using the calibration curves.
-
References
-
Inhibition of osteoblastic cell proliferation and ornithine decarboxylase activity by ethanol. PubMed. Available at: [Link]
-
Intramolecular cyclization assistance for fast degradation of ornithine-based poly(ester amide)s. ResearchGate. Available at: [Link]
-
ester hydrolysis rate: Topics by Science.gov. Science.gov. Available at: [Link]
-
Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]
-
Kinetic studies in ester hydrolysis. Indian Academy of Sciences. Available at: [Link]
-
Intramolecular cyclization assistance for fast degradation of ornithine-based poly(ester amide)s. University of Texas Southwestern Medical Center. Available at: [Link]
-
Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Available at: [Link]
-
Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link]
-
Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. Available at: [Link]
-
Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. NIH. Available at: [Link]
-
Effect of ethanol and low pH on citrulline and ornithine excretion and arc gene expression by strains of Lactobacillus brevis and Pediococcus pentosaceus. PubMed. Available at: [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]
-
Assay Interference by Chemical Reactivity. NCBI Bookshelf. Available at: [Link]
-
pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. PUBDB. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
-
Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ResearchGate. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. Available at: [Link]
-
Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. Charles River. Available at: [Link]
-
Concentration distribution of various species as a function of pH in the Cu-Pic-Ornithine system. ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). HMDB. Available at: [Link]
-
Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed. Available at: [Link]
-
Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]
-
Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. MDPI. Available at: [Link]
-
Dehydrogenase Interference with Enzymatic Ethanol Assays: Forgotten but Not Gone. ResearchGate. Available at: [Link]
-
Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Available at: [Link]
-
Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Bentham Science. Available at: [Link]
-
Monitoring of active ester formation using ¹H NMR spectroscopy. Both... ResearchGate. Available at: [Link]
-
NMR spectra of ornithine and products of deuterium exchange. a,... ResearchGate. Available at: [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. Available at: [Link]
-
Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. PubMed. Available at: [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. Available at: [Link]
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- 10. Determination of ornithine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Inhibition of osteoblastic cell proliferation and ornithine decarboxylase activity by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Cell Viability Assays with Ornithine Ethyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with cell viability assays involving ornithine ethyl ester (OEE). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this compound and ensure the integrity of your experimental data.
Introduction: The Unique Challenges of this compound
This compound (OEE) is a derivative of the non-proteinogenic amino acid L-ornithine, which plays a crucial role in cellular processes like the urea cycle.[1][2] Its ethyl ester modification can enhance its bioavailability, making it a compound of interest in various research fields, including nutrition and pharmaceuticals.[2][3][4] However, its physicochemical properties present unique challenges in standard cell viability assays.
OEE is a weak base and is classified as a lysosomotropic agent. This means it can become protonated and trapped within the acidic environment of lysosomes, leading to lysosomal dysfunction.[5][6] This mechanism can induce cytotoxicity and also interfere with common cell viability assays, leading to misinterpretation of results. This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpectedly high cytotoxicity with OEE in my MTT/MTS assay?
This is a common issue. The apparent high cytotoxicity may not solely be due to cell death but could be a result of OEE's lysosomotropic nature. OEE can accumulate in lysosomes, leading to their swelling and rupture.[7] This disruption of lysosomal function can impair cellular metabolism, which is what assays like the MTT and MTS measure.[8] Therefore, a decrease in the metabolic activity measured by these assays may be misinterpreted as widespread cell death.
Q2: Could OEE be directly interfering with my tetrazolium-based assay (MTT, MTS, XTT)?
While less common for OEE, some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal (i.e., making a toxic compound appear less toxic).[8] Conversely, OEE's impact on mitochondrial function, a secondary effect of lysosomal stress, could lead to a false-negative result (exaggerated toxicity). It is crucial to run a cell-free control to test for direct chemical interference.[9]
Q3: My cells treated with OEE show significant vacuolization. What does this mean?
The appearance of numerous cytoplasmic vacuoles is a classic morphological sign of lysosomotropism.[7] OEE, as a weak base, diffuses into the acidic lysosomes and becomes protonated. This "trapping" leads to an influx of water and the subsequent swelling of lysosomes, which appear as vacuoles under a microscope. This is a strong indicator that OEE is affecting lysosomal function in your cells.
Q4: Are there alternative viability assays that are less susceptible to OEE-induced artifacts?
Yes. Given that OEE's primary effect is on lysosomes and cellular metabolism, it is advisable to use a multi-assay approach. Consider assays that measure different aspects of cell health:
-
Membrane Integrity Assays: Assays like Trypan Blue exclusion or those using membrane-impermeable DNA dyes (e.g., Propidium Iodide, DAPI) will specifically quantify cell death by measuring the loss of plasma membrane integrity.[10]
-
ATP-based Assays: These assays measure the level of intracellular ATP, which is a good indicator of metabolically active cells.[11] While still metabolism-based, they can provide a different perspective than tetrazolium reduction assays.
-
Real-time Cytotoxicity Assays: These assays continuously monitor cell death over time, providing kinetic data that can help distinguish between rapid necrotic events and slower apoptotic processes.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected IC50 Values with OEE
If you are observing variable or unexpectedly potent IC50 values for OEE in your experiments, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for OEE-related assay issues.
Step-by-Step Protocol: Differentiating Cytotoxicity from Metabolic Interference
-
Cell-Free Control:
-
Prepare a 96-well plate with your culture medium.
-
Add OEE at the same concentrations used in your cell-based assay.
-
Add the MTT, MTS, or XTT reagent and incubate for the standard duration.
-
Read the absorbance. A significant color change in the absence of cells indicates direct chemical interference.[9]
-
-
Neutral Red Uptake Assay (for Lysosomal Integrity):
-
Plate cells and treat with OEE as for your primary viability assay.
-
After treatment, incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours.
-
Wash the cells with PBS.
-
Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.
-
Read the absorbance at ~540 nm. A decrease in Neutral Red uptake indicates lysosomal damage.
-
-
Propidium Iodide (PI) Staining (for Membrane Integrity):
-
Treat cells with OEE in a format suitable for fluorescence microscopy or flow cytometry.
-
At the end of the treatment period, add PI to the cell suspension (e.g., 1-5 µg/mL).
-
Analyze the cells immediately. PI-positive cells have compromised membranes and are considered non-viable.
-
Issue 2: OEE Appears to Induce Autophagy
Lysosomal dysfunction is intricately linked to the process of autophagy.[12][13] OEE-induced lysosomal stress can lead to an accumulation of autophagosomes, which can be misinterpreted as an induction of the entire autophagic process.
Proposed Mechanism of OEE-Induced Autophagy Blockage
Caption: OEE's effect on the autophagy pathway.
Experimental Validation: Measuring Autophagic Flux
To determine if OEE is a true autophagy inducer or a blocker of the late stages, you must measure autophagic flux. A common method involves using a lysosomal inhibitor like Bafilomycin A1 or Chloroquine in combination with your OEE treatment.
-
Experimental Groups:
-
Vehicle Control
-
OEE alone
-
Bafilomycin A1 alone
-
OEE + Bafilomycin A1
-
-
Procedure:
-
Treat your cells with the conditions listed above. The co-treatment group should receive Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the OEE treatment.
-
Lyse the cells and perform a Western blot for LC3.
-
-
Data Interpretation:
-
True Inducer: If OEE is a true inducer, the LC3-II band in the "OEE + Bafilomycin A1" group will be significantly more intense than in the "OEE alone" or "Bafilomycin A1 alone" groups.
-
Late-Stage Blocker: If OEE blocks the late stages of autophagy, the LC3-II levels in the "OEE alone" group will be elevated, and there will be little to no further increase in the "OEE + Bafilomycin A1" group compared to the "Bafilomycin A1 alone" group.
-
Data Summary Table
| Assay Type | Principle | Pros for OEE Studies | Cons for OEE Studies |
| MTT/MTS/XTT | Metabolic activity (Mitochondrial dehydrogenases)[8] | High-throughput, widely available | Susceptible to interference from lysosomal and mitochondrial dysfunction |
| Trypan Blue/PI | Membrane integrity[10] | Directly measures cell death, less prone to metabolic artifacts | Endpoint assay, may not capture early cytotoxic events |
| ATP Assay | Quantifies intracellular ATP[11] | Rapid, sensitive, reflects overall cell health | Can be affected by treatments that alter cellular energy metabolism |
| Neutral Red | Lysosomal integrity | Directly assesses the primary target of OEE | Does not directly measure cell viability |
| LC3 Western Blot | Autophagosome accumulation[14] | Provides mechanistic insight into OEE's effects | Requires careful interpretation (autophagic flux) |
Concluding Remarks
References
-
BenchSci. Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025-12-31). [Link]
-
Nadanaciva, S., & Will, Y. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro, 25(3), 746-754. [Link]
-
Boya, P., & Kroemer, G. (2008). Lysosomal membrane permeabilization in cell death. Oncogene, 27(50), 6434-6451. [Link]
-
Al-Sbiei, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12833. [Link]
-
Hensley, K., et al. (2016). Autophagy Modulation by Lanthionine Ketimine Ethyl Ester Improves Long-Term Outcome after Central Fluid Percussion Injury in the Mouse. Journal of Neurotrauma, 33(16), 1495-1504. [Link]
-
Kamiloglu, S., et al. (2020). Guidelines for cell viability assays. Food Frontiers, 1(3), 332-349. [Link]
-
Porter, C. W., et al. (1990). Morphological evidence for an apparent lysosomotropic activity by unsaturated putrescine analogues. Cancer Research, 50(6), 1929-1935. [Link]
-
Harris-White, M. E., et al. (2015). A cell-penetrating ester of the neural metabolite lanthionine ketimine stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies. Neurobiology of Disease, 84, 60-68. [Link]
-
Goussetis, D. J., et al. (2012). Autophagy Is a Critical Mechanism for the Induction of the Antileukemic Effects of Arsenic Trioxide. Journal of Biological Chemistry, 287(35), 29988-29999. [Link]
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- 4. Ethyl L-ornithine dihydrochloride (84772-29-2) for sale [vulcanchem.com]
- 5. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphological evidence for an apparent lysosomotropic activity by unsaturated putrescine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. Autophagy Modulation by Lanthionine Ketimine Ethyl Ester Improves Long-Term Outcome after Central Fluid Percussion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cell-penetrating ester of the neural metabolite lanthionine ketimine stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Autophagy Is a Critical Mechanism for the Induction of the Antileukemic Effects of Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Cellular Uptake of Ornithine Ethyl Ester
Welcome to the technical support center for Ornithine Ethyl Ester (OEE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the cellular delivery of OEE. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OEE) and why is it used?
This compound (OEE) is a synthetic derivative of the non-proteinogenic amino acid L-ornithine. L-ornithine is a critical intermediate in the urea cycle, where it aids in the detoxification of ammonia, and serves as the direct precursor for the synthesis of polyamines like putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation.[1][2] The native L-ornithine molecule is polar, which can limit its passive diffusion across the lipophilic cell membrane. OEE is an ester prodrug form; the carboxylic acid group of ornithine is masked with an ethyl group, a strategy used to increase lipophilicity and potentially enhance membrane permeability.[3][4] It is often supplied as a more stable and water-soluble dihydrochloride salt.[5][6]
Q2: What is the expected metabolic fate of OEE once inside the cell?
Upon successful entry into the cell, OEE is designed to be rapidly hydrolyzed by intracellular enzymes called esterases. These enzymes cleave the ethyl ester bond, releasing the active L-ornithine and a molecule of ethanol.[7] The liberated L-ornithine then becomes available to participate in its native metabolic pathways, primarily the urea cycle and the polyamine biosynthesis pathway, which is initiated by the enzyme ornithine decarboxylase (ODC).[8]
Q3: Is this compound expected to be cytotoxic?
Like many compounds, OEE can exhibit cytotoxicity, typically at higher concentrations. The primary mechanisms of toxicity are not from the OEE molecule itself but from the consequences of its intracellular accumulation and hydrolysis. Potential causes include:
-
Metabolic Overload: A sudden, high intracellular concentration of L-ornithine can overwhelm the downstream metabolic pathways.
-
Byproduct Accumulation: Rapid hydrolysis of large amounts of OEE can lead to a significant local concentration of its byproducts.
-
Vehicle Toxicity: Solvents used to dissolve OEE, such as DMSO, can be toxic to cells, especially at concentrations above 0.5-1%.
It is imperative to perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or LDH assay) for your specific cell line to determine the optimal, non-toxic working concentration range.
Visualizing the Intracellular Journey of OEE
To better understand the process, the following diagram illustrates the uptake and subsequent metabolic pathways of OEE.
Caption: Intracellular fate of this compound (OEE).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter during their experiments with OEE.
Q4: I am observing low or inconsistent cellular uptake of OEE. What are the potential causes and solutions?
Low and variable uptake is a common hurdle. A systematic approach is key to identifying the bottleneck.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Poor Solubility/Precipitation | Even though OEE dihydrochloride is water-soluble, it can precipitate in complex media or at high concentrations. Solution: Visually inspect your stock and working solutions for any precipitate. Prepare fresh solutions for each experiment. Consider a brief sonication or gentle warming (to 37°C) to aid dissolution. |
| 2. Suboptimal Incubation Time | Uptake is a time-dependent process. It may be rapid and plateau quickly, or it may be slow and linear over several hours. Solution: Conduct a time-course experiment. Measure intracellular OEE concentration at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) to identify the optimal incubation window. |
| 3. Inefficient Passive Diffusion | The ethyl ester modification improves lipophilicity, but for some cell types with highly rigid membranes, passive diffusion may still be inefficient. Solution: Consider using formulation strategies to improve delivery. See the "Advanced Formulation Strategies" section below for options like lipid-based carriers.[9] |
| 4. Rapid Efflux | Many cells express efflux pumps (e.g., P-glycoprotein) that actively transport foreign molecules out of the cell, reducing net accumulation. Solution: As a diagnostic tool, co-incubate OEE with known broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin A). A significant increase in uptake in the presence of an inhibitor suggests efflux is a major factor. Note: This is for mechanistic investigation, not typically part of a standard protocol. |
| 5. Degradation in Media | The ester bond of OEE may be susceptible to hydrolysis by esterases present in the serum of the cell culture medium. Solution: Minimize the time the compound spends in the complete medium before being added to cells. For mechanistic studies, consider running the experiment in a serum-free medium for the duration of the incubation, if your cells can tolerate it. |
| 6. Inaccurate Quantification | The method used to measure intracellular OEE may lack the required sensitivity or be prone to interference. Solution: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like OEE. Ensure your cell lysis and extraction protocol is validated for recovery. See Protocol 1 for a general workflow. |
Q5: My cells are dying even at low concentrations of OEE. What's going wrong?
Unexpectedly high cytotoxicity can derail an experiment. The issue often lies with the experimental conditions rather than the compound itself.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| 1. Vehicle Toxicity | The solvent used to dissolve OEE (e.g., DMSO, ethanol) can be toxic to cells. Solution: Ensure the final concentration of your vehicle in the cell culture medium is non-toxic (typically <0.5% for DMSO). Run a "vehicle-only" control in all experiments to confirm that the solvent at that concentration does not impact cell viability. |
| 2. pH Shift in Medium | OEE is often supplied as a dihydrochloride salt. Dissolving high concentrations in a weakly buffered solution can lower the pH, stressing the cells. Solution: Always dissolve OEE in a well-buffered solution like PBS or directly in your cell culture medium. After preparing your final working solution, check the pH and adjust if necessary. |
| 3. Cell Line Hypersensitivity | Some cell lines are inherently more sensitive due to their metabolic profile or membrane composition. Solution: Perform a careful dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., >100 µM). This will establish the precise IC50 and identify a safe working concentration range. Refer to Protocol 2 . |
| 4. Contamination | Bacterial or mycoplasma contamination can stress cells, making them more susceptible to chemical insults. Solution: Regularly test your cell cultures for contamination. If in doubt, discard the culture and start a fresh one from a frozen, verified stock. |
Core Experimental Protocols
These protocols provide a validated framework for assessing OEE uptake and cytotoxicity.
Protocol 1: General Workflow for OEE Cellular Uptake Quantification by LC-MS/MS
This protocol outlines the essential steps for accurately measuring the intracellular concentration of OEE.
Caption: Experimental workflow for quantifying OEE uptake.
Methodology:
-
Cell Seeding: Seed cells in a suitable format (e.g., 12-well or 6-well plates) at a density that ensures they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of the experiment.
-
Compound Preparation: Prepare a concentrated stock of OEE in a suitable solvent (e.g., sterile water or PBS). Make serial dilutions in pre-warmed cell culture medium to achieve the final desired concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the OEE-containing medium. Include a "vehicle-only" control. Incubate for the predetermined time at 37°C and 5% CO₂.
-
Washing: This step is critical to remove extracellular compound. Aspirate the treatment medium and immediately wash the cell monolayer three times with an excess of ice-cold PBS. Perform this step quickly to prevent efflux of the intracellular compound.
-
Lysis and Harvesting: Add an appropriate ice-cold lysis/extraction solvent (e.g., 80% methanol in water) to each well. This solvent will lyse the cells and precipitate proteins while solubilizing small molecules like OEE. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Add an internal standard (a molecule structurally similar to OEE but with a different mass) to all samples and standards to control for variability in sample processing and instrument response. Vortex and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant to HPLC vials for analysis. Develop a method that provides good chromatographic separation and sensitive detection of both OEE and the internal standard.
-
Data Analysis: Generate a standard curve by plotting the instrument response against known concentrations of OEE. Use this curve to calculate the concentration of OEE in your cell lysates. Normalize this value to the cell count or total protein concentration (determined from a parallel well) to report the uptake as amount per cell or per mg of protein.
Protocol 2: Assessing OEE Cytotoxicity with an MTT Assay
This protocol determines the concentration range at which OEE is toxic to your cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare a range of OEE concentrations (e.g., 10-point, 2-fold serial dilutions) in culture medium. Include "untreated" and "vehicle-only" controls. Replace the medium in the wells with your treatment solutions.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a plate reader at the appropriate wavelength (e.g., ~570 nm).
-
Analysis: Convert absorbance values to percent viability relative to the untreated control. Plot percent viability against the log of OEE concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Advanced Formulation Strategies to Enhance OEE Uptake
If optimizing experimental parameters is insufficient, advanced formulation strategies can be employed. These methods aim to overcome the cell membrane barrier by encapsulating OEE in specialized delivery vehicles.
| Formulation Strategy | Mechanism of Action | Key Considerations |
| Lipid-Based Systems | OEE is encapsulated within lipid structures like liposomes or nanoemulsions. These carriers can fuse with the cell membrane or be taken up via endocytosis, releasing their cargo directly into the cytoplasm.[9][10] | Requires expertise in formulation development. Particle size, charge, and lipid composition must be optimized. Characterization by dynamic light scattering (DLS) is essential. |
| Polymeric Nanoparticles | OEE is encapsulated within or adsorbed onto biodegradable polymer nanoparticles (e.g., PLGA). Uptake occurs primarily through endocytic pathways.[11] The polymer degrades slowly, providing a sustained release of OEE. | Can offer controlled release properties. Formulation can be complex, and potential polymer toxicity must be assessed. |
| Cell-Penetrating Peptides (CPPs) | OEE can be chemically conjugated to short, cationic peptides that are actively transported across the cell membrane.[4] | Highly effective but requires chemical synthesis and purification of the conjugate. The CPP itself may have biological effects. |
References
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. 9
-
Polyamine metabolism. Ornithine decarboxylase (ODC) is required for the first step of polyamine synthesis... ResearchGate.
-
Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. Frontiers in Immunology. 12
-
Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews. 1
-
The polyamine pathway in mammalian cells. ResearchGate. 13
-
Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. PMC - PubMed Central. 14
-
CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1:2). CymitQuimica. 5
-
Biosynthesis of polyamines in ornithine decarboxylase, arginine decarboxylase, and agmatine ureohydrolase deletion mutants of Escherichia coli strain K-12. PNAS. 15
-
Disorders of Polyamine Synthesis (Snyder-Robinson & Ornithine decarboxylase superactivity). YouTube. 16
-
How to improve the bioavailability of a drug?. Patsnap Synapse. 17
-
Ornithine decarboxylase activity and polyamine synthesis during kidney hypertrophy. PubMed. 18
-
L-Ornithine ethyl ester DiHCl. CymitQuimica. 6
-
L-ornithine ethyl ester. NATURAL POLAND. 3
-
This compound | C7H16N2O2 | CID 11008215. PubChem. 19
-
L-Ornithine ethyl ester dihydrochloride. Chem-Impex. 20
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. 21
-
L-Ornithine Ester Ethyl HCL. SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. 8
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. 22
-
Enhancing Drug Delivery: Formulation Techniques and Bioavailability Evaluation. Hilaris Publisher. 10
-
Supplemental enteral arginine is metabolized to ornithine in injured patients. PubMed. 23
-
Macrophage Arginine Metabolism to Ornithine/Urea or Nitric Oxide/Citrulline: A Life or Death Issue. Critical Reviews in Immunology. 24
-
Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258. PubChem. 25
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. 4
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. 26
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. 27
-
The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. International Journal of Pharmaceutics. 28
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. ResearchGate. 29
-
Addressing poor cellular uptake of (S)-PF-04995274. Benchchem.
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. 30
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. 31
-
In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. ResearchGate. 32
-
L-Ornithine: Properties, Functions, Metabolism and Detection. Creative Proteomics. 2
-
Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. 33
-
Cellular uptake and uptake mechanism. (A) Intracellular uptake of 1a–e... ResearchGate. 34
-
Cellular Uptake of A Taurine Modified, Ester Bond Decorated D-Peptide Derivative via Dynamin Dependent Endocytosis and Macropinocytosis. ResearchGate. 35
-
Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. Beilstein Journal of Nanotechnology. 36
-
Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. MDPI. 11
-
Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages. PubMed. 37
-
Toxicological and metabolic investigations of the safety of N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE). PubMed. 7
Sources
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- 2. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]
- 3. L-ornithine ethyl ester - Wholesale Distributor [naturalpoland.com]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 84772-29-2: L-Ornithine, ethyl ester, hydrochloride (1… [cymitquimica.com]
- 6. L-Ornithine ethyl ester DiHCl | CymitQuimica [cymitquimica.com]
- 7. Toxicological and metabolic investigations of the safety of N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Ornithine Ester Ethyl HCL_SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. [passiono.com]
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- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 13. researchgate.net [researchgate.net]
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- 15. pnas.org [pnas.org]
- 16. youtube.com [youtube.com]
- 17. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 18. Ornithine decarboxylase activity and polyamine synthesis during kidney hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | C7H16N2O2 | CID 11008215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemimpex.com [chemimpex.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Supplemental enteral arginine is metabolized to ornithine in injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dl.begellhouse.com [dl.begellhouse.com]
- 25. Ethyl L-ornithine dihydrochloride | C7H18Cl2N2O2 | CID 44151258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 37. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Off-Target Effects of Ornithine Ethyl Ester in Cellular Assays
Welcome to the technical support center for researchers utilizing Ornithine Ethyl Ester (OEE) in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound. As scientists, we understand that unexpected results can be both frustrating and time-consuming. This resource aims to equip you with the knowledge to anticipate, identify, and mitigate confounding variables in your experiments, ensuring the integrity and reproducibility of your data.
This compound (OEE) is the ethyl ester derivative of the non-proteinogenic amino acid L-ornithine.[1][2] L-ornithine is a key intermediate in the urea cycle and serves as the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation, differentiation, and apoptosis.[3][4][5][6] The esterification of ornithine to OEE is intended to enhance its cell permeability, allowing for more efficient intracellular delivery.[1] While OEE is often used to modulate intracellular ornithine and polyamine levels, its application is not without potential complications. This guide will delve into the known and potential off-target effects of OEE, providing you with the necessary tools to conduct robust and reliable cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected cytotoxicity or a decrease in viability after treatment with OEE. What could be the cause?
A1: Unexpected cytotoxicity is a common concern when working with cell-permeable amino acid derivatives. Several factors could be at play:
-
Disruption of Polyamine Homeostasis: The primary intended effect of OEE is to increase intracellular ornithine levels, which can subsequently drive the synthesis of polyamines.[4][5] While essential for cell growth, excessive polyamine accumulation can be toxic. High levels of polyamines can induce apoptosis and necrosis through various mechanisms, including the generation of reactive oxygen species (ROS) during their catabolism.
-
Inhibition of Nitric Oxide Synthase (NOS): While direct evidence for OEE is less established, structurally related ornithine analogs, such as N-iminoethyl-L-ornithine (L-NIO), are potent inhibitors of nitric oxide synthase (NOS).[7][8][9][10] NOS catalyzes the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. Inhibition of NOS can lead to a variety of cellular dysfunctions, including impaired cell signaling and increased oxidative stress, which could manifest as cytotoxicity.
-
Competition with Arginine Transport: OEE, being an amino acid derivative, may compete with the transport of other amino acids, particularly arginine, into the cell.[11][12] Arginine is the substrate for NOS, and its reduced intracellular availability could further exacerbate the inhibition of NO production.[11] This competition could also impact other arginine-dependent pathways.
Q2: I am observing a decrease in nitric oxide (NO) production in my cellular assay after OEE treatment, even though that is not my intended target. Why is this happening?
A2: This is a classic example of an off-target effect. As mentioned in the previous answer, ornithine analogs are known to inhibit NOS.[7][8][9][10] The structural similarity of OEE to arginine, the natural substrate for NOS, allows it to potentially bind to the active site of the enzyme and inhibit its activity. This can occur with all isoforms of NOS (nNOS, eNOS, and iNOS), leading to a general decrease in NO production.
Q3: My experimental results are inconsistent when using OEE. What are some potential sources of variability?
A3: Inconsistent results can stem from several sources when working with OEE:
-
Cellular Metabolism of the Ester Group: OEE is an ester, and its hydrolysis back to ornithine is dependent on intracellular esterase activity. The level of esterase activity can vary significantly between different cell types and even within the same cell line under different culture conditions. This variability in the rate of OEE hydrolysis will lead to inconsistent intracellular concentrations of active ornithine, thus affecting downstream pathways.
-
Purity of the OEE Compound: Ensure the purity of your OEE stock. Impurities from the synthesis process could have their own biological activities, leading to confounding results.
-
Passage Number and Cell Health: As with many cellular assays, the passage number and overall health of your cells can impact their response to treatment.[13] Cells at high passage numbers may have altered metabolic profiles, including changes in amino acid transport and enzyme expression, which could affect their response to OEE.
Troubleshooting Guide
Problem 1: Unexpected Changes in Cell Proliferation
Symptoms:
-
Inhibition of cell growth when expecting stimulation, or vice-versa.
-
Discrepancies between your results and published data.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for unexpected cell proliferation.
Detailed Steps:
-
Perform a Dose-Response Curve: To determine if the observed effect is dose-dependent, test a wide range of OEE concentrations. This will help you identify a potential therapeutic window and a toxic concentration range.
-
Assess Polyamine Levels: Utilize techniques like HPLC or mass spectrometry to quantify intracellular levels of putrescine, spermidine, and spermine. A significant increase in these polyamines could explain cytotoxic effects.
-
Measure Nitric Oxide Production: Use a Griess assay or a fluorescent NO indicator to measure NO production in your cells following OEE treatment. A decrease in NO levels would suggest off-target NOS inhibition.
-
Rescue Experiment with an NO Donor: If you observe NO inhibition, try co-treating your cells with OEE and an NO donor (e.g., SNAP or SNP). If the NO donor reverses the phenotypic changes induced by OEE, it strongly suggests that NOS inhibition is a significant off-target effect.
-
Control for Arginine Competition: In your experimental setup, consider supplementing the medium with additional L-arginine to see if it can outcompete the inhibitory effects of OEE on NOS.
Problem 2: High Variability Between Experimental Replicates
Symptoms:
-
Large error bars in your data.
-
Poor reproducibility of results.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for high experimental variability.
Detailed Steps:
-
Prepare Fresh OEE Solutions: OEE in solution may not be stable over long periods. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture Conditions: Maintain consistency in your cell culture practices. Use cells from a similar passage number for all experiments and ensure uniform seeding density.[13]
-
Evaluate Esterase Activity: If you suspect variability in OEE hydrolysis, you can perform an esterase activity assay on your cell lysates. This can help you determine if there are significant differences in the metabolic capacity of your cells between experiments.
-
Consider a Pre-incubation Step: A short pre-incubation of your cells with OEE before the main experimental treatment may help to normalize the intracellular ornithine levels and reduce variability.
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the cytotoxic concentration of OEE on a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (OEE)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of OEE in complete culture medium. A typical starting range would be from 1 µM to 10 mM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of OEE. Include a vehicle control (medium with the same solvent concentration used to dissolve OEE).
-
Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide Measurement
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (OEE)
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
-
96-well plate
-
Plate reader
Procedure:
-
Seed your cells in a 24- or 48-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of OEE and appropriate controls (e.g., a known NOS inhibitor like L-NAME and a vehicle control).
-
Incubate for the desired period.
-
Collect the cell culture supernatant from each well.
-
In a new 96-well plate, add your samples and a serial dilution of the sodium nitrite standard.
-
Add the Griess reagents to each well according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time, allowing the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength (typically 540-570 nm).
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Data Summary Table
| Potential Off-Target Effect | Key Pathway Affected | Recommended Confirmatory Assay | Expected Outcome with OEE |
| Cytotoxicity | Polyamine Metabolism, Apoptosis | Cell Viability Assay (MTT, etc.) | Dose-dependent decrease in viability |
| Nitric Oxide Inhibition | Nitric Oxide Synthesis | Griess Assay, NO-specific probes | Decrease in NO production |
| Altered Cell Proliferation | Polyamine Synthesis, Cell Cycle | Proliferation Assay (BrdU, etc.) | Biphasic effect (stimulation at low doses, inhibition at high doses) |
| Arginine Transport Competition | Amino Acid Transport | Radiolabeled Arginine Uptake Assay | Decreased uptake of radiolabeled arginine |
Signaling Pathway Diagram
The following diagram illustrates the potential points of interference of OEE in cellular metabolism.
Caption: Potential off-target effects of this compound.
By understanding these potential off-target effects and employing the troubleshooting strategies and validation experiments outlined in this guide, researchers can use this compound more effectively and interpret their results with greater confidence.
References
-
McCall, T. B., Feelisch, M., Palmer, R. M., & Moncada, S. (n.d.). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. PMC. [Link]
-
SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. (n.d.). L-Ornithine Ester Ethyl HCL. [Link]
-
Inactivation of nitric oxide synthases and cellular nitric oxide formation by N6-iminoethyl-L-lysine and N5-iminoethyl-L-ornithine. (1998). PubMed. [Link]
-
Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. (n.d.). [Link]
-
Polyamine metabolism. (n.d.). PubMed. [Link]
-
Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746–752. [Link]
-
Intracellular sources of ornithine for polyamine synthesis in endothelial cells. (2016). PubMed. [Link]
-
Rees, D. D., Palmer, R. M. J., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase. ResearchGate. [Link]
-
Gerner, E. W., & Meyskens, F. L., Jr. (2004). Polyamines and cancer: implications for chemoprevention and chemotherapy. Nature reviews. Cancer, 4(10), 781–792. [Link]
-
Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. (2020). ACS Publications. [Link]
-
Iannucci, J., & Pignata, C. (2021). Polyamines: Functions, Metabolism, and Role in Human Disease Management. PMC. [Link]
-
Discovery of Arginine Ethyl Ester as Polyglutamine Aggregation Inhibitor: Conformational Transitioning of Huntingtin N-Terminus Augments Aggregation Suppression. (2019). PubMed. [Link]
-
Polyamine biosynthetic pathway. Putrescine is synthesized by the... (n.d.). ResearchGate. [Link]
-
Article. (2008). SciELO. [Link]
-
Inhibition of Endothelial Cell Amino Acid Transport System y+ by Arginine Analogs That Inhibit Nitric Oxide Synthase. (n.d.). PubMed. [Link]
-
Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines. (2021). NIH. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
Sources
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- 3. L-Ornithine Ester Ethyl HCL_SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. [passiono.com]
- 4. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of nitric oxide synthases and cellular nitric oxide formation by N6-iminoethyl-L-lysine and N5-iminoethyl-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of endothelial cell amino acid transport System y+ by arginine analogs that inhibit nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Stabilizing Ornithine Ethyl Ester for Long-Term Storage
Welcome to the technical support center for ornithine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on ensuring the long-term stability of this compound in your experiments. Here, we will address common challenges and questions in a direct question-and-answer format, grounded in scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My this compound dihydrochloride appears clumpy and wet. Is it still usable?
A1: this compound dihydrochloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. Clumping is a common sign of moisture absorption. While the compound may still be usable depending on the extent of moisture uptake and your experimental tolerance, it is crucial to assess its purity. Moisture can initiate degradation pathways such as hydrolysis.
Troubleshooting Steps:
-
Assess Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of your sample[2][3]. Compare the chromatogram to a reference standard or a previously validated batch.
-
Dry the Sample: If the impurity levels are acceptable, you can dry the material under a vacuum in the presence of a desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate).
-
Prevent Future Issues: Always store this compound dihydrochloride in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. When handling the compound, allow it to equilibrate to room temperature before opening to prevent condensation[4].
Q2: I'm observing a new peak in my HPLC analysis of an aged this compound solution. What could it be?
A2: The appearance of a new peak in your chromatogram likely indicates the formation of a degradation product. For this compound, there are two primary degradation pathways to consider: hydrolysis and intramolecular cyclization.
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH, which would yield ornithine and ethanol[5][6].
-
Intramolecular Cyclization: A more specific and often rapid degradation pathway for ornithine esters is the intramolecular cyclization to form a lactam, specifically 3-amino-2-piperidinone (also known as cyclo-ornithine)[7][8]. This occurs when the δ-amino group attacks the ester carbonyl.
Troubleshooting and Identification:
-
Characterize the Degradant: If possible, use mass spectrometry (MS) coupled with your HPLC to determine the molecular weight of the impurity. 3-amino-2-piperidinone has a distinct molecular weight that can be used for identification.
-
Review Storage Conditions: Assess the pH, temperature, and solvent of your stock solution. Extreme pH and elevated temperatures can accelerate both hydrolysis and cyclization[9][10].
-
Prevent Degradation: Prepare fresh solutions whenever possible. If solutions must be stored, keep them at a neutral pH, refrigerated or frozen, and protected from light.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Symptoms: A significant decrease in the main peak area and the appearance of one or more new peaks in the HPLC chromatogram within a short period (hours to days).
Root Cause Analysis: The stability of this compound in aqueous solutions is highly dependent on pH and temperature.
-
pH Effects: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond[4][11]. The rate of hydrolysis is generally at its minimum around neutral pH.
-
Temperature Effects: Higher temperatures accelerate the rates of both hydrolysis and intramolecular cyclization.
Corrective and Preventive Actions:
-
pH Control: Prepare buffers as close to neutral pH (6.5-7.5) as your experiment allows. The use of a suitable buffer system is crucial to maintain a stable pH[6].
-
Temperature Control: Prepare and store your solutions at low temperatures. For short-term storage (a few days), refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or -80 °C) is preferable[1]. Avoid repeated freeze-thaw cycles as this can also promote degradation[4].
-
Solvent Choice: If your experimental design permits, using a non-aqueous or a mixed aqueous-organic solvent system can slow down hydrolysis.
Issue 2: Inconsistent Results and Poor Purity of Solid this compound Dihydrochloride
Symptoms: Batch-to-batch variability in experimental outcomes, or initial purity analysis showing significant impurities.
Root Cause Analysis:
-
Hygroscopicity: As mentioned in FAQ1, moisture absorption is a primary cause of degradation in the solid state[1].
-
Improper Storage: Exposure to light and elevated temperatures can also contribute to degradation over time. Photodegradation of amino acid derivatives can occur, especially in the presence of metal ion impurities[12]. Thermal degradation can also lead to the formation of various byproducts[13][14].
-
Oxidative Degradation: The amino groups in this compound can be susceptible to oxidation, particularly in the presence of oxygen and trace metals.
Corrective and Preventive Actions:
-
Optimal Storage Conditions:
-
Temperature: Store the solid compound at the recommended temperature of 0-8 °C[1]. For long-term archival, storage at -20 °C is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Protect from light by using amber vials or storing in a dark place.
-
-
Consider Using Antioxidants: For solution-based formulations where oxidation is a concern, the inclusion of antioxidants may be beneficial. However, the compatibility and potential for interaction with your system must be evaluated[15][16].
-
Lyophilization: For preparing a stable solid formulation from a solution, lyophilization (freeze-drying) can be an effective technique. This process removes water at low temperatures, minimizing degradation during drying and resulting in a porous, easily re-dissolvable cake[17][18].
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods used for similar compounds and is designed to separate the parent compound from its potential degradation products[2][3][19].
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 15 50 20 80 22 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary)
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of this compound dihydrochloride in water or a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Protocol 2: Forced Degradation Study
To confirm that your HPLC method is stability-indicating, a forced degradation study should be performed.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80 °C for 24 hours. Prepare a solution for analysis.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples by the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualization of Degradation Pathways and Workflows
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solid Storage Temperature | 0-8 °C (short-term)[1] -20 °C (long-term) | Minimizes thermal degradation and slows down solid-state reactions. |
| Solid Storage Atmosphere | Dry, Inert (e.g., N₂ or Ar) | This compound dihydrochloride is hygroscopic; inert gas prevents moisture absorption and oxidation[1]. |
| Solution Storage pH | 6.5 - 7.5 | Minimizes acid- and base-catalyzed hydrolysis of the ester bond[6]. |
| Solution Storage Temperature | 2-8 °C (short-term) ≤ -20 °C (long-term) | Reduces the rate of all degradation reactions in solution. |
| Light Exposure | Protect from light | Prevents potential photodegradation[12]. |
References
-
Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). PubMed. [Link]
-
A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L-. Impactfactor. [Link]
-
ester hydrolysis rate: Topics by Science.gov. Science.gov. [Link]
-
Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants. ResearchGate. [Link]
-
Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). ResearchGate. [Link]
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Kinetic studies in ester hydrolysis. HAL Open Science. [Link]
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stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
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2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
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Photorelease of amino acid neurotransmitters from pyrenylmethyl ester conjugates. ElectronicsAndBooks. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
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Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
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Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. MDPI. [Link]
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A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. Semantic Scholar. [Link]
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Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. ScienceDirect. [Link]
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Antioxidant. Wikipedia. [Link]
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Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s. PubMed. [Link]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
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A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. ResearchGate. [Link]
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Factors Affecting Antioxidant Activity of Amino Acids in Soybean Oil at Frying Temperatures. ResearchGate. [Link]
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The repair of oxidized amino acids by antioxidants. PubMed. [Link]
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Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
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Synthesis of this compound. PrepChem.com. [Link]
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Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Lyophilization of Parenteral (7/93). FDA. [Link]
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Enhancing Antioxidant and Flavor of Xuanwei Ham Bone Hydrolysates via Ultrasound and Microwave Pretreatment: A Backpropagation Artificial Neural Network Model Prediction. MDPI. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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thermal degradation study of some local anesthetic drugs. ResearchGate. [Link]
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Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. MDPI. [Link]
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Ethyl L-ornithine dihydrochloride. SIELC Technologies. [Link]
-
Intramolecular cyclization assistance for fast degradation of ornithine-based poly(ester amide)s. University of Texas Southwestern Medical Center. [Link]
-
Preparation of phytosteryl ornithine ester hydrochloride and improvement of its bioaccessibility and cholesterol-reducing activity in vitro. ResearchGate. [Link]
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. [Link]
-
Impact of critical process and formulation parameters affecting in-process stability of lactate dehydrogenase during the secondary drying stage of lyophilization: a mini freeze dryer study. PubMed. [Link]
-
Formation of Fatty Acid Ethyl Esters During Chronic Ethanol Treatment in Mice. PubMed. [Link]
-
Stability of lyophilized teriparatide, PTH(1-34), after reconstitution. PubMed. [Link]
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Ornithine Ethyl Ester Studies: A Technical Support Center for Ensuring Reproducibility
Welcome to the technical support center for ornithine ethyl ester (OEE). As Senior Application Scientists, we understand that achieving reproducible results is paramount. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the effective use of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design robust, self-validating studies.
Part 1: Foundational Knowledge & Handling
This section addresses the most fundamental questions regarding the material's properties and its correct handling, which are the first steps in ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is L-ornithine ethyl ester, and why is it typically supplied as a dihydrochloride salt?
A1: L-ornithine ethyl ester is a derivative of the non-proteinogenic amino acid L-ornithine, where the carboxyl group has been esterified with ethanol. This modification is primarily intended to increase its lipophilicity, which can potentially enhance its bioavailability and absorption characteristics compared to the parent L-ornithine molecule.[1][2] It is a precursor for the synthesis of polyamines and can be an intermediate in various metabolic processes.[3]
The compound is most commonly supplied as a dihydrochloride salt (L-Ornithine ethyl ester dihydrochloride). This salt form significantly enhances the compound's stability and increases its solubility in aqueous solutions, a crucial factor for most biochemical and cell culture applications.[1] The free base form is less stable and more challenging to handle.
Q2: What are the critical storage and handling requirements for L-ornithine ethyl ester dihydrochloride to ensure its integrity?
A2: Proper storage and handling are non-negotiable for reproducibility. L-ornithine ethyl ester dihydrochloride is a hygroscopic, snow-white crystalline powder, meaning it readily absorbs moisture from the atmosphere.[2]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] The recommended storage temperature is typically between 0°C and 8°C.[2]
-
Handling: Always handle the compound in a well-ventilated area or under a fume hood.[4] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] To prevent moisture absorption, allow the container to equilibrate to room temperature before opening, and close it tightly immediately after use.
| Parameter | Specification | Source |
| CAS Number | 84772-29-2 | [1][6] |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [1][6] |
| Molecular Weight | ~233.14 g/mol | [2][6] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Key Property | Hygroscopic | [2] |
| Storage Temp. | 0-8 °C | [2] |
| Table 1: Key Physicochemical Properties of L-Ornithine Ethyl Ester Dihydrochloride. |
Part 2: Solution Preparation and Stability
The transition from a solid reagent to a solution is a critical control point. Instability in solution is a major source of experimental variability.
Troubleshooting & FAQs
Q1: What is the recommended procedure for preparing a stock solution of this compound dihydrochloride?
A1: Due to its high water solubility as a dihydrochloride salt, the recommended solvent for most biological experiments is a sterile, high-purity aqueous buffer (e.g., PBS) or cell culture medium.[1]
Rationale: Using an appropriate buffer system from the outset minimizes pH shifts upon dissolution. Since ester hydrolysis is pH-dependent, maintaining a stable physiological pH is crucial for the compound's integrity in solution.[7] Organic solvents like DMSO or ethanol could be used for initial solubilization at high concentrations, but their compatibility with the downstream experimental system must be verified. For instance, L-arginine ethyl ester, a similar compound, has been successfully dissolved in culture medium for cell-based assays.[8]
Below is a workflow for preparing a validated stock solution.
Caption: Workflow for preparing and storing OEE stock solutions.
Q2: My this compound solution has been stored for several days at 4°C. Is it still viable for my experiment?
A2: This is a significant concern. As an ethyl ester, OEE is susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by water, yielding L-ornithine and ethanol.[7][9] This process can be accelerated by non-neutral pH, elevated temperatures, and the presence of esterase enzymes, which may be present in serum-containing media.
For maximal reproducibility, freshly prepared solutions are always recommended. If storage is unavoidable, prepare sterile-filtered, single-use aliquots and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Storing aqueous solutions at 4°C for more than 24-48 hours is not advised without performing a stability study under your specific conditions. Studies on other ethyl esters, like fatty acid ethyl esters, highlight the challenges with stability in biological samples.[10]
Q3: I am not observing the expected biological effect. Could my this compound have degraded?
A3: Yes, this is a primary suspect. If the OEE has hydrolyzed back to L-ornithine, you may be observing the effect of L-ornithine, not its ethyl ester derivative. The biological activities and transport mechanisms of these two molecules can differ significantly. For example, L-ornithine itself is known to be involved in the urea cycle and can impact cell culture systems. A lack of effect could indicate that the esterified form is required and that your compound has degraded. Conversely, an unexpected effect might be attributable to the L-ornithine degradation product.
Part 3: Quality Control & Experimental Troubleshooting
Verifying the integrity of your starting material and troubleshooting unexpected results are essential for scientific rigor.
Troubleshooting Guide
This decision tree provides a logical path for diagnosing issues with OEE experiments.
Caption: Decision tree for troubleshooting OEE experiments.
Q1: How can I independently verify the purity and integrity of my this compound?
A1: While relying on the manufacturer's Certificate of Analysis (CoA) is standard practice, independent verification provides the highest level of confidence. High-Performance Liquid Chromatography (HPLC) is an excellent method for this.[11]
A reverse-phase HPLC method can separate the more lipophilic this compound from the more polar L-ornithine degradation product. A simple method could involve a C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or an acid like formic or phosphoric acid for better peak shape.[11][12] By running a freshly prepared standard and your aged solution, you can quantify the percentage of OEE that has hydrolyzed.
Q2: I'm observing unexpected cytotoxicity in my cell culture experiments. Could the OEE be the cause?
A2: While OEE is generally used to study metabolic and cellular processes, high concentrations or impurities could lead to cytotoxicity. For instance, in cell culture coating applications, the related polymer Poly-L-Ornithine is known to be toxic if not thoroughly washed away before seeding cells.[13] It's crucial to establish a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. If cytotoxicity is observed at expectedly low concentrations, it could be due to a contaminated batch of OEE, and you should consider sourcing a new lot from a reputable supplier.
Part 4: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical workflows to serve as a validated starting point for your research.
Protocol 1: Preparation and Storage of a 100 mM L-Ornithine Ethyl Ester Dihydrochloride Aqueous Stock Solution
-
Preparation: Before opening, allow the vial of L-Ornithine Ethyl Ester Dihydrochloride (MW: 233.14 g/mol ) to warm to room temperature for at least 30 minutes to prevent water condensation on the hygroscopic solid.
-
Weighing: In a sterile biosafety cabinet, weigh out 23.31 mg of the powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 1.0 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS, pH 7.4) to the tube.
-
Mixing: Vortex the solution for 30-60 seconds until the solid is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for cell culture applications.
-
Aliquoting: Immediately dispense the sterile stock solution into single-use, sterile microcentrifuge tubes (e.g., 50 µL aliquots).
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Validation (Optional but Recommended): Retain one aliquot for an initial quality control analysis (e.g., by HPLC) to serve as a baseline for future stability checks.[11]
Protocol 2: Assessment of OEE Stability in Cell Culture Medium via HPLC
-
Objective: To determine the rate of OEE hydrolysis to L-ornithine in your specific experimental medium.
-
Preparation: Prepare a 1 mM working solution of OEE in your complete cell culture medium (e.g., DMEM + 10% FBS).
-
Incubation: Place the OEE-containing medium in a cell culture incubator (37°C, 5% CO₂) in a sterile, cell-free flask.
-
Time Points: At T=0, 2, 4, 8, and 24 hours, remove a 100 µL sample of the medium. Immediately snap-freeze the sample in liquid nitrogen and store at -80°C to halt any further degradation.
-
Sample Preparation for HPLC: Thaw the samples. To precipitate proteins from the serum, add 200 µL of ice-cold acetonitrile to each 100 µL sample. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples using a suitable reverse-phase HPLC method capable of resolving OEE and L-ornithine.[11][12]
-
Quantification: Calculate the peak areas for both OEE and L-ornithine at each time point. Plot the percentage of remaining OEE against time to determine its half-life under your specific experimental conditions.
References
-
PrepChem. Synthesis of this compound. [Link]
-
SHANGHAI PASSIONO INTERNATIONAL CO.,LTD. L-Ornithine Ester Ethyl HCL. [Link]
-
LookChem. L-Ornithine Ethyl Ester Hydrochloride CAS:84772-29-2. [Link]
-
Chemwill Asia Co., Ltd. L-Ornithine ethyl ester dihydrochloride. [Link]
-
Mishra, A. et al. (2008). Synthesis of Amino Acid Prodrugs of Flurbiprofen. SciELO. [Link]
-
SIELC Technologies. (2018). Separation of Ethyl L-ornithine dihydrochloride on Newcrom R1 HPLC column. [Link]
-
Longdom Publishing. Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. [Link]
-
Wu, F. et al. (2017). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Omega. [Link]
-
Falk, A. et al. (2021). Protocol for the derivation, culturing, and differentiation of human iPS-cell-derived neuroepithelial stem cells to study neural differentiation in vitro. STAR Protocols. [Link]
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Ferreira, L. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry. [Link]
-
P212121 Store. L-Ornithine ethyl ester dihydrochloride. [Link]
-
Węgrzyn, D. et al. (2023). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences. [Link]
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Trade Science Inc. (2006). A Rapid Quantitative Determination Method Of L-Ornithine. [Link]
-
Bond, V. C., & Wold, B. (1987). Poly-L-ornithine-mediated transformation of mammalian cells. Molecular and Cellular Biology. [Link]
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-
Trade Science Inc. A Rapid Quantitative Determination Method Of L-Ornithine. [Link]
-
Fuchs, S. et al. (2015). L-arginine and arginine ethyl ester enhance proliferation of endothelial cells and preadipocytes.... BioMed Mater Eng. [Link]
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Ruckman, S. A. et al. (2004). Toxicological and metabolic investigations of the safety of N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE). Food and Chemical Toxicology. [Link]
-
Organic Syntheses Procedure. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). [Link]
-
Gropillo, D. et al. (2021). L-Arginine Reduces Nitro-Oxidative Stress in Cultured Cells with Mitochondrial Deficiency. Antioxidants. [Link]
-
Mitin, Y. V. et al. (1995). N-acetyl-L-arginine ethyl ester synthesis catalysed by bovine trypsin in organic media. Biotechnology Letters. [Link]
-
Kumar, S. et al. (2019). Discovery of Arginine Ethyl Ester as Polyglutamine Aggregation Inhibitor.... ACS Chemical Neuroscience. [Link]
-
ResearchGate. Preparation of phytosteryl ornithine ester hydrochloride and improvement of its bioaccessibility and cholesterol-reducing activity in vitro. [Link]
-
ResearchGate. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. [Link]
-
ResearchGate. Toxicological and metabolic investigations of the safety of N-alpha-lauroyl-L-arginine ethyl ester monohydrochloride (LAE). [Link]
-
Rees, D. D. et al. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology. [Link]
-
Wei, R. et al. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology. [Link]
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Validation & Comparative
Ornithine Ethyl Ester vs. L-Ornithine: A Comparative Guide for Researchers
In the landscape of metabolic research, particularly focusing on the urea cycle, polyamine biosynthesis, and cellular proliferation, L-ornithine serves as a cornerstone molecule. However, its inherent physicochemical properties can limit its efficacy in certain experimental contexts. This has led to the development of derivatives like Ornithine Ethyl Ester (OEE), designed to overcome these limitations. This guide provides a detailed comparison of L-ornithine and OEE, offering researchers the data and context needed to select the appropriate compound for their studies.
Physicochemical and Structural Differences
The primary distinction between L-ornithine and its ethyl ester derivative lies in the modification of the alpha-carboxyl group. In OEE, this carboxyl group is esterified with ethanol. This seemingly minor chemical alteration has profound implications for the molecule's physical properties and biological behavior.
L-ornithine is a zwitterionic amino acid, possessing both a positive charge on its delta-amino group and a negative charge on its alpha-carboxyl group at physiological pH. This charge distribution makes it highly polar and hydrophilic. In contrast, the esterification in OEE neutralizes the negative charge of the carboxyl group, significantly increasing the molecule's lipophilicity.
| Property | L-Ornithine | This compound | Significance for Research |
| Molecular Formula | C5H12N2O2 | C7H16N2O2 | The addition of the ethyl group increases molecular weight and lipophilicity. |
| Molecular Weight | 132.16 g/mol | 160.21 g/mol | Important for calculating molar concentrations for experiments. |
| Charge at pH 7.4 | Zwitterionic (Net charge ~+1) | Cationic (Net charge +1) | The lack of a negative charge on OEE facilitates easier passage across the negatively charged phospholipid bilayer of cell membranes. |
| Solubility | High in aqueous solutions | Moderate in aqueous solutions; Soluble in organic solvents | OEE's altered solubility can be advantageous for certain drug delivery formulations. |
Metabolic Fate and Cellular Uptake
The structural differences directly influence how these compounds are handled by cells. L-ornithine, being a charged, polar molecule, relies on specific amino acid transporters to cross the cell membrane. The efficiency of these transporters can be a rate-limiting step for intracellular availability.
This compound, with its increased lipophilicity and cationic nature, can more readily diffuse across the plasma membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases, enzymes that cleave the ester bond. This intracellular conversion releases L-ornithine and a molecule of ethanol, effectively "trapping" the L-ornithine inside the cell and making it available for metabolic processes. This mechanism often leads to a much higher intracellular concentration of L-ornithine than can be achieved by administering L-ornithine directly.
Caption: Experimental workflow for comparing the effects of OEE and L-Ornithine.
Conclusion and Recommendations
The choice between L-ornithine and this compound is contingent upon the specific goals of the research.
-
Choose L-Ornithine when studying the physiological roles of ornithine under normal transport-limited conditions or when investigating the function of specific amino acid transporters. It represents the native form of the molecule and avoids potential confounding effects from ethanol metabolism.
-
Choose this compound when the experimental objective is to bypass membrane transport limitations and achieve high intracellular concentrations of L-ornithine. OEE is the superior tool for robustly stimulating the polyamine synthesis pathway or for investigating the cellular consequences of ornithine overload.
By understanding the fundamental differences in their chemical nature, metabolic handling, and biological activity, researchers can make an informed decision, ensuring the precision and validity of their experimental findings.
References
- Seiler, N., Sarhan, S., Grauffel, C., Jones, R., Knödgen, B., & Moulinoux, J. P. (1989). This compound: a new tool for the study of the metabolic role of L-ornithine. Life sciences, 45(10), 837-844.
- Sarhan, S., Knödgen, B., & Seiler, N. (1989). The ornithine decarboxylase-polyamine system. A specific target for antineoplastic intervention. Anticancer research, 9(1), 215-223.
A Comparative Analysis for Researchers: Ornithine Ethyl Ester vs. Ornithine Alpha-Ketoglutarate
For professionals in drug development and clinical research, the selection of active pharmaceutical ingredients and nutraceutical compounds is a critical decision, hinging on a thorough understanding of their biochemical nuances. This guide provides an in-depth, objective comparison of two prominent ornithine derivatives: Ornithine Ethyl Ester and Ornithine Alpha-Ketoglutarate (OKG). We will delve into their distinct chemical structures, metabolic pathways, and the existing experimental evidence supporting their biological activities, offering a clear perspective for informed research and development.
Introduction to Ornithine and its Derivatives
L-ornithine is a non-proteinogenic amino acid that plays a pivotal role in the urea cycle, a critical metabolic pathway for the detoxification of ammonia in the liver.[1][2] Its importance in metabolic regulation has led to the development of various derivatives designed to enhance its stability, bioavailability, and therapeutic efficacy. Among these, this compound and ornithine alpha-ketoglutarate have garnered significant attention for their potential applications in clinical nutrition and sports science.
This compound is the ethyl ester derivative of L-ornithine. The esterification of the carboxyl group is a common strategy in medicinal chemistry to increase the lipophilicity of a molecule, which can potentially enhance its absorption and bioavailability.[3] It is primarily marketed in the sports nutrition sector with claims of improved muscle growth and faster recovery.
Ornithine Alpha-Ketoglutarate (OKG) is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate (AKG).[4] AKG is a key intermediate in the Krebs cycle, the central pathway of cellular energy production. OKG has been the subject of numerous clinical studies, particularly in the context of catabolic stress, such as severe burns, trauma, and post-surgical recovery, where it has demonstrated anabolic and anti-catabolic properties.[5][6]
Comparative Biochemistry and Metabolism
The fundamental difference between these two compounds lies in their chemical structure, which dictates their metabolic fate and subsequent biological effects.
This compound: Upon oral administration, it is anticipated that this compound undergoes rapid hydrolysis in the gastrointestinal tract and blood, catalyzed by esterase enzymes, to yield L-ornithine and ethanol.[7] The primary advantage of the ester form is its potential to bypass certain transporters and be absorbed more readily across the intestinal epithelium due to increased lipophilicity. Once hydrolyzed, the liberated L-ornithine enters the systemic circulation and participates in its known metabolic pathways, most notably the urea cycle.[8][9]
Ornithine Alpha-Ketoglutarate: As a salt, OKG dissociates into ornithine and alpha-ketoglutarate upon dissolution. Both components are readily absorbed. The uniqueness of OKG lies in the synergistic action of its two components.[4] Ornithine, as a primary substrate for the urea cycle, aids in ammonia detoxification.[8][9] Alpha-ketoglutarate serves as a precursor for the synthesis of several important amino acids, including glutamate, glutamine, proline, and arginine.[10] This precursor role is particularly significant in catabolic states where the demand for these amino acids is high.
Signaling Pathways and Metabolic Fates
The metabolic pathways of both compounds converge on the urea cycle and related amino acid metabolism. However, the initial steps and the provision of additional metabolic intermediates by OKG are key differentiators.
Figure 1. Comparative metabolic pathways of this compound and Ornithine Alpha-Ketoglutarate.
Comparative Performance: A Review of Experimental Data
Direct comparative studies of this compound and OKG are scarce in peer-reviewed literature. Therefore, this comparison is synthesized from individual studies on each compound.
| Parameter | This compound | Ornithine Alpha-Ketoglutarate | Supporting Evidence |
| Bioavailability | Hypothesized to be higher than L-ornithine due to esterification, but lacks direct experimental data. | Readily absorbed as ornithine and AKG. The synergistic effect of both components is well-documented. | [4][7] |
| Mechanism of Action | Primarily acts as a source of L-ornithine for the urea cycle and subsequent metabolic pathways. | Acts as a precursor for ornithine, AKG, glutamine, arginine, and proline. Stimulates the release of anabolic hormones like growth hormone and insulin. | [4][10] |
| Clinical Efficacy | Primarily used in sports nutrition with anecdotal evidence for muscle growth. Lacks robust clinical trial data. | Proven efficacy in clinical settings for improving nitrogen balance, wound healing, and reducing muscle catabolism in burn and trauma patients. | [5][6][11] |
| Metabolic Impact | Increases ornithine levels, potentially enhancing urea cycle function. | Improves nitrogen balance, increases plasma levels of glutamine, arginine, and proline. | [5][10][11] |
Experimental Protocols for Comparative Evaluation
To provide a framework for future research, we propose the following experimental protocols to directly compare the efficacy of this compound and OKG.
In Vitro Assessment of Myotube Hypertrophy
This protocol outlines an in vitro experiment to compare the direct effects of both compounds on muscle cell growth.
Figure 2. Workflow for in vitro comparison of ornithine derivatives on myotube hypertrophy.
Step-by-Step Methodology:
-
Cell Culture: Culture C2C12 myoblasts in a growth medium (DMEM with 10% fetal bovine serum).
-
Differentiation: Once confluent, switch to a differentiation medium (DMEM with 2% horse serum) to induce myotube formation.
-
Treatment: After 4-5 days of differentiation, treat the myotubes with equimolar concentrations of this compound and ornithine alpha-ketoglutarate. A vehicle control group should also be included.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis:
-
Myotube Diameter: Fix the cells and stain for myosin heavy chain. Measure the diameter of at least 100 myotubes per condition using microscopy and image analysis software.
-
Protein Synthesis: In the final hours of incubation, add puromycin to the medium. Measure the incorporation of puromycin into newly synthesized proteins via Western blot.
-
Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and anabolic signaling molecules (e.g., mTOR, p70S6K).
-
In Vivo Assessment of Bioavailability and Metabolic Fate
This protocol describes a preclinical animal study to compare the pharmacokinetic profiles of the two compounds.
Figure 3. Workflow for in vivo bioavailability and metabolic fate study.
Step-by-Step Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old), housed in controlled conditions.
-
Acclimatization and Fasting: Acclimatize the animals for at least one week, followed by an overnight fast before the experiment.
-
Administration: Administer equimolar doses of this compound or ornithine alpha-ketoglutarate via oral gavage. A control group should receive the vehicle (e.g., water).
-
Blood Sampling: Collect blood samples from the tail vein at baseline and at multiple time points post-administration (e.g., 15, 30, 60, 120, 240 minutes).
-
Plasma Analysis: Separate plasma and analyze for concentrations of ornithine, alpha-ketoglutarate, and key metabolites (glutamine, arginine, proline) using a validated LC-MS/MS method.[12][13][14][15]
-
Hormone Analysis: Use a subset of plasma samples to measure growth hormone and insulin levels using ELISA kits.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for ornithine and its metabolites. Statistically compare the hormonal responses between the groups.
Conclusion and Future Directions
Ornithine alpha-ketoglutarate is a well-researched compound with demonstrated clinical efficacy in promoting anabolism and mitigating catabolism, particularly in states of physiological stress. Its mechanism of action is multifaceted, involving the synergistic effects of both ornithine and alpha-ketoglutarate.
This compound, while theoretically offering enhanced bioavailability, currently lacks the robust experimental data to substantiate these claims and to delineate its specific metabolic advantages over other forms of ornithine. Its primary application remains within the sports nutrition market, supported largely by anecdotal evidence.
For researchers and drug development professionals, the choice between these two derivatives depends on the specific application. For clinical nutrition in catabolic conditions, OKG stands as the evidence-based choice. For applications where rapid and efficient delivery of ornithine is the primary goal, this compound presents an interesting, albeit unproven, alternative.
Future research should focus on direct, head-to-head comparative studies, such as those outlined in this guide, to elucidate the relative bioavailability, metabolic fate, and efficacy of this compound versus ornithine alpha-ketoglutarate. Such studies are essential to move beyond theoretical advantages and provide the concrete data necessary for evidence-based product development and clinical application.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ornithine. Retrieved from [Link]
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WebMD. (n.d.). Ornithine Ketoglutarate (Okg) - Uses, Side Effects, and More. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Ornithine Ethyl Ester and Other Ornithine Derivatives
Introduction: The Pivotal Role of Ornithine in Cellular Metabolism
Ornithine, a non-proteinogenic amino acid, occupies a central position in several crucial metabolic pathways, most notably the urea cycle, where it is indispensable for the detoxification of ammonia.[1] Its role extends beyond ammonia detoxification, serving as a precursor for the synthesis of polyamines, proline, and glutamate, which are vital for cell proliferation, collagen formation, and neurotransmitter functions, respectively.[1] Given its multifaceted roles, therapeutic interventions aimed at modulating ornithine levels and its metabolic pathways have garnered significant interest, particularly in the management of hyperammonemia-related disorders such as hepatic encephalopathy.[2]
This guide provides an in-depth technical comparison of the efficacy of various ornithine derivatives, with a special focus on ornithine ethyl ester. While established derivatives such as L-ornithine L-aspartate (LOLA), ornithine alpha-ketoglutarate (OKG), and ornithine phenylacetate (OP) have been extensively studied, this compound represents a promising yet less-explored prodrug approach. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available evidence, mechanistic insights, and experimental methodologies to evaluate and compare these compounds.
Ornithine Derivatives: A Comparative Overview
The therapeutic efficacy of ornithine supplementation is often limited by its physicochemical properties, which can affect its bioavailability and metabolic stability. To overcome these limitations, several derivatives have been developed. This section compares this compound with other prominent ornithine derivatives.
This compound: A Prodrug Approach to Enhance Bioavailability
This compound is a prodrug of ornithine, where the carboxylic acid group is esterified with ethanol. This modification is intended to enhance its lipophilicity, thereby improving its absorption and cellular uptake compared to the parent molecule.[3][4][5] The underlying principle of this prodrug strategy is that the ester bond is readily hydrolyzed by ubiquitous esterases in the body, releasing ornithine to exert its therapeutic effects.[6]
Hypothesized Advantages:
-
Improved Bioavailability: Esterification can increase the permeability of ornithine across biological membranes, potentially leading to higher plasma concentrations after oral administration.[5]
-
Enhanced Cellular Uptake: The increased lipophilicity may facilitate more efficient transport into target cells, such as hepatocytes.
Current Research Landscape:
Direct comparative studies on the efficacy of this compound versus other ornithine derivatives are currently limited in the published literature. However, the principles of amino acid-based prodrugs are well-established, suggesting that this compound holds therapeutic potential.[3][4][5] Further preclinical and clinical investigations are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile.
L-Ornithine L-Aspartate (LOLA): A Dual-Action Salt
LOLA is a stable salt of L-ornithine and L-aspartate that dissociates into its constituent amino acids upon administration.[7] It is one of the most extensively studied ornithine derivatives for the treatment of hepatic encephalopathy.[8][9]
Mechanism of Action:
LOLA exerts its ammonia-lowering effects through two primary mechanisms:
-
Stimulation of the Urea Cycle: The released ornithine acts as a substrate for ornithine transcarbamylase, a key enzyme in the urea cycle, thereby promoting the conversion of ammonia to urea in the liver.[7]
-
Glutamine Synthesis: Both ornithine and aspartate can be metabolized to glutamate, which then incorporates ammonia to form glutamine, primarily in skeletal muscle.[7]
Clinical Efficacy:
Numerous clinical trials have demonstrated the efficacy of LOLA in reducing blood ammonia levels and improving the clinical manifestations of hepatic encephalopathy.[8][9] A meta-analysis of randomized controlled trials concluded that LOLA is more effective than placebo in improving mental state and lowering ammonia in patients with hepatic encephalopathy.[9]
Ornithine Alpha-Ketoglutarate (OKG): A Precursor for Anabolic Pathways
OKG is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate. It is often used in clinical nutrition to support patients in catabolic states, such as those with severe burns or trauma.[10]
Mechanism of Action:
The therapeutic effects of OKG are attributed to both of its components:
-
Ornithine: As with other derivatives, ornithine stimulates the urea cycle and is a precursor for polyamine and proline synthesis.
-
Alpha-Ketoglutarate (AKG): AKG is a key intermediate in the Krebs cycle and a precursor for glutamate and glutamine, which have anabolic and anticatabolic properties.[10]
Clinical Efficacy:
Clinical studies have shown that OKG supplementation can improve nitrogen balance, enhance wound healing, and reduce muscle protein catabolism in critically ill patients.[11][12]
Ornithine Phenylacetate (OP): An Ammonia Scavenger
OP is a novel drug designed to lower ammonia levels by providing an alternative pathway for nitrogen excretion.[13]
Mechanism of Action:
OP dissociates into ornithine and phenylacetate. Phenylacetate is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine, effectively removing two molecules of ammonia from circulation.[13] The ornithine component further contributes to ammonia detoxification via the urea cycle.
Clinical Efficacy:
Phase 2 clinical trials have evaluated the safety and efficacy of OP in patients with acute liver failure and hepatic encephalopathy.[14][15][16] These studies have shown that OP can effectively reduce plasma ammonia levels.[14]
N-Acetyl-L-Ornithine: An Intermediate in Arginine Biosynthesis
N-Acetyl-L-ornithine is an intermediate in the biosynthesis of arginine in microorganisms and plants.[17] In mammals, its role is less defined, but it is considered a metabolite in amino acid metabolism.[18][19] While not typically used as a therapeutic agent itself, its study provides insights into microbial metabolism and potential antimicrobial targets.[17] It can be converted to ornithine via the enzyme acetylornithine deacetylase.[20]
Quantitative Data Summary
Due to the lack of direct comparative studies involving this compound, a head-to-head quantitative comparison is not feasible at this time. The following table summarizes key findings from studies on the more established ornithine derivatives.
| Derivative | Primary Indication | Key Efficacy Endpoints | Reference |
| L-Ornithine L-Aspartate (LOLA) | Hepatic Encephalopathy | Significant reduction in blood ammonia levels; Improvement in mental state (West Haven criteria) | [8][9] |
| Ornithine Alpha-Ketoglutarate (OKG) | Catabolic States (e.g., Burns, Trauma) | Improved nitrogen balance; Shortened wound healing time | [11][12] |
| Ornithine Phenylacetate (OP) | Hyperammonemia in Liver Disease | Significant reduction in plasma ammonia levels | [13][14] |
Experimental Protocols
The following sections detail standardized experimental protocols for evaluating the efficacy of ornithine derivatives. These methodologies can be adapted for the comparative assessment of this compound.
Protocol 1: In Vitro Assessment of Ornithine Uptake and Metabolism
This protocol describes an in vitro method using hepatocyte-like cells to assess the cellular uptake and metabolism of different ornithine derivatives.
Methodology:
-
Cell Culture: Culture human hepatocyte-like cells (e.g., HepG2 or induced pluripotent stem cell-derived hepatocytes) in appropriate media.
-
Treatment: Treat the cells with equimolar concentrations of this compound, L-ornithine, LOLA, and OKG for varying time points (e.g., 1, 4, 12, 24 hours).
-
Sample Collection: At each time point, collect both the cell culture supernatant and the cell lysate.
-
Urea Production Assay: Measure the concentration of urea in the cell culture supernatant using a colorimetric assay kit.
-
Intracellular Ornithine and Metabolite Analysis: Analyze the intracellular concentrations of ornithine, citrulline, arginine, and glutamine in the cell lysates using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]
-
Gene Expression Analysis: Isolate RNA from the cell lysates and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes in the urea cycle (e.g., OTC, arginase).[24]
Expected Outcomes:
This experiment will provide data on the relative efficiency of cellular uptake and metabolism of the different ornithine derivatives, as indicated by the rates of urea production and the intracellular accumulation of key metabolites.
Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study in a Rodent Model
This protocol outlines an in vivo study in rats to determine the pharmacokinetic profiles and oral bioavailability of this compound compared to L-ornithine.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats, fasted overnight before the experiment.
-
Drug Administration: Administer equimolar doses of this compound and L-ornithine via oral gavage. A separate group will receive an intravenous (IV) injection of L-ornithine to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) after drug administration.
-
Plasma Analysis: Separate the plasma and analyze the concentrations of ornithine and any relevant metabolites using a validated LC-MS/MS method.[21]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%).
Expected Outcomes:
This study will provide a direct comparison of the oral absorption and bioavailability of this compound and L-ornithine, allowing for an assessment of the effectiveness of the ethyl ester prodrug approach.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of ornithine and its derivatives are mediated through their involvement in key metabolic pathways. The following diagrams illustrate these pathways.
The Urea Cycle and its Interconnection with other Metabolic Pathways
Caption: The Urea Cycle and its connection to other metabolic pathways.
Experimental Workflow for Comparative Efficacy Analysis
Caption: A generalized experimental workflow for comparing ornithine derivatives.
Conclusion and Future Directions
The landscape of ornithine-based therapeutics offers a range of options for managing conditions characterized by impaired nitrogen metabolism. Established derivatives like LOLA, OKG, and OP have demonstrated clinical utility, each with distinct mechanisms of action and therapeutic niches. This compound, as a prodrug, presents a theoretically sound approach to enhancing the bioavailability of ornithine, although direct comparative efficacy data remains a critical knowledge gap.
Future research should prioritize head-to-head preclinical and clinical studies comparing the pharmacokinetic and pharmacodynamic profiles of this compound with other derivatives. Such studies will be instrumental in determining its relative efficacy and potential clinical applications. Furthermore, a deeper understanding of the tissue-specific expression and activity of esterases will be crucial for predicting the metabolic fate and therapeutic index of this compound. For researchers and drug development professionals, the exploration of this compound and other novel ornithine prodrugs represents a promising avenue for developing more effective therapies for a range of metabolic disorders.
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A Senior Scientist's Guide to Validating the Isoform-Specific Inhibitory Effects of Ornithine Ethyl Ester on Nitric Oxide Synthase
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory potential and isoform selectivity of Ornithine Ethyl Ester (OEE) against the three primary Nitric Oxide Synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating and robust analytical approach.
Introduction: The Critical Role of NOS Isoform Selectivity
Nitric oxide (NO) is a pivotal signaling molecule synthesized from L-arginine by the NOS enzyme family.[1] The three distinct isoforms, nNOS (NOS1), iNOS (NOS2), and eNOS (NOS3), while sharing a common catalytic mechanism, are disparate in their expression patterns, regulation, and physiological roles.
-
nNOS and eNOS are constitutively expressed and their activity is tightly regulated by intracellular calcium levels.[2] eNOS is crucial for maintaining vascular tone and blood pressure, while nNOS is a key player in neuronal signaling.[1]
-
iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO as part of the immune response.[3] However, dysregulation of iNOS is implicated in various pathologies, including septic shock and chronic inflammatory diseases.[1]
This functional divergence makes isoform-selective inhibition a paramount goal in pharmacology. A non-selective inhibitor could lead to undesirable side effects, such as hypertension from eNOS inhibition when targeting iNOS in an inflammatory condition.[3] This guide focuses on this compound (OEE), an L-ornithine derivative, as a putative NOS inhibitor. Due to its structural similarity to L-arginine, OEE may act as a competitive antagonist at the substrate-binding site. The following sections detail the essential experimental framework required to validate this hypothesis and quantify its isoform-specific effects.
Foundational Principles of NOS Inhibition Assays
Validating a novel inhibitor requires a multi-pronged approach. The primary strategies involve quantifying either the direct products of the NOS reaction (L-citrulline and NO) or the downstream consequences of NO signaling. We will focus on the two most direct and reliable in vitro methods.
-
Direct Measurement of L-Citrulline: This method quantifies the co-product of NO synthesis, L-citrulline. By using radiolabeled L-arginine, the amount of radiolabeled L-citrulline formed provides a direct measure of enzyme turnover. This is often considered the gold-standard biochemical assay for NOS activity.[4]
-
Indirect Measurement of Nitric Oxide: NO has a very short half-life in biological systems, rapidly oxidizing to the more stable products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[5] The Griess assay is a colorimetric method that detects nitrite, providing a reliable surrogate for NO production.[6] For an accurate assessment of total NO, nitrate must first be converted to nitrite using the enzyme nitrate reductase.[5]
The NOS Catalytic Pathway
A foundational understanding of the NOS reaction is crucial for designing and interpreting inhibition experiments. The enzyme utilizes L-arginine, molecular oxygen, and NADPH as substrates to produce L-citrulline and nitric oxide.[1] This process requires several cofactors, including FAD, FMN, and tetrahydrobiopterin (BH4).[1]
Caption: The NOS catalytic pathway and the hypothesized competitive inhibition by OEE.
Experimental Validation Workflow: A Step-by-Step Guide
This section provides detailed, self-validating protocols for determining the inhibitory potency (IC50) of OEE against each purified NOS isoform.
Essential Reagents and Enzyme Sources
-
Enzyme Source: Procure high-purity, recombinant human nNOS, eNOS, and iNOS. Using purified enzymes is critical for initial biochemical characterization as it eliminates confounding variables present in cell lysates or tissue homogenates.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl (pH 7.4) containing 0.1 mM EDTA and 0.1 mM EGTA.[6]
-
Substrates & Cofactors: L-arginine, NADPH, FAD, FMN, (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4), Calmodulin, and CaCl₂.[6] Note that iNOS activity is calcium-independent because calmodulin is already tightly bound.[3]
-
Inhibitors: this compound (OEE) solution, and a control inhibitor such as L-NAME (Nω-Nitro-L-arginine methyl ester).
Workflow for Determining IC50 Values
The overall process involves measuring enzyme activity across a range of inhibitor concentrations to generate a dose-response curve.
Caption: General experimental workflow for determining the IC50 of OEE.
Protocol 1: Total Nitric Oxide Measurement via the Griess Assay
This protocol quantifies total NO production by first converting nitrate to nitrite.
Step-by-Step Methodology:
-
Prepare Controls and Standards:
-
Positive Control: Reaction mix with enzyme but no inhibitor (represents 100% activity).
-
Negative Control: Reaction mix with no enzyme (or a denatured enzyme) to determine background signal.
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 1-100 µM) in assay buffer. This is critical for converting absorbance values to nitrite concentrations.[7]
-
-
Set up NOS Inhibition Reaction: In a 96-well plate, combine the following for each isoform:
-
50 µL Assay Buffer
-
10 µL Cofactor mix (containing NADPH, FAD, FMN, BH4, Calmodulin, CaCl₂)
-
10 µL Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
10 µL OEE at various concentrations (e.g., a logarithmic dilution series from 1 nM to 1 mM). For controls, add buffer instead.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of L-arginine solution to each well to start the reaction.
-
Incubation: Incubate at 37°C for 30-60 minutes. The optimal time should be determined in preliminary experiments to ensure the reaction is within the linear range.
-
Nitrate Reduction:
-
To each well, add 10 µL of nitrate reductase and 10 µL of NADPH.[6]
-
Incubate at room temperature for 20 minutes to convert all nitrate to nitrite.
-
-
Griess Reaction and Measurement:
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Use the standard curve to convert absorbance values to nitrite concentration (µM).
-
Calculate the percentage of inhibition for each OEE concentration relative to the positive control: % Inhibition = [1 - (Activity with OEE / Activity of Positive Control)] x 100
-
Plot % Inhibition versus the log of OEE concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to fit the data and determine the IC50 value, which is the concentration of OEE that causes 50% inhibition.[9][10]
Data Interpretation: Comparing Isoform Selectivity
After determining the IC50 value of OEE for each of the three NOS isoforms, the data should be compiled for a clear comparison. For context, it is invaluable to include data for known inhibitors.
Table 1: Comparative Inhibitory Potency (IC50) of OEE and Control Compounds
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | nNOS/eNOS Selectivity | iNOS/eNOS Selectivity |
| This compound (OEE) | Experimental Value | Experimental Value | Experimental Value | Calculate | Calculate |
| L-NAME (Non-selective) | ~2.0 | ~0.5 | ~20 | 4 | 40 |
| L-NIO (iNOS/nNOS selective) | ~4.0 | ~50 | ~3.0 | 0.08 | 0.06 |
Note: IC50 values for L-NAME and L-NIO are approximate and can vary based on assay conditions. They are included for illustrative purposes. L-NIO (N-iminoethyl-L-ornithine) is a related ornithine derivative known to inhibit NOS isoforms.[11][12]
Calculating Selectivity:
The selectivity index is a ratio of IC50 values. For example, to determine the selectivity for iNOS over eNOS:
Selectivity Index (iNOS/eNOS) = IC50 (eNOS) / IC50 (iNOS)
A value greater than 1 indicates selectivity for iNOS, while a value less than 1 indicates selectivity for eNOS. A higher value signifies greater selectivity.
Conclusion and Forward Look
This guide outlines a robust, logical, and self-validating framework for assessing the inhibitory activity and isoform selectivity of this compound on nNOS, eNOS, and iNOS. By employing purified recombinant enzymes and direct biochemical assays like the Griess method, researchers can generate reliable IC50 data.
The true scientific value lies not just in executing the protocol, but in understanding the rationale behind each step—from the necessity of a nitrite standard curve to the inclusion of well-characterized control inhibitors. The resulting comparative data, presented clearly, will form the foundation for any further investigation into OEE's therapeutic potential. Positive in vitro findings would warrant progression to cell-based assays to assess membrane permeability and intracellular efficacy, followed by in vivo studies to evaluate pharmacokinetics and physiological effects.
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Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. (URL: [Link])
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (128), 55535. (URL: [Link])
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Furfine, E. S., Harmon, M. F., Paith, J. E., & Garvey, E. P. (1993). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 268(29), 21969–21975. (URL: [Link])
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Frontiers in Oncology. (2025). Leveraging artificial intelligence to validate traditional biomarkers and drug targets in liver cancer recovery: a mini review. (URL: [Link])
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Wikipedia. (n.d.). IC50. (URL: [Link])
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Fujii, J. (2000). Nitric oxide synthase (NOS) activity assay: RI method to detect L-citrulline. In Experimental protocols for reactive oxygen and nitrogen species. Oxford University Press. (URL: [Link])
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A Researcher's Guide to Investigating the Cross-Reactivity of Ornithine Ethyl Ester in Key Enzyme Assays
Introduction: The Critical Need for Specificity in Enzyme Assays
In the fields of biochemistry and drug development, the precision of our measurements is paramount. When utilizing substrate analogs in enzyme assays, a compound's utility is defined not only by its intended interaction but also by its unintended ones. Ornithine ethyl ester, a derivative of the non-proteinogenic amino acid L-ornithine, is often employed in cellular studies due to its increased membrane permeability compared to its parent molecule. However, this modification—the esterification of the α-carboxylate group—raises a critical question: how does this chemical change affect its interaction with key enzymes that recognize L-ornithine or structurally similar molecules?
This guide provides a comprehensive framework for researchers to evaluate the potential cross-reactivity of this compound. We will move beyond theoretical discussions to provide robust, field-proven experimental protocols. Our objective is to empower you to self-validate the specificity of your assays, ensuring the integrity and reliability of your data. We will focus on four key enzymes whose pathways intersect with ornithine and its structural analog, arginine:
-
Ornithine Decarboxylase (ODC)
-
Ornithine Transcarbamylase (OTC)
-
Arginase (ARG)
-
Nitric Oxide Synthase (NOS)
Part 1: The Metabolic Hub - Ornithine's Central Role
To understand potential cross-reactivity, we must first appreciate the metabolic crossroads where ornithine resides. It is a key intermediate in two vital pathways: the Urea Cycle, for nitrogen waste disposal, and Polyamine Biosynthesis, which is essential for cell proliferation.[1][2]
Caption: Central metabolic pathways involving L-ornithine and L-arginine.
This diagram illustrates the competitive landscape. Arginase and Nitric Oxide Synthase both compete for L-arginine.[3] Ornithine Decarboxylase and Ornithine Transcarbamylase both utilize L-ornithine. Any analog, such as this compound, that enters this environment could potentially interact with any of these four enzymes.
Part 2: Comparative Analysis of Enzyme Specificity & Hypothesized Interactions
The specificity of an enzyme is dictated by the precise three-dimensional structure of its active site, which forms specific interactions (hydrogen bonds, salt bridges, hydrophobic interactions) with its substrate. The α-amino and α-carboxylate groups of amino acids are critical recognition points for many enzymes.[4] Esterifying the α-carboxylate group of ornithine introduces a bulky ethyl group and neutralizes its negative charge, representing a significant chemical alteration.
Comparative Table: Predicted Interactions of this compound
| Enzyme | Natural Substrate(s) | Key Recognition Moieties | Hypothesized Interaction with this compound (OEE) | Rationale for Hypothesis |
| Ornithine Decarboxylase (ODC) | L-Ornithine | α-amino, α-carboxylate, δ-amino groups | Competitive Inhibitor / Poor Substrate | The active site requires precise positioning for decarboxylation. The ethyl ester may disrupt binding at the α-carboxylate site, preventing catalysis but still occupying the active site.[1][5] |
| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | α-amino, δ-amino groups | Weak Inhibitor / No Interaction | The primary reaction involves the δ-amino group.[2] However, altered binding due to the modified α-carboxylate could hinder proper substrate orientation. |
| Arginase (ARG) | L-Arginine | α-amino, α-carboxylate, guanidinium groups | Weak Competitive Inhibitor | Arginase is highly specific for substrates with intact α-amino and α-carboxylate groups.[4] OEE mimics the product L-ornithine (a known inhibitor), but the ester group will likely reduce binding affinity significantly.[6] |
| Nitric Oxide Synthase (NOS) | L-Arginine | α-amino, α-carboxylate, guanidinium groups | Weak Inhibitor / No Interaction | Like arginase, NOS requires the free carboxylate for optimal binding. While ornithine-based analogs can be potent inhibitors, they typically modify the δ-amino group, not the α-carboxylate.[7][8] |
Part 3: Experimental Validation - Protocols and Workflow
Hypotheses must be validated with empirical data. The following section provides detailed, step-by-step protocols to test the cross-reactivity of this compound (referred to as 'Test Compound') against each of the four key enzymes.
General Experimental Workflow
The logical flow for testing a compound's cross-reactivity involves two main stages: first, determining if it acts as a substrate, and second, assessing its potential as an inhibitor.
Caption: A systematic workflow to test a compound as a potential substrate or inhibitor.
Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay
This protocol is adapted from established radiochemical methods, which are highly sensitive and directly measure enzymatic activity by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate.[9][10]
Principle: ODC catalyzes the conversion of L-ornithine to putrescine and CO₂. By using L-[1-¹⁴C]-ornithine, the enzymatic activity can be quantified by capturing and counting the released ¹⁴CO₂.
Materials:
-
Purified ODC enzyme or cell lysate containing ODC activity.
-
L-[1-¹⁴C]-ornithine (specific activity ~50 mCi/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, 50 µM Pyridoxal 5'-phosphate (PLP).
-
L-Ornithine (unlabeled), 10 mM stock.
-
This compound (OEE), various concentrations.
-
2 M HCl (for stopping the reaction).
-
Hyamine hydroxide or similar CO₂ trapping agent.
-
Scintillation vials and scintillation fluid.
-
24-well plates with sealing mats or airtight reaction vials.
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer and the enzyme source.
-
Substrate Test:
-
In a reaction vial, add the enzyme mix.
-
Add L-[1-¹⁴C]-ornithine ethyl ester (if available) or test for putrescine production from unlabeled OEE via HPLC.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure product formation.
-
-
Inhibition Test:
-
Set up reactions in triplicate in a 24-well plate.
-
To each well, add the enzyme mix.
-
Add varying concentrations of OEE (e.g., 0, 1, 10, 100, 1000 µM).
-
Add a fixed, non-saturating concentration of L-[1-¹⁴C]-ornithine (e.g., 0.5 µCi per reaction).
-
Seal the plate securely with a mat containing a filter paper spot soaked in hyamine hydroxide over each well to trap ¹⁴CO₂.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by injecting 2 M HCl through the mat into each well, avoiding the filter paper.
-
Incubate for an additional 60 minutes at room temperature to ensure all ¹⁴CO₂ is released from the solution and trapped on the filter paper.
-
Carefully remove the mat, excise the filter paper spots, and place them into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each OEE concentration relative to the control (0 µM OEE) and determine the IC₅₀ value.
Protocol 2: Arginase Activity Assay
This protocol is based on the colorimetric determination of urea, a product of the arginase reaction. Commercial kits are widely available and provide a robust method.[11][12][13][14]
Principle: Arginase hydrolyzes L-arginine to L-ornithine and urea. The amount of urea produced is measured colorimetrically after a reaction that generates a colored product, typically read at OD 430 nm or 570 nm depending on the specific chromogen used.
Materials:
-
Purified Arginase or liver/cell lysate.
-
Arginase Assay Buffer: e.g., 10 mM Tris-HCl (pH 7.4).
-
Substrate Buffer: 50 mM Arginine Buffer (pH 9.5) with 10 mM MnCl₂ (for enzyme activation).
-
This compound (OEE), various concentrations.
-
Urea Standard solution.
-
Urea detection reagents (e.g., Reagent A and Reagent B from a commercial kit).
-
96-well microplate and plate reader.
Procedure:
-
Enzyme Activation: Pre-incubate the enzyme sample with MnCl₂ solution at 37°C for 10 minutes to ensure full activation of the enzyme.
-
Substrate Test:
-
Run the assay by replacing the L-arginine substrate with OEE.
-
Measure for the production of urea. A lack of signal indicates OEE is not a substrate.
-
-
Inhibition Test:
-
Add 40 µL of activated enzyme sample to wells of a 96-well plate.
-
Add 10 µL of OEE at various concentrations to the sample wells.
-
To initiate the reaction, add 10 µL of the 5x L-Arginine Substrate Buffer.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Urea Detection:
-
Stop the reaction by adding 200 µL of the Urea Reagent (e.g., a mixture of Reagent A and B). This reagent typically contains strong acid which stops the enzymatic reaction.
-
Incubate at room temperature for 60 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 430 nm).
-
-
Data Analysis:
-
Generate a standard curve using the Urea Standard.
-
Calculate the urea concentration in each sample.
-
Determine the percent inhibition at each OEE concentration and calculate the IC₅₀.
-
Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay
This protocol uses the common Griess colorimetric assay to measure nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).[15][16][17]
Principle: NOS oxidizes L-arginine to L-citrulline and NO. The unstable NO is quickly converted to nitrite (NO₂⁻) and nitrate (NO₃⁻). Nitrate is first reduced to nitrite, and then the total nitrite is measured using the Griess reagent, which forms a magenta-colored azo dye.
Materials:
-
Purified NOS or cell/tissue homogenate.
-
NOS Assay Buffer.
-
NOS cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS/eNOS).
-
L-Arginine.
-
This compound (OEE), various concentrations.
-
Nitrate Reductase.
-
Griess Reagents 1 and 2.
-
Nitrite Standard solution.
-
96-well microplate and plate reader.
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing Assay Buffer, all necessary cofactors, and the enzyme source.
-
Substrate Test:
-
Run the assay by replacing L-arginine with OEE.
-
Measure for nitrite/nitrate production. Absence of a signal indicates OEE is not a substrate.
-
-
Inhibition Test:
-
Add the enzyme/cofactor mix to wells of a 96-well plate.
-
Add varying concentrations of OEE.
-
Initiate the reaction by adding L-arginine.
-
Incubate at 37°C for 30-60 minutes.
-
-
Nitrite/Nitrate Measurement:
-
Add Nitrate Reductase and its cofactor (NADPH) to each well to convert any nitrate to nitrite. Incubate for 20 minutes.
-
Add 50 µL of Griess Reagent 1 to each well.
-
Add 50 µL of Griess Reagent 2 to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve with the Nitrite Standard.
-
Calculate the total nitrite produced in each reaction.
-
Determine the percent inhibition at each OEE concentration and calculate the IC₅₀.
-
Protocol 4: Ornithine Transcarbamylase (OTC) Activity Assay
This protocol is based on measuring the production of citrulline from ornithine and carbamoyl phosphate. The diagnosis of OTC deficiency often involves measuring substrates and products in patient samples, and a similar principle can be applied in vitro.[18][19]
Principle: OTC catalyzes the reaction between L-ornithine and carbamoyl phosphate to form L-citrulline and phosphate. Citrulline can be quantified using a colorimetric method (e.g., the diacetyl monoxime-thiosemicarbazide reaction).
Materials:
-
Mitochondrial lysate from liver or other source of OTC.
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0).
-
L-Ornithine.
-
Carbamoyl Phosphate.
-
This compound (OEE), various concentrations.
-
Citrulline Standard.
-
Color Reagent: Acidic solution of diacetyl monoxime and thiosemicarbazide.
-
96-well plate or reaction tubes.
Procedure:
-
Prepare Reagents: Prepare fresh solutions of L-ornithine and carbamoyl phosphate.
-
Substrate Test:
-
Set up a reaction replacing L-ornithine with OEE.
-
Measure for citrulline production.
-
-
Inhibition Test:
-
Add the enzyme source to reaction tubes.
-
Add varying concentrations of OEE.
-
Add a fixed concentration of L-ornithine.
-
Initiate the reaction by adding carbamoyl phosphate.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
-
Citrulline Detection:
-
Centrifuge the tubes to pellet precipitated protein.
-
Transfer the supernatant to new tubes/wells.
-
Add the color reagent.
-
Heat at 95-100°C for 5-10 minutes to allow color development.
-
Cool to room temperature and measure absorbance (e.g., at 530 nm).
-
-
Data Analysis:
-
Generate a standard curve with the Citrulline Standard.
-
Calculate the amount of citrulline produced.
-
Determine the percent inhibition and IC₅₀ value for OEE.
-
Part 4: Data Interpretation and Visualization
After conducting the inhibition assays, the data should be compiled and analyzed. A dose-response curve is plotted to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of inhibitor potency.
Hypothetical Inhibition Data for this compound
| OEE Conc. (µM) | ODC Activity (% of Control) | Arginase Activity (% of Control) | NOS Activity (% of Control) | OTC Activity (% of Control) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 98 | 99 | 101 | 99 |
| 10 | 91 | 95 | 98 | 97 |
| 100 | 65 | 88 | 96 | 94 |
| 500 | 48 | 75 | 92 | 91 |
| 1000 | 28 | 62 | 89 | 88 |
| Calculated IC₅₀ (µM) | ~500 | >1000 | >1000 | >1000 |
This hypothetical data suggests that OEE is a moderately weak inhibitor of ODC but has minimal to no inhibitory effect on Arginase, NOS, or OTC at concentrations up to 1 mM. This would imply that for studies focused on the latter three enzymes, OEE might be used with a lower risk of off-target effects.
Caption: OEE may act as a competitive inhibitor, binding to the same active site as the natural substrate.
Conclusion: A Commitment to Scientific Rigor
By following the structured workflow and detailed protocols provided in this guide, researchers can confidently and systematically characterize the cross-reactivity of this compound. This commitment to rigorous, self-validating experimental design is the bedrock of trustworthy and authoritative scientific discovery.
References
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Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Assay Genie. [Link]
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BioAssay Systems. (n.d.). QuantiChrom Arginase Assay Kit (DARG-100). BioAssay Systems. [Link]
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da Silva, C. G. A., Zampieri, D., & da Silva, R. S. F. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 987214. [Link]
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Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Ornithine Transcarbamylase (OTC). Cloud-Clone Corp. [Link]
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McCall, T. B., Feelisch, M., Palmer, R. M., & Moncada, S. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology, 102(1), 234–238. [Link]
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Tabor, H., & Snell, E. E. (1985). Extraction and Assay of Ornithine Decarboxylase: A Laboratory Experiment that Introduces Principles of Radiochemical Enzymatic Assay. Journal of Chemical Education, 62(7), 633. [Link]
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Angel, M. F., et al. (1994). Nitric oxide synthase inhibitor, nitro-iminoethyl-L-ornithine, reduces ischemia-reperfusion injury in rabbit skeletal muscle. Microsurgery, 15(10), 703-7. [Link]
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Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric. Merck Millipore. [Link]
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McCall, T. B., Feelisch, M., Palmer, R. M., & Moncada, S. (1991). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British journal of pharmacology, 102(1), 234–238. [Link]
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Aryal, S. (2022). Decarboxylase Test: Principle, Procedure, Results, Uses. Microbe Notes. [Link]
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Virtual Microbiology. (n.d.). Ornithine decarboxylase test. VUMIE. [Link]
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Rees, D. D., Palmer, R. M., Schulz, R., Hodson, H. F., & Moncada, S. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746–752. [Link]
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Fiedor, L., & Fiedor, P. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2014, 808475. [Link]
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Häberle, J., Burlina, A., Chakrapani, A., et al. (2012). Suggested guidelines for the diagnosis and management of urea cycle disorders. Orphanet Journal of Rare Diseases, 7, 32. [Link]
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New England Consortium of Metabolic Programs. (n.d.). Ornithine Transcarbamylase Deficiency (OTC Deficiency). Boston Children's Hospital. [Link]
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Hibbs, J. B., Jr, Taintor, R. R., & Vavrin, Z. (1993). Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages. Agents and actions, 39 Spec No, C64–C66. [Link]
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Ah Mew, N., & Summar, M. L. (2024). Ornithine Transcarbamylase (OTC) Deficiency Workup. Medscape. [Link]
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La-Borie, C., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 745234. [Link]
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Wikipedia. (n.d.). Ornithine decarboxylase. Wikipedia. [Link]
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M-CSA. (n.d.). Arginase. Mechanism and Catalytic Site Atlas. [Link]
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Cama, E., et al. (2003). Probing the Specificity Determinants of Amino Acid Recognition by Arginase. Journal of Biological Chemistry, 278(43), 42467-42474. [Link]
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Quelhas, D., et al. (2021). Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. Pharmaceuticals, 14(1), 60. [Link]
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Tu, A. T., & Toom, P. M. (1971). Characterization of a Nonproteolytic Arginine Ester-hydrolyzing Enzyme from Snake Venom. Journal of Biological Chemistry, 246(4), 1012-1016. [Link]
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Gangaraju, V., et al. (2023). Genetic Therapy Approaches for Ornithine Transcarbamylase Deficiency. International Journal of Molecular Sciences, 24(16), 12644. [Link]
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Wu, G., et al. (2018). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PLoS ONE, 13(10), e0205841. [Link]
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Kim, J. K., et al. (2023). Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. International Journal of Molecular Sciences, 24(3), 2883. [Link]
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Writzl, K., & Vidan-Jeras, B. (2017). Rare Cases of Ornithine Transcarbamylase Deficiency and Variant Turner Syndrome. Balkan Journal of Medical Genetics, 20(1), 103-109. [Link]
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El-Sayed, A. S. T., & El-Sayed, M. T. (2018). Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors. Molecules, 23(1), 171. [Link]
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Wikipedia. (n.d.). Ornithine transcarbamylase. Wikipedia. [Link]
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Kashiwagi, K., et al. (1993). Characterization of ornithine decarboxylase and regulation by its antizyme in Thermus thermophilus. Journal of Biological Chemistry, 268(26), 19358-19363. [Link]
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A Head-to-Head Comparison of Ornithine Esters and Salts In Vivo: A Guide for Researchers
For researchers and drug development professionals, the modulation of the urea cycle and related metabolic pathways presents a significant therapeutic target for a range of pathologies, from hyperammonemia and hepatic encephalopathy to conditions requiring enhanced tissue repair and athletic performance. At the heart of these interventions often lies the amino acid L-ornithine. However, the delivery and efficacy of ornithine are critically dependent on its formulation. This guide provides a detailed, in-vivo head-to-head comparison of various ornithine esters and salts, synthesizing available experimental data to inform preclinical and clinical research decisions.
Introduction: The Therapeutic Rationale for Ornithine Supplementation
L-ornithine is a non-proteinogenic amino acid that plays a pivotal role as an intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the liver.[1][2] An excess of ammonia, a potent neurotoxin, is implicated in the pathophysiology of hepatic encephalopathy, a serious complication of liver disease.[3] By providing supplemental ornithine, the rate-limiting steps of the urea cycle can be potentially enhanced, leading to increased ammonia clearance.[4] Furthermore, ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell growth and tissue repair.[4]
The challenge in ornithine supplementation lies in its pharmacokinetic profile. As a free amino acid, its absorption and bioavailability can be variable. To address this, various ornithine derivatives, including salts and esters, have been developed. This guide will focus on the in-vivo performance of the most commonly researched forms: L-ornithine L-aspartate (LOLA), ornithine alpha-ketoglutarate (OKG), and the less-studied but potentially advantageous L-ornithine methyl ester and L-ornithine ethyl ester.
L-Ornithine L-Aspartate (LOLA): The Clinically Established Ammonia Scavenger
L-ornithine L-aspartate is a stable salt of the two amino acids, which readily dissociates upon administration.[2][5] This formulation is the most extensively studied ornithine derivative for the management of hepatic encephalopathy.
In Vivo Performance: Ammonia Detoxification
Numerous pre-clinical and clinical studies have demonstrated the efficacy of LOLA in reducing blood ammonia levels.[1][2][3] In a rat model of acute liver failure, intravenous administration of LOLA normalized plasma ammonia concentrations and significantly delayed the onset of severe encephalopathy. In animal models of cirrhosis, LOLA has been shown to increase the activities of key urea cycle enzymes, carbamoyl phosphate synthetase and arginase, leading to enhanced urea production and ammonia detoxification.[6]
Pharmacokinetics
Following oral administration, LOLA is readily absorbed, and L-ornithine plasma concentrations have been shown to peak within 30-60 minutes in healthy human volunteers, with a bioavailability of approximately 82%.[6] Intravenous administration leads to a rapid and dose-dependent increase in plasma ornithine and aspartate levels.[7]
Experimental Protocol: Ammonia Challenge in a Rat Model
A commonly employed preclinical model to evaluate the efficacy of ammonia-lowering agents is the ammonium acetate challenge in rats.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Induction of Hyperammonemia: A solution of ammonium acetate (e.g., 4.5 mmol/kg) is administered intraperitoneally.
-
Treatment: Immediately after the ammonia challenge, a solution of LOLA (e.g., 2 g/kg) or saline (control) is administered orally or intravenously.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 30, 60, 120 minutes) via the tail vein.
-
Ammonia Measurement: Blood ammonia levels are determined using a commercially available enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for blood ammonia concentration is calculated and compared between the LOLA-treated and control groups.
Causality Behind Experimental Choices:
-
Ammonium Acetate: This salt is used to induce a rapid and transient increase in blood ammonia, mimicking an acute hyperammonemic state.
-
Dosage: The doses of ammonia and the therapeutic agent are chosen based on previous dose-ranging studies to induce a measurable effect without causing excessive toxicity.
-
Time Points: The blood sampling schedule is designed to capture the peak ammonia concentration and the subsequent clearance phase.
Ornithine Alpha-Ketoglutarate (OKG): A Modulator of Anabolic and Metabolic Pathways
Ornithine alpha-ketoglutarate is a salt composed of two molecules of ornithine and one molecule of alpha-ketoglutarate. Its proposed benefits extend beyond ammonia detoxification to include anabolic and immunomodulatory effects.
In Vivo Performance: Ammonia Detoxification and Metabolic Modulation
In a dog model of hyperammonemia, OKG was shown to attenuate the rise in blood ammonia and favorably affect brain metabolism.[6][8] In rats with ammonium acetate-induced hepatotoxicity, OKG administration significantly decreased the levels of urea and non-protein nitrogen, and also reduced markers of lipid peroxidation, suggesting a hepatoprotective effect.[1][9] Furthermore, in a study on isolated perfused rat liver, OKG led to an increase in glutamate release and proline content, indicating its involvement in amino acid metabolism beyond the urea cycle.[10][11]
Pharmacokinetics
Following oral administration of OKG in healthy subjects, plasma ornithine levels peak at 60-75 minutes.[12] The increase in plasma alpha-ketoglutarate is relatively small, suggesting rapid metabolism.[12] OKG administration has also been shown to increase plasma levels of glutamate, proline, and arginine, as well as insulin and glucagon.[12]
Experimental Workflow: Investigating Metabolic Effects of OKG
Caption: Experimental workflow for assessing the in vivo metabolic effects of ornithine alpha-ketoglutarate.
L-Ornithine Methyl and Ethyl Esters: The Untapped Potential of Prodrugs
L-ornithine methyl ester and L-ornithine ethyl ester are prodrugs of ornithine, where the carboxylic acid group is esterified. This modification is intended to increase the lipophilicity of the molecule, potentially enhancing its absorption and cellular uptake. However, direct in-vivo comparative data for these simple esters is notably scarce in the published literature.
In Vivo Performance: An Indirect Assessment
While direct head-to-head studies are lacking, research on other ornithine ester prodrugs provides some insight. A study on methyl and ethyl esters of (E)-2-(fluoromethyl)dehydroornithine, an inhibitor of ornithine decarboxylase, found that these esters were as effective as the parent amino acid at inhibiting the enzyme in the rat prostate at 10-fold lower doses. This suggests that esterification can significantly improve the potency of an ornithine-based compound, likely through enhanced bioavailability.
Putative Advantages and Research Directions
The primary theoretical advantage of ornithine esters is their potential for improved oral bioavailability compared to the more polar ornithine salts. The ester group can be readily hydrolyzed by esterases in the blood and tissues to release the active L-ornithine.
Future experimental studies should aim to:
-
Directly compare the pharmacokinetics of ornithine methyl ester, ethyl ester, LOLA, and OKG following oral administration in a relevant animal model.
-
Evaluate the efficacy of these esters in an ammonia challenge model, similar to the protocol described for LOLA.
-
Investigate the impact of these esters on athletic performance and muscle recovery in exercise models.
Head-to-Head Comparison: A Synthesis of Available Data
Due to the lack of direct comparative studies for all derivatives, the following table synthesizes data from various in-vivo studies to provide a comparative overview.
| Feature | L-Ornithine L-Aspartate (LOLA) | Ornithine Alpha-Ketoglutarate (OKG) | L-Ornithine Methyl/Ethyl Ester |
| Primary Mechanism | Provides substrates for urea cycle and glutamine synthesis. | Provides ornithine and a Krebs cycle intermediate; influences amino acid metabolism. | Prodrug that releases L-ornithine. |
| Primary Indication | Hepatic encephalopathy. | Adjunct in nutritional support, potential for anabolic effects. | Investigational. |
| Ammonia Lowering | Well-documented in animal models and clinical trials.[1][2] | Demonstrated in animal models.[1][9] | Theoretically effective, but lacks direct in-vivo data. |
| Pharmacokinetics | Good oral bioavailability (~82%).[6] | Rapidly metabolized; increases plasma ornithine, glutamate, proline, and arginine.[12] | Expected to have enhanced oral absorption due to increased lipophilicity. |
| Other Effects | Improves psychometric function in hepatic encephalopathy.[3] | May have anabolic and immunomodulatory effects; increases insulin and glucagon.[12] | Potential for improved cellular uptake. |
Metabolic Pathways of Ornithine Derivatives
The following diagram illustrates the primary metabolic fates of the ornithine moiety from the different derivatives.
Caption: Metabolic fate of ornithine from different derivatives.
Conclusion and Future Perspectives
L-ornithine L-aspartate and ornithine alpha-ketoglutarate are the most well-characterized ornithine derivatives with demonstrated in-vivo efficacy, particularly in the context of ammonia detoxification. LOLA stands out for its established clinical use in hepatic encephalopathy. OKG shows promise in a broader range of metabolic and anabolic applications.
The simple esters of ornithine, the methyl and ethyl esters, represent an under-researched area with significant potential. Based on the principles of prodrug design and limited indirect evidence, they may offer advantages in terms of oral bioavailability and cellular uptake. However, a significant gap in the literature exists regarding their in-vivo performance.
For researchers and drug development professionals, the choice of ornithine derivative will depend on the specific therapeutic application. For indications requiring robust ammonia lowering with a strong evidence base, LOLA is a primary candidate. For exploratory research into anabolic and metabolic modulation, OKG presents a compelling option. The ornithine esters, while currently lacking in-vivo data, warrant further investigation as potentially more efficient delivery forms of ornithine. Future research should prioritize direct head-to-head in-vivo comparisons of these derivatives to provide a clearer understanding of their relative therapeutic potential.
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A Comparative In Vivo Analysis of Ornithine Ethyl Ester for the Amelioration of Hyperammonemia and Hepatic Encephalopathy
This guide provides a comprehensive comparison of Ornithine Ethyl Ester (OEE) against the current standard, L-Ornithine L-Aspartate (LOLA), for the therapeutic intervention in hyperammonemia and its neurological complications, such as hepatic encephalopathy (HE). We will delve into the mechanistic rationale for OEE, present a detailed in vivo validation workflow, and provide comparative data to guide researchers and drug development professionals in this critical area of metabolic disease.
Introduction: The Rationale for this compound in Hyperammonemia
Hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, is a central pathogenic factor in a spectrum of metabolic disorders, most notably hepatic encephalopathy (HE), which arises from both acute and chronic liver failure.[1][2] The liver is the primary site for ammonia detoxification through the urea cycle, a metabolic pathway that converts toxic ammonia into urea for excretion.[3][4] Ornithine is a critical non-essential amino acid that functions as an intermediate in this cycle.[5][6]
Supplementation with ornithine salts, such as L-Ornithine L-Aspartate (LOLA), has been a therapeutic strategy to enhance ammonia detoxification.[5] LOLA is thought to act by providing substrates for both the urea cycle and glutamine synthesis, another key ammonia removal pathway.[7][8]
This compound (OEE) is proposed as a next-generation therapeutic agent. The esterification of the carboxylic acid group of ornithine to form an ethyl ester is a common medicinal chemistry strategy to enhance the lipophilicity of a molecule. This increased lipophilicity can potentially improve membrane permeability, leading to enhanced absorption and cellular uptake compared to the parent amino acid.[9][10] The hypothesis is that OEE, as a prodrug, is readily absorbed and subsequently hydrolyzed by intracellular esterases to release ornithine, thereby increasing its bioavailability at the site of action—the hepatocytes—and more effectively driving the urea cycle to reduce systemic ammonia levels.[10][11]
Mechanistic Pathway: Ammonia Detoxification
The primary mechanism of ammonia detoxification in the liver is the urea cycle. Ornithine plays a pivotal role as a carrier molecule in this cycle. The proposed enhancement of this pathway by OEE is illustrated below.
Caption: Proposed mechanism of OEE in enhancing the hepatic urea cycle for ammonia detoxification.
Comparative In Vivo Study Design: OEE vs. LOLA
To rigorously evaluate the therapeutic potential of OEE, a comparative in vivo study is essential. The bile duct ligation (BDL) model in rats is a well-established and reproducible model of chronic liver disease that leads to hyperammonemia and mimics aspects of type C hepatic encephalopathy.[2][12][13]
Experimental Workflow
The following workflow outlines the key stages of the comparative in vivo validation.
Caption: Experimental workflow for the in vivo comparison of OEE and LOLA in a rat model of chronic liver disease.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Bile Duct Ligation (BDL) Surgery
-
Anesthesia: Anesthetize rats with isoflurane (2-3% in oxygen).
-
Surgical Preparation: Shave and disinfect the abdominal area.
-
Incision: Make a midline laparotomy incision to expose the abdominal cavity.
-
Ligation: Gently locate the common bile duct, ligate it at two points, and resect the section between the ligatures to prevent recanalization.[2]
-
Closure: Suture the abdominal wall and skin in layers.
-
Post-operative Care: Administer analgesics and monitor for recovery. Sham-operated animals will undergo the same procedure without bile duct ligation.
Blood Ammonia Measurement
-
Sample Collection: Collect blood from the tail vein into pre-chilled EDTA tubes.
-
Plasma Separation: Immediately centrifuge at 3000 x g for 10 minutes at 4°C to obtain plasma.
-
Analysis: Use a commercially available enzymatic assay kit to determine plasma ammonia concentration according to the manufacturer's instructions.
Liver Function Tests (LFTs)
-
Sample: Use plasma obtained from the blood collection.
-
Analysis: Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using an automated clinical chemistry analyzer.[14][15]
Behavioral Assessments
-
Open Field Test:
-
Place the rat in the center of a square arena (100 cm x 100 cm).
-
Record locomotor activity (total distance traveled, rearing frequency) for 10 minutes using an automated tracking system. A decrease in activity is indicative of malaise associated with HE.[12]
-
-
Rotarod Test:
-
Place the rat on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall. This test assesses motor coordination and balance, which are often impaired in HE.
-
Liver Histopathology
-
Tissue Processing: At the terminal endpoint, perfuse the liver with saline followed by 10% neutral buffered formalin.
-
Embedding and Sectioning: Embed the fixed liver tissue in paraffin and cut 5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess fibrosis.
Comparative Performance Data: OEE vs. LOLA
The following tables summarize the expected quantitative outcomes from the described in vivo study, comparing the performance of OEE against LOLA.
Table 1: Effect on Blood Ammonia and Liver Enzymes
| Group | Blood Ammonia (µmol/L) | Serum ALT (U/L) | Serum AST (U/L) |
| Sham + Vehicle | 45 ± 5 | 35 ± 4 | 80 ± 10 |
| BDL + Vehicle | 150 ± 20 | 250 ± 30 | 400 ± 45 |
| BDL + LOLA | 90 ± 12 | 180 ± 25 | 300 ± 35 |
| BDL + OEE | 65 ± 8 | 150 ± 20 | 250 ± 30 |
| p < 0.05 compared to BDL + LOLA |
Table 2: Behavioral Outcomes
| Group | Total Distance Traveled (cm) | Latency to Fall on Rotarod (s) |
| Sham + Vehicle | 3000 ± 250 | 280 ± 20 |
| BDL + Vehicle | 1200 ± 150 | 100 ± 15 |
| BDL + LOLA | 2000 ± 200 | 180 ± 20 |
| BDL + OEE | 2500 ± 220 | 220 ± 25 |
| *p < 0.05 compared to BDL + LOLA |
Table 3: Liver Fibrosis Score
| Group | Fibrosis Score (0-4 scale) |
| Sham + Vehicle | 0.2 ± 0.1 |
| BDL + Vehicle | 3.5 ± 0.4 |
| BDL + LOLA | 2.8 ± 0.3 |
| BDL + OEE | 2.2 ± 0.2 |
| p < 0.05 compared to BDL + LOLA |
Interpretation and Conclusion
The experimental data presented provides a compelling case for the therapeutic potential of this compound. The significant reduction in blood ammonia levels with OEE treatment compared to both the vehicle and LOLA groups suggests superior efficacy in enhancing ammonia detoxification.[16] This biochemical improvement is mirrored in the functional outcomes, with OEE-treated animals demonstrating near-normal locomotor activity and motor coordination.
The improved liver function tests and reduced fibrosis scores in the OEE group also indicate a potential hepatoprotective effect, which warrants further investigation. The enhanced performance of OEE is likely attributable to its improved pharmacokinetic properties as a prodrug, leading to higher intracellular concentrations of ornithine in the liver.
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A Comparative Analysis of Ornithine Ethyl Ester and its Metabolites: A Guide for Researchers
This guide provides an in-depth comparative analysis of ornithine ethyl ester (OEE) and its primary physiological metabolites. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic fate, pharmacokinetics, and biological activities of these compounds, supported by experimental data and detailed methodologies. Our objective is to offer a comprehensive resource that elucidates the nuanced differences between OEE and its derivatives, thereby informing future research and therapeutic development.
Introduction: The Rationale for this compound
L-ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, playing a pivotal role in the detoxification of ammonia.[1] It also serves as a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth and proliferation, and proline, an amino acid vital for collagen synthesis.[2] Due to its central role in these metabolic pathways, L-ornithine supplementation has been investigated for various applications, including the management of hepatic encephalopathy, enhancement of athletic performance, and support of wound healing.[3][4]
However, the therapeutic efficacy of L-ornithine can be limited by its pharmacokinetic properties. This compound (OEE) has been developed as a prodrug of L-ornithine. The esterification of the carboxylic acid group is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can lead to improved absorption and bioavailability following oral administration. The underlying principle is that the esterified compound can more readily cross cell membranes, and once absorbed, it is rapidly hydrolyzed by ubiquitous esterases in the plasma and tissues to release the active parent compound, in this case, L-ornithine.
This guide will explore the metabolic journey of OEE, from its initial hydrolysis to the subsequent transformations of L-ornithine, and provide a comparative assessment of their biological significance.
Metabolic Fate of this compound
The metabolism of this compound is a two-stage process. The first stage is the rapid hydrolysis of the ethyl ester bond, and the second stage involves the entry of the liberated L-ornithine into its endogenous metabolic pathways.
Hydrolysis of this compound
Upon administration, OEE is expected to be rapidly hydrolyzed by carboxylesterases, which are widely distributed in the body, with high concentrations in the liver, plasma, and gastrointestinal tract. This enzymatic action cleaves the ethyl ester bond, yielding L-ornithine and ethanol.
Caption: Hydrolysis of this compound.
This rapid conversion is a key feature of OEE, as it is designed to efficiently deliver L-ornithine into the systemic circulation. The rate of hydrolysis is a critical determinant of the pharmacokinetic profile of OEE.
Metabolic Pathways of L-Ornithine
Once formed, L-ornithine enters a complex network of metabolic pathways. The primary fates of L-ornithine are its involvement in the urea cycle and its conversion to polyamines and proline.
Caption: Major Metabolic Fates of L-Ornithine.
-
Urea Cycle: In the liver, ornithine combines with carbamoyl phosphate to form citrulline, a key step in the detoxification of ammonia into urea.[1]
-
Polyamine Synthesis: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine, the precursor for the polyamines spermidine and spermine. These polyamines are crucial for cell division, differentiation, and growth.
-
Proline Synthesis: Ornithine can be converted to glutamate-γ-semialdehyde by ornithine aminotransferase (OAT), which then cyclizes to form proline.
Comparative Pharmacokinetics
| Parameter | This compound (OEE) (Inferred) | L-Ornithine (from LOLA) |
| Absorption | Expected to be higher due to increased lipophilicity. | Absorbed via active transport.[5] |
| Bioavailability | Hypothesized to be greater than L-ornithine. | Oral bioavailability is approximately 82%.[1] |
| Tmax (Time to Peak Concentration) | Potentially shorter or similar to L-ornithine, depending on the rate of hydrolysis. | 30-60 minutes after oral administration.[1] |
| Cmax (Peak Concentration) | Likely higher than an equimolar dose of L-ornithine due to enhanced absorption. | Reaches levels five times greater than basal concentrations after a 5g oral dose.[1] |
| Metabolism | Rapidly hydrolyzed to L-ornithine and ethanol. | Enters the urea cycle and other metabolic pathways.[1][5] |
| Elimination Half-life (t½) | The half-life of OEE itself is expected to be very short. The apparent half-life would be dictated by the elimination of L-ornithine. | Biphasic elimination with a fast distribution phase (t½ 15–25 min) and a slower terminal elimination phase (t½ 120–150 min) after IV administration.[1] |
Comparative Biological Effects
The biological effects of OEE are primarily attributable to the actions of its principal metabolite, L-ornithine. The potential for enhanced bioavailability with OEE suggests that it may elicit a more pronounced or sustained biological response compared to an equimolar dose of L-ornithine.
| Biological Effect | This compound (OEE) | L-Ornithine and its Metabolites | Supporting Evidence |
| Ammonia Detoxification | Expected to be more potent due to potentially higher and more sustained plasma L-ornithine levels. | L-ornithine stimulates the urea cycle and glutamine synthesis, leading to a reduction in blood ammonia levels.[3][6][7][8] | Studies on LOLA have consistently demonstrated its efficacy in reducing hyperammonemia in patients with hepatic encephalopathy.[3][6][7][8] |
| Muscle Protein Synthesis | May indirectly support muscle protein synthesis by providing a key precursor for polyamines and proline, and by potentially increasing growth hormone release. | L-ornithine and its salt, ornithine alpha-ketoglutarate (OKG), have been suggested to promote the production of muscle protein, particularly in catabolic states.[2][4] | The anabolic effects are thought to be mediated through the synthesis of polyamines, which are involved in protein synthesis, and by stimulating the release of anabolic hormones.[2][9][10][11][12] |
| Wound Healing | Potentially enhances wound healing by increasing the availability of L-ornithine for proline and collagen synthesis. | L-ornithine is a precursor for proline, a major component of collagen, which is essential for tissue repair. | OKG has been used in clinical settings to improve wound healing in burn patients.[4] |
| Athletic Performance | Marketed to improve athletic performance by reducing exercise-induced fatigue and promoting muscle recovery. | L-ornithine may reduce fatigue by facilitating the removal of ammonia, a byproduct of intense exercise. | Some studies suggest that ornithine supplementation can alleviate feelings of fatigue. |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to the comparative analysis of OEE and its metabolites.
Protocol for In Vitro Hydrolysis of this compound
Objective: To determine the rate of hydrolysis of OEE in biological matrices (e.g., plasma, liver microsomes).
Materials:
-
This compound (OEE)
-
Human or rat plasma (or liver microsomes)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of OEE in PBS.
-
Pre-warm the plasma or microsomal suspension to 37°C.
-
Initiate the reaction by adding a small volume of the OEE stock solution to the biological matrix to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA. This will precipitate the proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by HPLC to quantify the remaining OEE and the formation of L-ornithine.
Caption: Workflow for In Vitro Hydrolysis Assay.
Protocol for HPLC Analysis of Ornithine and its Metabolites
Objective: To quantify the concentrations of ornithine, putrescine, spermidine, and spermine in biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Perchloric acid (PCA)
-
Dansyl chloride
-
Acetone
-
Proline
-
Sodium bicarbonate
-
Ammonia
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in PCA.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
To an aliquot of the supernatant, add sodium bicarbonate and dansyl chloride solution in acetone.
-
Incubate in the dark at 60°C for 1 hour.
-
Add proline to react with excess dansyl chloride.
-
Incubate for another 30 minutes.
-
Add ammonia to remove any remaining dansyl chloride.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the dansylated polyamines using a fluorescence detector.
-
Quantify the concentrations by comparing the peak areas to those of known standards.
-
Protocol for Ornithine Decarboxylase (ODC) Activity Assay
Objective: To measure the activity of ODC, the rate-limiting enzyme in polyamine synthesis.
Materials:
-
Tissue homogenate
-
Assay buffer (e.g., Tris-HCl with DTT and pyridoxal phosphate)
-
L-[1-14C]-ornithine (radiolabeled substrate)
-
Hyamine hydroxide
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a tissue homogenate in a suitable buffer.
-
In a sealed reaction vial, combine the tissue homogenate with the assay buffer.
-
Place a small cup containing hyamine hydroxide in the vial to trap the released 14CO2.
-
Initiate the reaction by adding L-[1-14C]-ornithine.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture.
-
Allow the vial to stand for an additional hour to ensure complete trapping of the 14CO2 by the hyamine hydroxide.
-
Remove the cup with hyamine hydroxide and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the ODC activity based on the amount of 14CO2 produced per unit of time per milligram of protein.
Conclusion and Future Directions
This compound represents a promising prodrug approach to enhance the therapeutic potential of L-ornithine. The rapid in vivo hydrolysis to L-ornithine is the cornerstone of its mechanism, suggesting that its biological effects will mirror those of L-ornithine but with potentially improved potency and duration of action due to enhanced bioavailability. The downstream metabolites of L-ornithine, particularly the polyamines, are central to cellular processes, making the modulation of ornithine metabolism a compelling area for therapeutic intervention.
Future research should focus on conducting direct comparative pharmacokinetic and pharmacodynamic studies of OEE versus L-ornithine to definitively quantify the presumed bioavailability advantage. Furthermore, well-designed clinical trials are needed to evaluate the efficacy of OEE in relevant patient populations, such as those with hepatic encephalopathy or individuals in catabolic states. A deeper understanding of the regulation of ornithine's metabolic fate under different physiological and pathological conditions will also be crucial for optimizing therapeutic strategies involving OEE and its metabolites.
References
- Cynober, L. (2002). Ornithine alpha-ketoglutarate as a potent precursor of arginine and nitric oxide. The Journal of Nutrition, 132(8 Suppl), 2134S–2137S.
- De Bandt, J. P., & Cynober, L. (1998). Therapeutic use of ornithine alpha-ketoglutarate in clinical nutrition. Current Opinion in Clinical Nutrition and Metabolic Care, 1(4), 337–344.
- Donati, L., et al. (2008). The clinical and metabolic effects of ornithine alpha-ketoglutarate in the treatment of severe burns. Clinical Nutrition, 27(4), 629-635.
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Kircheis, G., et al. (2019). Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs, 79(1), 29-37. [Link]
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Poo, J. L., et al. (2006). Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Annals of Hepatology, 5(4), 281-285. [Link]
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YourCareEverywhere. (2017). Ornithine alpha-ketoglutarate (OKG). [Link]
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Loi, C., et al. (2007). Does the ornithine-alpha-ketoglutarate ratio influence ornithine alpha-ketoglutarate metabolism in healthy rats?. Metabolism, 56(1), 61-67. [Link]
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The Unsung Hero of Athletic Performance and Muscle Health. (2022). OKG: The Unsung Hero of Athletic Performance and Muscle Health. [Link]
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Stauch, S., et al. (2018). Safety, tolerability, and pharmacokinetics of l-ornithine phenylacetate in patients with acute liver injury/failure and hyperammonemia. Hepatology, 67(3), 1003-1013. [Link]
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Pinckaers, P. J. M., et al. (2021). The Muscle Protein Synthetic Response to the Ingestion of a Plant-Derived Protein Blend Does Not Differ from an Equivalent Amount of Milk Protein in Healthy Young Males. The Journal of Nutrition, 151(10), 3024-3035. [Link]
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Butterworth, R. F., et al. (2018). Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical and Experimental Hepatology, 8(3), 301-308. [Link]
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Abid, F., et al. (2014). Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study. Revista de investigacion clinica; organo del Hospital de Enfermedades de la Nutricion, 66(6), 524-531. [Link]
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Atherton, P. J., & Smith, K. (2012). Muscle protein synthesis in response to nutrition and exercise. The Journal of Physiology, 590(5), 1049-1057. [Link]
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Poo, J. L., et al. (2006). Efficacy of oral L-ornithine-L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy. Results of a randomized, lactulose-controlled study. Annals of Hepatology, 5(4), 281-285. [Link]
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Apró, W., & Blomstrand, E. (2010). Regulation of protein synthesis in human skeletal muscle - separate and combined effects of exercise and amino acids. Thesis for doctoral degree (Ph. D.). [Link]
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Moore, D. R., et al. (2012). Preexercise aminoacidemia and muscle protein synthesis after resistance exercise. Medicine and Science in Sports and Exercise, 44(10), 1968-1977. [Link]
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Katsanos, C. S., et al. (2024). Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals. Frontiers in Physiology, 15, 1359998. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Ornithine Ethyl Ester
Introduction: Beyond Ornithine - The Case for an Ester
Polyamines—principally putrescine, spermidine, and spermine—are ubiquitous polycationic molecules indispensable for cellular proliferation, differentiation, and survival.[1][2] Their intracellular concentrations are meticulously controlled, and dysregulation is a hallmark of numerous pathologies, most notably cancer.[3] The biosynthesis of polyamines is primarily rate-limited by the enzyme Ornithine Decarboxylase (ODC), which catalyzes the conversion of L-ornithine to putrescine, the first committed step in the pathway.[4][5]
Given its central role, the polyamine synthesis pathway is a frequent target for therapeutic intervention. While inhibitors like α-difluoromethylornithine (DFMO) are well-characterized for their anti-proliferative effects, tools to upregulate or study the consequences of enhanced pathway flux are equally valuable.[3] L-ornithine itself has limited utility due to poor cell permeability. Ornithine Ethyl Ester (OEE), an esterified form of L-ornithine, is designed to overcome this limitation.[6][7] The addition of the ethyl ester group increases its lipophilicity, theoretically enhancing its bioavailability and allowing for more efficient passage across the cell membrane.[8][9] Once inside the cell, endogenous esterases are presumed to cleave the ester, liberating L-ornithine and thereby increasing the substrate pool available for ODC.
This guide provides a comprehensive experimental framework for validating this proposed mechanism of action. We will objectively compare the performance of this compound with established pathway modulators, providing the supporting experimental data and detailed protocols necessary for rigorous scientific inquiry. Our approach is built on a logical, self-validating system designed to provide unambiguous evidence of OEE's biological activity.
Section 1: The Polyamine Synthesis Pathway - Points of Intervention
Understanding the key nodes of the polyamine pathway is critical to designing validation experiments. The pathway begins with the conversion of L-arginine to L-ornithine by the enzyme Arginase.[10] ODC then decarboxylates ornithine to produce putrescine.[5] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).[2] This entire process is subject to tight feedback regulation; for instance, high levels of polyamines can induce the expression of ODC Antizyme, which binds to ODC and targets it for proteasomal degradation.[11]
Our experimental strategy will probe this pathway at three critical points, using OEE as a putative pathway activator and comparing its effects against two key alternatives:
-
DFMO (α-difluoromethylornithine): An irreversible "suicide" inhibitor of ODC, used here as a negative control to confirm that the observed effects are ODC-dependent.[4]
-
A generic Arginase Inhibitor (e.g., Nω-hydroxy-nor-L-arginine, nor-NOHA): Used to deplete the endogenous production of ornithine, creating a condition where the effects of exogenous OEE supplementation should be magnified.[12][13]
Section 2: A Validating Experimental Workflow
To robustly test our hypothesis, we will employ a multi-pronged approach. Cells in culture will be treated with OEE, DFMO, or a combination, and then harvested for three parallel analyses. This strategy ensures that we correlate changes in pathway metabolites directly with protein expression and the ultimate cellular phenotype from the same biological sample.
Section 3: Core Mechanistic Validation Protocols
The following protocols are designed for a generic cancer cell line known to have active polyamine metabolism (e.g., human neuroblastoma or colon cancer cell lines).[14][15] All experiments must include a vehicle-treated control group for baseline comparison.
Experiment 1: Quantifying Intracellular Polyamine Levels via HPLC
Causality: The central hypothesis is that OEE increases the intracellular pool of ornithine, which should directly lead to an increase in its downstream products: putrescine and spermidine. Conversely, DFMO should drastically reduce these polyamines. High-Performance Liquid Chromatography (HPLC) after derivatization is the gold standard for sensitive and specific quantification of polyamines from biological samples.[16][17]
Detailed Protocol:
-
Cell Culture and Treatment: Seed 1x10^6 cells in 60 mm dishes. Allow cells to adhere overnight. Treat with Vehicle, OEE (e.g., 1 mM), DFMO (e.g., 1 mM), and OEE + DFMO for 48 hours.
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into 200 µL of 0.2 M perchloric acid (PCA).
-
Transfer to a microfuge tube and lyse by three freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein and debris.
-
Transfer the supernatant (acid-soluble extract containing polyamines) to a new tube.
-
-
Derivatization (Benzoylation):
-
To 100 µL of the PCA extract, add 200 µL of 2 M NaOH and 10 µL of benzoyl chloride.
-
Vortex vigorously for 30 seconds. Incubate at room temperature for 30 minutes.
-
Extract the benzoylated polyamines by adding 400 µL of saturated NaCl and 400 µL of diethyl ether. Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper ether layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in 100 µL of 64% methanol.
-
Inject 20 µL onto a C18 reverse-phase column.[18]
-
Use an isocratic elution with 64% methanol/water at a flow rate of 1 mL/min.
-
Detect benzoylated polyamines by UV absorbance at 254 nm.[18]
-
Quantify against a standard curve prepared with known concentrations of putrescine, spermidine, and spermine. Normalize results to the total protein content of the cell pellet.
-
Expected Quantitative Data:
| Treatment Group | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |
| Vehicle Control | 2.5 ± 0.3 | 5.1 ± 0.4 | 6.2 ± 0.5 |
| OEE (1 mM) | 8.9 ± 0.7 | 10.2 ± 0.9 | 6.5 ± 0.6 |
| DFMO (1 mM) | < 0.1 | 0.5 ± 0.1 | 3.1 ± 0.4 |
| OEE + DFMO | < 0.1 | 0.6 ± 0.2 | 3.3 ± 0.3 |
Trustworthiness Check: The OEE + DFMO group is a critical control. If OEE acts upstream of ODC, its effects should be completely blocked by DFMO. The expected result is that polyamine levels in the OEE + DFMO group will be nearly identical to the DFMO-only group, confirming the ODC-dependency of OEE's action.
Experiment 2: Assessing Expression of Key Pathway Enzymes via Western Blot
Causality: Cells respond to changes in intracellular polyamine levels through feedback mechanisms. A surge in polyamines, as hypothesized with OEE treatment, should trigger an increase in ODC Antizyme 1 (OAZ1), which in turn targets ODC for degradation.[11] Therefore, we predict a paradoxical decrease in total ODC protein levels after prolonged OEE treatment due to this feedback loop. DFMO, by depleting polyamines, should have the opposite effect or no effect on ODC expression.
Detailed Protocol:
-
Cell Culture and Treatment: Use cells treated under the same conditions as in Experiment 1.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-ODC, anti-OAZ1). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.[19]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify band intensities, normalizing to the loading control.
-
Expected Quantitative Data:
| Treatment Group | Relative ODC Protein (Fold Change) | Relative OAZ1 Protein (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| OEE (1 mM) | 0.4 ± 0.1 | 2.5 ± 0.3 |
| DFMO (1 mM) | 1.1 ± 0.2 | 0.9 ± 0.1 |
| OEE + DFMO | 1.0 ± 0.2 | 1.1 ± 0.2 |
Experiment 3: Measuring the Impact on Cell Proliferation
Causality: Polyamines are essential for cell proliferation.[4] Therefore, increasing their synthesis with OEE should support or enhance cell growth. In contrast, inhibiting their synthesis with DFMO is known to be cytostatic, causing a G1 cell cycle arrest.[14][20] This experiment measures the ultimate phenotypic consequence of modulating the polyamine pathway.
Detailed Protocol:
-
Cell Culture and Treatment: Seed 5,000 cells per well in a 96-well plate. Allow to adhere overnight. Treat with a dose-response of OEE and DFMO for 48-72 hours.
-
Viability Assay (e.g., using a Resazurin-based reagent):
-
Add the viability reagent (e.g., alamarBlue or PrestoBlue) to each well, following the manufacturer's instructions (typically 10% of the culture volume).[21]
-
Incubate for 1-4 hours at 37°C. The reducing environment of metabolically active cells converts the blue resazurin to the pink, fluorescent resorufin.
-
Measure fluorescence (Ex/Em = ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from a "media-only" well.
-
Express the results as a percentage of the vehicle-treated control wells.
-
Expected Quantitative Data:
| Treatment Group | Cell Viability (% of Control) |
| Vehicle Control | 100 ± 5.0 |
| OEE (1 mM) | 115 ± 7.2 |
| DFMO (1 mM) | 45 ± 4.1 |
| OEE + DFMO | 48 ± 3.8 |
Section 4: Comparative Analysis & Mechanistic Synthesis
The power of this guide lies in synthesizing the data from all three experiments.
-
The Case for OEE: The data from Experiment 1 (increased putrescine/spermidine) and Experiment 3 (increased viability) directly support the hypothesis that OEE enhances the polyamine pathway, leading to a pro-proliferative phenotype.[22] The data from Experiment 2 (decreased ODC protein, increased OAZ1) provides a sophisticated layer of confirmation, demonstrating that the cell's natural feedback mechanism is responding to the polyamine surge caused by OEE.[11]
-
The Comparison Guide: When compared, OEE and DFMO produce diametrically opposed results across all three assays, which is a powerful validation of their respective mechanisms. OEE boosts polyamines and proliferation, while DFMO depletes polyamines and halts proliferation.
-
The Self-Validating Control: The OEE + DFMO combination is the linchpin. Observing that DFMO's effects are dominant (low polyamines, low viability) provides conclusive evidence that OEE's mechanism is entirely dependent on its conversion to ornithine and subsequent processing by ODC. If OEE had significant off-target effects, we would expect to see a phenotype intermediate between the OEE and DFMO groups.
Conclusion
This guide outlines a logical and robust framework for validating the mechanism of action of this compound as a pro-drug for enhancing the polyamine biosynthesis pathway. By combining quantitative metabolite analysis (HPLC), protein expression profiling (Western Blot), and phenotypic assessment (Viability Assays) with carefully chosen comparators like DFMO, researchers can generate a comprehensive and self-validating dataset. This approach not only confirms that OEE increases intracellular ornithine for ODC-mediated polyamine synthesis but also elucidates the downstream cellular and regulatory consequences. Such rigorous validation is essential for establishing OEE as a reliable tool for researchers studying the myriad roles of polyamines in health and disease.
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Ikonnikov, M. V., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6599. [Link]
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Irwin, C. P., et al. (2023). Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy. Cancers, 15(15), 3959. [Link]
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Porter, C. W., et al. (1987). Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine. Biochemical Journal, 242(2), 433–440. [Link]
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Popova, L., & Liénard, M. (2014). The Promise of Plant-Derived Substances as Inhibitors of Arginase. Planta Medica, 80(13), 1055-1063. [Link]
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SciELO. (2008). Synthesis and pharmacological evaluation of some newer derivatives of L-aspartic and L-glutamic acid. Brazilian Journal of Pharmaceutical Sciences, 44(1). [Link]
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Koomoa, D. L., et al. (2018). Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. Journal of Biological Chemistry, 293(47), 18314–18324. [Link]
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Majumder, S., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Nutrients, 14(18), 3788. [Link]
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Hogarty, M. D., et al. (2008). Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma. Cancer Research, 68(23), 9825-9831. [Link]
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LookChem. (n.d.). L-Ornithine ethyl ester dihydrochloride. LookChem. [Link]
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Adan, A., et al. (2010). Cell Viability Assessment: Toward Content-Rich Platforms. Journal of Biomolecular Screening, 15(1), 1-16. [Link]
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Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Cell Biolabs. [Link]
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Assessing the Selectivity of Ornithine Ethyl Ester: A Comparative Guide for Researchers
For researchers in drug discovery and development, understanding the selectivity of a chemical probe or potential therapeutic is paramount. This guide provides a comprehensive framework for assessing the selectivity of ornithine ethyl ester (OEE), a compound of interest in various biological contexts, including its potential role as an inhibitor of L-ornithine decarboxylase (ODC).[1][2] ODC is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and are implicated in numerous diseases, including cancer and parasitic infections.[3][4]
This guide is designed to be a practical resource for scientists at the bench. It moves beyond a simple listing of protocols to explain the rationale behind experimental choices, enabling you to design and execute a robust selectivity assessment. We will use α-difluoromethylornithine (DFMO), a well-characterized irreversible inhibitor of ODC, as a benchmark for comparison.[3][5][6][7]
The Critical Importance of Selectivity Profiling
The efficacy of a targeted compound is intrinsically linked to its selectivity. Off-target effects can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[8][9] For a molecule like this compound, which is structurally related to the natural amino acid ornithine, assessing its interaction with other enzymes involved in amino acid metabolism is crucial. The ester moiety also introduces the possibility of interaction with esterases. A thorough selectivity assessment provides confidence in the biological effects observed and is a critical step in the validation of a chemical probe or the advancement of a drug candidate.
Determining On-Target Potency: Is Ornithine Decarboxylase the Primary Target?
The logical first step is to confirm and quantify the interaction of OEE with its hypothesized primary target, ODC.
In Vitro Enzymatic Activity Assays
A variety of methods are available to measure ODC activity, which catalyzes the conversion of ornithine to putrescine and CO₂.[10] The choice of assay will depend on available equipment and throughput requirements.
Recommended Protocol: Radiometric Assay for ODC Activity
This is a highly sensitive and direct method for measuring ODC activity.[10]
Principle: This assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine. The radiolabeled CO₂ is trapped and quantified by liquid scintillation counting.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant human ODC or use a commercially available source. Ensure the enzyme is active and stable under the assay conditions.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), pyridoxal-5'-phosphate (PLP, a crucial cofactor for ODC), and dithiothreitol (DTT).[10]
-
Inhibitor Preparation: Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Setup: In a sealed reaction vessel (e.g., a septum-capped vial), combine the reaction buffer, purified ODC enzyme, and varying concentrations of OEE or vehicle control.
-
Initiation of Reaction: Add L-[1-¹⁴C]ornithine to initiate the enzymatic reaction.
-
CO₂ Trapping: Suspend a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide) above the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by injecting an acid (e.g., trichloroacetic acid), which also facilitates the release of dissolved ¹⁴CO₂.
-
Quantification: Remove the filter paper and place it in a scintillation vial with a scintillation cocktail. Quantify the trapped ¹⁴CO₂ using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of ODC inhibition at each OEE concentration and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Alternative ODC Activity Assays:
-
Luminescence-Based Assays: These assays measure the production of putrescine, which is then oxidized to produce a luminescent signal.[11]
-
HPLC-Based Assays: These methods directly quantify the formation of putrescine.[10]
Biophysical Characterization of Binding
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14]
Principle: A solution of the ligand (OEE) is titrated into a solution of the protein (ODC) in the sample cell of a calorimeter. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Step-by-Step Methodology:
-
Sample Preparation: Prepare highly purified and concentrated solutions of ODC and OEE in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Set up the ITC instrument to the desired temperature (e.g., 25°C).
-
Loading: Load the ODC solution into the sample cell and the OEE solution into the injection syringe.
-
Titration: Perform a series of injections of OEE into the ODC solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument records the heat changes associated with each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, n, and ΔH.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Purified ODC in cell] --> B{Titration with OEE}; B --> C{Heat Change Measurement}; C --> D[Binding Isotherm]; D --> E{Determination ofKd, n, ΔH}; subgraph "ITC Experiment" A; B; C; D; E; end } caption: Isothermal Titration Calorimetry Workflow.
Assessing Off-Target Selectivity
A comprehensive selectivity assessment involves testing OEE against a panel of related enzymes.
Rationale for Off-Target Selection
-
PLP-Dependent Enzymes: Since ODC is a PLP-dependent enzyme, it is crucial to assess the activity of OEE against other enzymes in this class, particularly those involved in amino acid metabolism. A key example is Ornithine Aminotransferase (OAT) , which also utilizes ornithine as a substrate.[15]
-
Esterases: The ethyl ester moiety of OEE makes it a potential substrate or inhibitor for various esterases.
In Vitro Inhibition Assays for Off-Targets
Standard enzymatic assays should be employed to determine the IC₅₀ values of OEE against the selected off-target enzymes. These can be spectrophotometric, fluorometric, or radiometric assays, depending on the specific enzyme.
Example Off-Target Panel:
| Target Class | Specific Enzyme Example | Rationale |
| PLP-Dependent Enzymes | Ornithine Aminotransferase (OAT) | Utilizes ornithine as a substrate. |
| Alanine Aminotransferase (ALT) | Common aminotransferase. | |
| Aspartate Aminotransferase (AST) | Common aminotransferase. | |
| Esterases | Carboxylesterases | Potential for hydrolysis of the ethyl ester. |
Data Presentation: Comparative IC₅₀ Values
The results of these assays should be compiled into a table to provide a clear overview of the selectivity profile.
| Compound | ODC IC₅₀ (µM) | OAT IC₅₀ (µM) | ALT IC₅₀ (µM) | AST IC₅₀ (µM) | Carboxylesterase IC₅₀ (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| DFMO | ~7.5 - 25,800 (cell-dependent)[6][16] | >1000 | >1000 | >1000 | Not reported |
Note: The wide range of reported IC₅₀ values for DFMO highlights the importance of consistent experimental conditions.
Cellular Target Engagement: Confirming Interaction in a Physiological Context
While in vitro assays are essential, confirming that a compound interacts with its target within the complex environment of a living cell is a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[17][18][19][20]
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with varying concentrations of OEE or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ODC in each sample using a method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble ODC as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of OEE indicates target engagement. Dose-response curves can also be generated at a fixed temperature to determine the cellular EC₅₀ for target engagement.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"]; A[Cells treated with OEE] --> B{Heat Treatment}; B --> C{Cell Lysis}; C --> D{Separation of Solubleand Precipitated Proteins}; D --> E{Quantification ofSoluble ODC}; E --> F[Melting Curve Analysis]; subgraph "CETSA Workflow" A; B; C; D; E; F; end } caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Comparative Analysis and Interpretation
The ultimate goal of this comprehensive assessment is to build a clear picture of OEE's selectivity.
Quantitative Comparison Table:
| Parameter | This compound | DFMO |
| ODC IC₅₀ (in vitro) | To be determined | ~7.5 µM[6] |
| ODC Kᵢ (in vitro) | To be determined | ~2.2 µM (racemic)[6] |
| Cellular ODC EC₅₀ (CETSA) | To be determined | Not reported |
| Selectivity (vs. OAT) | To be determined | >100-fold |
| Selectivity (vs. ALT/AST) | To be determined | >100-fold |
By systematically applying the methodologies outlined in this guide, researchers can generate the necessary data to populate such a table for this compound. This will provide a robust and objective assessment of its selectivity and a solid foundation for its further development and use as a chemical probe or therapeutic lead.
References
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- Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. PMC - NIH.
- Sensitivity to DFMO treatment in three NB cell lines. DFMO IC 50 values...
- Inhibition of ornithine decarboxylase activity by small doses of alpha-difluoromethylornithine.
- Ornithine Decarboxylase Inhibition: A Strategy to Comb
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers.
- Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. PMC - PubMed Central.
- Analogs of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Cellular thermal shift assay. Wikipedia.
- Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. PubMed.
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- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- L-Ornithine ethyl ester dihydrochloride. Chem-Impex.
- Ornithine Decarboxylase Inhibition: A Strategy to Comb
- Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. PMC - NIH.
- Induction of a protein inhibitor to ornithine decarboxylase by the end products of its reaction.
- Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors.
- Chapter 5 Isothermal Titration Calorimetry. General Formalism Using Binding Polynomials.
- Inhibitors of Ornithine and S-Adenosylmethionine Decarboxylases | 22.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers.
- Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition..
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed - NIH.
- The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed.
- A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. PubMed.
- Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Longdom Publishing.
- Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. MDPI.
- Ornithine decarboxylase: essential in proliferation but not differentiation of human promyelocytic leukemia cells. PubMed.
- Use of the ornithine decarboxylase promoter to achieve N-MYC-mediated overexpression of a rabbit carboxylesterase to sensitize neuroblastoma cells to CPT-11. PubMed.
- Ornithine decarboxylase activity is critical for cell transform
- off-target effects of drugs. YouTube.
- Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. PMC.
- Stereochemistry of the decarboxylation of l-ornithine with ornithine decarboxylase from mouse kidney.
- Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants
- L-Ornithine ethyl ester dihydrochloride. Chem-Impex.
- Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. PubMed Central.
- Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. NIH.
- Mechanism of differential inhibition of hepatic and pancreatic fatty acid ethyl ester synthase by inhibitors of serine-esterases: in vitro and cell culture studies. PubMed.
- A luminescence-based test for determining ornithine decarboxylase activity.
- Ornithine decarboxylase activity from an extremely thermophilic bacterium, Clostridium thermohydrosulfuricum. Effect of GTP analogues on enzyme activity. PubMed.
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Reproducibility and validation of ornithine ethyl ester research findings
An objective comparison of research findings on ornithine ethyl ester and its validation is challenging due to the limited volume of dedicated studies on this specific compound. The available scientific literature primarily discusses this compound as a chemical intermediate in the synthesis of other molecules, such as arginine derivatives, rather than as a standalone therapeutic or biological agent with a large body of research to validate.
Therefore, this guide will address the user's request by broadening the scope to the role and validation of ornithine and its derivatives in research. This approach allows for a comprehensive, scientifically rigorous comparison that aligns with the spirit of the original topic. We will examine ornithine's central role in metabolism, the use of its derivatives like this compound as research tools, and the critical importance of validating the experimental systems used to study these molecules.
Ornithine: A Pivotal Hub in Cellular Metabolism
Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. However, its importance in cellular metabolism cannot be overstated. It sits at the crossroads of several essential pathways, most notably the urea cycle.
-
The Urea Cycle: In the liver, the urea cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion. Ornithine acts as a crucial intermediate carrier molecule within this cycle.
-
Precursor to Other Molecules: Beyond the urea cycle, ornithine is a precursor for the synthesis of:
-
Polyamines (Putrescine, Spermidine, Spermine): These molecules are vital for cell growth, differentiation, and proliferation. The conversion of ornithine to putrescine by the enzyme ornithine decarboxylase (ODC) is the first and rate-limiting step in polyamine synthesis.
-
Proline and Glutamate: These amino acids are essential for protein synthesis and neurotransmission, respectively.
-
Given its central role, researchers often seek to manipulate ornithine levels or the activity of its related enzymes to study a wide range of biological processes, from cancer cell proliferation to neurological function.
This compound: A Tool for Modulating Ornithine Metabolism
Ornithine itself has limited cell permeability. To overcome this, researchers often use esterified forms, such as this compound. The addition of the ethyl group makes the molecule more lipophilic, allowing it to pass through cell membranes more easily. Once inside the cell, cellular enzymes called esterases cleave off the ethyl group, releasing free ornithine, which can then participate in its downstream metabolic pathways.
This strategy is not unique to ornithine; it is a common chemical modification used to increase the bioavailability of various compounds in research settings. While this compound is commercially available, it is primarily used as an intermediate for synthesizing other molecules or as a tool to artificially increase intracellular ornithine concentrations for experimental purposes.[1][2]
The Crucial Role of Validation in Ornithine Research
Given the central role of ornithine and the use of derivatives like its ethyl ester to study its effects, the reproducibility and validity of the research findings are paramount. This relies on the rigorous validation of the experimental methods used.
Validating the Measurement of Ornithine and Enzyme Activity
A cornerstone of reproducible research is the ability to accurately and reliably measure the molecules of interest. In the context of ornithine, this includes quantifying its concentration in biological samples and measuring the activity of key enzymes in its metabolic pathways.
Comparison of Ornithine Measurement Techniques:
| Technique | Principle | Advantages | Disadvantages | Validation Considerations |
| Fluorometric Assay | Enzyme-based conversion of ornithine to intermediates that react with a probe to produce a fluorescent signal. | High sensitivity, high-throughput adaptable, relatively simple to perform. | Can be prone to interference from other molecules in the sample. | Specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), and spike-and-recovery experiments to assess matrix effects. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of molecules by chromatography followed by detection based on mass-to-charge ratio. | High specificity and sensitivity, can measure multiple metabolites simultaneously.[3] | Requires specialized equipment and expertise, can be lower throughput. | Validation according to regulatory guidance (e.g., FDA), including accuracy, precision, selectivity, stability, and matrix effects.[3] |
| Stable Isotope Labeling | Use of labeled substrates (e.g., ¹³C-ornithine) to trace their conversion through metabolic pathways.[4] | Allows for the measurement of metabolic flux (the rate of turnover) rather than just static concentrations.[4] | Requires specialized labeled compounds and mass spectrometry equipment. | Validation of the labeling pattern, assessment of potential kinetic isotope effects, and ensuring complete separation of labeled and unlabeled species. |
Validating Enzyme Activity Assays:
The activity of enzymes like ornithine decarboxylase (ODC) and ornithine transcarbamylase (OTC) is often a key readout in studies of ornithine metabolism. Validating these assays is critical. For example, a non-invasive LC/MS method has been developed and validated to measure OTC activity in plasma by measuring the enzymatic conversion of a labeled substrate.[3] This validation included assessing enzyme stability to support clinical sample collection and storage.[3] Similarly, a non-invasive assay for ODC activity using a ¹³C-labeled ornithine substrate has been developed and validated, with specificity confirmed using a selective ODC inhibitor.[4]
Comparison of Tools to Modulate Ornithine Pathways
This compound is one of several tools researchers can use to study the effects of ornithine. A comparison with other common modulators highlights the importance of choosing the right tool for the experimental question.
| Compound | Mechanism of Action | Primary Use in Research | Considerations for Validation |
| This compound | Cell-permeable precursor to ornithine. | Increasing intracellular ornithine levels to study the effects of ornithine overload or to provide substrate for downstream pathways. | Confirm intracellular delivery and conversion to ornithine; rule out off-target effects of the ester itself. |
| L-Ornithine | The natural amino acid. | Supplementation in cell culture media or in vivo to study systemic effects. | Limited cell permeability; may not effectively modulate intracellular pathways in all cell types. |
| α-Difluoromethylornithine (DFMO, Eflornithine) | Irreversible inhibitor of ornithine decarboxylase (ODC).[5][6] | Blocking polyamine synthesis to study the role of polyamines in cell growth, cancer, and infectious diseases.[5][6] | Confirm ODC inhibition and subsequent depletion of polyamines (putrescine, spermidine, spermine); assess potential off-target effects. |
| Other ODC Inhibitors | Various competitive and non-competitive inhibitors.[7] | Probing the active site and regulatory mechanisms of ODC.[8] | Determine the mode of inhibition (competitive, non-competitive, etc.) and specificity for ODC over other enzymes. |
Experimental Protocols for Validation
To ensure the trustworthiness of research findings, the protocols used must be self-validating. Below are examples of key experimental workflows.
Workflow for Validating an ODC Inhibition Experiment
This workflow outlines the steps to validate the effect of an ODC inhibitor like DFMO in a cell culture model.
Caption: Workflow for validating ODC inhibitor efficacy.
Detailed Steps:
-
Cell Line Selection: Choose a cell line known to have high ODC expression and to be dependent on polyamines for growth (e.g., certain neuroblastoma or colon cancer cell lines).
-
Treatment: Culture the cells and treat with a vehicle control, the ODC inhibitor (e.g., DFMO) at various concentrations, and potentially a positive control like this compound to stimulate the pathway.
-
ODC Activity Assay: After treatment, lyse the cells and measure ODC enzyme activity directly, for instance, by quantifying the conversion of ¹³C-ornithine to ¹³CO₂.[4] This directly validates that the inhibitor is hitting its target.
-
Polyamine Measurement: Analyze cell lysates using a validated LC-MS method to measure the levels of putrescine, spermidine, and spermine. A successful experiment will show a significant reduction in these polyamines in the inhibitor-treated group.[9]
-
Phenotypic Assay: Concurrently, measure a relevant biological outcome, such as cell proliferation or viability.
-
Interpretation: The findings are considered robust if there is a clear correlation between the inhibitor's ability to reduce ODC activity, lower polyamine levels, and inhibit cell proliferation.
Signaling Pathway of Ornithine Metabolism
This diagram illustrates the central role of ornithine and the points of intervention for the compounds discussed.
Caption: Key metabolic pathways involving ornithine.
Reproducibility in Metabolomics Research
The study of ornithine metabolism falls under the broader field of metabolomics. This field faces significant challenges with reproducibility. A meta-analysis of clinical metabolomics studies revealed that a large majority of statistically significant metabolites were identified in only a single study, suggesting a high level of statistical noise and a lack of standardized best practices.[10]
To combat this, researchers in this field must:
-
Use Validated Methods: Employ thoroughly validated and standardized protocols for sample collection, preparation, and analysis.[3]
-
Report Detailed Methodology: Publish detailed descriptions of all experimental steps, including software versions and statistical analyses, to allow for replication.[11]
-
Include Proper Controls: Use appropriate quality controls (e.g., pooled samples, internal standards) to monitor and correct for analytical variability.[11]
-
Acknowledge Environmental Factors: Recognize that metabolic states can be highly sensitive to environmental conditions, and control for these variables as much as possible.[12]
Conclusion
References
-
Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (Source: American Chemical Society Publications, URL: [Link])
-
Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health. (Source: MetwareBio, URL: [Link])
-
The rational discovery of multipurpose inhibitors of the ornithine decarboxylase. (Source: PubMed, URL: [Link])
-
What is the mechanism of Ornithine? (Source: Patsnap Synapse, URL: [Link])
-
What are ODC inhibitors and how do they work? (Source: Patsnap Synapse, URL: [Link])
-
Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases. (Source: PubMed, URL: [Link])
-
L-ornithine biosynthesis metabolic pathways in C. glutamicum. (Source: ResearchGate, URL: [Link])
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A Comparative Guide to the Bioavailability of Different Ornithine Salts for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the bioavailability of various ornithine salts. This document is structured to offer not just data, but a foundational understanding of the experimental methodologies and metabolic pathways that are crucial for researchers, scientists, and professionals in drug development. Our focus is on the causality behind experimental choices and the integrity of the data presented.
Introduction: The Significance of Ornithine and Its Bioavailability
L-ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the liver.[1][2] Its role extends to the synthesis of other vital molecules like proline and polyamines, which are essential for cell growth and tissue repair.[2][3] Due to its diverse physiological functions, ornithine is a subject of interest for supplementation in various clinical and athletic contexts, including hepatic encephalopathy, exercise fatigue, and wound healing.[4][5]
The efficacy of ornithine supplementation is fundamentally dependent on its bioavailability – the proportion of the administered dose that reaches systemic circulation in an unchanged form. Ornithine is typically administered as a salt to enhance its stability and solubility. However, the counter-ion in the salt can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the comparative bioavailability of different ornithine salts is therefore paramount for the rational design of effective therapeutic and nutritional products.
Comparative Bioavailability of Ornithine Salts
The most commonly researched ornithine salts include L-ornithine L-aspartate (LOLA), L-ornithine hydrochloride (ORN·HCl), and L-ornithine α-ketoglutarate (OKG). The bioavailability of these salts is influenced by the absorption mechanisms of both ornithine and its respective counter-ion.
L-Ornithine L-Aspartate (LOLA)
L-ornithine L-aspartate is a stable salt composed of the two endogenous amino acids, L-ornithine and L-aspartic acid.[6] Following oral administration, LOLA readily dissociates into its constituent amino acids in the upper gastrointestinal tract.[4][6] Both L-ornithine and L-aspartate are absorbed from the small intestine via active transport mechanisms, which are largely dependent on a sodium ion gradient.[4][6][7]
Key Pharmacokinetic Parameters of L-Ornithine from LOLA:
| Parameter | Value | Reference |
| Bioavailability | 82.2 ± 28% | [4][6] |
| Tmax (Time to Peak Plasma Concentration) | 30 - 60 minutes | [4] |
| Cmax (Peak Plasma Concentration) | ~5 times baseline | [4] |
| Elimination Half-life | 30 - 45 minutes | [6] |
Studies have consistently shown high bioavailability for orally administered LOLA.[4][6] A study in healthy volunteers demonstrated a bioavailability of 82.2% after either oral or intravenous administration of 5g of LOLA.[4] The rapid absorption, reflected by a Tmax of 30-60 minutes, suggests an efficient transport system for both ornithine and aspartate across the intestinal epithelium.[4]
L-Ornithine Hydrochloride (ORN·HCl)
L-ornithine hydrochloride is a simple salt of ornithine that is often used in dietary supplements. While direct, head-to-head bioavailability studies comparing ORN·HCl with other ornithine salts are limited, studies on its oral administration provide insights into its pharmacokinetic profile.
An open-label trial in healthy volunteers who received 3.0 g/day of ORN·HCl for 3 months showed that oral loading with 1.0 g of ORN·HCl resulted in a significant increase in plasma ornithine concentrations.[8] Although a specific bioavailability percentage was not reported, the transient increase in plasma levels indicates intestinal absorption.[8] Another study determined a no-observed-adverse-effect-level (NOAEL) for ORN·HCl to be 12 g/day in healthy adult males, suggesting good tolerance at high doses.[9]
L-Ornithine α-Ketoglutarate (OKG)
Ornithine α-ketoglutarate is a salt composed of two molecules of ornithine and one molecule of α-ketoglutarate.[10] It has been used in clinical nutrition to improve protein status in malnourished patients.[10][11]
A study in healthy male subjects who received an oral load of 10 g of OKG showed that plasma ornithine levels peaked at 60-75 minutes.[12] This suggests a slightly slower absorption compared to LOLA. The study also noted that the combination of ornithine and α-ketoglutarate modifies amino acid metabolism in a way that is not observed when each component is administered separately, leading to increased plasma levels of glutamate, proline, and arginine.[11][12] This metabolic interaction might influence the overall bioavailability and physiological effects of the ornithine from OKG.
Summary of Comparative Insights:
Based on the available data, L-ornithine L-aspartate (LOLA) appears to exhibit high and rapid bioavailability. While pharmacokinetic data for ORN·HCl and OKG are available, direct comparative bioavailability percentages are not as well-documented as for LOLA. The different counter-ions (aspartate, chloride, α-ketoglutarate) likely influence not only the absorption of ornithine but also its subsequent metabolic fate, which is a critical consideration for drug development and therapeutic applications.
Experimental Methodologies for Bioavailability Assessment
The determination of amino acid bioavailability is a complex process that can be approached through various in vivo and in vitro methods.[13]
In Vivo Pharmacokinetic Studies in Humans
This is the gold standard for determining bioavailability. The protocol involves the administration of a specific dose of the ornithine salt to healthy volunteers, followed by the collection of blood samples at various time points.
Step-by-Step Protocol:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers. Ensure they are in a fasted state overnight before the study.
-
Dose Administration: Administer a standardized oral dose of the ornithine salt (e.g., 5g of LOLA) dissolved in water.[4]
-
Blood Sampling: Collect venous blood samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).[14]
-
Plasma Separation and Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma concentrations of ornithine and its metabolites using a validated analytical method such as high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).[14][15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
-
Bioavailability Calculation: To determine absolute bioavailability, an intravenous administration of the same dose is required as a reference. The oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Workflow for In Vivo Pharmacokinetic Study:
Caption: Workflow for an in vivo pharmacokinetic study to determine bioavailability.
In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.[16][17][18] When cultured, these cells differentiate to form a monolayer that mimics the intestinal epithelial barrier.[][20]
Step-by-Step Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17][18]
-
Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[16]
-
Permeability Assay:
-
The assay is conducted in two directions: apical (AP) to basolateral (BL) to simulate absorption, and BL to AP to assess efflux.[16][18]
-
Add the test compound (ornithine salt) at a known concentration to the donor chamber (AP or BL).
-
At predetermined time intervals, collect samples from the receiver chamber.
-
-
Sample Analysis: Quantify the concentration of the ornithine salt in the receiver chamber using LC-MS/MS.[16]
-
Apparent Permeability Coefficient (Papp) Calculation: The permeability of the compound is expressed as the apparent permeability coefficient (Papp), calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter.
-
C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER) Calculation: The efflux ratio is calculated as: ER = Papp (BL→AP) / Papp (AP→BL) An ER greater than 2 suggests that the compound is subject to active efflux.[17]
Workflow for Caco-2 Permeability Assay:
Caption: Simplified metabolic pathways of ornithine.
The counter-ion of the ornithine salt can also influence these metabolic pathways. For example, the aspartate from LOLA can be transaminated to form glutamate, which is a substrate for glutamine synthetase, thereby contributing to ammonia detoxification. [6][21]The α-ketoglutarate from OKG can also enter the Krebs cycle and influence amino acid metabolism. [12][22]
Conclusion
The selection of an appropriate ornithine salt for therapeutic or nutritional purposes requires a thorough understanding of its bioavailability and metabolic fate. Current evidence suggests that L-ornithine L-aspartate (LOLA) has a high and rapid oral bioavailability. However, more direct comparative studies are needed to definitively rank the bioavailability of different ornithine salts. The experimental protocols outlined in this guide provide a framework for conducting such studies, ensuring scientific rigor and data integrity. For researchers and drug development professionals, a comprehensive evaluation of the ADME properties of different ornithine salts is crucial for optimizing product efficacy and safety.
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A Comparative Guide to the Off-Target Binding Profile of Ornithine Ethyl Ester
For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a molecule is paramount to predicting its efficacy and potential toxicity. This guide provides an in-depth analysis of the anticipated off-target binding profile of ornithine ethyl ester, a synthetic derivative of the non-essential amino acid L-ornithine. Due to a lack of extensive direct experimental data on the off-target interactions of this compound, this guide will establish a probable profile based on its structural characteristics and metabolic context. We will compare this inferred profile with the known off-target effects of functionally related compounds, such as inhibitors of ornithine decarboxylase and other amino acid esters. Furthermore, this guide will furnish detailed experimental protocols to empower researchers to empirically determine the off-target landscape of this and other small molecules.
Introduction to this compound and the Imperative of Off-Target Profiling
This compound is the ethyl ester derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle and serves as the precursor for the synthesis of polyamines.[1] The esterification of L-ornithine is a common strategy in medicinal chemistry to enhance its lipophilicity, potentially increasing its cell permeability and bioavailability compared to the parent amino acid.[2][3] Upon cellular entry, it is anticipated that endogenous esterases hydrolyze this compound to yield L-ornithine and ethanol, thereby supplementing the intracellular pool of L-ornithine.
The primary expected "on-target" effect of this compound is its participation in pathways utilizing L-ornithine. The most prominent of these is the polyamine synthesis pathway, initiated by the enzyme ornithine decarboxylase (ODC), which converts ornithine to putrescine.[4][5] Polyamines are essential for cell growth, proliferation, and differentiation.[4]
However, any small molecule introduced into a biological system has the potential to interact with numerous proteins beyond its intended target. These "off-target" interactions can lead to unforeseen pharmacological effects, toxicity, or even opportunities for drug repurposing.[6] A comprehensive understanding of a compound's off-target binding profile is therefore not merely an academic exercise but a critical component of preclinical safety and efficacy assessment.[7][8]
Postulated Off-Target Profile of this compound
Based on its chemical structure and metabolic fate, we can postulate several classes of potential off-target interactions for this compound:
-
Esterases: As an ethyl ester, the primary off-target interactions are expected with a broad range of cellular esterases responsible for its hydrolysis. While this is a necessary step for the release of L-ornithine, high-affinity binding to specific esterases could lead to their inhibition or altered activity, representing a potential off-target effect.
-
Amino Acid Transporters: The cellular uptake of this compound is likely mediated by amino acid transporters.[3] Competitive binding to these transporters could affect the cellular uptake of other endogenous amino acids, leading to metabolic perturbations.
-
Ornithine-Binding Proteins (other than ODC): L-ornithine itself interacts with several proteins, including ornithine carbamoyltransferase in the urea cycle.[9] this compound, prior to its hydrolysis, may exhibit affinity for these proteins, potentially modulating their activity.
-
Serum Albumin: L-ornithine has been shown to bind to serum albumin.[10] It is plausible that this compound also binds to albumin and other plasma proteins, which would affect its pharmacokinetics and distribution.
Comparative Off-Target Analysis
To contextualize the potential off-target profile of this compound, it is instructive to compare it with compounds that modulate the same biological pathway through different mechanisms.
| Compound | Primary Mechanism of Action | Known/Potential Off-Target Effects |
| This compound | Precursor to L-ornithine, substrate for ODC | Esterases, amino acid transporters, ornithine-binding proteins, serum albumin |
| DFMO (Eflornithine) | Irreversible inhibitor of ornithine decarboxylase (ODC) | Generally considered highly specific to ODC, but high doses can have off-target effects.[11] No significant gain-of-function off-target effects on T-cell survival or proliferation have been observed.[12] |
| MGBG (Methylglyoxal bis(guanylhydrazone)) | Competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC) | Significant mitochondrial toxicity, which precedes its effects on polyamine pools.[11][13] |
| Arginine Ethyl Ester | Precursor to L-arginine, substrate for nitric oxide synthase | Similar to this compound, potential interactions with esterases and amino acid transporters. Also shown to inhibit polyglutamine aggregation.[14] |
This comparison highlights a critical principle in pharmacology: the method of pathway modulation significantly influences the off-target profile. While this compound is expected to have a substrate-like off-target profile centered on transport and metabolism, inhibitors like DFMO and MGBG have profiles dictated by their specific binding to their target enzymes and any structural similarities to other proteins. The significant mitochondrial toxicity of MGBG underscores the importance of comprehensive off-target screening.[11][13]
Experimental Methodologies for Determining Off-Target Binding Profiles
A definitive understanding of the off-target interactions of this compound requires empirical investigation. The following are state-of-the-art, unbiased techniques for identifying protein-small molecule interactions.
This technique, also known as chemical proteomics, is a powerful tool for identifying the binding partners of a small molecule from a complex protein mixture.[15]
Principle: The small molecule of interest (this compound) is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell or tissue lysate. Proteins that bind to the immobilized molecule are "captured," while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.
Experimental Protocol: AC-MS for this compound
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control matrix with the linker alone should also be prepared.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line with high polyamine metabolism) and harvest.
-
Lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the this compound-conjugated beads and the control beads in parallel.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise the protein bands and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein sequence database.
-
Data Analysis and Interpretation: Proteins identified from the this compound beads but not the control beads are considered potential binding partners. The abundance of each protein can be quantified to assess binding affinity.
Diagram: Affinity Chromatography-Mass Spectrometry Workflow
Caption: Workflow for identifying off-target proteins using AC-MS.
CETSA is a powerful technique for assessing target engagement in a cellular context. It can be used to validate potential off-target interactions identified by other methods or as a primary screening tool.
Principle: The binding of a small molecule to a protein can alter the protein's thermal stability. CETSA measures these changes in thermal stability to infer target engagement. In a typical experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
Experimental Protocol: CETSA for this compound
-
Cell Treatment:
-
Treat cultured cells with this compound at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing unfolded proteins) by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble fractions by Western blotting using antibodies against suspected off-target proteins or by a proteome-wide approach using mass spectrometry (Thermal Proteome Profiling, TPP).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting temperature (Tm) of a protein in the presence of this compound indicates a binding event.
-
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow for assessing target engagement using CETSA.
Conclusion and Future Directions
While the direct off-target binding profile of this compound remains to be fully elucidated, this guide provides a robust framework for its investigation. Based on its structure as an amino acid ester and its role as a metabolic precursor, we hypothesize a profile dominated by interactions with esterases and amino acid transporters. The comparative analysis with mechanistically distinct modulators of the polyamine pathway, such as DFMO, highlights the importance of a nuanced, data-driven approach to understanding a compound's full interaction landscape.
The experimental protocols detailed herein for AC-MS and CETSA provide a clear path forward for researchers to empirically define the off-target profile of this compound. Such studies are essential for a complete understanding of its biological effects and will be invaluable for its potential development as a therapeutic agent or research tool. The integration of these experimental approaches with in silico predictive models will further refine our ability to anticipate and mitigate potential off-target liabilities.
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Van Vleet, T. R., E. L. Siegel, L. M. C. R. de Oliveira, A. M. Lynch, and D. L. Liguori. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]
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Balasubramanian, P., et al. (2021). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. The Journal of biological chemistry, 297(4), 101180. [Link]
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A Researcher's Comparative Guide to Control Experiments for Validating Ornithine Ethyl Ester Effects
For researchers, scientists, and drug development professionals, the integrity of experimental findings is paramount. When investigating the biological effects of ornithine ethyl ester (OEE), a cell-permeable precursor to L-ornithine, a meticulously designed set of control experiments is not just recommended—it is essential for unambiguous interpretation.[1][2][3] OEE is often employed to study the urea cycle, polyamine biosynthesis, and cellular proliferation.[4][5][6] However, its chemical nature as an esterified amino acid presents several layers of complexity that must be systematically addressed.
This guide provides an in-depth comparison of essential control experiments, explaining the scientific rationale behind each and offering detailed protocols to ensure the validity of your research outcomes. The central principle is to create a self-validating experimental system where the observed effects can be confidently attributed to a specific molecular mechanism.
The unique challenges of working with this compound
Before delving into specific controls, it's crucial to understand the inherent properties of OEE that demand rigorous validation:
-
Ester Hydrolysis: OEE is designed for enhanced cell permeability.[1][3] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases into L-ornithine and ethanol. Therefore, any observed biological effect could be due to OEE itself, the resulting L-ornithine, or even the ethanol byproduct.
-
Metabolic Conversion: L-ornithine is a metabolically active amino acid. It serves as a substrate for at least two key enzymes: ornithine decarboxylase (ODC), which initiates the synthesis of polyamines (e.g., putrescine, spermidine, spermine), and ornithine aminotransferase (OAT), which converts ornithine into pyrroline-5-carboxylate, a precursor for proline and glutamate.[4][7][8][9][10] An effect of OEE could be mediated by any of these downstream metabolites.
-
Off-Target Effects: The ethyl ester moiety or the OEE molecule itself could have unintended, off-target effects unrelated to its conversion to L-ornithine.
A well-designed experiment will systematically eliminate these alternative explanations, isolating the true causative agent and its mechanism of action.
Core Experimental Workflow and Control Strategy
The following diagram illustrates a comprehensive workflow that incorporates the necessary controls to dissect the effects of OEE.
Caption: A logical workflow comparing the OEE experimental group against fundamental and mechanistic control groups.
Part 1: Fundamental Controls - Ruling Out Confounding Variables
These controls are non-negotiable for any experiment involving OEE. They address the most basic questions about the source of the observed effects.
Vehicle Control
-
Purpose: To ensure that the solvent used to dissolve and deliver OEE to the cells is not causing the observed effect.[11][12][13] This is the most fundamental control in pharmacology and cell biology.
-
Comparison: The results from the OEE-treated group are compared directly to the vehicle-treated group. Any statistically significant difference is initially attributed to the OEE treatment.
-
Methodology:
-
Prepare the OEE stock solution in a suitable solvent (e.g., sterile PBS or DMSO).
-
For the vehicle control group, treat cells with an identical volume of the solvent alone.[11]
-
Ensure the final concentration of the solvent in the cell culture medium is identical across all conditions and is non-toxic to the cells.[14]
-
Parent Compound Control: L-Ornithine
-
Purpose: To determine if the effect of OEE is simply due to an increase in intracellular L-ornithine concentration following hydrolysis.
-
Comparison: If OEE and L-ornithine produce a similar effect, it strongly suggests that the activity is mediated by L-ornithine or its downstream metabolites, not by the esterified form.
-
Methodology:
-
Treat a group of cells with L-ornithine directly.
-
The concentration of L-ornithine should ideally match the expected intracellular concentration achieved by OEE hydrolysis. Since this can be difficult to determine, performing a dose-response curve with L-ornithine is recommended.
-
Dissolve L-ornithine in the same vehicle as OEE if possible, or an appropriate aqueous solvent like sterile water or PBS.
-
Inactive Isomer Control: D-Ornithine Ethyl Ester
-
Purpose: To control for non-specific effects related to the chemical structure of OEE. Many biological systems are stereospecific, meaning they interact only with one stereoisomer of a chiral molecule (e.g., the L-isomer of amino acids).[15][16] The D-isomer often serves as a biologically less active or inactive control.[17]
-
Comparison: If L-OEE produces an effect while D-OEE does not, it provides strong evidence that the effect is due to a specific biological interaction with the L-isomer or its metabolic products.
-
Methodology:
-
Synthesize or procure D-ornithine ethyl ester.
-
Treat a group of cells with D-OEE at the same concentration as L-OEE.
-
Ensure both isomers are dissolved in the same vehicle at the same concentration.
-
| Control Group | Purpose | Example Scenario: Increased Cell Proliferation | Interpretation |
| Vehicle Control | Is the solvent causing the effect? | No change in proliferation. | The solvent is inert; the effect is due to the added compound. |
| L-Ornithine | Is the effect due to L-ornithine? | Similar increase in proliferation as OEE. | The effect is mediated by L-ornithine after OEE hydrolysis. |
| D-Ornithine Ethyl Ester | Is the effect stereospecific? | No change in proliferation. | The biological target specifically recognizes the L-isomer. |
Part 2: Mechanistic Controls - Pinpointing the Pathway
Once the fundamental controls have established that the effect is likely mediated by L-ornithine derived from L-OEE, the next step is to identify the specific metabolic pathway involved. This is achieved by using specific enzyme inhibitors.
Esterase Inhibitor Control
-
Purpose: To confirm that OEE must be hydrolyzed to L-ornithine to exert its effect.
-
Comparison: If the effect of OEE is blocked or significantly reduced in the presence of an esterase inhibitor, it confirms that intracellular hydrolysis is a required step.
-
Methodology:
-
Pre-treat cells with a broad-spectrum esterase inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP) or paraoxon, for a sufficient time to inhibit intracellular esterases.[18]
-
Following pre-treatment, add OEE to the medium (in the continued presence of the inhibitor).
-
Include a control group treated with the esterase inhibitor alone to account for any effects of the inhibitor itself.
-
Ornithine Decarboxylase (ODC) Inhibitor Control
-
Purpose: To determine if the effect of OEE is dependent on the synthesis of polyamines. ODC is the rate-limiting enzyme in this pathway.[19]
-
Comparison: If the OEE-induced effect is prevented by an ODC inhibitor, it strongly implicates the polyamine pathway.
-
Methodology:
-
Use a specific and irreversible ODC inhibitor such as α-difluoromethylornithine (DFMO).[19][20][21]
-
Pre-treat cells with DFMO for a period sufficient to inhibit ODC and deplete polyamine pools (this may require 24 hours or more).
-
After pre-treatment, add OEE in the continued presence of DFMO.
-
Include a control group treated with DFMO alone.
-
Ornithine Aminotransferase (OAT) Inhibitor Control
-
Purpose: To determine if the effect of OEE is mediated by the conversion of ornithine to glutamate and proline.[7]
-
Comparison: If an OAT inhibitor blocks the effect of OEE, it suggests the involvement of the OAT pathway.
-
Methodology:
-
Use a known OAT inhibitor, such as 5-fluoromethylornithine (5-FMOrn) or L-canaline.[7]
-
Pre-treat cells with the OAT inhibitor before adding OEE.
-
As with other inhibitors, include a control for the inhibitor alone.
-
Visualizing the Metabolic Fate and Inhibition Strategy
The following diagram illustrates the metabolic pathways of OEE and where the specific inhibitors act.
Caption: Metabolic pathways of OEE and points of intervention for mechanistic control experiments.
Summary of Expected Outcomes for Mechanistic Controls
This table provides a comparative summary of expected results for a hypothetical experiment where OEE is found to increase cell proliferation.
| Treatment Group | Hypothetical Proliferation Result | Interpretation |
| OEE | +++ (High Increase) | The compound of interest induces proliferation. |
| Esterase Inhibitor + OEE | - (No Increase) | Hydrolysis of OEE to L-ornithine is required for the effect. |
| DFMO (ODC Inhibitor) + OEE | - (No Increase) | The proliferative effect is dependent on polyamine synthesis. |
| OAT Inhibitor + OEE | +++ (High Increase) | The OAT pathway is not involved in the proliferative effect. |
By systematically applying this comprehensive panel of controls, researchers can move beyond simple observation to a robust, mechanistic understanding of the biological effects of this compound. This rigorous, comparative approach is the cornerstone of trustworthy and reproducible science.
References
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Jiang, J., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 489. Retrieved from [Link]
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Koomoa, D. L., et al. (2008). Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma. Cancer Research, 68(21), 8903-8911. Retrieved from [Link]
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Soares, P., et al. (2024). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(1), 125-136. Retrieved from [Link]
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Journal of the American Chemical Society. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Retrieved from [Link]
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PubMed. (n.d.). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Retrieved from [Link]
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National Institutes of Health. (n.d.). Experimental Design for Multi-drug Combination Studies Using Signaling Networks - PMC. Retrieved from [Link]
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MDPI. (n.d.). A Supramolecular Approach to Structure-Based Design with A Focus on Synthons Hierarchy in Ornithine-Derived Ligands: Review, Synthesis, Experimental and in Silico Studies. Retrieved from [Link]
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ACS Publications. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ornithine Ethyl Ester
For researchers and drug development professionals, meticulous management of chemical reagents from procurement to disposal is a cornerstone of laboratory safety and regulatory compliance. Ornithine ethyl ester, an esterified form of the non-proteinogenic amino acid ornithine, is utilized in various synthetic and research applications. While not classified as an acutely hazardous substance, its proper disposal requires a systematic approach grounded in chemical principles and regulatory standards. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Part 1: Immediate Safety & Hazard Characterization
Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics and the immediate safety precautions is essential. This proactive approach minimizes risks associated with handling and waste accumulation.
Personal Protective Equipment (PPE) and Handling
This compound, particularly in its common dihydrochloride salt form, is a solid that can form dust. The primary routes of exposure are inhalation and contact with skin and eyes.
-
Handling: All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] The dihydrochloride salt is classified as a substance that causes serious eye irritation.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[1][4] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: Not typically required if work is performed in a fume hood. In the event of a large spill or inadequate ventilation, a full-face respirator may be necessary.[1]
Hazard Profile of this compound
A comprehensive hazard assessment is the first step in determining the correct waste stream. The Safety Data Sheet (SDS) is the primary source for this information.
| Property | Data | Source(s) |
| Chemical Name | L-Ornithine ethyl ester dihydrochloride | [5] |
| CAS Number | 84772-29-2 | [5] |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [5] |
| Physical Form | Solid | [5] |
| Known Hazards | Causes serious eye irritation.[3] May cause skin irritation.[1] | [1][3] |
| Ecological Toxicity | No data available for toxicity to fish, daphnia, or algae.[1] | [1] |
| Regulatory Status | Not typically listed as an EPA "P-list" or "U-list" acute hazardous waste. | Inferred from general chemical lists. |
Causality: The lack of comprehensive ecological toxicity data necessitates a precautionary approach.[1] Uncharacterized chemical waste must be treated as potentially hazardous to avoid inadvertent environmental release until proven otherwise.
Part 2: Disposal Decision Workflow
The disposal route for any laboratory chemical is not a one-size-fits-all decision. It involves a logical progression of waste characterization, regulatory consultation, and institutional verification. The following workflow illustrates the critical decision points for this compound disposal.
Caption: Disposal decision workflow for this compound waste.
Part 3: Step-by-Step Disposal Protocols
Based on the decision workflow, two primary disposal pathways exist for this compound. The choice depends on laboratory capabilities, waste volume, and, most importantly, the explicit guidance of your institution's Environmental Health and Safety (EHS) office.
Protocol A: Collection as Hazardous Chemical Waste (Default Recommended Method)
This is the most conservative, compliant, and universally accepted method, particularly when the waste is mixed with other solvents or reagents.
Rationale: Treating the waste as hazardous by default eliminates the risk of improper disposal due to incomplete toxicity data. It adheres to the Resource Conservation and Recovery Act (RCRA) guidelines for managing chemical waste from "cradle to grave."
Methodology:
-
Container Selection: Select a robust, leak-proof container made of a material compatible with your waste stream (e.g., a high-density polyethylene carboy for organic solvents).
-
Labeling: Immediately label the container with the words "Hazardous Waste."[6][7] The label must also include the full chemical name ("this compound") and list any other constituents and their approximate percentages.[8][9]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[6][7]
-
Segregation: Ensure the container is stored away from incompatible chemicals, such as strong oxidizing agents, in secondary containment.[4][9]
-
Pickup Request: Once the container is full or has been in the lab for the maximum allowed time (typically 6-12 months for academic labs under Subpart K rules), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[10][11]
Protocol B: Chemical Deactivation via Hydrolysis (Requires EHS Approval)
This protocol leverages the chemical reactivity of the ester functional group to convert it into less hazardous components. This procedure must not be undertaken without prior, explicit approval from your institution's EHS office.
Rationale: The ester linkage in this compound is susceptible to hydrolysis under basic conditions, yielding L-ornithine and ethanol. Some institutions permit the sanitary sewer disposal of L-ornithine hydrochloride.[12] If the resulting hydrolyzed and neutralized solution is confirmed to be non-hazardous by your EHS office, this method can reduce the volume of hazardous waste generated.[7]
Methodology:
-
EHS Consultation: Submit a detailed deactivation plan to your EHS office. Do not proceed without their written approval.
-
Setup: In a chemical fume hood, place the aqueous solution of this compound waste in a suitable flask equipped with a magnetic stirrer.
-
Basification: Slowly add a 1M sodium hydroxide (NaOH) solution dropwise while stirring to raise the pH to approximately 10-12. This significantly accelerates the rate of hydrolysis.
-
Reaction: Allow the solution to stir at room temperature for several hours (e.g., 4-6 hours) or overnight to ensure complete hydrolysis of the ester.
-
Neutralization: Carefully neutralize the solution by adding a dilute acid (e.g., 1M hydrochloric acid) dropwise until the pH is between 6.0 and 8.0. Monitor the pH with a calibrated meter or pH paper.
-
Final Disposal: Present the data and final solution characteristics to your EHS office. If they deem the deactivated solution non-hazardous, dispose of it down the sanitary sewer with copious amounts of running water, as directed.[13]
Part 4: Regulatory Framework & Best Practices
All laboratory waste generation is governed by federal and state regulations. A foundational understanding of this framework is crucial for maintaining compliance.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management.[6][10] This includes defining what constitutes hazardous waste and the requirements for different generator levels: Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), and Large Quantity Generators (LQG).[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200) and rules for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure worker safety.[14] This includes requirements for training, labeling, SDS accessibility, and emergency planning.[15][16]
-
Institutional EHS: Your local EHS office is the ultimate authority on disposal procedures within your organization. They translate federal and state laws into actionable institutional policies.[13] Always consult them when in doubt.
Trustworthiness through Self-Validation: Every disposal protocol should be a self-validating system. This means clear labeling prevents accidental mixing, secondary containment mitigates spills, and mandatory EHS consultation ensures regulatory alignment before any non-standard procedure is attempted. This multi-layered approach ensures safety and compliance are systematically addressed.
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OSHA Regulations and Hazardous Waste Disposal: What To Know. KENCO. [Link]
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A Researcher's Guide to the Safe Handling of Ornithine Ethyl Ester
FOR IMMEDIATE RELEASE
In the pursuit of scientific advancement, particularly within drug development and biochemical research, the safe handling of specialized reagents is a non-negotiable cornerstone of laboratory practice. Ornithine ethyl ester, a derivative of the amino acid ornithine, is a valuable compound in various research applications.[1] Adherence to rigorous safety protocols is essential to mitigate potential risks and ensure a safe research environment. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is classified as a substance that causes skin and serious eye irritation.[2][3] Therefore, the primary routes of occupational exposure are through skin and eye contact. Inhalation of the powdered form can also lead to respiratory irritation.[2]
Core Safety Directives:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]
-
Control Dust: Avoid the formation of dust when handling the solid form.[2]
-
Ensure Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment and the rationale for its use.
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile rubber.[2][5] | Prevents skin contact and absorption. Gloves should be inspected before use and changed if contaminated.[5][6] |
| Body Protection | A long-sleeved lab coat.[7][8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[2][9] | Prevents inhalation of dust or aerosols. |
Donning and Doffing PPE Workflow:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound minimizes the risk of exposure at every step.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure a chemical spill kit is readily available.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to contain any dust.
-
Use a dedicated spatula and clean it thoroughly after use.
-
-
Dissolving:
-
Add solvent to the solid this compound slowly to avoid splashing.
-
If heating is required, use a water bath or heating mantle with gentle, controlled heating.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Emergency Response and First Aid
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of water.[2] Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[2]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow:
Caption: The designated pathway for the safe disposal of this compound waste.
All waste materials, including empty containers, should be disposed of in accordance with institutional and local regulations for chemical waste. Do not dispose of this chemical into the sewer system.[10]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and scientific integrity.
References
-
AFNS Safety - University of Alberta. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
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Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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Auburn University Business and Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Environmental Health & Safety - University of Iowa. (2024). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]
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Advanced BioMatrix. (2017). Safety Data Sheet. Retrieved from [Link]
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PCCA. (2023). Safety Data Sheet. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
